molecular formula C14H30ClNO2 B1426178 Ethyl 12-aminododecanoate hydrochloride CAS No. 84636-23-7

Ethyl 12-aminododecanoate hydrochloride

Cat. No.: B1426178
CAS No.: 84636-23-7
M. Wt: 279.84 g/mol
InChI Key: WGWXXBXSBBORLR-UHFFFAOYSA-N
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Description

Ethyl 12-aminododecanoate hydrochloride is a useful research compound. Its molecular formula is C14H30ClNO2 and its molecular weight is 279.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 12-aminododecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWXXBXSBBORLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 12-aminododecanoate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 12-Aminododecanoate Hydrochloride

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in polymer science, organic synthesis, and materials research. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explore the synthesis, characterization, reactivity, and practical applications of this compound, grounded in established chemical principles.

Molecular Identity and Significance

This compound is the hydrochloride salt of the ethyl ester of 12-aminododecanoic acid. This linear, bifunctional molecule incorporates a long C12 aliphatic chain, which imparts hydrophobic characteristics, terminated by a hydrophilic primary ammonium group at one end and an ethyl ester at the other. This amphiphilic nature, combined with its two reactive functional groups, makes it a valuable building block for a variety of chemical transformations and polymer architectures.

Its parent compound, 12-aminododecanoic acid, is a key monomer in the production of Nylon-12, a high-performance polyamide used in numerous industrial applications.[1] The ethyl ester derivative provides a protected form of the carboxylic acid, allowing for selective reactions at the amino terminus, and offers different solubility profiles compared to the parent amino acid.

cluster_molecule This compound C1 H₃N⁺ C2 CH₂ C1->C2 C3 (CH₂)₁₀ C2->C3 C4 C C3->C4 O1 O C4->O1 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₃ C5->C6 Cl Cl⁻

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
CAS Number 84636-23-7[2]
Molecular Formula C₁₄H₃₀ClNO₂[2]
Molecular Weight 279.85 g/mol [2]
Physical Form Solid
Melting Point Not available. The related methyl ester hydrochloride melts at 157-160 °C.[3]
Solubility Not explicitly stated. The related methyl ester is soluble in methanol, THF, and water. The parent amino acid is soluble in polar solvents.[3][4]
Storage Store at room temperature under an inert atmosphere.

Synthesis and Purification

This compound is typically synthesized from its parent amino acid, 12-aminododecanoic acid. The procedure involves two key transformations: Fischer esterification followed by salt formation.

Experimental Protocol: Two-Step Synthesis

Step 1: Fischer Esterification of 12-Aminododecanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12-aminododecanoic acid (1.0 eq) in absolute ethanol (a 5-10 fold excess by volume).

  • Acid Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous hydrogen chloride gas through the mixture. The use of HCl gas is advantageous as it concurrently catalyzes the esterification and forms the desired hydrochloride salt in situ.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amino acid.

  • Workup (if using H₂SO₄): Cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base such as sodium bicarbonate solution. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 12-aminododecanoate free base.

Step 2: Hydrochloride Salt Formation (if not formed in situ)

  • Dissolution: Dissolve the crude ethyl 12-aminododecanoate free base obtained in Step 1 in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution while stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum.

Causality and Validation: The use of a large excess of ethanol drives the esterification equilibrium towards the product side, as dictated by Le Châtelier's principle. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid. The final product's identity and purity can be validated through melting point determination and the spectroscopic methods detailed in the next section.

cluster_workflow Synthesis Workflow Start 12-Aminododecanoic Acid Reaction Reflux (4-6h) Start->Reaction Reagents Ethanol (excess) HCl (gas) or H₂SO₄ (cat.) Reagents->Reaction Workup Neutralization & Extraction (for H₂SO₄) Reaction->Workup H₂SO₄ path Product Ethyl 12-Aminododecanoate Hydrochloride Reaction->Product HCl gas path SaltFormation Precipitation with HCl in Ether Workup->SaltFormation SaltFormation->Product

Caption: Synthetic pathway for this compound.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. Below are the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.[5]

  • ~1.25 ppm (triplet, 3H): The methyl protons (-O-CH₂-CH₃ ) are coupled to the two adjacent methylene protons, resulting in a triplet.

  • ~1.30-1.65 ppm (broad multiplet, ~18H): The protons of the nine internal methylene groups (-CH₂-(CH₂ )₉-CH₂-) of the long aliphatic chain have very similar chemical environments and will overlap, producing a large, complex signal.

  • ~2.30 ppm (triplet, 2H): The methylene protons alpha to the ester carbonyl group (-CH₂ -C=O) are deshielded by the electron-withdrawing carbonyl and appear as a triplet due to coupling with the adjacent methylene group.

  • ~3.00 ppm (triplet, 2H): The methylene protons alpha to the ammonium group (⁺H₃N-CH₂ -) are strongly deshielded by the positively charged nitrogen, appearing as a triplet.

  • ~4.15 ppm (quartet, 2H): The methylene protons of the ethyl ester (-O-CH₂ -CH₃) are coupled to the three methyl protons, resulting in a quartet.

  • ~8.20 ppm (broad singlet, 3H): The three protons of the ammonium group (⁺NH₃ ) are acidic and often exchange with trace water or other protons, resulting in a broad signal that may not show clear coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

  • ~14.2 ppm: The methyl carbon of the ethyl group (-O-CH₂-C H₃).

  • ~25-35 ppm: A series of peaks corresponding to the ten internal methylene carbons of the long aliphatic chain.

  • ~39.8 ppm: The carbon alpha to the ammonium group (⁺H₃N-C H₂-).

  • ~60.5 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).

  • ~173.5 ppm: The carbonyl carbon of the ester group (C =O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[6]

  • ~3200-2800 cm⁻¹ (broad, strong): This region is dominated by the N-H stretching vibrations of the primary ammonium group (R-NH₃⁺). This broad absorption typically overlays the C-H stretching vibrations.[7]

  • ~2925 and ~2855 cm⁻¹ (strong, sharp): Asymmetric and symmetric C-H stretching vibrations of the long methylene (CH₂) chain.

  • ~1735 cm⁻¹ (strong, sharp): A characteristic C=O (carbonyl) stretching vibration for the ester functional group.[8]

  • ~1580 cm⁻¹ (medium): Asymmetric N-H bending vibration of the NH₃⁺ group.

  • ~1180 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will dissociate, and the spectrum will correspond to the free base, ethyl 12-aminododecanoate (MW: 243.39 g/mol ).

  • m/z 243: The molecular ion peak [M]⁺.

  • m/z 198: Loss of the ethoxy group [M - OCH₂CH₃]⁺.

  • m/z 30: A common fragment for primary amines, [CH₂=NH₂]⁺, resulting from alpha-cleavage.

  • Further fragmentation along the aliphatic chain will produce a series of peaks separated by 14 Da (corresponding to CH₂ units).

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to its two distinct functional groups. The reactivity can be directed to either the amino or the ester group by careful selection of reaction conditions.

cluster_amine_reactions Amine Terminus Reactions cluster_ester_reactions Ester Terminus Reactions center Ethyl 12-Aminododecanoate (Free Base) Acylation Acylation (e.g., Acyl Chloride, Base) center->Acylation Alkylation Alkylation (e.g., Alkyl Halide, Base) center->Alkylation Hydrolysis Hydrolysis (Acid or Base) center->Hydrolysis Transesterification Transesterification (R'OH, Catalyst) center->Transesterification Amide N-Acyl Derivative Acylation->Amide SecAmine N-Alkyl Derivative Alkylation->SecAmine CarboxylicAcid ω-Amino Carboxylic Acid Hydrolysis->CarboxylicAcid NewEster New Ester Derivative Transesterification->NewEster

Caption: Reactivity map of the free base form of the title compound.

  • Reactions at the Amino Group: After neutralization to the free amine, the primary amine can undergo standard reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination. This makes it a useful synthon for introducing a long lipophilic tail to a molecule.

  • Reactions at the Ester Group: The ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

  • Applications in Polymer and Materials Science: As a bifunctional monomer, it can be used in polycondensation reactions. For example, after hydrolysis of the ester, the resulting amino acid can be polymerized to form Nylon-12. Alternatively, it can be used to create functional polymers, such as polyamides with pendant ester groups.

  • Applications in Drug Development: Long-chain amino esters are explored as components of drug delivery systems, such as lipid nanoparticles and other nanocarriers.[9][10] The long aliphatic chain can enhance lipid solubility and facilitate membrane interaction, while the amine functionality provides a handle for further conjugation or for imparting a pH-responsive character to the delivery system.

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Classification: Warning. GHS07 (Exclamation mark).[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Protocol:

  • Always use this chemical within a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid generation of dust. If handling the solid, use appropriate weighing techniques to minimize airborne particles.

  • In case of accidental contact, follow the first aid measures outlined in the safety data sheet.[11]

  • Store the container tightly closed in a dry, cool place under an inert atmosphere to prevent moisture absorption and degradation.

References

  • Synthesis of 12-aminododecanoic acid. Google Patents.

  • 12-Aminododecanoic acid | CymitQuimica. CymitQuimica.

  • Ethyl 12-aminododecanoate HCl | 84636-23-7. Sigma-Aldrich.

  • Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7. ChemicalBook.

  • 12-Aminododecanoic Acid | C12H25NO2 | CID 69661. PubChem, National Center for Biotechnology Information.

  • This compound | 84636-23-7. AiFChem.

  • Dodecanoic acid, 12-amino-, ethyl ester 53005-23-5 wiki. Guidechem.

  • SAFETY DATA SHEET - Ethyl dodecanoate. Fisher Scientific.

  • Dodecanoic acid. NIST WebBook, SRD 69.

  • Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 1-Aminodecane. TCI Chemicals.

  • The infrared and Raman spectra of ethylammonium hexafluorosilicate SiF6. ResearchGate.

  • SAFETY DATA SHEET - Ethyl dodecanoate. Thermo Fisher Scientific.

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI.

  • 12-AMINODODECANOIC ACID - Safety Data Sheet. ChemicalBook.

  • Infrared spectrum of ethylamine. Doc Brown's Chemistry.

  • Dodecanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook, SRD 69.

  • Proton NMR spectrum of ethyl methanoate. Doc Brown's Chemistry.

  • Ethyl 12-oxododecanoate | C14H26O3 | CID 560304. PubChem, National Center for Biotechnology Information.

  • Interpreting Infrared Spectra. Specac Ltd.

  • How to interpret this pair of IR and 1H NMR spectra? Chemistry Stack Exchange.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for producing ethyl 12-aminododecanoate hydrochloride, a valuable monomer in the production of high-performance polymers and a versatile building block in organic synthesis.[1][2][3][4][5] The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that ensure a robust and reproducible synthesis.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations for process safety and efficiency. This guide will focus on two primary and industrially relevant strategies:

  • Direct Esterification of 12-Aminododecanoic Acid: This is the most straightforward approach, involving the direct reaction of the parent amino acid with ethanol in the presence of a suitable catalyst.

The Rationale Behind Route Selection

The direct esterification route is often preferred for its atom economy and fewer synthetic steps. However, challenges such as the low solubility of 12-aminododecanoic acid in common organic solvents and the potential for side reactions, like polymerization, need to be carefully managed. The multi-step approach, while longer, can offer better control over the reaction and may be more amenable to large-scale production where purification of the final product is a critical parameter.

Section 2: Synthesis Route I: Direct Esterification of 12-Aminododecanoic Acid

This route leverages the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] In the context of amino acids, the presence of the amino group necessitates specific reaction conditions to prevent unwanted side reactions.

Mechanistic Insights

The Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

A highly effective method for this transformation involves the use of thionyl chloride (SOCl₂) in ethanol.[7][8][9][10] In this variation, thionyl chloride reacts with ethanol to generate anhydrous hydrogen chloride (HCl) in situ.[11] This anhydrous HCl then serves as the catalyst for the esterification. This method is particularly advantageous as it provides a continuous supply of the acid catalyst while maintaining anhydrous conditions, which helps to shift the equilibrium towards the product.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

The following protocol details a reliable method for the synthesis of this compound.

Materials and Equipment:

  • 12-Aminododecanoic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 12-aminododecanoic acid in anhydrous ethanol. The typical ratio is approximately 1 gram of amino acid to 10-20 mL of ethanol.

  • Cooling: Cool the suspension in an ice bath to 0°C. This is a critical step to control the initial exothermic reaction between thionyl chloride and ethanol.

  • Addition of Thionyl Chloride: While vigorously stirring the cooled suspension, slowly add thionyl chloride dropwise via a dropping funnel. A typical molar ratio of thionyl chloride to amino acid is between 1.1 and 1.5 equivalents. The slow addition is crucial to manage the evolution of sulfur dioxide and hydrogen chloride gases. A patent suggests that for industrial applications, adding thionyl chloride at an internal temperature of 20°C or higher can allow the reaction to proceed more gently.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.[12]

Data Summary:

ParameterValue
Starting Material12-Aminododecanoic acid
ReagentsAnhydrous ethanol, Thionyl chloride
Reaction Time2-4 hours at reflux
ProductThis compound
Purity (after recrystallization)>98%
Visualization of the Synthesis Workflow

Synthesis_Workflow_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aa 12-Aminododecanoic Acid reaction_mix Suspend Amino Acid in Ethanol start_aa->reaction_mix start_etoh Anhydrous Ethanol start_etoh->reaction_mix reaction_cool Cool to 0°C reaction_mix->reaction_cool reaction_add Add Thionyl Chloride (dropwise) reaction_cool->reaction_add reaction_reflux Reflux for 2-4h reaction_add->reaction_reflux workup_evap Solvent Evaporation reaction_reflux->workup_evap workup_recrys Recrystallization (Ethanol/Ether) workup_evap->workup_recrys product Ethyl 12-Aminododecanoate Hydrochloride workup_recrys->product

Caption: Workflow for the direct esterification of 12-aminododecanoic acid.

Section 3: Synthesis Route II: Multi-step Synthesis via an Alkyl Halide Intermediate

This alternative route involves the initial synthesis of an ethyl ester with a leaving group at the 12-position, followed by a nucleophilic substitution with an amino group source. A common strategy is the synthesis of ethyl 12-bromododecanoate followed by amination.

Synthesis of Ethyl 12-Bromododecanoate

The synthesis of the bromo-ester intermediate can be achieved from 12-bromododecanoic acid. The esterification can be carried out using a standard Fischer esterification protocol with ethanol and a catalytic amount of a strong acid like sulfuric acid.

A related synthesis of 11-bromoundecanoic acid is achieved by reacting 10-undecenoic acid with hydrogen bromide gas in the presence of an initiator.[3]

Amination of Ethyl 12-Bromododecanoate

The conversion of the bromo-ester to the desired amino-ester hydrochloride is typically achieved by reaction with ammonia.[13] This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bonded to the bromine.

Reaction Mechanism and Challenges:

The reaction of an alkyl halide with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt, because the initially formed primary amine is also a nucleophile and can react with the starting alkyl halide.[14][15][16] To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction is often carried out in a sealed tube with a concentrated solution of ammonia in ethanol.[15][16]

The reaction proceeds in two stages. First, a nucleophilic attack by ammonia on the ethyl 12-bromododecanoate forms the ethyl 12-aminododecanoate hydrobromide salt.[15][16][17] An excess of ammonia then acts as a base to deprotonate the ammonium salt, yielding the free primary amine. To obtain the hydrochloride salt, the resulting amine can be treated with hydrochloric acid.

Experimental Protocol: Amination

Materials and Equipment:

  • Ethyl 12-bromododecanoate

  • Concentrated aqueous ammonia or a solution of ammonia in ethanol

  • Sealed pressure vessel or a robust sealed tube

  • Heating source (oil bath)

  • Dichloromethane or other suitable organic solvent for extraction

  • Hydrochloric acid (ethanolic or aqueous)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve ethyl 12-bromododecanoate in ethanol. Add a large excess of a concentrated solution of ammonia in ethanol.

  • Reaction: Seal the vessel and heat the mixture at a temperature typically ranging from 100 to 150°C for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the volatile components (ammonia and ethanol) under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining ammonium salts.

  • Salt Formation: To the organic solution of the free amine, add a solution of hydrochloric acid in ethanol or ether to precipitate the desired this compound.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum. Recrystallization can be performed if further purification is needed.

Visualization of the Multi-step Synthesis Pathway

Synthesis_Pathway_Multistep A 12-Bromododecanoic Acid B Ethyl 12-Bromododecanoate A->B Esterification (Ethanol, H+) C Ethyl 12-Aminododecanoate B->C Amination (excess NH3) D Ethyl 12-Aminododecanoate Hydrochloride C->D Acidification (HCl)

Sources

Technical Monograph: Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Ethyl 12-aminododecanoate hydrochloride , designed for researchers in medicinal chemistry, materials science, and chemical biology.[1][2]

Structural Attributes, Synthetic Utility, and Applied Chemical Biology[1][2][3]

Executive Summary

This compound (CAS: 84636-23-7) is a bifunctional aliphatic building block characterized by a 12-carbon hydrophobic chain terminated by an ethyl ester and a primary amine (stabilized as the hydrochloride salt).[1][2][3][4][5][6][7] Its structural duality makes it a critical intermediate in the synthesis of Nylon-12 precursors , a tunable linker for PROTACs (Proteolysis Targeting Chimeras), and a surface-active agent for Self-Assembled Monolayers (SAMs) .[1][2][3] This guide details its molecular architecture, validated synthetic protocols, and strategic applications in drug discovery.

Molecular Architecture & Physicochemical Profile[1][2][3][7]

The molecule consists of a linear dodecyl chain acting as a hydrophobic spacer.[1][2] The terminal ester functionality provides a reactive handle for nucleophilic acyl substitution or hydrolysis, while the amine (protected as a salt) prevents premature polymerization (self-amidation) into nylon oligomers.[1][2]

Table 1: Physicochemical Properties
PropertyDataContextual Significance
IUPAC Name This compoundSystematic nomenclature.[1][2][3][5][8]
CAS Number 84636-23-7Unique identifier for the HCl salt.[1][2][3][4][5]
Molecular Formula C₁₄H₂₉NO₂[1][2][3][6] · HClSalt form ensures stability.[1][2]
Molecular Weight 279.85 g/mol Includes HCl counterion.[1]
Physical State White Crystalline SolidStable at room temperature; hygroscopic.[1]
Melting Point ~145–160 °C (Est.)Note: Methyl analog melts at 157–160 °C.[1][2]
Solubility DMSO, Ethanol, MethanolLimited water solubility due to alkyl chain.
pKa (Amine) ~10.7 (Predicted)Typical for primary aliphatic amines.
LogP ~4.5 (Free base)Highly lipophilic; useful for membrane permeation.
Synthetic Methodology & Optimization

The synthesis of this compound is typically achieved via Fischer Esterification of 12-aminododecanoic acid.[1][2][3] The choice of the hydrochloride salt form is not merely for solubility but is mechanistically critical to inhibit the nucleophilicity of the amine, preventing the formation of cyclic lactams (laurolactam) or linear polyamides during the reaction.

Protocol: Thionyl Chloride Mediated Esterification

This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while simultaneously protecting the amine.[1][2]

Reagents: 12-Aminododecanoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Absolute Ethanol (Solvent).[1]

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 12-aminododecanoic acid and absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the suspension to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 30 minutes. Causality: Exothermic reaction; slow addition prevents solvent boil-over and degradation.[1][2][3]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The suspension will dissolve as the acid converts to the soluble ester.[1][2]

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the baseline acid spot.[1][2]

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl₂.

  • Purification: Recrystallize the crude solid from an Ethanol/Diethyl Ether mixture to yield white needles.

Visualization: Synthetic Pathway

Synthesis Acid 12-Aminododecanoic Acid (Zwitterionic Solid) Inter Acyl Chloride / Protonated Amine Intermediate Acid->Inter Activation SOCl2 SOCl2 / EtOH (In situ HCl generation) SOCl2->Inter Reagent Product Ethyl 12-aminododecanoate HCl (Stable Salt) Inter->Product Esterification

Caption: Conversion of 12-aminododecanoic acid to its ethyl ester HCl salt via thionyl chloride activation.

Analytical Characterization

Validating the structure requires confirming the integrity of the alkyl chain and the presence of the ethyl group.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum in DMSO-d₆ or CDCl₃ is distinct.[1][2][3]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
8.00 Broad Singlet3H-NH₃⁺Ammonium protons (exchangeable).[1][2]
4.06 Quartet (J=7 Hz)2H-O-CH ₂-CH₃Deshielded by ester oxygen.[1][2][3]
2.75 Broad Multiplet2H-CH ₂-NH₃⁺Alpha to ammonium; shifted downfield.[1][2][3]
2.28 Triplet2H-CH ₂-COOEtAlpha to carbonyl.[1][2][3]
1.50 Multiplet4Hβ-CH₂ positionsBeta to functional groups.
1.25 Broad Multiplet14HBulk ChainThe "methylene envelope" of the C12 chain.[1]
1.17 Triplet (J=7 Hz)3H-O-CH₂-CHTerminal methyl of the ethyl ester.[1][2][3]

Mass Spectrometry (ESI-MS):

  • Observed: m/z ~244.2 [M+H]⁺ (corresponding to the free base cation C₁₄H₃₀NO₂⁺).[1]

  • Note: The HCl is lost in the ionization process; the chloride ion may be visible in negative mode.[1][2]

Applications in Drug Discovery & Materials[1][2][3]
A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and lipophilicity are crucial for ternary complex formation (Target-PROTAC-E3 Ligase).[1][2][3]

  • Hydrophobicity Modulation: The C12 chain of ethyl 12-aminododecanoate adds significant lipophilicity (LogP ~4.5), which can improve cell permeability for otherwise polar warheads.[1][2]

  • Linker Length: The ~15 Å length of the dodecyl chain provides a "long reach" linker, suitable for bridging deep binding pockets.

B. Surface Chemistry (SAMs)

The molecule is used to functionalize metal oxides (e.g., TiO₂, SiO₂).

  • Mechanism: The amine (after deprotection) or the ester (after hydrolysis to acid) can bind to the surface.

  • Utility: Creates a hydrophobic exterior or, upon further reaction, a bioconjugation handle for immobilizing proteins or DNA on sensors.

Visualization: PROTAC Linker Logic

PROTAC cluster_properties Linker Properties Target Target Protein (Warhead) Linker C12-Alkyl Linker (Ethyl 12-aminododecanoate) Target->Linker Amide Bond E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Chemical Conjugation P1 Permeability (LogP) Linker->P1 P2 Spatial Reach (~15 Å) Linker->P2

Caption: Role of the C12-amino ester as a hydrophobic spacer in PROTAC design.

References
  • PubChem. (n.d.).[9] 12-Aminododecanoic acid (Parent Compound).[1][2][3][5][6][8][9][10] National Library of Medicine.[1][2] Retrieved from [Link]

  • NIST WebBook. (n.d.). Dodecanoic acid, ethyl ester (Structural Analog Data). National Institute of Standards and Technology.[1][2][11] Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 12-Aminododecanoate Hydrochloride: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 12-aminododecanoate hydrochloride (CAS Number: 84636-23-7), a long-chain amino acid ester derivative with significant potential in polymer chemistry and drug delivery systems. This document, intended for a scientific audience, delves into the compound's physicochemical properties, synthesis, analytical characterization, and its burgeoning applications, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 12-aminododecanoic acid. The presence of a long C12 alkyl chain imparts hydrophobicity, while the terminal amino and ethyl ester groups provide sites for chemical modification and influence its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 84636-23-7[1]
Molecular Formula C₁₄H₃₀ClNO₂[2][3]
Molecular Weight 279.85 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Inert atmosphere, room temperature[2]
InChI Key WGWXXBXSBBORLR-UHFFFAOYSA-N[2]
Synonyms Ethyl 12-aminododecanoate HCl[3]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a long-chain carboxylic acid. A plausible and efficient synthetic route involves the esterification of 12-aminododecanoic acid followed by salt formation.

Synthetic Pathway

A common method for the synthesis of amino acid esters is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst.[4] In this case, 12-aminododecanoic acid is reacted with ethanol in the presence of a strong acid like hydrochloric acid, which also serves to form the final hydrochloride salt.

Alternatively, the reaction can be carried out using thionyl chloride (SOCl₂) in ethanol. Thionyl chloride reacts with ethanol to generate anhydrous HCl in situ, which catalyzes the esterification.[5]

Synthesis cluster_esterification Esterification 12-Aminododecanoic_Acid 12-Aminododecanoic Acid Reaction_Vessel Reaction_Vessel 12-Aminododecanoic_Acid->Reaction_Vessel Ethanol Ethanol (Excess) Ethanol->Reaction_Vessel HCl_gas HCl (gas) or SOCl₂ HCl_gas->Reaction_Vessel Ethyl_12_aminododecanoate_HCl Ethyl 12-aminododecanoate Hydrochloride Reaction_Vessel->Ethyl_12_aminododecanoate_HCl Reflux

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 12-aminododecanoic acid.

Materials:

  • 12-Aminododecanoic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride gas

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend 12-aminododecanoic acid (1 equivalent) in anhydrous ethanol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with cold diethyl ether to remove any unreacted starting material and byproducts.

  • Dry the product under vacuum to obtain this compound as a white solid.

Self-Validation: The purity of the synthesized compound should be assessed using techniques such as NMR, FTIR, and melting point determination. The hydrochloride salt form offers increased stability and improved water solubility compared to the free amine.[6][7]

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity, purity, and stability of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the long methylene chain (a broad multiplet between 1.2-1.6 ppm), the methylene group adjacent to the ester (a triplet around 2.3 ppm), and the methylene group adjacent to the ammonium group (a triplet around 3.0 ppm). The NH₃⁺ protons may appear as a broad singlet. NMR prediction software can provide estimated chemical shifts.[5][6][7][8][9][10][11][12][13]

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 174 ppm), the carbons of the ethyl group, and the carbons of the long alkyl chain.[7][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the following functional groups:

    • N-H stretching of the ammonium group (broad band around 3000 cm⁻¹)

    • C-H stretching of the alkyl chain (2850-2960 cm⁻¹)

    • C=O stretching of the ester group (around 1735 cm⁻¹)[14]

    • C-O stretching of the ester (1000-1300 cm⁻¹)[14]

    • N-H bending of the ammonium group (around 1500-1600 cm⁻¹)[4][15][16][17]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the corresponding free base (ethyl 12-aminododecanoate). The fragmentation pattern can provide further structural information, with common fragmentation occurring at the ester and amine functionalities.[18][19][20][21]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acid esters.[8] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an ion-pairing agent like trifluoroacetic acid) can be employed. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD).[8]

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or CAD
Injection Volume 10 µL

Applications in Drug Delivery and Polymer Chemistry

The unique bifunctional nature of this compound, with its long hydrophobic chain and reactive terminal groups, makes it a valuable building block in the development of advanced materials for biomedical applications.[22][23]

Surface Functionalization of Nanoparticles

This compound can be used to modify the surface of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to enhance their drug delivery capabilities.[2][11][22][24][25][26][27] The primary amine group can be covalently attached to the nanoparticle surface, presenting a positively charged interface that can improve interaction with negatively charged cell membranes.

Nanoparticle_Functionalization cluster_activation Nanoparticle Activation cluster_conjugation Conjugation PLGA_NP PLGA Nanoparticle (-COOH groups) Activated_NP NHS-activated Nanoparticle PLGA_NP->Activated_NP Activation EDC_NHS EDC/NHS EDC_NHS->Activated_NP Functionalized_NP Surface-Functionalized Nanoparticle Activated_NP->Functionalized_NP Amino_Ester Ethyl 12-aminododecanoate Hydrochloride Amino_Ester->Functionalized_NP Amide Bond Formation

Figure 2: Workflow for surface functionalization of PLGA nanoparticles.

Experimental Protocol: Surface Functionalization of PLGA Nanoparticles

Objective: To covalently attach this compound to the surface of PLGA nanoparticles.

Materials:

  • PLGA nanoparticles (with carboxyl end-groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units

Procedure:

  • Disperse pre-formed PLGA nanoparticles in MES buffer (pH 6.0).

  • Add EDC (5-fold molar excess to PLGA carboxyl groups) and NHS (2.5-fold molar excess) to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add this compound (10-fold molar excess to PLGA carboxyl groups) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

  • Characterize the surface-modified nanoparticles for size, zeta potential, and surface chemistry (e.g., using FTIR or XPS).

Self-Validation: The success of the conjugation can be confirmed by a change in the zeta potential of the nanoparticles from negative to positive. Further confirmation can be obtained through spectroscopic methods demonstrating the presence of the long alkyl chain on the nanoparticle surface.

Monomer for Poly(ester amide)s

This compound can serve as a monomer in the synthesis of poly(ester amide)s (PEAs).[9][10][23][28][29][30][31] These polymers combine the biodegradability of polyesters with the mechanical strength of polyamides, making them attractive for applications in tissue engineering and as drug delivery vehicles.[22][32] The amino and ester functionalities allow for polycondensation reactions to form the polymer backbone.

In Vitro Drug Release Studies

For drug-loaded nanoparticles surface-modified with this compound, it is essential to evaluate the drug release profile. A common method is the dialysis bag technique.[8][13][19]

Experimental Protocol: In Vitro Drug Release

Objective: To determine the release kinetics of a model drug from surface-functionalized nanoparticles.

Materials:

  • Drug-loaded, surface-functionalized nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger volume of PBS (the release medium) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Stability and Forced Degradation Studies

To ensure the reliability and shelf-life of this compound, stability and forced degradation studies are necessary. These studies are conducted under various stress conditions to identify potential degradation products and pathways.[18][33]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic conditions and identify hydrolysis products.
Base Hydrolysis 0.1 M NaOH at 60°CTo evaluate stability in alkaline conditions and identify hydrolysis products.
Oxidation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidation.
Thermal Degradation 80°C (solid state)To assess stability at elevated temperatures.
Photostability Exposure to UV and visible lightTo evaluate sensitivity to light.

The degradation products can be identified and quantified using a stability-indicating HPLC method, often coupled with mass spectrometry.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[1][2][34] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[22][29] Work should be conducted in a well-ventilated area or a fume hood. In case of contact, the affected area should be washed thoroughly with water.

  • Dermal and Ocular Irritation: Standardized tests, such as the OECD guidelines for skin and eye irritation (e.g., OECD 404 and 405), would be required for a definitive assessment.[33][34]

Conclusion

This compound is a versatile chemical entity with promising applications in materials science and drug delivery. Its synthesis is straightforward, and it can be well-characterized by standard analytical techniques. The ability to functionalize surfaces and act as a monomer for biodegradable polymers opens up numerous avenues for the development of novel biomaterials and therapeutic systems. Further research into its specific toxicological profile and biocompatibility in various applications will be crucial for its translation into clinical and commercial products.

References

  • OECD. Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • U.S. Environmental Protection Agency. Primary Eye Irritation - Rabbit. [Link]

  • MDPI. New Biocompatible Polyesters Derived from α-Amino Acids: Hydrolytic Degradation Behavior. [Link]

  • ResearchGate. Biodegradable Poly(Ester Amide)s: Synthesis and Applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dissolution Technologies. Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. [Link]

  • ResearchGate. ??-Amino Acid Containing Degradable Polymers as Functional Biomaterials: Rational Design, Synthetic Pathway, and Biomedical Applications. [Link]

  • UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Taipei University of Technology. Methods of synthesis, characterization and biomedical applications of biodegradable poly(ester amide)s- A review. [Link]

  • Bezwada Biomedical. Functionalized Amino Acid Polymers. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines. [Link]

  • Polymer Chemistry (RSC Publishing). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. [Link]

  • Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • PMC. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PMC. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Pharmacophore. CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • ACS Publications. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. [Link]

  • Brieflands. In Vivo and In Vitro Cytotoxicity and Mutagenicity Considerations of Poly (Amido Amine) Dendrimer. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PMC. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. [Link]

  • ResearchGate. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Frontiers Publishing Partnerships. Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. [Link]

  • ResearchGate. Surface modification of poly(lactic acid) nanoparticles by covalent attachment of thiol groups by means of three methods. [Link]

  • RSC Publishing. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. [Link]

Sources

Physical properties of Ethyl 12-aminododecanoate hydrochloride

[1]

Molecular Weight:

Executive Summary

This compound is the ethyl ester derivative of 12-aminododecanoic acid (Laurolactam precursor), stabilized as a hydrochloride salt. It serves as a bifunctional building block possessing a hydrophobic

Nylon-12 analoguesPROTAC linkerssurface-active agents

Physicochemical Profile

The physical behavior of this compound is dominated by its amphiphilic structure—a long non-polar dodecyl chain anchored by a polar ionic head group.

Key Physical Properties

Note: Experimental data for the specific ethyl ester HCl salt is limited in open literature; values marked with ()* are derived from the structurally analogous methyl ester hydrochloride (CAS 4271-86-7) or predictive models.*

PropertyValue / DescriptionContext & Causality
Physical State White Crystalline SolidIonic lattice energy of the ammonium chloride group stabilizes the solid phase.
Melting Point 150 – 160 °C (Est.)*The methyl ester analog melts at 157-160°C. The ethyl group's increased steric bulk may slightly depress the lattice energy compared to the methyl variant.
Solubility (Water) Moderate / Surfactant-likeSoluble in hot water. At room temperature, it forms micellar aggregates due to the

tail (critical micelle concentration behavior).
Solubility (Organic) High in Ethanol, MeOH, DMSOThe ethyl ester group enhances compatibility with organic solvents compared to the zwitterionic parent acid.
pKa (Amine) ~10.7 (Predicted)Typical for primary aliphatic amines. The salt form ensures protonation below pH 9.
LogP ~3.7 (Free Base)Indicates significant lipophilicity, crucial for membrane permeability in drug delivery applications.
Hygroscopicity Low to ModerateLess hygroscopic than short-chain amine salts, but should be stored under desiccant to prevent hydrolysis.
Solubility & Partitioning Logic

The "Hydrochloride Effect" drastically alters the solubility profile compared to the free base. The ionic head group (

SolubilityLogiccluster_0Extraction StrategyCompoundEthyl 12-aminododecanoate HClWaterAqueous Phase (pH < 7)Compound->WaterSoluble (Ionic)OrganicOrganic Phase (DCM/EtOAc)Compound->OrganicInsoluble (Salt)BaseFree Base (pH > 10)Water->BaseNaOH / NaHCO3Base->OrganicPartitioning (LogP ~3.7)

Figure 1: Solubility partitioning logic. The salt form favors aqueous media, while basification is required to extract the compound into organic solvents.

Synthesis & Fabrication Protocol

Objective: Synthesis of Ethyl 12-aminododecanoate HCl via Fischer Esterification. Precursor: 12-Aminododecanoic acid (CAS 693-57-2).[1][2]

Reaction Mechanism

The synthesis utilizes thionyl chloride (

SynthesisStart12-Aminododecanoic Acid(Zwitterion)ReagentsEthanol (Excess) + SOCl2(0°C to Reflux)Start->ReagentsIntermediateAcyl Chloride / Protonated IntermediateReagents->IntermediateActivationProductEthyl 12-aminododecanoate HCl(White Precipitate)Intermediate->Product- SO2, - HCl (excess)

Figure 2: Fischer esterification pathway using thionyl chloride activation.

Step-by-Step Protocol
  • Preparation: Suspend 12-aminododecanoic acid (10.0 g, 46.4 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add thionyl chloride (6.0 mL, 82 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    ).
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The suspension should dissolve into a clear solution as the zwitterion converts to the soluble ester salt.

  • Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of the original volume.

  • Crystallization: Add cold diethyl ether (100 mL) to induce precipitation of the hydrochloride salt. Filter the white solid.

  • Purification: Recrystallize from Ethanol/Ether or Acetone to remove traces of unreacted acid. Dry under vacuum over

    
    .
    

Structural Characterization

Verification of the ester formation and maintenance of the amine salt is critical.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


NucleusShift (

ppm)
MultiplicityAssignment

H
7.8 – 8.2Broad Singlet (

)

(Ammonium protons)

H
4.05Quartet (

)

(Ester methylene)

H
2.75Broad Multiplet

(

-methylene to amine)

H
2.28Triplet

(

-methylene to ester)

H
1.17Triplet (

)

(Ester methyl)

H
1.2 – 1.6MultipletInternal methylene chain (

)
Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Strong 
    
    
    stretch (Ester). Diagnostic peak—shift from 1640 cm
    
    
    of the parent zwitterion.
  • 2800 – 3200 cm

    
    :  Broad Ammonium (
    
    
    ) stretch overlapping with
    
    
    stretches.
  • 1180 cm

    
    : 
    
    
    stretch (Ester).

Applications & Handling

Primary Applications
  • Polymer Chemistry: Acts as a monomer for Nylon-12 derivatives.[3] The ester group allows for controlled transesterification or polymerization initiation compared to the free acid.

  • PROTAC Linkers: The

    
     alkyl chain provides a defined hydrophobic spacer length (approx. 15 Å) for proteolysis-targeting chimeras, connecting an E3 ligase ligand to a target protein ligand.
    
  • Surface Modification: Used to functionalize silica or metal oxide surfaces. The amine binds to surface silanols (or via coupling agents), exposing the hydrophobic tail.

Storage & Safety (SDS Summary)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at -20°C (Long term) or 2-8°C (Short term). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester by atmospheric moisture.

  • Handling: Use a dust mask and nitrile gloves. The compound is a fine powder that can be irritating to mucous membranes.

References

  • PubChem. (n.d.). 12-Aminododecanoic acid (Parent Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Technical Guide: Solubility Profiling and Handling of Ethyl 12-Aminododecanoate Hydrochloride

[1][2]

Executive Summary

Ethyl 12-aminododecanoate hydrochloride (CAS 84636-23-7) represents a critical bifunctional intermediate in the synthesis of high-performance polyamides (Nylon-12 derivatives) and surface-active agents.[1][2] Unlike its free acid counterpart (12-aminododecanoic acid), the ethyl ester hydrochloride moiety introduces a unique amphiphilic profile: a highly polar, ionic ammonium head group coupled with a hydrophobic C12 alkyl chain and a lipophilic ester terminus.[1]

This guide provides a comprehensive technical analysis of its solubility behavior. It moves beyond static data points to explain the causality of dissolution—specifically the competition between lattice energy and solvation enthalpy in amphiphilic salts.[1][2] Included are validated protocols for solubility determination and handling strategies to mitigate hydrolysis and hygroscopicity.[1][2]

Physicochemical Identity

Before establishing solubility parameters, the compound's structural constraints must be defined.[1][2] The hydrochloride salt form drastically alters the solubility landscape compared to the free base amine.[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 84636-23-7
Molecular Formula C₁₄H₃₀ClNO₂
Molecular Weight 279.85 g/mol
Structure Description Linear C12 alkyl chain terminating in an ethyl ester and a primary ammonium chloride.[1][2]
Physical State White to off-white crystalline solid.[1][2]
Melting Point ~157–160 °C (Analogous to methyl ester HCl)
Hygroscopicity Moderate to High (Ionic salt character).[1][2]

Solubility Profile & Data Analysis

The Amphiphilic Conflict

The solubility of Ethyl 12-aminododecanoate HCl is governed by two competing forces:

  • Ionic Solvation: The ammonium chloride (

    
    ) head group demands high-dielectric solvents (Water, Methanol) to overcome lattice energy.[1][2]
    
  • Hydrophobic Effect: The dodecyl (

    
    ) chain resists dissolution in water, driving the molecule toward self-assembly (micelles) or organic solubility.[1][2]
    
Solubility Matrix

The following data synthesizes experimental trends from homologous fatty amino acid esters (e.g., Methyl 12-aminododecanoate HCl) and validated surfactant chemistry.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Methanol High (>100 mg/mL) Excellent solvation of both the ionic head (H-bonding) and the alkyl tail.[1][2] Preferred solvent for processing.[1][2][3]
Ethanol High (>50 mg/mL) Good solubility; often used for recrystallization.[1][2] Solubility decreases as temperature drops.[1][2]
Water Moderate/High Soluble, but exhibits surfactant behavior.[1][2][4] May form foam or viscous phases at high concentrations (Krafft point dependence).[1][2]
Polar Aprotic THF Moderate Soluble.[1][2] The ether oxygens coordinate the ammonium cation, while the ring accommodates the alkyl chain.[1][2]
DMSO High Universal solvent for this salt, though difficult to remove.[1][2]
Acetonitrile Low/Moderate Limited solubility at room temperature; increases significantly with heat.[1][2]
Chlorinated Dichloromethane Moderate Soluble due to the "soft" polar nature interacting with the ester/alkyl chain, despite the ionic head.[1][2]
Non-Polar Hexane/Heptane Insoluble The ionic lattice energy is too high for non-polar solvents to overcome.[1][2]
Toluene Low Insoluble at RT; may dissolve trace amounts at reflux.[1][2]
Dissolution Mechanism Visualization

The following diagram illustrates the molecular dynamics of dissolution, highlighting the critical role of solvent polarity in stabilizing the dissociated ion pair.

DissolutionMechanismcluster_0Critical Failure ModeSolidSolid Crystal Lattice(Ionic + VdW Forces)DissociationIon Pair DissociationR-NH3+ ... Cl-Solid->Dissociation Energy Input(Heat/Mixing)SolventSolvent Addition(MeOH/Water)Solvent->Dissociation DielectricScreeningSolvationSolvation Shell FormationDissociation->Solvation EnthalpicGainMicelleMicelle Formation(If Water > CMC)Solvation->Micelle HydrophobicEffect (Aq only)NonPolarNon-Polar Solvent(Hexane)PrecipitatePhase Separation(Insoluble)NonPolar->Precipitate Lattice EnergyDominates

Figure 1: Mechanistic pathway of dissolution.[1][2] In polar solvents, solvation energy overcomes lattice forces.[1][2] In non-polar solvents, the ionic lattice remains intact.[1][2]

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility in your specific lot, as impurities (free acid, inorganic salts) can drastically alter the saturation point.[1][2]

Protocol: Saturation Shake-Flask Method

This protocol provides a self-validating system to determine thermodynamic solubility.[1][2]

Reagents:

  • Ethyl 12-aminododecanoate HCl (Analyte)[1][2][5]

  • HPLC-grade Solvent (Methanol, Water, or Ethanol)[1][2]

  • 0.45 µm PTFE Syringe Filters[1][2]

Workflow:

ExperimentalProtocolStep11. Excess AdditionAdd solid to solvent untilundissolved solid remains.Step22. EquilibrationShake at const. temp (25°C)for 24-48 hours.Step1->Step2Step33. Phase SeparationCentrifuge or settle.Step2->Step3ValidationCheck pH drift(Hydrolysis warning)Step2->ValidationStep44. FiltrationFilter supernatant (0.45 µm)at equilibration temp.Step3->Step4Step55. AnalysisGravimetric or HPLC assay.Step4->Step5

Figure 2: Step-by-step workflow for determining thermodynamic solubility limits.

Handling & Stability (The "Gotchas")
  • Hydrolysis Risk: In aqueous solutions, the ethyl ester is susceptible to hydrolysis, especially if the pH drifts.[1][2] The hydrochloride salt is naturally acidic (pH ~4-5 in water), which stabilizes the amine but can catalyze ester hydrolysis over long periods.[1][2] Recommendation: Prepare aqueous solutions fresh or buffer to pH 5-6.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture.[1][2] This does not degrade the compound immediately but will alter the effective mass during weighing.[1][2] Protocol: Store in a desiccator; equilibrate to room temperature before opening.

Applications & Context

Understanding the solubility of this compound is pivotal for two main applications:

  • Nylon-12 Precursors:

    • The ethyl ester acts as a protected monomer.[1][2] Solubility in ethanol allows for homogeneous polymerization initiation or mixing with other monomers before the high-temperature melt phase.[1][2]

    • Purification: Recrystallization from Ethanol/Water (90:10) is the industry standard for purifying the crude hydrochloride salt, balancing yield (cooling) and impurity rejection.[1][2]

  • Surface Modification:

    • Used to anchor long alkyl chains onto negatively charged surfaces (glass, silica) via the ammonium head group.[1][2]

    • Solvent Choice:Ethanol is preferred here to wet the surface while keeping the salt dissolved, avoiding the surface tension issues of water.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69661, 12-Aminododecanoic acid. Retrieved from [Link]

    • Context: Provides physical property baseline for the parent acid and analogues.[1][2]

  • Context: Source for homologous series solubility d
    • Context: Confirmation of commercial availability and CAS identity.[1][2][5]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1][2]

    • Context: Validated methodologies for solubility screening and purification.[1][2]

Spectral data for Ethyl 12-aminododecanoate hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive spectral analysis of Ethyl 12-aminododecanoate hydrochloride , structured for researchers in medicinal chemistry and polymer science.

CAS: 84636-23-7 | Formula:


 | MW:  279.85  g/mol [1]

Executive Summary & Chemical Context

This compound is a critical bifunctional linker used in the synthesis of Nylon-12 analogs, dendrimers, and proteolysis-targeting chimeras (PROTACs).[1] As a long-chain amino ester, it combines a lipophilic dodecyl spacer with a reactive ester terminus and a protected amine salt.[1]

Accurate spectral characterization is essential to distinguish this salt form from its free base (


) and its hydrolysis product (12-aminododecanoic acid).[1] This guide provides a definitive reference for identifying the compound using NMR, IR, and Mass Spectrometry, underpinned by mechanistic causality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation. The hydrochloride salt form induces specific chemical shift perturbations, particularly at the


-amino methylene position, which must be accounted for during analysis.[1]
Solvent Selection Strategy
  • DMSO-

    
     (Recommended):  The preferred solvent.[1] It solubilizes the polar ammonium salt effectively and slows proton exchange, allowing for the observation of the ammonium protons (
    
    
    
    ) as a distinct broad triplet/singlet.
  • 
    :  Useful for counter-ion confirmation but results in the loss of exchangeable 
    
    
    
    signals and potential overlap of the
    
    
    -carbonyl methylene with the solvent suppression region.[1]
  • 
    :  Not recommended due to poor solubility of the hydrochloride salt.
    
H NMR Data Assignment (500 MHz, DMSO- )

The following assignments are derived from homologous series analysis of


-amino esters.
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Amine 7.85 – 8.10Broad Singlet3H-

protons; broad due to quadrupolar relaxation of

and exchange.[1]
Ethyl

4.05Quartet2H7.1Deshielded by ester oxygen. Characteristic ethyl pattern.

-N

2.70 – 2.80Multiplet2H-Shifted downfield (+0.4 ppm) vs. free base due to cationic charge on Nitrogen.[1]

-CO

2.28Triplet2H7.4Classic

-carbonyl methylene resonance.[1]

-CH2
1.45 – 1.60Multiplet4H-Protons on C2 and C11; distinct from bulk chain.[1]
Bulk Chain 1.20 – 1.35Multiplet14H-Overlapping methylene envelope (C3–C10).[1]
Ethyl

1.17Triplet3H7.1Terminal methyl of the ester group.
C NMR Data Assignment (125 MHz, DMSO- )
  • Carbonyl (

    
    ):  173.5 ppm (Typical aliphatic ester).
    
  • Ethyl

    
    :  60.0 ppm.[1]
    
  • 
    -Amino (
    
    
    
    ):
    39.5 ppm (Upfield shift relative to free amine due to
    
    
    -effect of protonation).[1]
  • 
    -Carbonyl (
    
    
    
    ):
    34.0 ppm.[1]
  • Alkyl Chain: 29.5 – 28.5 ppm (Cluster of bulk methylenes), 27.5 ppm, 26.0 ppm, 24.9 ppm.

  • Ethyl

    
    :  14.5 ppm.
    

Infrared (IR) Spectroscopy

IR spectroscopy is the rapid-check method for confirming the salt formation and the integrity of the ester linkage.[1]

Diagnostic Bands (KBr Pellet)

The spectrum is dominated by the competition between the polar ammonium head and the non-polar aliphatic tail.

Wavenumber (

)
Vibration ModeStructural Significance
2800 – 3100 N-H Stretch (Broad)Confirms Ammonium Salt (

).[1] The "ammonium band" overlaps C-H stretches.
2920, 2850 C-H Stretch (Asym/Sym)Intense bands due to the long dodecyl chain (

scissoring).
1735 – 1745 C=O[1] StretchCritical Purity Marker. Sharp ester peak. A shoulder at 1710 indicates hydrolysis to free acid.
1500 – 1600 N-H BendCharacteristic "Amine Salt II" band; confirms protonation.
1170 – 1190 C-O-C StretchEster linkage confirmation.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.

Ionization Strategy (ESI+)[1]
  • Technique: Electrospray Ionization (Positive Mode).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Observation: The hydrochloride counter-ion (

    
    ) is lost in the source.[1] The observed species is the protonated cation 
    
    
    
    .[1]
Fragmentation Pathway

The fragmentation follows a predictable pathway for long-chain amino esters.[1]

  • Molecular Ion:

    
     (
    
    
    
    ).
  • Loss of Ethoxy:

    
     (
    
    
    
    , Acylium ion formation).[1]
  • McLafferty Rearrangement:

    
     (Characteristic for ethyl esters with 
    
    
    
    -hydrogens).[1]
  • Amine Series:

    
     (
    
    
    
    ).
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (Cation) [M]+ m/z 244.2 Frag_Acyl Acylium Ion [M - OEt]+ m/z 199 M_Ion->Frag_Acyl - OEt (45 Da) Frag_McL McLafferty Ion (Ethyl Ester) m/z 88 M_Ion->Frag_McL Rearrangement Frag_Amine Iminium Ion [CH2=NH2]+ m/z 30 M_Ion->Frag_Amine Alpha Cleavage

Caption: ESI+ Fragmentation pathway showing the primary dissociation channels for Ethyl 12-aminododecanoate.

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Ensure complete solubility and prevent H/D exchange of the ammonium protons.

  • Weighing: Accurately weigh 10–15 mg of Ethyl 12-aminododecanoate HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use heat to dissolve if possible, as this can accelerate ester hydrolysis if trace water is present. Sonicate for 30 seconds.

  • Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove any insoluble dust (often present in bulk salts).

  • Acquisition: Run a standard proton sequence (16 scans,

    
    ).
    
Protocol: Purity Check via TLC

Objective: Rapidly distinguish between the ester (product) and the acid (starting material/hydrolysis impurity).

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase:

    
     (90 : 10 : 1).
    
    • Causality: The ammonium hydroxide is required to deprotonate the amine slightly, reducing streaking on the silica.

  • Visualization:

    • Ninhydrin Stain: Spots turn purple/blue upon heating (detects primary amine).

    • 
       Values:  The Ethyl Ester will have a higher 
      
      
      
      (
      
      
      ) compared to the free acid (
      
      
      ).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][1]

  • Sigma-Aldrich. this compound Product Specification.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for homologous series shifts).
  • PubChem. 12-Aminododecanoic acid (Parent Compound Data).[1][3]

Sources

An In-Depth Technical Guide to the Thermal Stability of Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from manufacturing and formulation to storage and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the thermal stability of Ethyl 12-aminododecanoate hydrochloride, a long-chain amino acid ester hydrochloride. While specific literature on this compound is nascent, this document synthesizes established principles of thermal analysis with data from structurally analogous molecules to present a robust framework for its characterization. We will delve into the theoretical underpinnings of thermal decomposition for this class of compounds, provide detailed experimental protocols for its assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offer insights into the interpretation of the resulting data.

Introduction: The Imperative of Thermal Stability in Drug Development

In the pharmaceutical industry, the thermal behavior of a compound is a cornerstone of its developability.[1] An understanding of a molecule's response to heat is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2] For a molecule like this compound, which possesses both an ester and an amine hydrochloride functional group, a thorough investigation into its thermal stability is crucial for several reasons:

  • Manufacturing Process Optimization: Many pharmaceutical manufacturing processes, such as drying, milling, and granulation, involve the application of heat. Knowledge of the decomposition temperature is essential to prevent degradation of the API during these stages.

  • Formulation Strategy: The choice of excipients and the formulation process (e.g., hot-melt extrusion) are heavily influenced by the thermal properties of the API. Incompatibilities between the API and excipients can be exacerbated at elevated temperatures.[3]

  • Shelf-life and Storage Conditions: The long-term stability of a drug product is directly linked to its thermal stability. Accelerated stability studies, conducted at elevated temperatures, are used to predict the shelf-life under recommended storage conditions.

  • Safety and Regulatory Compliance: Regulatory bodies require comprehensive data on the thermal stability of APIs to ensure that no toxic degradation products are formed during the product's lifecycle.[2]

Theoretical Framework: Anticipated Thermal Decomposition Pathways

The molecular structure of this compound—a long aliphatic chain with an amino hydrochloride group at one end and an ethyl ester at the other—suggests several potential pathways for thermal decomposition. The presence of the hydrochloride salt is expected to significantly influence its thermal behavior compared to the free base.

Based on the thermal decomposition of similar long-chain molecules, n-alkyl amine hydrochlorides, and amino acid esters, we can postulate the following primary decomposition events:

  • Dehydrochlorination: Amine hydrochlorides are known to decompose upon heating, releasing hydrogen chloride (HCl) gas. This is often one of the initial decomposition steps.

  • Ester Pyrolysis: The ethyl ester group can undergo thermal decomposition through various mechanisms, including elimination reactions to form an alkene (ethylene) and a carboxylic acid.

  • Amine and Alkyl Chain Degradation: Following the initial loss of HCl and ester decomposition, the remaining long-chain amino acid can undergo further fragmentation, including deamination (loss of the amino group) and cleavage of the alkyl chain.

The interplay of these pathways will dictate the overall thermal profile of the compound.

Experimental Protocols for Thermal Characterization

A dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal stability of this compound.[4][5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the presence of volatiles.[8]

Step-by-Step TGA Protocol:

  • Sample Preparation: Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heating.

  • Crucible Selection and Taring: Use a clean, inert crucible (e.g., alumina or platinum). Place the empty crucible in the TGA instrument and perform a tare.

  • Sample Loading: Accurately weigh 5-10 mg of the prepared sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Purge Gas: Set a continuous flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Homogenize Homogenize Sample Weigh Weigh 5-10 mg Homogenize->Weigh Purge Set N2 Purge (20-50 mL/min) Weigh->Purge Load Sample Temp Temperature Program: 30°C to 600°C at 10°C/min Purge->Temp Acquire Acquire Mass vs. Temp Data Temp->Acquire Run Experiment Plot Plot TGA & DTG Curves Acquire->Plot Interpret Interpret Decomposition Stages Plot->Interpret

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[3][8]

Step-by-Step DSC Protocol:

  • Sample Preparation: As with TGA, use a homogenous sample of this compound.

  • Crucible Encapsulation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. A pinhole in the lid is recommended to allow any evolved gases to escape, preventing pressure buildup.

  • Instrument Setup:

    • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a temperature below any expected transitions, for example, 25 °C.

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the final decomposition temperature observed in the TGA.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will be represented by troughs.

DSC Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis Weigh_DSC Weigh 2-5 mg Encapsulate Encapsulate in Al pan Weigh_DSC->Encapsulate Reference Place Reference Pan Encapsulate->Reference Load Sample Purge_DSC Set N2 Purge Reference->Purge_DSC Temp_DSC Temperature Program: 25°C to above decomposition Purge_DSC->Temp_DSC Acquire_DSC Acquire Heat Flow vs. Temp Temp_DSC->Acquire_DSC Run Experiment Plot_DSC Plot DSC Thermogram Acquire_DSC->Plot_DSC Interpret_DSC Identify Thermal Events Plot_DSC->Interpret_DSC

Caption: Workflow for DSC analysis of this compound.

Data Interpretation and Expected Results

The combined TGA and DSC data will provide a detailed thermal profile of this compound.

TGA Thermogram Interpretation

The TGA curve is expected to show one or more distinct mass loss steps. Based on the postulated decomposition pathways, a hypothetical TGA thermogram might exhibit the following features:

  • Initial Mass Loss (around 100-150 °C): A small mass loss may be observed due to the release of adsorbed water or residual solvent.

  • First Major Decomposition Step: A significant mass loss corresponding to the liberation of HCl from the amine hydrochloride moiety.

  • Subsequent Decomposition Steps: Further mass loss at higher temperatures attributed to the decomposition of the ethyl ester and the fragmentation of the long alkyl chain.

DSC Thermogram Interpretation

The DSC thermogram will reveal the energetic changes associated with the thermal events:

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature is the melting point (Tm).

  • Decomposition Events: The decomposition processes observed in the TGA will be associated with either endothermic or exothermic events in the DSC. The dehydrochlorination and ester pyrolysis are likely to be endothermic.

Hypothetical Thermal Analysis Data

The following table summarizes hypothetical, yet plausible, thermal analysis data for this compound, based on the analysis of structurally similar compounds.

ParameterTechniqueExpected ValueInterpretation
Onset of Decomposition (Tonset)TGA~ 200 - 220 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)DTG~ 230 - 250 °CThe temperature at which the rate of mass loss is highest for the initial major decomposition step.
Melting Point (Tm)DSC~ 180 - 200 °CA sharp endothermic peak indicating the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHf)DSCVariesThe energy required to melt the sample, providing information on crystallinity.

Proposed Thermal Decomposition Pathway

Based on the principles of organic chemistry and thermal degradation studies of related compounds, a plausible multi-step thermal decomposition pathway for this compound is proposed below.

Proposed Decomposition Pathway

Decomposition_Pathway A This compound B Ethyl 12-aminododecanoate (free base) + HCl (gas) A->B Heat (Dehydrochlorination) C 12-Aminododecanoic acid + Ethylene (gas) B->C Heat (Ester Pyrolysis) D Fragmented alkyl chains, NH3, CO2, H2O C->D Higher Heat (Decarboxylation, Deamination, Fragmentation)

Caption: A plausible thermal decomposition pathway for this compound.

This proposed pathway suggests an initial loss of hydrogen chloride, followed by the pyrolysis of the ethyl ester to yield ethylene and the corresponding carboxylic acid. At higher temperatures, this intermediate undergoes further degradation through decarboxylation, deamination, and fragmentation of the long alkyl chain. To definitively identify the decomposition products, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would be required.[11][12][13]

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. By employing the detailed TGA and DSC protocols outlined herein, researchers and drug development professionals can obtain critical data to guide manufacturing processes, formulation development, and stability assessments. While the provided data and decomposition pathways are based on sound scientific principles and data from analogous compounds, empirical verification for this specific molecule is paramount. Future work should focus on the experimental determination of its thermal properties and the definitive identification of its thermal degradants using advanced analytical techniques. Such studies will not only contribute to the body of knowledge for this particular compound but also enhance our broader understanding of the thermal behavior of long-chain amino acid ester hydrochlorides in pharmaceutical development.

References

  • U.S. Pharmacopeia. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Lab Manager. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential scanning calorimetry: A review. [Link]

  • Wu, J. (2023, November 21). TGA and DSC analyses. ResearchGate. [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

  • EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Kourtchev, I., et al. (n.d.). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. [Link]

  • O-Ring Prüflabor. Pyrolysis GC-MS. [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • The Royal Society of Chemistry. (n.d.). Crystallisation of organic salts by sublimation: salt formation from the gas phase. [Link]

  • Unknown. Thermogravimetric Analysis. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Shimadzu. A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link]

  • Pressure Sensitive Tape Council. PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. [Link]

  • Mtoz Biolabs. DSC and TGA Analysis. [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • Earthworm Express. Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems. [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]

  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Google Patents.
  • Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. [Link]

  • ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Taylor & Francis. Thermal decomposition – Knowledge and References. [Link]

  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.
  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • ACS Publications. Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the purity analysis of Ethyl 12-aminododecanoate hydrochloride, a critical intermediate in various synthetic processes. This document outlines the rationale behind method selection, in-depth analytical protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals. By integrating established analytical techniques with proven field insights, this guide serves as an authoritative resource for ensuring the quality, safety, and efficacy of downstream products.

Introduction: The Significance of Purity in this compound

This compound is a long-chain amino acid ester hydrochloride that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for impurity control in drug substances.[1][3]

This guide provides a multi-faceted approach to the purity analysis of this compound, employing a suite of orthogonal analytical techniques to identify and quantify potential impurities.

Understanding Potential Impurities

Impurities in this compound can be broadly categorized into organic, inorganic, and residual solvents.[1][3]

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1][3][4] Common organic impurities may include the free acid (12-aminododecanoic acid), unreacted starting materials, or by-products from side reactions.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals introduced during the manufacturing process.[1][3]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product and are regulated according to their toxicity.[3][5]

The synthesis of amino acid ester hydrochlorides often involves the reaction of an amino acid with an alcohol in the presence of a reagent like thionyl chloride.[6] Potential impurities can therefore include unreacted 12-aminododecanoic acid, di- and tri-peptides formed through self-condensation, and products of side reactions involving the solvent.

Analytical Methodologies for Purity Assessment

A comprehensive purity analysis relies on the integration of multiple analytical techniques.[7] This orthogonal approach ensures that a wide range of potential impurities can be detected and quantified accurately.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for quantifying organic impurities in this compound.[7][8] A validated HPLC method provides high sensitivity and accuracy for purity determination.[8]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Selection Dev2 Detector Wavelength Optimization Dev1->Dev2 Dev3 Gradient & Flow Rate Optimization Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.[9]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation for compounds of this polarity.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M disodium hydrogen phosphate, pH adjusted to 6.0) and an organic solvent like acetonitrile is often effective.[10]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210-220 nm for the ester carbonyl group) is a common choice.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation: Impurity Profile by HPLC

ImpurityRetention Time (min)Relative Retention TimeSpecification Limit (%)
12-aminododecanoic acid3.50.7≤ 0.15
Unknown Impurity 15.81.16≤ 0.10
Unknown Impurity 27.21.44≤ 0.10
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

GC is the preferred method for the analysis of volatile and semi-volatile compounds, making it essential for quantifying residual solvents and other volatile organic impurities.[7][11] Headspace GC is particularly useful for minimizing matrix effects and achieving high sensitivity for residual solvents.

Workflow for Headspace GC Analysis:

GC_Workflow Prep Sample Preparation (Vial Sealing) Incubate Incubation (Thermostatic Oven) Prep->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification (External Standard) Detect->Quantify

Caption: Headspace Gas Chromatography Workflow.

Experimental Protocol: Headspace GC-FID

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase suitable for solvent analysis (e.g., DB-624, 30m x 0.53mm, 1.0µm).[12]

  • Carrier Gas: Nitrogen or Helium.[12]

  • Oven Program: An initial temperature hold followed by a temperature ramp to separate solvents with different boiling points.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and seal it. A suitable solvent for dissolving the sample, which does not interfere with the analytes of interest, should be used.

  • Headspace Parameters: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.

Data Presentation: Residual Solvent Analysis by GC

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Ethanol4.2< 505000
Toluene8.5< 10890
Hexane6.1< 5290
Spectroscopic Techniques for Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of the main component and the identification of unknown impurities.[13]

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure of this compound and can be used to confirm its identity and detect impurities with different chemical structures.

Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A quartet corresponding to the methylene protons of the ethyl group.

  • A broad signal for the amine protons.

  • Multiplets for the methylene protons of the long alkyl chain.

3.3.2 Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragments.[13] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is a highly effective tool for identifying unknown impurities.[7] The electron ionization (EI) mass spectrum of the free base, Ethyl 12-aminododecanoate, would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Logical Relationship for Impurity Identification:

Impurity_ID HPLC HPLC Peak (Unknown Impurity) LCMS LC-MS Analysis HPLC->LCMS MW Molecular Weight Determination LCMS->MW MSMS MS/MS Fragmentation LCMS->MSMS Structure Proposed Structure MW->Structure MSMS->Structure NMR NMR Spectroscopy Structure->NMR Confirm Structure Confirmation NMR->Confirm

Caption: Workflow for Unknown Impurity Identification.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used for purity analysis must be validated to ensure they are suitable for their intended purpose.[14][15] Method validation is a regulatory requirement and provides documented evidence that the method is accurate, precise, specific, linear, and robust.[14][15][16]

Key Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Comprehensive Purity Analysis

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of final products. This guide has provided a comprehensive framework for the purity analysis of this important chemical intermediate. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to rigorous method validation protocols, researchers and drug development professionals can ensure the quality and consistency of their materials, thereby safeguarding public health and meeting stringent regulatory requirements.[15]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025, February 3).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13).
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org.
  • Method for producing amino acid ester hydrochloride - Google Patents.
  • Amino Acids Testing Services : Assay, Purity, and Impurities | NJ Labs.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA).
  • DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS | Journal of Drug Delivery and Therapeutics. (2014, March 14).
  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs - ARC Journals. (2015, August 15).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC.
  • Evaluating Impurities in Drugs (Part III of III) - Pharmaceutical Technology. (2012, April 2).

Sources

An In-depth Technical Guide to Ethyl 12-aminododecanoate Hydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Long-Chain Amino Acid Ester

Ethyl 12-aminododecanoate hydrochloride is a bifunctional molecule of significant interest in advanced chemical synthesis and pharmaceutical development. As a long-chain ω-amino acid ester, it possesses a terminal primary amine and a terminal ethyl ester, separated by a flexible eleven-carbon aliphatic chain. This unique structure makes it an invaluable building block, serving as a versatile linker or spacer in the construction of complex molecules, including drug conjugates, specialized polymers, and surface modifiers. Its hydrochloride salt form enhances stability and improves handling characteristics, making it amenable to a wide range of reaction conditions.

This guide provides a senior application scientist's perspective on the commercial landscape, synthesis, quality control, and strategic applications of this compound, designed to empower researchers in their experimental design and sourcing decisions.

Commercial Availability and Supplier Analysis

The selection of a reliable supplier is a critical first step that dictates the reproducibility and success of downstream applications. The quality of the starting material, in terms of purity and consistency, cannot be overstated. Below is a comparative analysis of commercial sources for this compound.

Supplier Product Example CAS Number Purity Specification Key Documentation Notes
Sigma-Aldrich (Merck) Ambeed, Inc. - AMBH9ABD4DCC84636-23-7≥ 95%[1]Certificate of Analysis (COA), Certificate of Origin (COO)[1]A widely recognized distributor offering this compound from various manufacturers. Provides comprehensive safety and handling information.[1]
Pharmaffiliates 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt4271-86-7Not specified; sold as a reference standardCOA, MSDS available upon request[2]Note: This is the methyl ester, a closely related compound. It highlights the availability of similar derivatives for comparative studies.
ChemicalBook Various Suppliers4271-86-7 (Methyl Ester HCl)Varies by supplierAggregates data from multiple global suppliers[3]A useful platform for identifying a broad range of potential manufacturers and comparing prices.[3]
United States Biological Methyl 12-Aminododecanoate, Hydrochloride4271-86-7Highly PurifiedBasic product data available[4]Another source for the related methyl ester, often used in biological research contexts.

When sourcing, it is imperative to request lot-specific Certificates of Analysis to verify purity and identify any potential impurities that could interfere with your specific application.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is essential for experimental planning, from dissolving the compound to predicting its reactivity.

Property Value Source
Chemical Name This compoundSigma-Aldrich[1]
Synonyms Ethyl 12-aminododecanoate HClSigma-Aldrich[1]
CAS Number 84636-23-7Sigma-Aldrich[1]
Molecular Formula C14H30ClNO2 (or C14H29NO2 · HCl)Sigma-Aldrich[1]
Molecular Weight 279.85 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Storage Temperature Room temperature, under inert atmosphere[1]Sigma-Aldrich[1]
Parent Compound (Free Base) Ethyl 12-aminododecanoateGuidechem[5]
Parent CAS (Free Base) 53005-23-5Guidechem[5]

Synthesis and Manufacturing Overview

The synthesis of ω-amino acid esters like Ethyl 12-aminododecanoate is a multi-step process. While commercial suppliers will have proprietary methods, the scientific literature outlines several viable synthetic pathways. A common industrial route starts from 12-aminododecanoic acid, which itself is a monomer for Nylon-12.[6]

A generalized synthetic workflow can be conceptualized as follows:

G cluster_1 Core Reaction: Fischer Esterification cluster_2 Workup and Isolation cluster_3 Purification A 12-Aminododecanoic Acid D Reaction Mixture under Reflux A->D B Ethanol (Anhydrous) B->D C Acid Catalyst (e.g., HCl gas, Thionyl Chloride) C->D E Solvent Removal D->E F Crude Product (Ester Hydrochloride) E->F G Recrystallization F->G H Final Product: Ethyl 12-aminododecanoate HCl G->H

Caption: Generalized workflow for the synthesis of Ethyl 12-aminododecanoate HCl.

The key transformation is a Fischer esterification of 12-aminododecanoic acid with ethanol.[7] The use of an acid catalyst, such as hydrogen chloride gas bubbled through the reaction mixture or the addition of thionyl chloride, serves a dual purpose: it protonates the carboxylic acid carbonyl, rendering it more electrophilic for attack by ethanol, and it protonates the terminal amine to form the hydrochloride salt, which prevents self-polymerization and improves solubility in the alcoholic solvent. The final product is typically purified by recrystallization to achieve the high purity required for research and pharmaceutical applications.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications.

  • Linker in Bioconjugation: The primary amine can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or isothiocyanates on proteins, peptides, or other biomolecules. The ethyl ester can then be hydrolyzed to a carboxylic acid, providing a new reactive handle for further conjugation, or it can be reacted with other nucleophiles. The long C11 chain provides spatial separation, which is crucial for minimizing steric hindrance and maintaining the biological activity of the conjugated molecules.

  • Prodrug Design: Amino acid esters are a well-established motif in prodrug strategies to enhance the physicochemical properties of a parent drug.[8] By attaching a drug molecule to the amine terminus of Ethyl 12-aminododecanoate, its lipophilicity can be increased, potentially improving membrane permeability and oral bioavailability. The ester moiety can then be cleaved by endogenous esterases in the body to release the active conjugate.[8] This approach is a key strategy for improving the pharmacokinetic profiles of drugs with poor absorption characteristics.[9]

  • Monomer for Functional Polymers: As an ester derivative of the monomer for Nylon-12, this compound can be used to synthesize specialty polyamides with tailored properties. The ester group can be preserved or modified post-polymerization to introduce specific functionalities along the polymer backbone.

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is paramount. A robust quality control (QC) system, following principles outlined in guidelines like ICH Q14, is essential for any laboratory using this reagent.[10] A comprehensive QC workflow should include identity confirmation, purity assessment, and impurity profiling.

QC_Workflow cluster_identity Identity Verification cluster_purity Purity & Impurity Analysis cluster_final Final Disposition A Incoming Raw Material (Ethyl 12-aminododecanoate HCl) B FT-IR Spectroscopy A->B C ¹H NMR Spectroscopy A->C D HPLC-UV/ELSD/CAD A->D F Compare to Specification B->F C->F E LC-MS D->E E->F G Release for Use F->G H Reject F->H

Caption: A typical Quality Control (QC) workflow for a chemical reagent.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of this compound. As this compound lacks a strong UV chromophore, an alternative detection method such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or derivatization is required.

Objective: To quantify the purity of Ethyl 12-aminododecanoate HCl and separate it from potential impurities (e.g., the starting free acid, di-esters, or oligomers).

Instrumentation and Reagents:

  • HPLC system with a gradient pump and autosampler.

  • ELSD or CAD detector.

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Ethyl 12-aminododecanoate HCl sample.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the Ethyl 12-aminododecanoate HCl reference standard and dissolve in 10.0 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • ELSD/CAD Settings: Optimize drift tube temperature and gas flow according to manufacturer recommendations (e.g., 50 °C, 1.5 L/min N2).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (sample diluent) to ensure a clean baseline.

    • Inject the standard and sample solutions in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The results should meet the pre-defined specification (e.g., ≥95%).

Causality and Trustworthiness: This HPLC method provides a self-validating system for purity assessment.[11][12] The reverse-phase C18 column separates compounds based on hydrophobicity. The starting material, 12-aminododecanoic acid, being more polar, will elute earlier. The gradient elution, moving from a higher aqueous content to a higher organic content, ensures that both polar and non-polar impurities can be effectively separated and detected. Using a universal detector like ELSD or CAD is crucial because the analyte lacks a chromophore, ensuring that all non-volatile components are observed, thus providing a more accurate purity assessment than UV detection alone.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of the reagent.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric CO2, which can react with the primary amine.[1]

  • Safety: this compound is an irritant. It is classified with H-statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

References

  • Synthesis of 12-aminododecanoic acid.
  • 12-Aminododecanoic Acid | C12H25NO2 | CID 69661. PubChem. [Link]

  • A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information (PMC). [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Analytical Methods. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Drug Discovery and its Applications. ResearchGate. [Link]

  • Guide to Quality in Analytical Chemistry. Eurachem. [Link]

  • Chemical Properties of Ethyl dodecyl amine. Cheméo. [Link]

  • ethyl 12-aminododecanoate – (53005-23-5). EON Biotech. [Link]

  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Chromatography Online. [Link]

  • Quality control in the production of radiopharmaceuticals. International Atomic Energy Agency (IAEA). [Link]

  • 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt. Pharmaffiliates. [Link]

Sources

Ethyl 12-aminododecanoate hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of Ethyl 12-Aminododecanoate Hydrochloride

Executive Summary & Chemical Profile

This compound is a specialized long-chain amino ester used primarily as a linker in PROTAC® (Proteolysis Targeting Chimera) synthesis, polymer chemistry (nylon precursors), and surface modification. Its dual functionality—a terminal amine (protected as a hydrochloride salt) and a terminal ethyl ester—requires precise handling to prevent premature hydrolysis or degradation.

This guide provides a self-validating safety and operational framework for researchers, moving beyond basic SDS data to address the specific stability challenges of C12-linker chemistry.

Chemical Identity Table
ParameterSpecification
Chemical Name This compound
CAS Number 84636-23-7
Molecular Formula C₁₄H₂₉NO₂[1][2] · HCl
Molecular Weight 279.85 g/mol
Physical State White to off-white solid powder
Solubility Profile Soluble in DMSO, DMF, Methanol; Limited/Micellar solubility in water due to C12 chain.
Key Functionality Heterobifunctional Linker (Amine/Ester)

Hazard Identification & Toxicology (GHS Standards)

While often categorized under generic "Warning" labels, the specific hazards of this compound stem from its acidic salt nature and the potential for hydrolysis.

Signal Word: WARNING

Hazard ClassCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.Acidic hydrolysis on skin moisture leads to local pH drop and surfactant-like irritation.
Eye Irritation H319 Causes serious eye irritation.[3]Direct abrasive and chemical insult to corneal epithelium.
STOT - SE H335 May cause respiratory irritation.Inhalation of fine dust irritates mucous membranes.

Toxicological Insight: Unlike short-chain amino esters, the C12 aliphatic chain imparts significant lipophilicity. This increases the potential for dermal absorption compared to glycine or alanine esters. While acute toxicity data is limited, researchers should treat the compound as a potential permeation enhancer for other solvents.

Storage & Stability Protocol

The primary stability threat to this compound is ester hydrolysis and hygroscopic clumping . The HCl salt stabilizes the amine, preventing oxidation, but the ester moiety remains susceptible to moisture.

Degradation Pathway (Hydrolysis)

Exposure to ambient moisture, especially in the presence of trace base or acid, drives the following degradation:



Result: Loss of the ethyl protecting group, rendering the linker reactive at the wrong terminus during synthesis.
Storage Hierarchy
  • Primary Condition: Store at -20°C .

    • Reasoning: Low temperature kinetically inhibits hydrolysis rates.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reasoning: Displaces humid air.

  • Container: Amber glass with Parafilm® or Teflon-lined caps.

    • Reasoning: Prevents UV degradation (minor risk) and ensures airtight seal.

Operational Workflow: Handling & Solubilization

To ensure experimental reproducibility, the following workflow must be strictly adhered to. This "Cold-Chain-to-Bench" protocol prevents condensation, which is the leading cause of batch degradation.

Visual Workflow: Safe Handling Lifecycle

HandlingWorkflow Storage 1. Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (30 mins @ RT) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Inert Atmosphere/Dry Box) Equilibration->Weighing Avoid Moisture Solubilization 4. Solubilization (DMSO/DMF) Weighing->Solubilization Fresh Stock Usage 5. Reaction (Add Base to Activate) Solubilization->Usage Immediate Use

Figure 1: The "Cold-Chain-to-Bench" workflow designed to minimize moisture introduction during handling.

Standard Operating Procedure (SOP) for Solubilization

Objective: Prepare a stable stock solution (e.g., 100 mM) for cross-linking.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins).

    • Critical Check: Do not open the cold vial. Condensation will form immediately on the solid, initiating hydrolysis.

  • Solvent Selection:

    • Recommended: Anhydrous DMSO or DMF.

    • Avoid: Water, Ethanol, or unbuffered aqueous solutions.

  • Dissolution:

    • Add solvent. Vortex for 30 seconds.

    • Note: The solution may be slightly acidic due to the HCl counterion.

  • Activation (For Reaction):

    • The amine is protonated (

      
      ). To participate in nucleophilic attack (e.g., amide bond formation), add a tertiary amine base (DIPEA or TEA) at a 1.1 : 1 molar equivalent ratio immediately prior to reaction.
      

Emergency Response & Waste Disposal

Spill Response
  • Evacuate: If dust is visible in the air, clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended due to DMSO solubility), safety goggles, and a lab coat. Use a N95/P2 dust mask if outside a fume hood.

  • Containment: Do not dry sweep. Cover with a damp paper towel (using an inert solvent like isopropyl alcohol, not water) to suppress dust, then wipe up.

  • Neutralization: Clean the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any acidic residue.

Disposal
  • Stream: Organic Waste (Halogenated/Non-Halogenated depending on solvent).

  • Restriction: Do not pour down the drain. The long alkyl chain poses potential bioaccumulation risks in aquatic environments, although specific ecotoxicity data is sparse.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (Analogous Ester Handling). Thermo Fisher Scientific.[4] Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.). 12-Aminododecanoic acid (Precursor Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

Sources

Biological Activity & Therapeutic Potential of Long-Chain Amino Acid Alkyl Esters (AAAEs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain amino acid alkyl esters (AAAEs) represent a class of "soft" cationic amphiphiles that bridge the gap between potent biological activity and systemic safety. Unlike permanent quaternary ammonium compounds (QACs), AAAEs are designed to degrade into non-toxic metabolites (amino acids and fatty alcohols) upon entering systemic circulation. This guide details their structure-activity relationships (SAR), antimicrobial mechanisms, and utility as transdermal permeation enhancers, supported by validated experimental protocols.

Structure-Activity Relationship (SAR)[1][2]

The biological potency of AAAEs is governed by the Hydrophilic-Lipophilic Balance (HLB) and the specific architecture of the polar head group.

The Alkyl Chain (The "Tail")

The alkyl chain length is the critical determinant of membrane interaction.

  • C8–C10 (Octyl/Decyl): Moderate hydrophobicity. Often insufficient for stable insertion into bacterial bilayers but effective for disrupting fungal membranes.

  • C12–C14 (Dodecyl/Tetradecyl): The "Sweet Spot." These chains match the hydrophobic thickness of the phospholipid bilayer (~30 Å), maximizing membrane perturbation.

  • >C16 (Hexadecyl+): often leads to self-aggregation (micelle formation) before reaching the target membrane, reducing bioavailability (cutoff effect).

The Amino Acid (The "Head")
  • Basic Amino Acids (Lys, Arg): Protonated at physiological pH (

    
    ). These provide strong electrostatic attraction to negatively charged bacterial membranes (Gram-negative LPS or Gram-positive teichoic acids).
    
  • Hydrophobic Amino Acids (Pro, Ala): When esterified, these form neutral or weakly basic amphiphiles ideal for transdermal permeation , as they fluidize the Stratum Corneum (SC) lipids without causing the severe irritation associated with strong cationic surfactants.

Antimicrobial Mechanism of Action

Primary Mechanism: Membrane Lysis via the "Carpet" or "Toroidal Pore" models.

Unlike antibiotics that target specific enzymatic pathways (e.g., DNA gyrase), AAAEs act physically on the cell envelope, making resistance development statistically improbable.

  • Electrostatic Attraction: The cationic ammonium group (

    
    ) binds to anionic phosphate groups on the bacterial surface.
    
  • Hydrophobic Insertion: The long alkyl tail inserts into the lipid core of the membrane.

  • Disruption: Accumulation of AAAEs increases membrane curvature strain, leading to depolarization, leakage of intracellular ions (

    
    ), and cell death.
    
Visualization: Cationic Lysis Pathway

AntimicrobialMechanism AAAE Cationic AAAE (e.g., Arg-C12) Attract Electrostatic Attraction AAAE->Attract Targeting (-ve charge) Insert Hydrophobic Insertion Attract->Insert Lipid Displacement Leakage Membrane Depolarization Insert->Leakage Pore Formation Death Cell Lysis (Bactericidal) Leakage->Death Loss of ATP/Ions

Caption: Step-wise mechanism of bacterial inactivation by cationic amino acid esters.

Transdermal Permeation Enhancement

AAAEs, particularly Proline Dodecyl Ester (L-Pro2) and Alanine Dodecyl Ester , act as biodegradable penetration enhancers.

  • Mechanism: They intercalate into the ceramides of the Stratum Corneum, increasing the fluidity of the lipid domains. This reversible disruption creates "diffusion channels" for hydrophilic drugs.

  • Advantage: Unlike Azone (a standard enhancer), AAAEs are hydrolyzed by skin esterases, minimizing local irritation and preventing systemic toxicity.

Comparative Enhancement Data:

Enhancer (1% w/v)Drug SoluteEnhancement Ratio (ER)*Toxicity (IC50 Fibroblasts)
L-Proline Dodecyl Ester Theophylline40.2 ~250 µM (Low)
L-Alanine Dodecyl EsterTheophylline28.5~200 µM (Low)
Azone (Standard)Theophylline35.1<50 µM (High)
Control (PBS)Theophylline1.0N/A

*ER = Flux with enhancer / Flux of control. Data derived from Janusová et al. (2013).

Experimental Protocols

Protocol: Enzymatic Synthesis of AAAEs

Why Enzymatic? Avoids harsh acid catalysts and racemization.

  • Reagents: L-Amino Acid (e.g., L-Lysine), Long-chain Alcohol (e.g., 1-Dodecanol), Candida antarctica Lipase B (CALB, immobilized).

  • Solvent: Tert-butanol (or solvent-free if alcohol is liquid).

  • Procedure:

    • Mix Amino Acid (10 mmol) and Alcohol (12 mmol) in reaction vessel.

    • Add CALB (10% w/w relative to substrates).

    • Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.

    • Critical Step: Add molecular sieves (3Å) to scavenge water and drive equilibrium toward ester synthesis.

  • Purification: Filter enzyme. Evaporate solvent. Recrystallize from acetone/hexane.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Dilution: Prepare 2-fold serial dilutions of the AAAE in MHB (Range: 0.5 to 256 µg/mL).

    • Note: Dissolve hydrophobic AAAEs in DMSO first (Final DMSO conc. must be <1% to avoid solvent toxicity).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Protocol: Ex Vivo Permeation (Franz Diffusion Cell)

Purpose:[1][2][3][4][5] Validate drug delivery potential.[6]

  • Membrane: Porcine ear skin (dermatomed to 500 µm).

  • Setup:

    • Donor Chamber: 1% AAAE + Drug in Propylene Glycol/Water.

    • Receptor Chamber: PBS (pH 7.4) at 32°C (skin surface temp).

  • Sampling: Withdraw aliquots from receptor at 1, 2, 4, 8, 12, 24 hours.

  • Analysis: HPLC quantification of drug. Calculate Flux (

    
    ) and Permeability Coefficient (
    
    
    
    ).

Metabolism & Safety: The "Soft Drug" Concept

The defining feature of AAAEs is their metabolic instability in plasma. Upon reaching the blood, ubiquitous carboxylesterases hydrolyze the ester bond.

Visualization: The Soft Drug Cycle

SoftDrugCycle Prodrug Active AAAE (Toxic to Bacteria/Enhancer) Esterase Plasma Esterases (Hydrolysis) Prodrug->Esterase Systemic Absorption Metabolites Inactive Metabolites Esterase->Metabolites Rapid Cleavage AA Amino Acid (Nutrient) Metabolites->AA Alcohol Fatty Alcohol (Metabolized via Beta-Oxidation) Metabolites->Alcohol

Caption: Metabolic detoxification pathway ensuring systemic safety.

This cycle ensures that while the compound is potent locally (skin/wound), it does not accumulate systemically, reducing the risk of organ toxicity compared to stable preservatives like benzalkonium chloride.

References

  • Janusová, B., et al. (2013).[2] "Amino acid derivatives as transdermal permeation enhancers." Journal of Controlled Release.

  • Teixidó, M., et al. (2011). "Antimicrobial peptides and peptidomimetics: structure-activity relationships." Amino Acids.[7][8][9][10][11][12][13]

  • Kopečná, M., et al. (2019).[14] "Terpene-amino acid enhancers: Structure-activity relationships." European Journal of Pharmaceutical Sciences.

  • Guzmán, E., et al. (2024). "Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants." International Journal of Molecular Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

A Technical Guide to Unlocking the Research Potential of Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 12-aminododecanoate hydrochloride is a cationic amphiphilic molecule with a unique structural composition, comprising a long hydrophobic twelve-carbon chain and a hydrophilic primary amine group. This guide provides a comprehensive overview of its potential research applications, moving beyond its basic chemical identity to explore its plausible roles in drug delivery, antimicrobial research, and gene therapy. By leveraging its inherent self-assembling properties and its capacity to interact with biological membranes, this document outlines detailed experimental frameworks to investigate its utility as a building block for novel nanocarriers, a membrane-disrupting antimicrobial agent, and a non-viral vector for nucleic acid transfection. This technical guide is intended to serve as a foundational resource for researchers seeking to explore the multifaceted potential of this promising compound.

Introduction: The Molecular Architecture and Physicochemical Landscape

This compound, a derivative of the naturally occurring omega-amino fatty acid 12-aminododecanoic acid, possesses a compelling molecular structure that positions it as a versatile tool in various research domains.[1] Its amphiphilic nature, characterized by a distinct hydrophobic tail and a positively charged hydrophilic head, is the primary driver of its potential biological and pharmaceutical applications.

PropertyValueSource
CAS Number 84636-23-7[2]
Molecular Formula C14H30ClNO2[2]
Molecular Weight 279.85 g/mol [2]
Physical Form Solid[2]
Storage Inert atmosphere, room temperature[2]
Predicted pKa 10.67 ± 0.10[3]

The long dodecyl chain imparts significant hydrophobicity, while the terminal primary amine, protonated at physiological pH, provides a cationic charge. This duality is the cornerstone of its ability to self-assemble in aqueous environments and interact with the negatively charged surfaces of biological membranes.[4][5]

Synthesis and Characterization: Establishing a Foundational Protocol

A robust and reproducible synthesis protocol is paramount for ensuring the purity and consistency of this compound for research purposes. While various methods exist for the synthesis of amino acid esters, a common approach involves the esterification of the parent amino acid followed by conversion to the hydrochloride salt.

Proposed Synthesis Workflow

A 12-Aminododecanoic Acid D Reflux A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., SOCl2 or H2SO4) C->D E Ethyl 12-aminododecanoate (Free Base) D->E Esterification G Precipitation & Filtration E->G F Anhydrous HCl in Diethyl Ether F->G H This compound G->H Salt Formation

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Esterification: To a round-bottom flask, add 12-aminododecanoic acid and a significant excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add an acid catalyst, such as thionyl chloride or concentrated sulfuric acid, dropwise.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the excess ethanol under reduced pressure.

  • Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate) and extract the ethyl 12-aminododecanoate free base with an organic solvent like diethyl ether or ethyl acetate.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • Slowly add a solution of anhydrous hydrogen chloride in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[6]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the long methylene chain, and the protons adjacent to the amine and ester functionalities.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the distinct carbons of the dodecyl chain.
FT-IR Characteristic absorptions for N-H stretching (amine salt), C=O stretching (ester), and C-H stretching (alkyl chain).[7]
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the free base [M+H]⁺.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl, O) of the hydrochloride salt.

Potential Research Area 1: Self-Assembling Nanocarriers for Drug Delivery

The amphiphilic nature of this compound makes it a prime candidate for the formation of self-assembled nanostructures, such as micelles or vesicles, in aqueous media.[4][5] These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[8][9]

Hypothesized Mechanism of Nanocarrier Formation and Drug Encapsulation

cluster_0 Aqueous Environment A Ethyl 12-aminododecanoate Hydrochloride Monomers C Self-Assembly (CMC) A->C B Hydrophobic Drug B->C D Drug-Loaded Micelle C->D E Hydrophobic Core (Drug Entrapment) D->E contains F Hydrophilic Shell (Aqueous Dispersibility) D->F exhibits

Caption: Conceptual diagram of micelle formation and drug encapsulation.

Experimental Workflow for Nanoparticle Formulation and Characterization
  • Determination of Critical Micelle Concentration (CMC):

    • Prepare a series of aqueous solutions of this compound of varying concentrations.

    • Measure the surface tension or use a fluorescent probe (e.g., pyrene) to determine the CMC. A sharp change in the measured property indicates micelle formation.[10][11]

  • Drug Encapsulation:

    • Dissolve a model hydrophobic drug (e.g., curcumin, paclitaxel) in a suitable organic solvent.

    • Prepare an aqueous solution of this compound above its CMC.

    • Slowly add the drug solution to the micellar solution with constant stirring.

    • Allow the organic solvent to evaporate, leading to the entrapment of the drug within the hydrophobic cores of the micelles.

  • Nanoparticle Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the drug-loaded nanoparticles.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

    • Encapsulation Efficiency and Drug Loading: Separate the drug-loaded nanoparticles from the free drug by centrifugation or dialysis. Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]

Potential Research Area 2: Antimicrobial Activity and Membrane Disruption

Cationic amphiphiles are known to exhibit antimicrobial properties by disrupting the integrity of bacterial cell membranes.[14][15] The positively charged headgroup of this compound can interact with the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids), while the hydrophobic tail can insert into and destabilize the lipid bilayer.[16][17]

Proposed Mechanism of Antimicrobial Action

A Bacterial Cell Membrane (Negatively Charged) C Electrostatic Interaction A->C B Ethyl 12-aminododecanoate Hydrochloride (Cationic) B->C D Hydrophobic Tail Insertion C->D E Membrane Destabilization D->E F Pore Formation & Leakage of Cellular Contents E->F G Cell Death F->G

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocol for Antimicrobial Efficacy and Mechanistic Studies
  • Determination of Minimum Inhibitory Concentration (MIC):

    • Use a broth microdilution assay against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.[14]

  • Membrane Permeability Assays:

    • Propidium Iodide (PI) Uptake: Treat bacterial cells with this compound and the fluorescent dye PI. PI can only enter cells with compromised membranes. Measure the increase in fluorescence over time using a fluorometer or flow cytometer.

    • Release of Cellular Contents: Monitor the leakage of intracellular components, such as ATP or β-galactosidase, from treated bacterial cells.

  • Biophysical Studies with Model Membranes:

    • Liposome Leakage Assay: Prepare liposomes encapsulating a fluorescent dye (e.g., calcein). Treat the liposomes with this compound and measure the release of the dye as an indicator of membrane disruption.

    • Zeta Potential Measurements: Assess the interaction of the compound with model lipid vesicles by measuring changes in their surface charge.[16]

Potential Research Area 3: Non-Viral Gene Delivery

The cationic nature of this compound suggests its potential as a non-viral vector for the delivery of nucleic acids (e.g., plasmid DNA, siRNA).[10][11] The positively charged amine can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles that can be taken up by cells.[18][19]

Conceptual Workflow for Gene Transfection

A Plasmid DNA (Negatively Charged) C Complexation (Polyplex Formation) A->C B Ethyl 12-aminododecanoate Hydrochloride (Cationic) B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape D->E F Gene Expression E->F

Caption: Conceptual workflow for gene transfection using a cationic lipid.

Experimental Design for Evaluating Transfection Efficiency
  • Polyplex Formulation and Characterization:

    • Mix this compound with a reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) at various N/P ratios (ratio of amine groups to phosphate groups).

    • Characterize the resulting polyplexes for size and zeta potential using DLS.

    • Confirm DNA condensation using a gel retardation assay.

  • In Vitro Transfection Studies:

    • Treat a suitable cell line (e.g., HEK293, HeLa) with the formulated polyplexes.

    • After a defined incubation period, assess transfection efficiency by quantifying the percentage of GFP-positive cells using fluorescence microscopy and flow cytometry.[10][20]

  • Cytotoxicity Assessment:

    • Evaluate the toxicity of the polyplexes on the treated cells using a cell viability assay, such as the MTT or PrestoBlue assay.[11]

Conclusion and Future Directions

This compound is a molecule with significant untapped research potential. Its straightforward synthesis, combined with its inherent amphiphilic and cationic properties, makes it an attractive candidate for exploration in diverse fields. The experimental frameworks outlined in this guide provide a starting point for a systematic investigation into its utility in drug delivery, antimicrobial chemotherapy, and gene therapy. Future research could focus on the chemical modification of its structure to fine-tune its properties, such as incorporating stimuli-responsive moieties or conjugating targeting ligands to enhance its specificity and efficacy. The exploration of this and similar long-chain amino acid esters could pave the way for the development of novel and effective biomedical technologies.

References

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An In-depth Technical Guide to Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Linker for Advanced Material Science and Drug Delivery

Introduction

Ethyl 12-aminododecanoate hydrochloride is a bifunctional organic molecule featuring a long C12 alkyl chain, a terminal primary amine (as a hydrochloride salt), and a terminal ethyl ester group. This unique structure makes it a valuable building block and surface modification agent, particularly in the fields of drug development, biomaterials, and electronics. The long dodecanoate backbone provides hydrophobicity and structural spacing, while the amine and ester functionalities offer versatile reactive handles for covalent attachment or further modification.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and key applications of this compound. We will delve into the causality behind experimental choices and provide actionable protocols for its use.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is critical for its application.[1] The hydrochloride salt form enhances its stability and solubility in certain solvents compared to its free amine counterpart.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84636-23-7[2]
Molecular Formula C₁₄H₃₀ClNO₂[2]
Molecular Weight 279.85 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Room temperature, under inert atmosphere[2]
pKa (Predicted, for the free amine) 10.67 ± 0.10[3]
Structural Characterization

Confirming the identity and purity of this compound is a prerequisite for any application. Standard analytical techniques are employed for this purpose.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.[5]

    • In ¹H NMR, characteristic signals would include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group adjacent to the oxygen, and multiplets for the long alkyl chain protons. The protons adjacent to the amine and ester groups will show distinct chemical shifts.

    • ¹³C NMR will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the series of methylene carbons in the alkyl chain.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[6][7]

    • A strong absorption band around 1730 cm⁻¹ indicates the C=O stretch of the ester group.

    • N-H stretching vibrations for the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region.

    • C-H stretching vibrations from the alkyl chain will be observed around 2850-2950 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[4]

Synthesis and Purification

The most common and straightforward synthesis of this compound is achieved through the Fischer esterification of its parent amino acid, 12-aminododecanoic acid.

Synthesis Protocol: Fischer Esterification

This protocol describes the conversion of 12-aminododecanoic acid to its ethyl ester hydrochloride. The reaction utilizes an excess of ethanol as both the solvent and reactant, with a strong acid catalyst.

Rationale: The acid catalyst (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The hydrochloride salt of the product is directly formed in the presence of excess HCl.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 12-aminododecanoic acid (1 equivalent) in anhydrous ethanol (e.g., 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly bubble dry hydrogen chloride gas through the suspension or add a catalyst like thionyl chloride (SOCl₂) dropwise (approx. 1.2-1.5 equivalents). Caution: These reagents are corrosive and react violently with water. Perform in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation & Drying: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 12-Aminododecanoic Acid + Anhydrous Ethanol B Add Acid Catalyst (e.g., HCl gas or SOCl₂) A->B C Heat to Reflux (4-6 hours) B->C D Solvent Removal (Rotary Evaporation) C->D E Recrystallization (Ethanol/Diethyl Ether) D->E Crude Product F Vacuum Filtration E->F G Wash with Cold Ether F->G H Dry Under Vacuum G->H I I H->I Final Product

Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for creating more complex molecular architectures and functionalized surfaces.

Self-Assembled Monolayers (SAMs)

The long alkyl chain and a suitable headgroup allow for the formation of self-assembled monolayers (SAMs) on various substrates.[8] While thiols on gold are a classic example, amine-terminated molecules can be used to functionalize surfaces like silica or other metal oxides.[8]

Workflow for Surface Functionalization:

The primary amine of Ethyl 12-aminododecanoate (after deprotection from the salt) can be used to create an amino-terminated surface. This surface can then be further functionalized. For example, a drug molecule with a carboxylic acid group can be coupled to the amine-terminated surface using standard carbodiimide chemistry (e.g., EDC/NHS).[9][10]

Workflow for surface functionalization using Ethyl 12-aminododecanoate.
Linker in Drug Delivery Systems

The compound serves as an excellent linear linker in the construction of prodrugs or drug-polymer conjugates.[11] The ester functionality can be hydrolyzed by esterases in vivo to release a payload, while the amine group provides a point of attachment.

  • Prodrug Design: A therapeutic agent can be attached to the amine terminus. The ethyl ester can modulate the hydrophilicity of the overall molecule, potentially improving membrane permeability.[11]

  • Polymer Conjugation: this compound can be used as a building block in the synthesis of poly(ester amide)s (PEAs).[12] These polymers are often biodegradable and biocompatible, making them suitable for creating nanoparticles or micelles for drug encapsulation and targeted delivery.[12][13][14] The pendant amine groups (after polymerization and deprotection) can be used to attach targeting ligands or other functional molecules.

Monomer for Polyamides and Poly(ester amide)s

The parent amino acid, 12-aminododecanoic acid, is a monomer for Nylon-12.[15] The ethyl ester derivative can be used in polycondensation reactions to form poly(ester amide)s, which are valued in biomedical applications for their biodegradability and biocompatibility.[12][16]

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Handling: Should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly versatile and valuable chemical for advanced materials science and pharmaceutical development. Its well-defined structure, featuring a long hydrophobic chain and two distinct reactive termini, provides a robust platform for creating functionalized surfaces, novel drug delivery systems, and biodegradable polymers. The straightforward synthesis and well-understood characterization methods make it an accessible yet powerful tool for researchers and scientists aiming to develop next-generation materials and therapeutics.

References

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The Genesis and Evolution of ω-Amino Fatty Acid Esters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Polymers and Pharmaceuticals

Omega-amino fatty acid esters represent a fascinating class of bifunctional molecules, characterized by a terminal amino group and a carboxylic acid ester at the other end of a hydrocarbon chain. Their history is deeply intertwined with the dawn of the polymer age, yet their modern applications extend into the sophisticated realms of drug delivery, biocompatible materials, and pharmaceutical intermediates. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and evolving applications of these versatile compounds, tailored for researchers, scientists, and professionals in drug development.

Part 1: A Historical Perspective: From Silken Mimicry to Lifesaving Therapeutics

The story of ω-amino fatty acids begins not in a biological context, but in the quest for a synthetic alternative to silk. In the early 20th century, the burgeoning field of polymer chemistry was captivated by the challenge of replicating the properties of natural fibers.

The Dawn of Polyamides and the Legacy of Carothers

The pivotal moment in the history of ω-amino fatty acids arrived in the 1930s with the groundbreaking work of Wallace Carothers and his team at DuPont.[1][2] Their research into "superpolymers" led to the invention of Nylon, the world's first truly synthetic fiber.[2] This monumental achievement was rooted in the principle of condensation polymerization, where bifunctional monomers are linked together with the elimination of a small molecule, such as water.[3]

Initially, Carothers' team experimented with the self-condensation of ε-aminocaproic acid (6-aminohexanoic acid) in 1930, which produced a low molecular weight polyamide.[4] While this early attempt did not yield a commercially viable fiber, it laid the crucial groundwork for understanding the formation of polyamides from ω-amino acids.[4] The breakthrough came with the development of Nylon 6,6, synthesized from a diamine and a diacid, but the parallel development of Nylon 6, derived from the ring-opening polymerization of ε-caprolactam (the cyclic amide of ε-aminocaproic acid), solidified the importance of the six-carbon ω-amino acid.[1]

Early Synthetic Routes to ω-Amino Fatty Acids

The ω-amino acids utilized in these early polymerization studies were themselves products of innovative organic synthesis of the time. One of the earliest methods for producing ε-aminocaproic acid involved the hydrolysis of ε-caprolactam.[1] Another historical synthesis involved the Beckmann rearrangement of cyclohexanone oxime to form ε-caprolactam, which was then hydrolyzed to the desired ω-amino acid. A detailed procedure for the hydrolysis of ε-caprolactam using hydrochloric acid followed by purification with an ion-exchange resin was published in Organic Syntheses, highlighting a common laboratory-scale preparation method.[5]

The Emergence of a Therapeutic Role: Epsilon-Aminocaproic Acid

Beyond its role as a polymer precursor, a significant chapter in the history of ω-amino fatty acids opened with the discovery of the therapeutic properties of epsilon-aminocaproic acid (EACA). It was found to be an effective antifibrinolytic agent, a drug that prevents the breakdown of blood clots.[1][6] This discovery repurposed a key industrial monomer into a life-saving medication for treating various bleeding disorders.[1][6]

Part 2: The Science of Synthesis: Crafting ω-Amino Fatty Acid Esters

The synthesis of ω-amino fatty acid esters can be broadly categorized into chemical and biocatalytic methods. The choice of method often depends on the desired chain length, scale of production, and sustainability considerations.

Chemical Synthesis: Versatility and Scalability

Modern chemical synthesis offers robust and scalable routes to a wide array of ω-amino fatty acids and their subsequent esters.

A prevalent industrial method for synthesizing ω-amino carboxylic acids and their esters starts from readily available unsaturated fatty acids or their esters. This process typically involves two key steps:

  • Ozonolysis: The carbon-carbon double bond of an unsaturated fatty acid is cleaved by ozone to yield an aldehyde.

  • Reductive Amination: The resulting aldehyde is then reacted with ammonia and hydrogen in the presence of a catalyst to form the terminal amino group.

This approach is detailed in several patents, which describe the production of ω-amino acids or their esters by carrying out the reductive amination in a C1 to C5 alcohol mixed with water.[7]

Experimental Protocol: Synthesis of ω-Amino-undecanoic Acid Methyl Ester via Ozonolysis and Reductive Amination of Methyl Oleate (Illustrative)

Step 1: Ozonolysis of Methyl Oleate

  • Dissolve methyl oleate in a suitable solvent mixture, such as methanol and water.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Bubble ozone gas through the solution until the reaction is complete, as indicated by a persistent blue color.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

Step 2: Reductive Amination

  • Transfer the reaction mixture from the ozonolysis step to a high-pressure reactor.

  • Add a suitable hydrogenation catalyst (e.g., Raney nickel).

  • Pressurize the reactor with ammonia and then with hydrogen.

  • Heat the reaction mixture under pressure for a specified time to facilitate the reductive amination.

  • After cooling and depressurization, the catalyst is filtered off.

  • The resulting ω-amino-undecanoic acid methyl ester can be purified by distillation or crystallization.

The conversion of ω-amino fatty acids to their corresponding esters is a fundamental transformation. Standard esterification methods, such as Fischer-Speier esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed. For laboratory-scale synthesis, methods using reagents like thionyl chloride in an alcohol or acid-catalyzed esterification with reagents like BF3-methanol are effective.[8]

Table 1: Comparison of Esterification Methods for ω-Amino Fatty Acids

MethodReagentsAdvantagesDisadvantages
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄)Inexpensive, scalableEquilibrium-limited, may require water removal
Thionyl Chloride Alcohol, Thionyl ChlorideHigh yield, irreversibleGenerates HCl, requires careful handling
BF₃-Methanol BF₃-Methanol ComplexFast, convenient for GC analysisBoron trifluoride is toxic and corrosive
Biocatalysis: The Green Chemistry Approach

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for producing ω-amino fatty acids. Biocatalysis, using whole cells or isolated enzymes, offers a promising alternative to traditional chemical synthesis.[9][10]

Multi-enzyme cascade reactions are being engineered to convert renewable feedstocks, such as vegetable oils, into ω-amino fatty acids.[9] These cascades can involve a series of enzymatic steps, including:

  • Hydroxylation: Introduction of a hydroxyl group at the terminal (ω) carbon of a fatty acid by a cytochrome P450 monooxygenase.

  • Oxidation: Oxidation of the ω-hydroxy fatty acid to an ω-oxo fatty acid and then to a dicarboxylic acid.

  • Transamination: Conversion of the ω-oxo fatty acid to an ω-amino fatty acid using a transaminase enzyme.

Omega-transaminases (ω-TAs) are particularly valuable enzymes in the synthesis of ω-amino fatty acids. They catalyze the transfer of an amino group from an amine donor to a keto acceptor, enabling the stereoselective amination of ω-oxo fatty acids.[3] The use of ω-TAs is a key strategy in developing biocatalytic routes for pharmaceutical intermediates and polymer monomers.[3]

Part 3: Applications in Drug Development and Beyond

The unique bifunctional nature of ω-amino fatty acid esters has led to their exploration in a variety of high-value applications, particularly in the pharmaceutical and biomedical fields.

Pharmacological Activity: The Case of Epsilon-Aminocaproic Acid

As previously mentioned, epsilon-aminocaproic acid (EACA) is a clinically significant drug used to control bleeding.[1][6] Its mechanism of action is well-established and serves as a prime example of the biological activity of this class of molecules.

EACA is a synthetic analog of the amino acid lysine.[1] Its primary therapeutic effect is the inhibition of fibrinolysis, the process of blood clot dissolution.[9][11] It achieves this by competitively inhibiting the activation of plasminogen to plasmin, the key enzyme responsible for degrading fibrin clots.[9] EACA binds to the lysine-binding sites on plasminogen and plasmin, preventing them from binding to fibrin and thereby stabilizing the clot.[9][12]

Fibrinolysis_Inhibition cluster_inhibition Inhibition by EACA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin_Clot Fibrin Clot Fibrin_Clot->Plasmin Binds EACA ε-Aminocaproic Acid (EACA) EACA->Plasminogen Binds to Lysine Binding Sites EACA->Plasmin Inhibits Fibrin Binding Polymer_Synthesis cluster_monomers Monomers cluster_applications Applications Amino_Acid_Ester ω-Amino Fatty Acid Ester Polymerization Polycondensation Amino_Acid_Ester->Polymerization Diol Diol Diol->Polymerization Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polymerization PEA Poly(ester amide) (PEA) Polymerization->PEA Drug_Delivery Drug Delivery (Nanoparticles) PEA->Drug_Delivery Tissue_Engineering Tissue Engineering (Scaffolds) PEA->Tissue_Engineering

Figure 2: Synthesis of biocompatible poly(ester amide)s from ω-amino fatty acid esters and their applications.

Conclusion and Future Outlook

From their humble beginnings as building blocks for the first synthetic fibers to their current role in advanced biomedical applications, ω-amino fatty acid esters have demonstrated remarkable versatility. The historical journey of these molecules highlights the often-unpredictable path of scientific discovery, where a material designed for one purpose finds new life in a completely different field.

For today's researchers, ω-amino fatty acid esters offer a rich platform for innovation. The ongoing development of green and sustainable synthetic methods, particularly through biocatalysis, will undoubtedly expand their accessibility and application. In drug development, their potential as permeation enhancers, components of novel drug delivery systems, and monomers for biocompatible polymers is far from exhausted. As our understanding of the interactions between materials and biological systems deepens, we can expect to see ω-amino fatty acid esters playing an even more significant role in the creation of next-generation therapeutics and medical devices.

References

  • Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Sustainability. [Link]

  • Epsilon Aminocaproic Acid: Uses, Dosage, Side Effects, Price, Composition. Practo. [Link]

  • Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Blood. [Link]

  • Aminocaproic acid. Wikipedia. [Link]

  • Epsilon aminocaproic acid: A new tool for treating bleeding dogs. DVM360. [Link]

  • Nylon History - Polymerization. Scribd. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. [Link]

  • Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study. MDPI. [Link]

  • Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives.
  • Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. PMC. [Link]

  • MAKING NYLON. Columbia University. [Link]

  • A novel bioactivity of omega-3 polyunsaturated fatty acids and their ester derivatives. Nature. [Link]

  • Production of omega-amino fatty acids.
  • Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Publications. [Link]

  • Early History of the Breeding of Amino Acid-Producing Strains. PubMed. [Link]

  • Omega transaminases: discovery, characterization and engineering. University of Groningen. [Link]

  • ε-AMINOCAPROIC ACID. Organic Syntheses. [Link]

  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. MDPI. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. [Link]

  • Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ResearchGate. [Link]

  • Omacor Pharmacology Review. accessdata.fda.gov. [Link]

  • Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. PMC. [Link]

  • Miller Reports the Synthesis of Amino Acids. EBSCO. [Link]

  • Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. MDPI. [Link]

  • Fatty Acid Based Biodegradable Polymer. ResearchGate. [Link]

  • Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential. MDPI. [Link]

  • Omega-3 Fatty Acids. StatPearls - NCBI Bookshelf. [Link]

  • Long chain fatty acids – Knowledge and References. Taylor & Francis. [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Publications. [Link]

  • The history of omega-3 science. SupplySide Supplement Journal. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 12-aminododecanoate hydrochloride protocol Content Type: Detailed Application Note and Protocol

Abstract & Application Scope

This compound (CAS 84636-23-7) is a critical long-chain bifunctional linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), lipid nanoparticles (LNPs), and polyamide precursors (Nylon-12 derivatives). Its structure—a 12-carbon aliphatic chain terminated by an amine and an ethyl ester—provides optimal hydrophobicity and steric spacing for bioconjugation applications.

This protocol details a robust, moisture-controlled Fischer esterification using thionyl chloride (


) and absolute ethanol. Unlike direct acid catalysis, the thionyl chloride method generates anhydrous HCl in situ while scavenging residual water, driving the equilibrium toward the ester product and ensuring high yields (>90%) of the hydrochloride salt.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution (Fischer Esterification). Thionyl chloride reacts with ethanol to generate anhydrous hydrogen chloride and diethyl sulfite/sulfur dioxide. The protonated carbonyl of 12-aminododecanoic acid undergoes nucleophilic attack by ethanol, followed by water elimination.

Mechanism Visualization

ReactionMechanism Start 12-Aminododecanoic Acid (Zwitterionic Form) Activation Protonation of Carbonyl (via in situ HCl) Start->Activation + H+ Attack Nucleophilic Attack by Ethanol Activation->Attack + EtOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination - H2O Product Ethyl 12-aminododecanoate HCl Elimination->Product

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of 12-aminododecanoic acid.

Experimental Protocol

Materials & Equipment
ReagentCAS No.GradeRole
12-Aminododecanoic acid 693-57-2>98%Starting Material
Thionyl Chloride (

)
7719-09-7ReagentPlusActivating Agent/Dehydrant
Ethanol (Absolute) 64-17-5AnhydrousSolvent & Reactant
Diethyl Ether 60-29-7ACS ReagentAnti-solvent (Precipitation)

Equipment:

  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

  • Magnetic stir bar and hotplate/oil bath.

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Ethanolic HCl (In Situ)

  • Fit a 250 mL RBF with a stir bar and a pressure-equalizing addition funnel.

  • Add 50 mL of absolute ethanol to the flask.

  • Cool the ethanol to 0°C using an ice-water bath.

  • Critical Step: Dropwise, add 3.0 equivalents of Thionyl Chloride (

    
    ) to the chilled ethanol over 15–20 minutes.
    
    • Note: The reaction is exothermic and evolves

      
       and HCl gas. Ensure the fume hood sash is lowered.
      
    • Reaction:

      
       (Generates anhydrous HCl).
      

Step 2: Addition of Substrate

  • Remove the addition funnel.

  • Add 10.0 g (46.4 mmol) of 12-aminododecanoic acid solid directly to the chilled ethanolic solution.

  • Wash down any solid adhering to the neck with an additional 10 mL of ethanol .

Step 3: Reflux

  • Attach the reflux condenser topped with a drying tube.

  • Heat the mixture to reflux (Bath temp: ~85°C) for 12–16 hours .

  • Checkpoint: The suspension should turn into a clear, homogeneous solution as the amino acid converts to the soluble ester hydrochloride.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution in vacuo (Rotavap, 45°C bath) to remove excess ethanol and HCl. A viscous, off-white oil or sticky solid will remain.

  • Co-evaporation: Add 20 mL of toluene and evaporate again to remove trace water and HCl azeotropically (repeat 2x).

Step 5: Crystallization/Purification

  • Dissolve the crude residue in a minimum amount of warm absolute ethanol (~10–15 mL).

  • Slowly add Diethyl Ether (100 mL) with vigorous stirring to induce precipitation.

  • Cool to -20°C (freezer) for 4 hours to maximize yield.

  • Filter the white crystalline solid under vacuum.

  • Wash the filter cake with cold diethyl ether (

    
     mL).
    
  • Dry in a vacuum desiccator over

    
     or KOH overnight.
    
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Chill Ethanol (0°C) Add SOCl2 dropwise Step2 Add 12-Aminododecanoic Acid (Solid addition) Step1->Step2 Step3 Reflux (85°C) 12-16 Hours Step2->Step3 Step4 Check for Clarity (Homogeneous Solution) Step3->Step4 Step5 Evaporate Solvent (Co-evap with Toluene) Step4->Step5 Step6 Recrystallize (EtOH / Et2O) Step5->Step6 Step7 Vacuum Dry Final Product Step6->Step7

Figure 2: Operational workflow for the synthesis of Ethyl 12-aminododecanoate HCl.

Characterization & Quality Control

The product should be a white crystalline solid.[1] Confirm identity using


H NMR.

Expected


H NMR Data (400 MHz, DMSO-

):
  • 
     8.00 (br s, 3H): 
    
    
    
    (Ammonium protons, exchangeable).
  • 
     4.05 (q, 
    
    
    
    Hz, 2H):
    
    
    (Ethyl ester methylene).
  • 
     2.75 (m, 2H): 
    
    
    
    (Methylene adjacent to nitrogen).
  • 
     2.28 (t, 
    
    
    
    Hz, 2H):
    
    
    (Methylene adjacent to carbonyl).
  • 
     1.50 (m, 4H): 
    
    
    
    -methylenes (C3 and C11).
  • 
     1.24 (br s, 14H):  Bulk methylene chain (
    
    
    
    ).
  • 
     1.17 (t, 
    
    
    
    Hz, 3H):
    
    
    (Ethyl ester methyl).

Melting Point:

  • Target Range: 145–160°C (Note: Literature MP for the methyl ester HCl is 157–160°C; ethyl ester is typically similar or slightly lower).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Residual solvent or waterPerform toluene co-evaporation to remove water/HCl. Triturate the oil with cold ether to induce crystallization.
Incomplete Reaction Insufficient HCl or timeEnsure

is fresh. Extend reflux time to 24 hours.
Yellow Discoloration Oxidation or high tempMaintain inert atmosphere (

). Ensure bath temp does not exceed 90°C.
Product Hygroscopic HCl salt natureStore in a desiccator. Handle quickly in ambient air.

Safety & References

Safety Warnings:

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • HCl Gas: Evolved during reaction; corrosive to respiratory tract.

  • Ethanol/Ether: Highly flammable.

References:

  • Sigma-Aldrich. this compound Product Information.Link

  • PubChem. Ethyl 12-aminododecanoate Compound Summary.Link

  • Cohen, S. et al. "Synthesis of long-chain amino acid esters." Journal of Organic Chemistry, 1985. (General reference for amino acid esterification methodology).

  • GuideChem. 12-Aminododecanoic acid ethyl ester properties.Link

Sources

Application and Protocols for the Synthesis of Advanced Polymers Using Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Ethyl 12-Aminododecanoate Hydrochloride in Advanced Polymer Synthesis

This compound is a bifunctional monomer of significant interest in the synthesis of high-performance and functional polymers, such as polyamides and poly(ester amides). Its long aliphatic chain (C12) imparts flexibility, hydrophobicity, and low moisture absorption to the resulting polymers, making them suitable for a range of applications from engineering thermoplastics to advanced biomaterials. The hydrochloride salt form of the amino ester offers enhanced stability and solubility in polar solvents, facilitating easier handling and more controlled polymerization conditions compared to its free amine counterpart.

This document provides a comprehensive guide to the use of this compound in polymer synthesis. It covers the fundamental principles, detailed experimental protocols for melt and solution polycondensation, and standard characterization techniques for the resulting polymers. The information presented herein is intended to equip researchers and professionals in polymer chemistry and drug development with the necessary knowledge to effectively utilize this versatile monomer.

I. Foundational Principles of Polymerization

The polymerization of this compound proceeds via a step-growth polycondensation mechanism. The reaction involves the formation of an amide bond between the amino group of one monomer and the ester group of another, with the elimination of ethanol. The hydrochloride must first be neutralized, typically in situ, to liberate the reactive free amine. This can be achieved by the addition of a non-nucleophilic base or through thermal decomposition during melt polymerization.

Two primary methods for the polycondensation of this compound are melt polymerization and solution polymerization.

  • Melt Polycondensation: This solvent-free method is conducted at elevated temperatures, typically above the melting point of the monomer and the resulting polymer. It is an environmentally friendly approach that can lead to high molecular weight polymers. The high temperatures also facilitate the removal of the ethanol byproduct, driving the polymerization reaction forward.

  • Solution Polycondensation: This method involves dissolving the monomer in a suitable high-boiling point solvent. It allows for better temperature control and can be advantageous when working with heat-sensitive functional groups. However, it requires the use of solvents and may necessitate more rigorous purification steps to remove residual solvent from the final polymer.

II. Experimental Protocols

A. Melt Polycondensation of this compound

This protocol describes the synthesis of polyamide-12 via melt polycondensation.

Materials:

  • This compound

  • Nitrogen gas (high purity)

  • Vacuum source

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Protocol:

  • Monomer Preparation: Dry the this compound under vacuum at 60 °C for at least 12 hours to remove any residual moisture.

  • Reactor Setup: Assemble the polymerization reactor and ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the reactor with the dried this compound.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Heating and Neutralization: Gradually heat the reactor to a temperature above the melting point of the monomer (approximately 150-180 °C). During this stage, the hydrochloride will decompose, releasing HCl gas, which should be safely vented. The amine will be liberated to its free form.

  • Polymerization: Increase the temperature to the desired polymerization temperature (typically in the range of 220-260 °C). The viscosity of the melt will gradually increase as the polymerization proceeds and ethanol is evolved.

  • Vacuum Application: Once the evolution of ethanol subsides, apply a high vacuum (≤1 mbar) to the system to facilitate the removal of the remaining condensation byproducts and drive the polymerization to completion. Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be recovered by carefully breaking the glass reactor (if a specialized reactor is not used) or by extruding the molten polymer.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should be dried under vacuum.

Diagram of Melt Polycondensation Workflow:

MeltPolycondensation Monomer Ethyl 12-aminododecanoate HCl Dry Dry Monomer (Vacuum, 60°C) Monomer->Dry Charge Charge Reactor Dry->Charge Purge Purge with N2 Charge->Purge Heat Heat to Melt (150-180°C) In-situ Neutralization Purge->Heat Polymerize Polymerize (220-260°C) Heat->Polymerize Vacuum Apply Vacuum (≤1 mbar) Polymerize->Vacuum Cool Cool to RT Vacuum->Cool Recover Recover Polymer Cool->Recover Purify Purify (Dissolve/Precipitate) Recover->Purify FinalPolymer Polyamide-12 Purify->FinalPolymer

Caption: Workflow for melt polycondensation.

B. Solution Polycondensation of this compound

This protocol describes the synthesis of polyamide-12 in a high-boiling point solvent.

Materials:

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), m-cresol)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Addition funnel.

Protocol:

  • Monomer Preparation: Dry the this compound under vacuum at 60 °C for at least 12 hours.

  • Reactor Setup: Assemble the reaction flask and ensure all glassware is dry.

  • Dissolution: Add the dried this compound to the flask, followed by the solvent (e.g., NMP). Stir the mixture to dissolve the monomer.

  • Inert Atmosphere: Purge the flask with nitrogen for 30 minutes and maintain a nitrogen atmosphere throughout the reaction.

  • Neutralization: Cool the solution in an ice bath. Slowly add a stoichiometric amount of triethylamine to the solution via an addition funnel to neutralize the hydrochloride and liberate the free amine. A salt (triethylamine hydrochloride) will precipitate.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically 180-220 °C). The polymerization will proceed with the evolution of ethanol, which can be collected in the condenser.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. The reaction is typically carried out for several hours.

  • Polymer Precipitation: After completion, cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove the solvent, unreacted monomer, and the triethylamine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Diagram of Solution Polycondensation Workflow:

SolutionPolycondensation Monomer Ethyl 12-aminododecanoate HCl Dry Dry Monomer Monomer->Dry Dissolve Dissolve in Solvent (e.g., NMP) Dry->Dissolve Purge Purge with N2 Dissolve->Purge Neutralize Neutralize with Base (e.g., Triethylamine) Purge->Neutralize Heat Heat to Polymerize (180-220°C) Neutralize->Heat Precipitate Precipitate in Non-solvent (Methanol) Heat->Precipitate FilterWash Filter and Wash Precipitate->FilterWash DryPolymer Dry Polymer (Vacuum Oven) FilterWash->DryPolymer FinalPolymer Polyamide-12 DryPolymer->FinalPolymer

Caption: Workflow for solution polycondensation.

III. Polymer Characterization

The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.

Table 1: Polymer Characterization Techniques and Expected Results

Technique Purpose Typical Sample Preparation Expected Information
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]Dissolve the polymer in a suitable eluent (e.g., hexafluoroisopropanol with potassium trifluoroacetate).Mn, Mw, and PDI values, which indicate the average polymer chain length and the breadth of the molecular weight distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer.[2]Dissolve the polymer in a deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of deuterated chloroform and trifluoroacetic acid).1H and 13C NMR spectra will show characteristic peaks corresponding to the repeating amide and methylene units, confirming the successful polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3][4]A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.Thermal transitions that provide information about the amorphous and crystalline nature of the polymer and its processing window.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.[3][5]A small amount of the polymer (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air).The onset of decomposition temperature, which indicates the upper temperature limit for the polymer's use.

IV. Applications in Drug Development and Beyond

Polymers derived from this compound, particularly poly(ester amides), are of growing interest in the field of drug development. The presence of both ester and amide linkages allows for tunable degradation rates, making them suitable for controlled drug delivery systems. The long aliphatic chain can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Potential applications include:

  • Drug Delivery Vehicles: Formulation of nanoparticles, microparticles, and implants for sustained and targeted drug release.

  • Tissue Engineering Scaffolds: The biodegradability and mechanical properties of these polymers make them candidates for creating scaffolds that support cell growth and tissue regeneration.

  • Medical Devices: Their biocompatibility and processability allow for the fabrication of various medical devices.

V. Conclusion

This compound is a valuable monomer for the synthesis of a variety of functional polymers. Its hydrochloride form provides stability and ease of handling, while the resulting polymers exhibit desirable properties for a range of applications, particularly in the biomedical field. The melt and solution polycondensation methods described in this guide offer versatile routes to produce high-quality polymers. By following these protocols and employing the appropriate characterization techniques, researchers can effectively harness the potential of this monomer for the development of advanced materials.

References

  • Study of the Thermal Properties of Mixtures of Polypropylene with Aliph
  • Thermal expansion behavior of aliphatic polyamides.
  • Polycondensation of Long-Chain Esters of α-Amino Acids in Monolayers at Air/Water Interface and in Multilayers on Solid Surface. Taylor & Francis Online.
  • Thermal Properties of Polyamides.
  • Thermal Analysis of Polyamide 66 Gears with Added Recycle. TA Instruments.
  • Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. PMC.
  • BIODEGRADABLE POLY (ESTER AMIDE)
  • GPC-NMR Analysis for Polymer Characteris
  • Biodegradable poly(amidoamine)s with uniform degradation fragments via sequence-controlled macromonomers.
  • A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6. WSU Research Exchange.

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Application Note & Protocols: Surface Modification Using Ethyl 12-aminododecanoate Hydrochloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Surfaces at the Molecular Level

The interface between a synthetic material and a biological environment is a critical determinant of performance in applications ranging from biosensors and diagnostic arrays to drug delivery systems and medical implants.[1][2] Unmodified material surfaces are often biologically inert or can trigger non-specific protein adsorption, leading to device failure or adverse biological responses.[1] Surface modification allows for the precise control of surface chemistry, enabling the creation of interfaces with tailored properties such as biocompatibility, hydrophobicity, or specific bio-recognition capabilities.[3][4][5]

The Unique Utility of Ethyl 12-aminododecanoate Hydrochloride

This compound is a bifunctional molecule ideally suited for creating well-defined surface architectures. Its structure consists of three key components:

  • Primary Amine (-NH₂): Provided as a hydrochloride salt for stability and solubility, this group serves as a reactive handle for covalent attachment to a wide variety of activated surfaces. It is a strong nucleophile that readily reacts with electrophilic groups like N-hydroxysuccinimide (NHS) esters.[6]

  • Dodecyl (C12) Alkyl Chain: This long hydrocarbon chain is the backbone of the molecule. When assembled on a surface, these chains pack together via van der Waals forces to form a dense, ordered molecular layer known as a self-assembled monolayer (SAM). This layer acts as a robust spacer, physically separating the substrate from the outer environment and imparting a hydrophobic character to the surface.

  • Terminal Ethyl Ester (-COOCH₂CH₃): This group terminates the alkyl chain. While it can be hydrolyzed to a carboxylic acid for further functionalization, it is often utilized to present a chemically distinct, moderately non-polar interface.

The formation of SAMs is a spontaneous process driven by the affinity of a headgroup for a substrate and organizing forces between the alkyl chains, resulting in a crystalline-like molecular film.[7] This bottom-up approach provides a powerful method for engineering surfaces with nanoscale precision.

Core Workflow: Covalent Immobilization on Carboxylated Surfaces

This guide focuses on the most common and versatile method for attaching amine-containing molecules: coupling to a surface functionalized with carboxylic acids using carbodiimide chemistry. This process transforms a hydrophilic, carboxylated substrate into a hydrophobic, well-defined surface.

Workflow Diagram

The overall process involves substrate preparation, activation of surface carboxyl groups, and subsequent reaction with the amine of Ethyl 12-aminododecanoate.

G sub Substrate (e.g., Glass, SiO₂) clean Step 1: Cleaning & Hydroxylation sub->clean Piranha / Plasma carbox Step 2: Surface Carboxylation clean->carbox Silanization with (e.g.) APTES then Anhydride activate Step 3: EDC/NHS Activation carbox->activate Activates -COOH groups in MES Buffer couple Step 4: Amine Coupling Reaction activate->couple Reacts with Ethyl 12-aminododecanoate rinse Step 5: Rinsing & Drying couple->rinse Removes unbound reagents char Step 6: Surface Characterization rinse->char QC Validation

Caption: Covalent immobilization workflow.

Experimental Protocols

Scientist's Note: Precision, cleanliness, and the use of fresh reagents are paramount for successful surface modification. All glassware should be scrupulously cleaned, and solutions, particularly those containing EDC and NHS, should be prepared immediately before use.

Protocol 1: Substrate Cleaning and Hydroxylation (Example: Glass/Silicon)

This step creates a uniform, reactive surface populated with hydroxyl (-OH) groups.

  • Substrate Preparation: Cut glass slides or silicon wafers to the desired size.

  • Sonication: Place substrates in a beaker with a 2% solution of Decon 90 or similar laboratory detergent. Sonicate for 20 minutes.

  • Rinsing: Thoroughly rinse the substrates under a stream of deionized (DI) water for at least 3 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Treatment: Place the dried substrates in a plasma cleaner/asher. Treat with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions. This both removes final organic contaminants and generates a high density of surface hydroxyl groups.

  • Storage: Use the activated substrates immediately for the best results.

Protocol 2: Surface Carboxylation

This protocol creates the necessary carboxylic acid (-COOH) functional groups on the hydroxylated surface, which will serve as anchors for the Ethyl 12-aminododecanoate.

  • Silanization: Prepare a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene. Place the hydroxylated substrates in this solution and incubate for 1 hour at 60°C.

    • Scientist's Note: This step coats the surface with primary amines. Anhydrous conditions are critical to prevent premature polymerization of the silane in solution.

  • Rinsing: Remove substrates and rinse thoroughly with toluene, followed by ethanol, and finally DI water.

  • Curing: Dry the substrates with nitrogen and cure in an oven at 110°C for 30 minutes to cross-link the silane layer.

  • Carboxylation: Prepare a 5% (w/v) solution of succinic anhydride in anhydrous N,N-Dimethylformamide (DMF). Submerge the amine-functionalized substrates in this solution and add 1% (v/v) of a non-nucleophilic base like pyridine or triethylamine to catalyze the reaction. Incubate for 2-4 hours at room temperature.

  • Final Rinse: Rinse the now carboxylated substrates extensively with DMF, followed by ethanol and DI water. Dry with nitrogen.

Protocol 3: Covalent Immobilization via EDC/NHS Chemistry

This is the core coupling step where the Ethyl 12-aminododecanoate is attached to the surface. This is a two-step process to improve efficiency and reduce side reactions.[8][9]

  • Reagent Preparation (Prepare Fresh):

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0. Do not use phosphate or acetate buffers as they interfere with the reaction.[9]

    • EDC Stock: 200 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Activation Buffer.

    • Sulfo-NHS Stock: 200 mM N-Hydroxysulfosuccinimide (Sulfo-NHS) in Activation Buffer.

    • Coupling Solution: 50 mM this compound in a suitable buffer like 1X PBS (Phosphate-Buffered Saline), pH 7.4.

    • Quenching Solution: 1 M Ethanolamine, pH 8.5.

  • Activation of Carboxyl Groups:

    • Place the carboxylated substrates in a suitable reaction vessel (e.g., a petri dish).

    • Prepare the activation mixture by combining the EDC and Sulfo-NHS stock solutions with Activation Buffer to final concentrations of 20 mM EDC and 50 mM Sulfo-NHS.

    • Immediately cover the substrates with the activation mixture.

    • Incubate for 15-20 minutes at room temperature with gentle agitation.

    • Scientist's Note: EDC activates the carboxyl groups to a highly reactive O-acylisourea intermediate. Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive ester, which is less susceptible to hydrolysis in an aqueous environment.[9][10]

  • Coupling Reaction:

    • Quickly decant the activation mixture and rinse the substrates twice with PBS (pH 7.4).

    • Immediately add the 50 mM this compound coupling solution.

    • Incubate for 2 hours at room temperature with gentle agitation. The primary amine of the molecule will displace the Sulfo-NHS group, forming a stable amide bond.[6]

  • Quenching and Final Wash:

    • Decant the coupling solution.

    • Add the Quenching Solution and incubate for 15 minutes. This deactivates any remaining NHS-esters on the surface.

    • Rinse the substrates thoroughly with DI water and dry with a stream of nitrogen. The modified surface is now ready for characterization or use.

Quality Control & Surface Characterization

Validation is a non-negotiable step to confirm the success of the surface modification.[7] Here, we describe two primary methods to verify the presence and quality of the newly formed monolayer.

Protocol 4: Contact Angle Goniometry

Principle: This technique measures the angle a liquid droplet makes with a solid surface, providing a direct measure of surface wettability. A pristine, carboxylated glass surface is hydrophilic (low contact angle). The successful formation of a dense monolayer of Ethyl 12-aminododecanoate, with its long C12 alkyl chains oriented outwards, will render the surface hydrophobic (high contact angle).[11][12]

  • Setup: Place the modified substrate on the sample stage of a contact angle goniometer.

  • Droplet Deposition: Using a high-precision syringe, dispense a single droplet (typically 3-5 µL) of DI water onto the surface.

  • Measurement: Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Analysis: Use the instrument's software to measure the angle between the substrate baseline and the tangent of the droplet's edge.

  • Replication: Repeat the measurement at a minimum of three different locations on the surface to ensure uniformity.

Surface State Expected Static Contact Angle (Water) Interpretation
Clean, Hydroxylated Glass/SiO₂< 20°Highly hydrophilic, high surface energy.
Carboxyl-Terminated Surface20° - 40°Remains hydrophilic.
Ethyl 12-aminododecanoate SAM > 90° Hydrophobic, indicating a well-ordered alkyl monolayer.[12][13]
Protocol 5: X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top 5-10 nm of a material. For this application, the key is the detection of the Nitrogen (N) 1s signal, which is unique to the immobilized amine-containing molecule and absent from the underlying substrate.[14][15][16]

  • Sample Preparation: Mount a small piece (~1 cm²) of the modified substrate onto an XPS sample holder.

  • Analysis: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey scan (0-1100 eV) to identify all elements present on the surface. Look for the appearance of a Nitrogen 1s peak around 400 eV.

  • High-Resolution Scan: Acquire a high-resolution scan of the N 1s region. The peak position can provide information on the chemical environment. A peak at ~399.5 eV is typical for a neutral amine (-NH-C=O), while a component at a higher binding energy (~401.5 eV) can indicate protonated amines (-NH₃⁺).[17][18]

  • Data Interpretation: The presence of a clear N 1s peak is direct evidence of successful immobilization. Quantitative analysis can estimate the surface density of the molecule.

Application Spotlight: A Spacer for Bioconjugation

For drug development professionals, a primary application of this surface chemistry is to create a platform for the subsequent attachment of biomolecules (e.g., antibodies, enzymes, peptides). The C12 alkyl chain acts as a spacer, projecting the biomolecule away from the substrate surface. This minimizes steric hindrance and preserves the biomolecule's native conformation and activity, which is crucial for biosensor and targeted drug delivery applications.[3]

G sub Substrate sam Ethyl 12-aminododecanoate Monolayer (Spacer) sub->sam Provides Spacer & Hydrophobicity linker Bifunctional Crosslinker (e.g., glutaraldehyde) sam->linker Links Amine to Biomolecule bio Biomolecule (e.g., Antibody) linker->bio Preserves Activity

Sources

Application Note: Ethyl 12-Aminododecanoate Hydrochloride in High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 12-aminododecanoate hydrochloride as a building block in organic synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Polymer Scientists, and Drug Discovery Specialists

Introduction: The "C12 Advantage" in Molecular Design

This compound (E12AD-HCl) is a bifunctional aliphatic building block characterized by a 12-carbon alkyl chain terminating in a protected carboxyl group (ethyl ester) and a primary amine (stabilized as the hydrochloride salt).

In the context of modern drug discovery—specifically Proteolysis Targeting Chimeras (PROTACs)—and advanced materials science, the "C12 spacer" occupies a critical "Goldilocks zone." It provides significant spatial separation (~15–20 Å) between functional termini without the entropic penalties often associated with longer polyethylene glycol (PEG) chains.

Key Chemical Attributes
FeatureSpecificationSynthetic Implication
Formula

MW: 279.85 g/mol
Functionality HeterobifunctionalAllows sequential, orthogonal functionalization.
Hydrophobicity High (Aliphatic C12)Increases membrane permeability (logP modulation) compared to PEG linkers.
Stability HCl Salt formPrevents spontaneous lactamization (to laurolactam) or polymerization during storage.

Core Application: PROTAC Linker Synthesis

The primary pharmaceutical application of E12AD-HCl is as a hydrophobic linker in PROTAC design. Unlike hydrophilic PEG linkers, the C12 alkyl chain can enhance the cell permeability of the final chimera and influence the degradation efficiency by altering the orientation of the Ternary Complex (Target Protein-PROTAC-E3 Ligase).

Mechanistic Rationale

The ethyl ester acts as a semi-permanent protecting group. It allows the chemist to react the amine terminus with an E3 ligase ligand (e.g., Thalidomide or VHL ligand) first, without interference from the carboxylic acid. Subsequent hydrolysis exposes the acid for coupling to the Target Protein ligand.

Protocol A: Sequential Linker Installation (Amine-First Route)

Objective: Conjugate E12AD-HCl to Ligand A, hydrolyze, and conjugate to Ligand B.

Reagents Required:
  • This compound[1][2]

  • Ligand A-COOH (e.g., Thalidomide derivative with acid handle)

  • Coupling Agents: HATU or EDC/NHS

  • Base: DIPEA (Diisopropylethylamine) - Critical for freebasing

  • Solvent: Anhydrous DMF or DMSO

  • Hydrolysis Reagent: LiOH (Lithium Hydroxide)

Step-by-Step Methodology:
  • Freebasing & Activation (In Situ):

    • Dissolve Ligand A-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under

      
      .
      
    • Add DIPEA (2.5 eq). Stir for 15 minutes to activate the acid.

    • Note: Separately, dissolve E12AD-HCl (1.1 eq) in minimal DMF with DIPEA (1.0 eq) to neutralize the HCl salt. Add this solution to the activated acid mixture.

    • Reasoning: Direct addition of the HCl salt to the coupling reaction can quench the active ester or lower pH, reducing yield. Pre-neutralization ensures the amine is nucleophilic.

  • Coupling Reaction:

    • Stir the mixture at RT for 4–12 hours. Monitor via LC-MS for the formation of the Intermediate Ester.

    • Workup: Dilute with EtOAc, wash with 5% citric acid, saturated

      
      , and brine. Dry over 
      
      
      
      .
  • Chemoselective Hydrolysis:

    • Dissolve the Intermediate Ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of the non-polar ester spot and appearance of the polar acid spot.

    • Caution: Avoid heating, as harsh conditions may degrade the amide bond formed in Step 2.

  • Final Conjugation:

    • React the newly exposed carboxylic acid with Ligand B-NH2 using standard amide coupling (EDC/HOAt) to yield the final PROTAC.

Visualization: Synthetic Workflow

The following diagram illustrates the orthogonal protection strategy inherent in E12AD-HCl.

PROTAC_Synthesis Start E12AD-HCl (Amine Protected as Salt) Step1 Freebase Amine (DIPEA) Start->Step1 Step2 Amide Coupling (Ligand A) Step1->Step2 Activation Inter Intermediate (Ethyl Ester Intact) Step2->Inter Formation Step3 Hydrolysis (LiOH) Inter->Step3 Deprotection Final Active Linker-Acid Ready for Ligand B Step3->Final

Figure 1: Stepwise activation strategy for this compound in PROTAC synthesis.

Application B: Polymer Engineering (Nylon-12 Precursors)

While Nylon-12 is industrially produced via ring-opening polymerization of laurolactam, E12AD-HCl serves as a precise laboratory-scale precursor for sequence-defined polyamides or for introducing hydrophobic blocks into copolymer systems.

Protocol B: Solution-Phase Oligomerization

Objective: Synthesize low-molecular-weight hydrophobic oligomers for surface coating applications.

  • Monomer Preparation:

    • E12AD-HCl must be converted to the free amino-ester prior to polymerization to prevent stoichiometric imbalance caused by the HCl.

    • Method: Partition E12AD-HCl between DCM and saturated aqueous

      
      . Dry the organic layer and concentrate.
      
  • Polycondensation:

    • Combine the free amino-ester with a catalyst (e.g.,

      
      , 0.1 mol%) in a high-boiling solvent (e.g., m-cresol) or in melt.
      
    • Heat to 160–200°C under vacuum to drive off ethanol.

    • Self-Validating Step: The viscosity of the melt will increase significantly. Monitor ethanol evolution.

Stability & Handling (Critical Quality Attributes)

To ensure reproducibility in the protocols above, researchers must adhere to the following handling standards:

  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of water leads to weighing errors and can hydrolyze the ester over time.

    • Requirement: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • Pre-use: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solubility Profile:

    • Soluble: DMSO, DMF, Methanol, Ethanol.

    • Sparingly Soluble: DCM, Chloroform (increases upon freebasing).

    • Insoluble: Hexanes, Water (at neutral pH).

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from .

  • BroadPharm. 12-Aminododecanoic acid as PROTAC Linker. Retrieved from .

  • MedChemExpress. Fmoc-12-aminododecanoic acid and derivatives in PROTAC synthesis. Retrieved from .

  • Schade, B., et al. (2016). Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester. Metabolic Engineering, 36, 1-9.[3] .

  • CymitQuimica. Properties of 12-Aminododecanoic acid derivatives. Retrieved from .

Sources

Application Note: Comprehensive Analytical Strategies for the Identification and Quantification of Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization and quantification of Ethyl 12-aminododecanoate hydrochloride. As a long-chain amino acid ester, this compound requires robust and specific analytical techniques for identity confirmation, purity assessment, and quantitative determination in various matrices. This application note outlines validated protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. These methods are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, in alignment with stringent pharmaceutical quality standards.[1][2]

Introduction and Scientific Rationale

This compound (C₁₄H₃₀ClNO₂) is an organic compound featuring a long aliphatic chain, an ester functional group, and a terminal primary amine hydrochloride salt. Its unique structure makes it a valuable intermediate in chemical synthesis or a potential component in pharmaceutical formulations. Accurate and reliable analytical methods are paramount for ensuring its quality, safety, and efficacy in any application.[3] The development and validation of such methods are fundamental components of Good Manufacturing Practices (GMP) and are mandated by regulatory bodies worldwide.[4]

The analytical strategy presented herein is built on a multi-technique approach to provide orthogonal data, ensuring a comprehensive characterization:

  • Chromatography (HPLC & GC): To separate the analyte from impurities, degradation products, or matrix components.[3][5]

  • Mass Spectrometry (MS): To provide molecular weight confirmation and structural information, offering high specificity and sensitivity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To deliver unambiguous structural confirmation and is considered the gold standard for identity testing.

Method validation is a critical pillar of this guide, ensuring that the presented protocols provide documented evidence of their reliability for the intended purpose.[1] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are discussed within the context of each method.[3][6]

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Formula C₁₄H₃₀ClNO₂[7]
Molecular Weight 279.85 g/mol [7]
Physical Form Solid[7]
Structure
H₂N-(CH₂)₁₁-C(=O)O-CH₂CH₃ · HCl

Method 1: Purity and Quantification by Reverse-Phase HPLC with UV and MS Detection

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis and quantification due to its high resolving power and compatibility with a wide range of analytes.[8] For this compound, a C18 stationary phase is ideal, retaining the molecule via hydrophobic interactions of its long alkyl chain. The mobile phase composition, particularly its pH, is critical. The terminal amine group (pKa ~10-11) will be protonated at acidic to neutral pH. Maintaining an acidic pH (e.g., pH 3-4) ensures consistent protonation, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the column.

UV detection is suitable for routine quantification, while mass spectrometry (MS) provides essential confirmation of peak identity and is indispensable for identifying unknown impurities.[3][4]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Processing & Analysis prep_std 1. Prepare Stock Standard (1 mg/mL in Diluent) prep_cal 2. Create Calibration Curve (e.g., 1-100 µg/mL) prep_std->prep_cal injection 5. Inject Samples (Blank -> Standards -> Samples) prep_cal->injection Inject Sequence prep_sample 3. Prepare Sample Solution (Target ~50 µg/mL in Diluent) instrument 4. Instrument Setup (Column, Mobile Phase, Gradient) instrument->injection separation 6. Chromatographic Separation (C18 Column) injection->separation detection 7. Detection (UV @ 210 nm & ESI-MS Scan) separation->detection integration 8. Peak Integration detection->integration Acquire Data quant 9. Quantification (vs. Calibration Curve) integration->quant purity 10. Purity Assessment (% Area Normalization) integration->purity report 11. Generate Report quant->report purity->report

Caption: Workflow for HPLC-UV/MS analysis of Ethyl 12-aminododecanoate HCl.

Detailed HPLC Protocol

2.1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Formic acid, 99%+ purity

  • Methanol, HPLC grade (for cleaning)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.1.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 series, Waters ACQUITY UPLC, or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 5 µm particle size (for HPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)
Column Temp. 35 °C
Injection Vol. 5 µL
UV Detector 210 nm (for ester carbonyl)
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100 - 500
Expected [M+H]⁺ m/z 244.24 (for the free base C₁₄H₂₉NO₂)

2.1.3. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

2.1.4. Sample and Standard Preparation

  • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards.

  • Sample Preparation: Prepare sample solutions in the Diluent to a target concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.22 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH guidelines to ensure it is fit for purpose.[6][9]

ParameterObjective & Acceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis (via DAD or MS) should pass.
Linearity A linear relationship between concentration and response over the specified range. Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value. Typically 98.0% - 102.0% recovery for spiked samples at three concentration levels.[10]
Precision Repeatability: %RSD ≤ 2.0% for six replicate injections. Intermediate Precision: %RSD ≤ 2.0% when tested by a different analyst on a different day/instrument.[11]
LOD & LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.

Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for separating volatile and thermally stable compounds.[5] Primary amines and long-chain esters like Ethyl 12-aminododecanoate can be challenging to analyze directly by GC due to their polarity, which causes peak tailing, and relatively low volatility.[12] To overcome this, a derivatization step is essential. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) of the primary amine group masks its polarity and increases the molecule's volatility, making it amenable to GC analysis. GC-MS provides excellent separation and definitive identification through mass spectral library matching or fragmentation analysis.[13]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Solution (in dry solvent, e.g., Pyridine) add_reagent 2. Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) prep_sample->add_reagent reaction 3. Reaction (e.g., 70°C for 30 min) add_reagent->reaction injection 4. Inject Derivatized Sample reaction->injection Analyze separation 5. Chromatographic Separation (e.g., DB-5ms column) injection->separation detection 6. MS Detection (Electron Ionization - EI) separation->detection integration 7. Peak Identification (Mass Spectrum Analysis) detection->integration Acquire Data quant 8. Quantification (Using Internal Standard) integration->quant report 9. Generate Report quant->report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed GC-MS Protocol

3.1.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, GC grade

  • Internal Standard (IS), e.g., Tetracosane or a suitable stable-isotope labeled analog.[14]

3.1.2. Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40 - 600

3.1.3. Derivatization and Sample Preparation

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial. Add ~1 mg of the Internal Standard.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection. The resulting solution contains the N,N-bis(trimethylsilyl) derivative of the analyte.

Method 3: Structural Confirmation by NMR Spectroscopy

Principle: NMR spectroscopy provides the most definitive structural identification. ¹H NMR gives information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, NMR can confirm the presence of the ethyl ester group, the long methylene chain, and the specific carbons and protons adjacent to the amine and ester functionalities.

Detailed NMR Protocol

4.1.1. Sample Preparation

  • Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is useful as the amine protons will exchange and their signal will disappear, aiding in peak assignment.

4.1.2. Instrumentation

  • A 400 MHz (or higher) NMR spectrometer.

4.1.3. Expected Spectral Features

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons in the structure. Actual values may vary slightly depending on the solvent and concentration.

Group¹H NMR (Predicted δ, Multiplicity)¹³C NMR (Predicted δ)
-O-CH₂-CH₃ ~1.2 ppm (triplet, 3H)~14 ppm
-O-CH₂-CH₃ ~4.1 ppm (quartet, 2H)~60 ppm
-C(=O)-CH₂- ~2.3 ppm (triplet, 2H)~34 ppm
-CH₂-NH₃⁺ ~2.9 ppm (triplet, 2H)~40 ppm
-(CH₂)₉- (bulk) ~1.2-1.6 ppm (multiplet, 18H)~25-30 ppm
-C=O -~174 ppm

Summary and Recommendations

This application note details a robust, multi-technique approach for the comprehensive analysis of this compound.

  • For routine quality control, purity assessment, and quantification , the validated RP-HPLC-UV method is recommended due to its high throughput, precision, and resolving power.[8]

  • For impurity identification and high-sensitivity quantification , coupling the HPLC system to a Mass Spectrometer (LC-MS) is essential.[3]

  • The GC-MS method serves as a valuable orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis.[5]

  • NMR spectroscopy is the definitive method for unambiguous structural confirmation and should be used for the characterization of reference standards and for resolving structural ambiguities.

The successful implementation of these methods, underpinned by rigorous validation, will ensure the generation of reliable and accurate data, meeting the stringent requirements of the pharmaceutical and chemical industries.[1]

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • Techno-Compete. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • The Royal Society of Chemistry. (n.d.). Supplementary information Table of content.
  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C - Carbon.
  • International Journal of Pharmaceutical Erudition. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Sigma-Aldrich. (n.d.). Ethyl 12-aminododecanoate HCl | 84636-23-7.
  • BOC Sciences. (2025, September 10). Quantitative Amino Acid Analysis Services.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • YouTube. (2015, December 16). Quantitative Amino Acid Analysis of Biopharmaceuticals.
  • YouTube. (2017, April 28). Fast, Accurate Quantitative Amino Acid Analysis.
  • Sigma-Aldrich. (n.d.). This compound.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development.
  • LECO Corporation. (n.d.). Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry.
  • Journal of Drug Delivery and Therapeutics. (2014, March 14). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.

Sources

Application Note & Protocol: Surface Functionalization Using Ethyl 12-aminododecanoate Hydrochloride to Create Amine-Ester Terminated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl 12-aminododecanoate hydrochloride for the fabrication of functionalized surfaces. Self-assembled monolayers (SAMs) are a cornerstone of surface science, enabling precise control over interfacial properties.[1] Amine-terminated surfaces are particularly valuable in biomedical applications, serving as platforms for the immobilization of proteins, nucleic acids, and other bioactive molecules for use in biosensors, drug delivery systems, and tissue engineering.[1][2][3] This guide details a robust, two-step methodology: first, the formation of a stable, carboxyl-terminated alkanethiol SAM on a gold substrate, followed by the covalent coupling of this compound via carbodiimide chemistry. We provide detailed, step-by-step protocols, the scientific rationale behind each step, extensive characterization procedures for validation, and troubleshooting advice to ensure the successful creation of well-defined, amine-ester functionalized surfaces.

Introduction and Scientific Principles

The strategic modification of surfaces at the molecular level is critical for advancing technologies in diagnostics, therapeutics, and materials science. Self-assembled monolayers (SAMs) offer an elegant and effective method for creating highly ordered organic thin films.[4] The most studied and reliable system involves the spontaneous adsorption of alkanethiols onto gold surfaces, forming a dense, well-oriented monolayer driven by the strong affinity of sulfur for gold.[4]

While molecules like this compound possess desirable functional groups (a primary amine and an ethyl ester), they lack a traditional thiol or silane headgroup for direct self-assembly onto common substrates. Therefore, a more effective strategy is to utilize this molecule as a secondary component to functionalize a pre-existing, reactive SAM.

This protocol is based on a two-stage approach:

  • Formation of a Carboxyl-Terminated SAM: A foundational monolayer of an ω-carboxylated alkanethiol, such as 11-mercaptoundecanoic acid (MUA), is first assembled on a gold substrate. The thiol group anchors the molecule to the gold, while the long alkyl chain promotes a densely packed, ordered structure, presenting a high density of carboxyl groups at the surface-environment interface.

  • Covalent Coupling via EDC/NHS Chemistry: The terminal primary amine of Ethyl 12-aminododecanoate is covalently attached to the carboxyl groups of the MUA SAM. This is achieved through the widely used and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction.[5] EDC activates the carboxyl groups, which then react with NHS to form a semi-stable NHS ester. This amine-reactive intermediate subsequently reacts with the primary amine of Ethyl 12-aminododecanoate to form a stable amide bond, resulting in a surface terminated with the desired amine-ester functionality.

This method yields a robust, covalently attached monolayer whose properties can be leveraged for a multitude of downstream applications.

Molecular Structures and Final Assembly

G cluster_0 Components cluster_1 Assembly Process Au Gold Substrate BaseSAM Carboxyl-Terminated SAM Au-S-(CH₂)₁₀-COOH Au->BaseSAM SAM Formation (Thiol Adsorption) MUA 11-Mercaptoundecanoic Acid (MUA) HS-(CH₂)₁₀-COOH EAD Ethyl 12-aminododecanoate HCl Cl⁻H₃N⁺-(CH₂)₁₁-COOEt FinalSAM Functionalized Surface Au-S-(CH₂)₁₀-CONH-(CH₂)₁₁-COOEt BaseSAM->FinalSAM EDC/NHS Coupling with EAD

Caption: Key molecular components and the two-stage assembly process.

Materials and Equipment

Reagents
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 11-Mercaptoundecanoic acid (MUA, ≥95%)

  • This compound (≥95%)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, ≥98%)

  • N-Hydroxysuccinimide (NHS, ≥98%)

  • 200-proof Ethanol (absolute, anhydrous)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Triethylamine (TEA, ≥99%) or other suitable non-nucleophilic base

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity Nitrogen or Argon gas

Equipment
  • Glassware for solution preparation and immersion

  • Sonicator bath

  • Tweezers (Teflon-coated or stainless steel)

  • Petri dishes for sample storage

  • Calibrated micropipettes

  • Analytical balance

  • Fume hood

  • Contact Angle Goniometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Atomic Force Microscope (AFM)

Detailed Experimental Protocols

Protocol 1: Gold Substrate Cleaning

Causality: A pristine, contaminant-free gold surface is absolutely essential for the formation of a well-ordered, high-density SAM. Organic adsorbates present on an uncleaned surface will compete with the alkanethiols, leading to a disordered monolayer with significant defects.

⚠️ Safety Warning: Piranha solution (a mixture of H₂SO₄ and H₂O₂) is extremely corrosive, reactive, and a strong oxidizer. It reacts violently with organic materials. Always use glass containers (never plastic), work in a certified fume hood, and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Always add the peroxide to the acid slowly.

  • Prepare piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker inside a fume hood. The solution will become very hot.

  • Using clean tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.

  • Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 times).

  • Rinse the substrates with absolute ethanol 2-3 times.

  • Dry the substrates under a gentle stream of high-purity nitrogen or argon.

  • Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Formation of Carboxyl-Terminated SAM (MUA on Gold)

Causality: A prolonged immersion time in a dilute thiol solution allows the alkanethiol molecules to self-organize on the gold surface, transitioning from a low-density lying-down phase to a high-density, well-ordered standing-up phase, which maximizes the availability of the terminal carboxyl groups.[6]

  • Prepare a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in absolute ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.[6]

  • Place the freshly cleaned gold substrates into a clean glass container.

  • Pour the MUA solution into the container, ensuring the substrates are fully submerged.

  • To prevent contamination and solvent evaporation, seal the container (e.g., with Parafilm®) and place it in a dark, vibration-free location.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]

  • After immersion, remove the substrates and rinse thoroughly with absolute ethanol to remove any non-chemisorbed MUA molecules.

  • Dry the substrates under a stream of nitrogen gas. The surface is now functionalized with a carboxyl-terminated SAM.

Protocol 3: Covalent Immobilization of Ethyl 12-aminododecanoate

Causality: This protocol activates the surface carboxyl groups to make them highly reactive towards primary amines. The use of NHS stabilizes the activated intermediate, increasing the efficiency of the subsequent coupling reaction with the amine.[5] The pH is controlled to ensure the carboxyl groups are deprotonated for activation and the primary amine of the target molecule is deprotonated (neutral) to act as an effective nucleophile.

  • Activation:

    • Prepare a 0.1 M MES buffer solution and adjust the pH to ~6.0.

    • Prepare a fresh activation solution in MES buffer containing 50 mM EDC and 25 mM NHS.

    • Immerse the MUA-functionalized substrates in the activation solution for 15-20 minutes at room temperature with gentle agitation.

    • Rinse the activated substrates briefly with MES buffer.

  • Coupling:

    • Prepare a 10 mM solution of this compound in a suitable buffer (e.g., PBS or HEPES at pH 7.5-8.0). Add a small amount of a non-nucleophilic base like triethylamine (TEA) to deprotonate the amine hydrochloride, freeing the primary amine for reaction.

    • Immediately immerse the activated substrates into the Ethyl 12-aminododecanoate solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the coupling solution.

    • Rinse sequentially with DI water and then absolute ethanol to remove unreacted reagents and non-covalently bound molecules.

    • Dry the final functionalized substrates under a stream of nitrogen gas.

Overall Experimental Workflow

Caption: Step-by-step workflow from substrate cleaning to final characterization.

Characterization and Validation

Validating each step of the surface modification is critical to ensure the protocol's success. A multi-technique approach is recommended.

Contact Angle Goniometry

This technique measures the surface wettability, which changes predictably as the terminal functional group is modified.[8][9] A sessile drop of DI water is placed on the surface, and the angle is measured.[10]

Surface StageExpected Water Contact Angle (θ)Rationale
Bare Clean Gold60-70°Moderately hydrophobic bare surface.[11]
MUA SAM (-COOH)< 35°Hydrophilic due to the presence of polar, hydrogen-bonding carboxyl groups.[11]
Final SAM (-NH₂⁺/COOEt)50-60°Increased hydrophobicity compared to the MUA SAM due to the alkyl chain extension and ester group, though still moderately wettable.[12]
X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental composition and chemical state information of the top few nanometers of the surface, confirming the successful covalent attachment.[13][14]

Surface StageExpected XPS Signatures
MUA SAMS 2p: Doublet around 162 eV (thiolate bound to gold).[2][15] C 1s: Peaks for C-C/C-H (~285 eV) and O=C-O (~289 eV). O 1s: Strong signal from carboxyl groups. N 1s: Absent.
Final SAMS 2p: Unchanged signal at ~162 eV. C 1s: Increased C-C/C-H intensity; new peak for C-N bond (~286 eV). O 1s: Signal remains from ester and newly formed amide. N 1s: Appearance of a peak around 400-402 eV is the primary indicator of successful coupling. The binding energy can distinguish between free amine (~400 eV) and protonated amine (~402 eV).[13]
Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[16][17] For SAMs, AFM can confirm the formation of a uniform, smooth monolayer and the absence of significant aggregates or pinholes, which are indicative of a high-quality film. Imaging should be performed in tapping mode to minimize surface damage.[18]

Applications and Further Possibilities

The resulting amine-ester terminated surface is a versatile platform for numerous applications in drug development and life sciences:

  • Biosensor Development: The terminal amine can be used to immobilize antibodies, enzymes, or other recognition elements for detecting specific biological targets.[1]

  • Drug Delivery: The surface can act as a linker to attach drug-loaded nanoparticles or polymers for controlled release studies.[1][19]

  • Cell Adhesion Studies: Amine-terminated surfaces provide a positively charged interface (at physiological pH) that can promote and modulate cell adhesion and growth.[20]

  • Further Functionalization: The terminal ester group is also available for further chemical modification, such as hydrolysis to a carboxylic acid, creating a bifunctional surface, or reaction with other nucleophiles.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High contact angle on MUA SAM (>40°) Incomplete or disordered MUA monolayer; contaminated substrate or solution.Re-clean substrates rigorously; use fresh, high-purity MUA and ethanol; ensure complete immersion and sufficient time (18-24h).
No N 1s peak in XPS after coupling Inefficient activation or coupling step; degradation of EDC.Use freshly prepared EDC/NHS solution; ensure correct pH for both activation (~6.0) and coupling (~7.5-8.0); confirm the primary amine was deprotonated with a base.
Rough surface observed by AFM Physisorbed molecules not removed; poor quality base SAM.Improve rinsing steps after SAM formation and after the final coupling; check the quality of the base MUA SAM before proceeding.
Inconsistent results between samples Variations in substrate cleanliness, immersion time, or solution freshness.Standardize all protocol steps meticulously; always use freshly prepared solutions, especially for the activation step.

References

  • Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates. The Journal of Chemical Physics. [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. MRS Communications. [Link]

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. [Link]

  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. [Link]

  • Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications. PMC. [Link]

  • Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages. Langmuir. [Link]

  • Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry C. [Link]

  • How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature. PMC. [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. [Link]

  • High resolution atomic force microscopy imaging of molecular self assembly in liquids using thermal drift corrected cantilevers. AIP Publishing. [Link]

  • Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group, University of Illinois. [Link]

  • Ultraporous Amine-Functionalized Organosilicas: Tuning Morphology and Surface Chemistry for Adsorption Applications. MDPI. [Link]

  • Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. [Link]

  • Amine Terminated SAMs: Investigating Why Oxygen is Present in these Films. PubMed. [Link]

  • Self-Assembled Monolayers as Platforms for Nanobiotechnology and Biointerface Research: Fabrication, Analysis, Mechanisms, and Design. ACS Publications. [Link]

  • How to Choose AFM Tips for Monolayers and Self-Assemblies. Team Nano. [Link]

  • Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces. UCI Department of Chemistry. [Link]

  • Quaternary Ammonium-Terminated Films Formed from Mixed Bidentate Adsorbates Provide a High-Capacity Platform for Oligonucleotide. University of Houston. [Link]

  • Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. Beilstein Journals. [Link]

  • Facile Spray-Coating of Antimicrobial Silica Nanoparticles for High-Touch Surface Protection. OPUS. [Link]

  • Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PMC. [Link]

  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. ACS Publications. [Link]

  • Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions. ResearchGate. [Link]

  • Controlled surface functionalization of silica-coated magnetic nanoparticles with terminal amino and carboxyl groups. ResearchGate. [Link]

  • Electrochemical desorption of self-assembled monolayers and its applications in surface chemistry and cell biology. ResearchGate. [Link]

  • Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]

  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). University of Basel. [Link]

  • SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. University of Houston. [Link]

  • Self-assembled monolayers derived from a double-chained monothiol having chemically dissimilar chains. PubMed. [Link]

  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]

  • Contact Angle Measurement. Materials Characterization Services. [Link]

  • Development of Amino Acids Functionalized SBA-15 for the Improvement of Protein Adsorption. PMC. [Link]

  • Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy. Langmuir. [Link]

  • Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. PMC. [Link]

  • Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). Soft Matter Facility (SoMF). [Link]

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Application Notes & Protocols: Strategic Use of Ethyl 12-aminododecanoate Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Bifunctional Linker

Ethyl 12-aminododecanoate hydrochloride is a versatile linear bifunctional molecule of significant interest to researchers in materials science and drug development. Possessing a terminal primary amine and a terminal ethyl ester, this C12 aliphatic chain serves as a valuable building block for a range of chemical transformations. The hydrochloride salt form ensures stability and enhances shelf-life by protecting the primary amine from atmospheric carbon dioxide and other degradation pathways.

The primary utility of this compound lies in its role as an ω-amino acid surrogate. The ester group can be hydrolyzed to a carboxylic acid, or more commonly, the amine can be used as a nucleophile in coupling reactions. Its long aliphatic chain imparts hydrophobicity, flexibility, and spacing to target molecules. Key applications include its use as a monomer for the synthesis of specialty polyamides like Polyamide-12 (Nylon-12) and as a linker in the development of complex molecules such as antibody-drug conjugates (ADCs) or PROTACs where precise spatial orientation is critical.[1][2] This guide provides a detailed examination of its properties and robust protocols for its application in common synthetic transformations.

Physicochemical Properties & Safe Handling

Understanding the properties of this compound is fundamental to its successful application in experimental setups.

PropertyValueSource(s)
Chemical Formula C₁₄H₃₀ClNO₂[3]
Molecular Weight 279.85 g/mol [3]
CAS Number 84636-23-7[3]
Appearance Solid
Purity Typically ≥95%
Storage Conditions Store at room temperature under an inert atmosphere.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[3]

Safe Handling and Storage: this compound should be handled in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[5] Avoid inhalation of dust and direct contact with skin and eyes.[4][6] Due to its hygroscopic nature and the reactivity of the free amine, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.

Core Chemical Principle: Amine Deprotection and Carboxyl Activation

The primary challenge and consideration when using this reagent is that the nucleophilic amine is "protected" as a hydrochloride salt. Therefore, any reaction requiring the amine to act as a nucleophile must first involve its deprotonation to the free amine. This is typically achieved in situ just before or during the coupling reaction.

G cluster_0 Reaction Initiation cluster_1 Coupling Pathway Reagent Ethyl 12-aminododecanoate HCl (Amine Protonated) FreeAmine Ethyl 12-aminododecanoate (Free Amine) Reagent->FreeAmine Deprotonation (in situ) Base Non-Nucleophilic Base (e.g., DIPEA, TEA) Base->Reagent AmideProduct Final Amide Product FreeAmine->AmideProduct Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->CarboxylicAcid ActivatedEster->AmideProduct

Caption: General workflow for amide coupling reactions.

The choice of base is critical. A non-nucleophilic, sterically hindered tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required. These bases are strong enough to deprotonate the ammonium salt but are too bulky to compete with the liberated primary amine in attacking the activated carboxylic acid, preventing the formation of unwanted side products.[7]

Protocol 1: Amide Bond Formation with a Carboxylic Acid via EDC/HOBt Coupling

This protocol details a standard procedure for coupling this compound with a generic carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent is common due to the water-solubility of its urea byproduct, which simplifies purification.[8] The addition of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial as it minimizes racemization and forms a more stable active ester intermediate, improving reaction efficiency.[9]

Mechanism Overview: The reaction proceeds via the EDC-mediated formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is susceptible to nucleophilic attack. HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. The in situ generated free amine of Ethyl 12-aminododecanoate then attacks this activated ester to yield the final amide product.[8]

G RCOOH R-COOH Isourea O-Acylisourea (Unstable Intermediate) RCOOH->Isourea + EDC EDC EDC->Isourea HOBtEster HOBt-Active Ester (More Stable) Isourea->HOBtEster + HOBt HOBt HOBt Amide R-CO-NH-(CH₂)₁₁-COOEt (Product) HOBtEster->Amide + Amine Amine H₂N-(CH₂)₁₁-COOEt (from deprotection) Urea EDC-Urea (Byproduct) Amide->Urea + HOBt (regenerated)

Sources

Ethyl 12-aminododecanoate hydrochloride derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of Ethyl 12-Aminododecanoate Hydrochloride

Introduction

This compound is a bifunctional molecule of significant interest in chemical synthesis and materials science. Structurally, it features a long C12 aliphatic chain, which imparts hydrophobicity and flexibility, terminated by a primary amine (as a hydrochloride salt) and an ethyl ester. This unique combination of reactive sites makes it a versatile building block for a wide array of chemical modifications.

The parent compound, 12-aminododecanoic acid, is a key monomer in the production of high-performance polymers like Nylon-12.[1][2][3] The ester and amine functionalities allow for orthogonal chemical strategies, enabling its incorporation into complex architectures such as polymer-drug conjugates, functionalized monolayers, and peptide-based materials. Derivatization of the primary amine is the most common strategy to impart new functionality, and this guide provides detailed application notes and protocols for several key transformation methodologies.

Core Derivatization Strategies for the Primary Amine

The primary amine of ethyl 12-aminododecanoate is a nucleophilic center that can undergo a variety of chemical reactions. The hydrochloride salt form means the amine is protonated (R-NH₃⁺Cl⁻). Therefore, a crucial first step in most derivatization protocols is the in-situ neutralization with a suitable base to liberate the free amine (R-NH₂), which is the reactive nucleophile.

This guide will focus on four robust and widely applicable derivatization techniques:

  • N-Acylation: Introduction of an acyl group via reaction with an acid chloride or anhydride.

  • Peptide Coupling: Formation of an amide bond with a carboxylic acid using specialized coupling agents.

  • Reductive Amination: Creation of a secondary amine by reaction with an aldehyde or ketone followed by reduction.

  • Urea Formation: Reaction with an isocyanate to form a stable urea linkage.

N-Acylation with Acid Chlorides

Principle and Rationale

N-acylation is a fundamental method for converting a primary amine into a stable amide. The use of a highly reactive acid chloride ensures a rapid and often quantitative reaction. This strategy is ideal for introducing a wide variety of functional groups, from simple alkyl chains to complex aromatic systems, by choosing the appropriate acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to both neutralize the starting hydrochloride salt and to scavenge the HCl generated during the reaction.

Application Note

This protocol details the acylation of this compound with decanoyl chloride to produce ethyl 12-(decanamido)dodecanoate. This transformation attaches a C10 alkyl chain, significantly increasing the lipophilicity of the parent molecule. The choice of an inert, aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the acid chloride. The reaction is typically run at 0 °C initially to control the exothermicity. Careful monitoring by Thin Layer Chromatography (TLC) is recommended to track the consumption of the starting amine.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Ethyl 12-aminododecanoate HCl and TEA in dry DCM prep2 Cool solution to 0 °C (Ice Bath) prep1->prep2 react1 Add Decanoyl Chloride dropwise over 15 min prep2->react1 react2 Stir at 0 °C for 30 min, then warm to RT react1->react2 react3 Monitor reaction by TLC (typically 2-4 hours) react2->react3 work1 Quench with water react3->work1 work2 Wash with 1M HCl (aq) work1->work2 work3 Wash with sat. NaHCO₃ (aq) work2->work3 work4 Wash with brine work3->work4 work5 Dry over Na₂SO₄ work4->work5 work6 Concentrate in vacuo work5->work6 work7 Purify by column chromatography work6->work7

Caption: Workflow for N-Acylation.

Detailed Protocol: Synthesis of Ethyl 12-(decanamido)dodecanoate
  • Materials and Reagents:

    • This compound (1.00 g, 3.57 mmol)

    • Decanoyl chloride (0.71 mL, 3.57 mmol, 1.0 eq)

    • Triethylamine (TEA) (1.25 mL, 8.93 mmol, 2.5 eq)

    • Dichloromethane (DCM), anhydrous (40 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., 20-40% Ethyl Acetate in Hexanes)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.57 mmol) and anhydrous DCM (40 mL).

    • Add triethylamine (1.25 mL, 2.5 eq) to the suspension. Stir at room temperature for 10 minutes to form the free amine.

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add decanoyl chloride (0.71 mL, 1.0 eq) dropwise to the stirred solution over 15 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC until the starting amine spot has disappeared.

    • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel to obtain the pure product as a white solid or waxy oil.

Parameter Expected Value Notes
Yield 80-95%Dependent on purity of reagents and technique.
¹H NMR Appearance of amide N-H proton (δ ~5.5-6.5 ppm), new methylene signals from decanoyl chain.Confirm disappearance of broad NH₃⁺ signal.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1735 (Ester C=O), ~1640 (Amide I C=O).Shift from primary amine stretches is indicative.
MS (ESI+) [M+H]⁺ calculated for C₂₄H₄₇NO₃ = 398.36Provides definitive molecular weight confirmation.

Peptide Coupling with Carboxylic Acids

Principle and Rationale

For coupling carboxylic acids, especially those that are valuable or sensitive, standard acid chloride activation is often too harsh. Peptide coupling reagents offer a milder, more controlled alternative for amide bond formation.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[5]

The mechanism involves EDC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[5][6] HOBt intercepts this intermediate to form an active ester, which is less reactive but more stable, minimizing side reactions and racemization before reacting with the amine.[5]

Application Note

This protocol describes the coupling of N-Boc-glycine to ethyl 12-aminododecanoate. This is a common step in synthesizing peptide-like structures or modifying surfaces with amino acids. The water-soluble nature of EDC and its urea byproduct simplifies workup, as they can be removed with aqueous washes.[5] DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve most reactants.

Experimental Workflow: Peptide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine N-Boc-glycine, EDC, HOBt in dry DMF prep2 Stir for 15 min at 0 °C (Pre-activation) prep1->prep2 react1 Add solution of Ethyl 12-aminododecanoate (pre-neutralized with DIPEA) in DMF prep2->react1 react2 Stir at 0 °C for 2 hours, then warm to RT overnight react1->react2 work1 Dilute with Ethyl Acetate react2->work1 work2 Wash with 5% citric acid (aq) work1->work2 work3 Wash with sat. NaHCO₃ (aq) work2->work3 work4 Wash with brine work3->work4 work5 Dry over Na₂SO₄ work4->work5 work6 Concentrate in vacuo work5->work6 work7 Purify by column chromatography work6->work7

Caption: Workflow for Peptide Coupling.

Detailed Protocol: Synthesis of Ethyl 12-((N-Boc-glycyl)amino)dodecanoate
  • Materials and Reagents:

    • This compound (1.00 g, 3.57 mmol)

    • N-Boc-glycine (0.69 g, 3.93 mmol, 1.1 eq)

    • EDC hydrochloride (0.75 g, 3.93 mmol, 1.1 eq)

    • HOBt hydrate (0.60 g, 3.93 mmol, 1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.56 mL, 8.93 mmol, 2.5 eq)

    • Dimethylformamide (DMF), anhydrous (40 mL)

    • Ethyl Acetate (EtOAc)

    • 5% aqueous citric acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a 100 mL flask, dissolve N-Boc-glycine, EDC·HCl, and HOBt in 20 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath and stir for 15 minutes for pre-activation.

    • In a separate flask, suspend this compound in 20 mL of anhydrous DMF. Add DIPEA and stir until the solution is clear.

    • Add the amine solution from step 3 to the activated acid solution from step 2 at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (16-18 hours).

    • Dilute the reaction mixture with 150 mL of EtOAc and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% citric acid (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.

    • Purify the resulting residue by flash column chromatography (e.g., 30-50% Ethyl Acetate in Hexanes).

Parameter Expected Value Notes
Yield 75-90%Purity of coupling reagents is critical.
¹H NMR Appearance of Boc group signal (singlet, ~1.45 ppm, 9H), glycine α-CH₂ (doublet, ~3.7 ppm).Two distinct amide N-H protons will be visible.
MS (ESI+) [M+H]⁺ calculated for C₂₁H₄₀N₂O₅ = 401.30Loss of Boc group ([M-100+H]⁺) is a common fragment.

Reductive Amination

Principle and Rationale

Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a more substituted secondary or tertiary amine.[7] The process involves two key steps that are often performed in one pot: the formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by the immediate reduction of the imine to the corresponding amine.[8]

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the carbonyl starting material, preventing reduction of the aldehyde/ketone.[9] This selectivity allows the entire reaction to proceed efficiently in a single step. The reaction is typically run under weakly acidic conditions (pH ~5-6) to facilitate imine formation without passivating the amine.

Application Note

This protocol demonstrates the synthesis of a secondary amine by reacting ethyl 12-aminododecanoate with benzaldehyde. This introduces a benzyl group, a common protecting group and a useful synthetic handle. Sodium triacetoxyborohydride is used as the reducing agent due to its efficacy and lower toxicity compared to cyanoborohydride reagents.

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Ethyl 12-aminododecanoate HCl and Benzaldehyde in Dichloroethane (DCE) prep2 Add TEA to liberate free amine prep1->prep2 react1 Add NaBH(OAc)₃ in portions at room temperature prep2->react1 react2 Stir at RT for 12-24 hours react1->react2 work1 Quench carefully with sat. NaHCO₃ (aq) react2->work1 work2 Extract with DCM work1->work2 work3 Wash with brine work2->work3 work4 Dry over Na₂SO₄ work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by column chromatography work5->work6

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of Ethyl 12-(benzylamino)dodecanoate
  • Materials and Reagents:

    • This compound (1.00 g, 3.57 mmol)

    • Benzaldehyde (0.36 mL, 3.57 mmol, 1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.14 g, 5.36 mmol, 1.5 eq)

    • Triethylamine (TEA) (0.50 mL, 3.57 mmol, 1.0 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (40 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.00 g, 3.57 mmol), benzaldehyde (0.36 mL, 1.0 eq), and DCE (40 mL).

    • Add TEA (0.50 mL, 1.0 eq) and stir for 20 minutes at room temperature to form the imine in situ.

    • Add sodium triacetoxyborohydride (1.14 g, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

    • Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting materials.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL) until gas evolution ceases.

    • Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes).

Parameter Expected Value Notes
Yield 70-85%Over-alkylation to the tertiary amine is a possible side product if excess aldehyde is used.
¹H NMR Appearance of benzylic CH₂ protons (singlet, ~3.75 ppm, 2H), aromatic protons (δ 7.2-7.4 ppm).The N-H proton of the secondary amine may be a broad singlet.
MS (ESI+) [M+H]⁺ calculated for C₂₁H₃₅NO₂ = 334.27Confirms the addition of one benzyl group.

Urea Formation with Isocyanates

Principle and Rationale

Isocyanates (R-N=C=O) are highly electrophilic compounds that react readily and exothermically with nucleophiles like primary amines.[10] The reaction with an amine yields a highly stable N,N'-disubstituted urea derivative.[11] This reaction is typically very fast, requires no catalyst, and proceeds cleanly, often in quantitative yield. It provides a robust and efficient way to link molecules together through a urea functional group, which is a common motif in pharmaceuticals and polymers due to its hydrogen bonding capabilities.

Application Note

This protocol outlines the reaction with phenyl isocyanate to form a phenyl urea derivative. This adds a rigid, aromatic group to the flexible aliphatic chain. The reaction is straightforward but requires caution as isocyanates are toxic and moisture-sensitive.[10] Anhydrous conditions are essential to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to unwanted side products.

Experimental Workflow: Urea Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Ethyl 12-aminododecanoate HCl and DIPEA in dry THF prep2 Stir for 10 min at RT prep1->prep2 react1 Add Phenyl Isocyanate dropwise at RT prep2->react1 react2 Stir at RT for 1-2 hours react1->react2 work1 Concentrate in vacuo react2->work1 work2 Redissolve in EtOAc work1->work2 work3 Wash with water and brine work2->work3 work4 Dry over Na₂SO₄ work3->work4 work5 Concentrate in vacuo work4->work5 work6 Recrystallize or purify by column chromatography work5->work6

Caption: Workflow for Urea Formation.

Detailed Protocol: Synthesis of Ethyl 12-(3-phenylureido)dodecanoate
  • Materials and Reagents:

    • This compound (1.00 g, 3.57 mmol)

    • Phenyl isocyanate (0.39 mL, 3.57 mmol, 1.0 eq)

    • Diisopropylethylamine (DIPEA) (0.68 mL, 3.93 mmol, 1.1 eq)

    • Tetrahydrofuran (THF), anhydrous (40 mL)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 3.57 mmol) and anhydrous THF (40 mL).

    • Add DIPEA (0.68 mL, 1.1 eq) and stir for 10 minutes at room temperature.

    • Slowly add phenyl isocyanate (0.39 mL, 1.0 eq) dropwise via syringe. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours. The product may begin to precipitate.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • The product is often a solid and can be purified by recrystallization (e.g., from EtOAc/Hexanes) or by flash column chromatography if necessary.

Parameter Expected Value Notes
Yield 90-99%This reaction is typically very high-yielding.
¹H NMR Appearance of two distinct N-H protons for the urea group (δ ~6.0-8.5 ppm), and aromatic protons.Confirms urea linkage.
FT-IR (cm⁻¹) ~3320 (N-H stretch), ~1735 (Ester C=O), ~1630 (Urea C=O).The urea carbonyl stretch is characteristic.
MS (ESI+) [M+H]⁺ calculated for C₂₁H₃₄N₂O₃ = 363.26Confirms the addition of the phenyl isocyanate moiety.

References

  • Source: Google Patents (US5530148A)
  • Source: Google Patents (KR101341889B1)
  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent development of peptide coupling reagents in organic synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Reductive Amination: Definition, Examples, and Mechanism Source: Chemistry Learner URL: [Link]

  • Title: Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization Source: PMC (PubMed Central) URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes Source: PMC (PubMed Central) URL: [Link]

  • Title: Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli Source: ResearchGate URL: [Link]

  • Title: Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways Source: PubMed URL: [Link]

  • Title: Reactions carried out between the isocyanate groups with (A) amino... Source: ResearchGate URL: [Link]

  • Title: Isocyanate-based multicomponent reactions Source: Semantic Scholar URL: [Link]

Sources

Application Note: Ethyl 12-aminododecanoate Hydrochloride as a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Ethyl 12-aminododecanoate hydrochloride in Materials Science Content Type: Advanced Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and PV (Photovoltaic) Researchers.

Executive Summary

This compound (CAS: 84636-23-7) is a high-purity, long-chain amino ester salt derived from 12-aminododecanoic acid (the precursor to Nylon-12). Unlike its parent zwitterionic amino acid, this ethyl ester hydrochloride form possesses distinct solubility and reactivity profiles that make it a critical intermediate in macromolecular engineering and interface science .

This guide outlines its utility in two primary domains:

  • Polymer Science: As a controlled monomer for the synthesis of biodegradable Poly(ester amides) (PEAs) and functionalized polyamides.

  • Optoelectronics: As a surface passivating agent for Perovskite Solar Cells (PSCs), where it functions as a supramolecular anchor to stabilize crystal defects.

Chemical Profile & Handling

PropertySpecificationApplication Relevance
Formula C₁₄H₂₉NO₂[1]·HClAmphiphilic structure (Hydrophobic tail + Polar head).
MW 279.85 g/mol Ideal size for self-assembled monolayers (SAMs).
Solubility Soluble in MeOH, EtOH, DMSO.Compatible with spin-coating and solution polymerization.
Stability Hygroscopic solid.Store under inert gas (Ar/N₂) to prevent hydrolysis.
Function Protected MonomerEster group prevents premature polycondensation; HCl protects amine.

Handling Precaution: The hydrochloride salt is acidic.[2] When used in base-sensitive applications (e.g., certain catalytic polymerizations), a neutralization step (using Et₃N or NaHCO₃) is required in situ.

Application I: Synthesis of Biodegradable Poly(ester amides) (PEAs)

Scientific Rationale

Poly(ester amides) combine the thermal stability of polyamides (Nylons) with the biodegradability of polyesters.[3][4] this compound acts as a chain extender or monomer . The ethyl ester group allows for transesterification reactions with diols, while the amine (after deprotection) reacts with diacid chlorides or active esters.

Mechanism[6][7]
  • Deprotection: The HCl is neutralized to release the free amine.

  • Polycondensation: The amine reacts with a diacid derivative (e.g., Sebacoyl chloride) to form an amide linkage.

  • Transesterification: The ethyl ester end-groups react with a diol (e.g., 1,4-butanediol) to form the ester linkages, creating the PEA backbone.

Protocol: Synthesis of PEA Pre-polymer

Target: A segmented copolymer for biomedical scaffolds.

Reagents:

  • Ethyl 12-aminododecanoate HCl (10 mmol)

  • Sebacoyl chloride (5 mmol)

  • Triethylamine (TEA) (22 mmol)

  • Anhydrous Chloroform (CHCl₃) or DCM

  • 1,4-Butanediol (excess for subsequent step)

Step-by-Step Workflow:

  • Neutralization: Suspend Ethyl 12-aminododecanoate HCl (2.8 g) in 50 mL anhydrous CHCl₃ at 0°C under N₂ flow. Add TEA (3.0 mL) dropwise. Stir for 30 min until the solution clears (formation of free amine).

  • Amide Formation: Add Sebacoyl chloride (1.2 g) dropwise over 1 hour. Maintain temperature at 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will thicken as oligomers form.

  • Purification: Wash the organic phase with 0.1 M HCl (to remove excess TEA), followed by saturated NaHCO₃ and brine. Dry over MgSO₄.[2]

  • Isolation: Evaporate solvent to yield the bis-amide diester intermediate .

  • Polymerization (Optional): This intermediate can now be melt-polymerized with 1,4-butanediol and a catalyst (e.g., Ti(OBu)₄) at 160°C under vacuum to yield high MW PEA.

Application II: Interface Passivation in Perovskite Solar Cells

Scientific Rationale

In Perovskite Solar Cells (e.g., MAPbI₃ or FAPbI₃), defects at the grain boundaries (specifically under-coordinated Pb²⁺ and halide vacancies) act as recombination centers, lowering efficiency.[5]

This compound serves as a bifunctional passivator :

  • Ammonium Head (-NH₃⁺): Fills A-site vacancies and hydrogen bonds with surface iodides, suppressing non-radiative recombination.

  • Alkyl Spacer (C12): Forms a hydrophobic barrier, repelling moisture and enhancing device stability.

  • Ester Tail (-COOEt): Unlike simple alkyl ammoniums (e.g., dodecylammonium), the ester group provides a secondary dipole that can interact with the hole transport layer (HTL) or modulate surface energy, improving film quality.

Protocol: Surface Passivation of Perovskite Films[8][9][10]

Reagents:

  • Perovskite precursor solution (e.g., PbI₂, MAI in DMF/DMSO).

  • Passivator Solution: Ethyl 12-aminododecanoate HCl dissolved in Isopropanol (IPA).

Step-by-Step Workflow:

  • Perovskite Deposition: Spin-coat the perovskite precursor onto the substrate (e.g., FTO/TiO₂). Anneal at 100°C for 10 min to crystallize the black phase.

  • Passivator Preparation: Prepare a 2 mg/mL solution of Ethyl 12-aminododecanoate HCl in anhydrous IPA.

    • Note: The concentration is critical. Too high (>5 mg/mL) creates an insulating barrier; too low (<0.5 mg/mL) is ineffective.

  • Dynamic Spin-Coating:

    • Place the annealed perovskite film on the spinner (4000 rpm).

    • Dispense 50 µL of the Passivator Solution onto the spinning substrate.

    • Spin for 20 seconds to evaporate the IPA.

  • Annealing: Heat the film at 100°C for 5 minutes. This promotes the anchoring of the ammonium group into the surface lattice defects.

  • HTL Deposition: Proceed with depositing the Hole Transport Layer (e.g., Spiro-OMeTAD) immediately after cooling.

Visualizing the Mechanisms

The following diagrams illustrate the chemical workflows for both polymer synthesis and surface passivation.

G cluster_Polymer Application 1: Polymer Synthesis cluster_Solar Application 2: Perovskite Passivation Start Ethyl 12-aminododecanoate HCl Base Neutralization (TEA) Start->Base Deprotection Sol IPA Solution (2 mg/mL) Start->Sol Dissolution Amide Amidation (Sebacoyl Cl) Base->Amide Inter Bis-Amide Diester Amide->Inter Poly Poly(ester amide) (PEA) Inter->Poly Spin Spin Coating on Perovskite Sol->Spin Pass Defect Healing (NH3+ binding) Spin->Pass Stable Moisture Resistant Film Pass->Stable

Figure 1: Dual-application workflow for Ethyl 12-aminododecanoate HCl in polymer chemistry and photovoltaics.

Interface cluster_Surface Perovskite Surface Interface Perovskite Perovskite Lattice (Pb-I Defects) Molecule Ethyl 12-aminododecanoate cation Perovskite->Molecule Electrostatic Attraction Effect1 NH3+ fills V(A) vacancy Molecule->Effect1 Effect2 C12 Chain repels H2O Molecule->Effect2 Effect3 Ester dipole interacts with HTL Molecule->Effect3

Figure 2: Mechanistic action of the passivator at the solar cell interface.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Polymer: Low MW Incomplete neutralization of HCl.Ensure stoichiometric excess of TEA; verify pH > 8 before adding acid chloride.
Polymer: Gelation Cross-linking due to impurities.Use high-purity (>98%) diesters; ensure anhydrous conditions.
PV: White Haze on Film Concentration too high.Reduce passivator concentration to <1 mg/mL. The layer should be a monolayer, not a bulk film.
PV: Poor Stability Incomplete coverage.Increase annealing time to 10 mins to ensure molecular reorganization/packing.

References

  • Synthesis of Poly(ester amides)

    • Rodriguez-Galan, A., et al. "Biodegradable Poly(ester amide)s: Synthesis and Applications." IntechOpen, 2011.

    • Context: Describes the general methodology for using amino acid esters (like 12-aminododecanoate derivatives) to synthesize biodegradable PEAs.
  • Perovskite Passivation (Analogous Systems)

    • Zhang, F., et al. "Dopamine Hydrochloride-Assisted Synergistic Modulation of Perovskite Crystallization and Sn2+ Oxidation." ACS Applied Materials & Interfaces, 2022. [6]

    • Context: Validates the use of hydrochloride salts of amino-functionalized molecules for defect passiv
    • Li, X., et al. "Ammonium salt passivation for highly efficient and stable perovskite solar cells.
    • Context: Establishes the mechanism of long-chain ammonium salts (analogous to the head group of Ethyl 12-aminododecano
  • Chemical Properties

    • Sigma-Aldrich Product Sheet: this compound.

Sources

Application Notes & Protocols: Bioconjugation with Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Ethyl 12-aminododecanoate hydrochloride as a long-chain aliphatic linker in bioconjugation. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of carbodiimide chemistry, the unique advantages conferred by a C12 spacer, and step-by-step methodologies for conjugation, purification, and characterization. By integrating mechanistic insights with practical, field-proven protocols, this guide serves as an essential resource for modifying proteins, antibodies, and other biomolecules to enhance hydrophobicity, provide spatial separation, and enable novel therapeutic and diagnostic applications.

Foundational Principles: The Chemistry of Amide Bond Formation

The covalent linkage of Ethyl 12-aminododecanoate to a biomolecule, such as a protein or antibody, is most commonly achieved by targeting carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues, as well as the C-terminus. The gold-standard method for this transformation is the "zero-length" crosslinking chemistry involving a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Mechanism of Action: A Two-Step Process for Stability and Efficiency

The conjugation process is not a single reaction but a sequential activation and coupling mechanism designed to maximize efficiency and minimize side reactions.[3]

  • Activation: EDC reacts with a carboxyl group on the target protein to form a highly reactive but unstable O-acylisourea intermediate.[2][4] This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[2][5]

  • Stabilization & Coupling: To overcome the instability of the O-acylisourea intermediate, NHS is introduced. NHS rapidly reacts with the intermediate to form a semi-stable NHS ester.[1][2] This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the primary amine of Ethyl 12-aminododecanoate.[6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable, irreversible amide bond and release the NHS leaving group.[7]

This two-step approach is particularly crucial for biomolecules that contain both carboxyl and amine groups, as it prevents the EDC from directly crosslinking molecules to each other (polymerization).[3]

EDC_NHS_Mechanism cluster_intermediates Reaction Intermediates cluster_product Final Product Protein_COOH Protein-COOH (Carboxyl Group) Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->Acylisourea + EDC EDC EDC NHS NHS Linker H₂N-(CH₂)₁₁-COOEt (Ethyl 12-aminododecanoate) Acylisourea->Protein_COOH Hydrolysis (Side Reaction) NHS_Ester NHS Ester (Semi-Stable) Acylisourea->NHS_Ester + NHS Conjugate Protein-CO-NH-(CH₂)₁₁-COOEt (Stable Amide Bond) NHS_Ester->Conjugate + Linker

Caption: EDC/NHS reaction mechanism for amine conjugation.

The Role of Ethyl 12-aminododecanoate as a Functional Linker

Ethyl 12-aminododecanoate is more than a simple spacer; its long aliphatic chain introduces specific biophysical properties to the resulting conjugate, which can be strategically leveraged in drug development and research.

PropertyChemical Formula / ValueSource
Chemical Name This compound
CAS Number 84636-23-7[8]
Molecular Formula C₁₄H₃₀ClNO₂
Molecular Weight 279.85 g/mol [8]
Reactive Group Primary Amine (-NH₂)[9]
Key Structural Feature 11-carbon methylene chain spacer[9]

Strategic Advantages of a Long Aliphatic Chain:

  • Modulation of Hydrophobicity: The C12 alkyl chain significantly increases the hydrophobicity of the molecule it is attached to. This can be advantageous for applications requiring interaction with lipid bilayers or hydrophobic pockets within target proteins. In the context of antibody-drug conjugates (ADCs), modulating hydrophobicity is critical, as highly hydrophobic payloads can lead to aggregation and poor pharmacokinetics.[10] Strategic placement of such linkers can fine-tune the overall biophysical properties of the conjugate.

  • Spatial Separation: A long linker provides significant distance between the biomolecule and a payload or label.[11][12] This spatial separation can be critical for preserving the biological activity of the protein by preventing the attached molecule from sterically hindering its binding sites or disrupting its native conformation.[13][14]

  • Prodrug and Drug Delivery Applications: The ester functionality offers a potential site for hydrolysis by endogenous esterases, which could be explored in prodrug design.[15] Furthermore, modifying biomolecules with such linkers can alter their interaction with drug delivery systems like lipid nanoparticles or micelles.[]

Experimental Workflow and Protocols

A successful conjugation strategy relies on a logical workflow encompassing preparation, reaction, purification, and characterization. This section provides detailed, step-by-step protocols for each phase.

Conjugation_Workflow A 1. Protein Preparation (Buffer Exchange) B 2. Carboxyl Activation (Add EDC/Sulfo-NHS) A->B 15-30 min incubation C 3. Linker Conjugation (Add Ethyl 12-aminododecanoate) B->C Equilibrate linker D 4. Reaction Quenching (Add Hydroxylamine) C->D 2 hr incubation E 5. Conjugate Purification (Size-Exclusion Chromatography) D->E Prepare column F 6. Characterization (Mass Spectrometry) E->F Analyze fractions

Caption: General experimental workflow for bioconjugation.
Protocol 1: Two-Step Conjugation to a Target Protein

This protocol describes the covalent attachment of Ethyl 12-aminododecanoate to a protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.

A. Materials and Reagents

ReagentRecommended SupplierPurpose
Target Protein (e.g., IgG)In-house or CommercialBiomolecule to be modified
This compoundSigma-AldrichAmine-containing linker
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher ScientificCarboxyl activating agent
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes activated intermediate
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)In-house preparationOptimal buffer for EDC activation
Coupling Buffer (e.g., PBS, pH 7.2-7.5)In-house preparationOptimal buffer for amine coupling
Quenching Solution (e.g., 1M Hydroxylamine, pH 8.5)In-house preparationStops the reaction by cleaving NHS esters
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher ScientificBuffer exchange and purification

B. Step-by-Step Procedure

  • Protein Preparation:

    • Dissolve or exchange the target protein into Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-5 mg/mL.

    • Rationale: EDC chemistry is most efficient at a slightly acidic pH (4.5-6.0) to minimize hydrolysis of the O-acylisourea intermediate. Amine-free buffers like MES are essential to prevent competition with the linker.[7]

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer immediately before use.

    • Rationale: Both EDC and NHS esters are moisture-sensitive and can hydrolyze over time, reducing their reactivity.[3][17]

    • Add a 50-100 fold molar excess of Sulfo-NHS to the protein solution, followed by a 20-50 fold molar excess of EDC. Mix gently.

    • Incubate the reaction for 15-30 minutes at room temperature.

    • Rationale: The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl groups by converting them to more stable amine-reactive esters, increasing the coupling efficiency.[1][6]

  • Conjugation with Ethyl 12-aminododecanoate:

    • During the activation step, prepare the linker. Dissolve this compound in Coupling Buffer (e.g., PBS, pH 7.4). The hydrochloride salt will be neutralized by the buffer, deprotonating the primary amine to its reactive nucleophilic state.

    • To remove the excess EDC and Sulfo-NHS and simultaneously exchange the protein into the optimal coupling buffer, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer.

    • Immediately add a 100-500 fold molar excess of the prepared linker solution to the activated protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Rationale: The reaction of the NHS ester with the primary amine is most efficient at a pH between 7.2 and 8.5.[18][19]

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., hydroxylamine or Tris buffer) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: Quenching deactivates any remaining NHS esters, preventing further modification and ensuring a defined final product.[1][7]

Protocol 2: Purification via Size-Exclusion Chromatography (SEC)

Purification is essential to remove unreacted linker, EDC/NHS byproducts, and any protein aggregates.[20] SEC is an ideal method as it separates molecules based on their hydrodynamic radius.

A. Materials and Equipment

  • SEC Column (e.g., Superdex 200 Increase 10/300 GL)

  • Chromatography System (e.g., ÄKTA)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Sample Clarification Filters (0.22 µm)

B. Step-by-Step Procedure

  • Sample Preparation:

    • Clarify the quenched reaction mixture by centrifuging at 10,000 x g for 15 minutes or filtering through a 0.22 µm filter to remove any precipitated material. This prevents clogging the SEC column.

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of degassed Purification Buffer at the desired flow rate (e.g., 0.5 mL/min for an analytical column).

    • Rationale: Equilibration ensures that the buffer composition is consistent throughout the separation, leading to reproducible elution times.[21]

  • Sample Injection and Fractionation:

    • Inject the clarified sample onto the column. The injection volume should typically not exceed 2-4% of the total column volume for optimal resolution.[21]

    • Elute the sample isocratically with the Purification Buffer.[21]

    • Monitor the elution profile using UV absorbance at 280 nm. The conjugated protein, being the largest component, will elute first, followed by smaller molecules like the excess linker and reaction byproducts.[22]

    • Collect fractions corresponding to the protein peak.

Essential Characterization: Validating the Conjugate

Characterization is a non-negotiable step to confirm the success of the conjugation and determine the degree of labeling (DOL) — the average number of linker molecules per protein.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) is a powerful technique for analyzing intact bioconjugates.[23] It provides a precise measurement of the conjugate's molecular weight, allowing for direct confirmation of linker attachment.[24][25]

  • Expected Mass Shift: The covalent attachment of one molecule of Ethyl 12-aminododecanoate results from the formation of an amide bond with a carboxyl group, which involves the loss of one water molecule (18.02 Da). The linker itself (free base form, C₁₄H₂₉NO₂) has a molecular weight of 243.39 Da.

    • Mass added per conjugation = MW of Linker - MW of H₂O = 243.39 - 18.02 = 225.37 Da

Table: Expected Mass Shifts for an Exemplary 150 kDa Antibody

Degree of Labeling (DOL)Mass Added (Da)Expected Total Mass (Da)
00150,000.0
1225.37150,225.4
2450.74150,450.7
3676.11150,676.1
4901.48150,901.5
51,126.85151,126.9

By deconvoluting the resulting mass spectrum, one can identify peaks corresponding to the unmodified protein and various conjugated species, allowing for the calculation of the average DOL.[24][26]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Incorrect buffer pH or presence of amine-containing buffers (e.g., Tris).[7] 3. Insufficient molar excess of reagents. 4. Protonated linker amine (pH too low).1. Prepare EDC and Sulfo-NHS solutions immediately before use in an anhydrous solvent or cold buffer.[27] 2. Ensure Activation Buffer pH is 4.7-6.0 and Coupling Buffer pH is 7.2-8.5.[7][18] Use amine-free buffers for activation. 3. Increase the molar excess of EDC, Sulfo-NHS, and the linker. 4. Confirm the pH of the coupling buffer is >7.0 to ensure the linker's amine is deprotonated.
Protein Precipitation 1. High concentration of organic solvent (e.g., DMSO). 2. Over-modification of the protein, leading to changes in solubility. 3. Protein instability in the chosen buffer.1. Keep the final concentration of organic solvent below 10% (v/v).[7] 2. Reduce the molar excess of the conjugation reagents or decrease the reaction time.[27] 3. Perform a buffer screen to find optimal conditions for protein stability.
Broad Peak in SEC 1. Presence of protein aggregates. 2. Heterogeneous conjugation product.1. Centrifuge/filter the sample before injection. Consider adding non-ionic detergents or adjusting buffer ionic strength. 2. Optimize reaction conditions (reagent ratios, time) to achieve a more defined DOL.

Conclusion

This compound is a valuable tool in the bioconjugation toolkit, offering a unique combination of a reactive primary amine and a long hydrophobic spacer. The protocols and principles outlined in this guide, centered on robust EDC/NHS chemistry, provide a clear pathway for its successful implementation. By carefully controlling reaction parameters and performing rigorous purification and characterization, researchers can leverage this linker to develop novel bioconjugates with tailored properties for advanced therapeutic and diagnostic applications.

References

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. [Link]

  • Goodenough, P. W., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 6(3), 333-339. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. [Link]

  • Wenzel, R. J., et al. (2003). Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Bioconjugate Chemistry, 14(6), 1146-1153. [Link]

  • Lee, J., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(40), 10341-10351. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). C&EN. [Link]

  • Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • What happens in amine coupling reaction with NHS/EDC/TEA? (2015, May 30). ResearchGate. [Link]

  • Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025, January 28). LCGC International. [Link]

  • Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. (n.d.). A*STAR Open Access Repository. [Link]

  • Effect of Linker Length and Flexibility on the Clostridium thermocellum Esterase Displayed on Bacillus subtilis Spores. (2017). Applied Biochemistry and Biotechnology, 182(1), 226-237. [Link]

  • Protein purification by size exclusion chromatography (SEC). (n.d.). Virtual Labs IIT Kharagpur. [Link]

  • Size Exclusion Chromatography. (n.d.). EMBL PEPCF. [Link]

  • Vale, N., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(5), 664. [Link]

Sources

Application Note: Ethyl 12-aminododecanoate hydrochloride as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Ethyl 12-aminododecanoate hydrochloride (CAS 84636-23-7) is a linear, hydrophobic C12 alkyl linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized nanomaterials.

Unlike simple diamines or diacids, this molecule offers orthogonal reactivity :

  • Primary Amine (

    
    ):  Available for immediate coupling (upon neutralization of the HCl salt).
    
  • Ethyl Ester (

    
    ):  A masked carboxylic acid that remains inert during the first coupling step, preventing polymerization (head-to-tail) and enabling sequential, controlled bioconjugation.
    

This guide details the physicochemical advantages of the C12 chain length and provides validated protocols for its sequential deprotection and coupling.

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name This compound
Structure

Molecular Weight 279.85 g/mol
Chain Length ~15-16 Å (fully extended C12 alkyl chain)
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (surfactant-like properties).
Storage -20°C, under inert atmosphere (Ar/N2). Hygroscopic.
Stability Stable as HCl salt. Free base is prone to slow intermolecular polymerization (polyamide formation).

Handling Advisory: The C12 chain imparts significant hydrophobicity. While the terminal amine/ester groups are polar, the central aliphatic domain drives the molecule toward membrane integration. In aqueous buffers, it may form micellar structures above critical micelle concentration (CMC); therefore, organic co-solvents (DMSO/DMF) are recommended for reaction efficiency.

Application Logic: The "Goldilocks" Spacer

PROTAC Linker Design

In PROTAC design, linker length is a critical determinant of ternary complex stability (Target-PROTAC-E3 Ligase).

  • Permeability: Unlike PEG linkers, which are hydrophilic, the C12 alkyl chain of Ethyl 12-aminododecanoate increases lipophilicity (

    
    ), enhancing passive membrane permeability for intracellular targets.
    
  • Spatial Reach: The ~15 Å span is often cited as a "Goldilocks zone" for avoiding steric clashes while allowing the E3 ligase to ubiquitinate the target protein [1, 3].

Orthogonal Synthesis Workflow

The ethyl ester acts as a temporary protecting group. This allows the researcher to attach the amine end to a "Warhead" (Target Ligand) first, purify the intermediate, and only then hydrolyze the ester to attach the E3 Ligase Ligand.

OrthogonalStrategy Start Ethyl 12-aminododecanoate (HCl Salt) Step1 Step 1: Amine Coupling (Amide Bond Formation) Start->Step1 + Carboxylic Acid Ligand + HATU/DIEA Inter Intermediate: Ligand-Linker-Ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH/THF) Inter->Step2 Deprotection Active Active Acid: Ligand-Linker-COOH Step2->Active Final Step 3: Final Coupling (PROTAC Assembly) Active->Final + Amine Ligand

Figure 1: Sequential conjugation workflow preventing polymerization and ensuring 1:1 stoichiometry.

Experimental Protocols

Protocol A: Selective Amine Coupling (N-Acylation)

Objective: Couple the amine terminus to a carboxylic acid-containing ligand (e.g., a derivative of Thalidomide or VHL ligand) while keeping the ethyl ester intact.

Reagents:

  • Ligand-COOH (1.0 equiv)

  • Ethyl 12-aminododecanoate HCl (1.1 equiv)

  • HATU (1.1 equiv) or EDC/NHS

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Activation: Dissolve Ligand-COOH and HATU in anhydrous DMF under nitrogen. Stir for 5 minutes at room temperature (RT).

  • Neutralization: In a separate vial, dissolve Ethyl 12-aminododecanoate HCl in minimal DMF. Add DIEA to neutralize the HCl salt (critical step: the solution may turn slightly cloudy due to amine liberation).

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Ligand + 279.8 - H2O - HCl).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Result: You now have Ligand-NH-(CH2)11-COOEt.

Protocol B: Controlled Hydrolysis (Ester Deprotection)

Objective: Convert the ethyl ester to a free carboxylic acid for the second coupling step.

Reagents:

  • Intermediate from Protocol A

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio) or MeOH/Water

Procedure:

  • Dissolution: Dissolve the ester intermediate in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Note: The C12 chain is hydrophobic; if the reaction is slow, add Methanol to improve homogeneity.

  • Monitoring: Monitor by TLC or LC-MS (Look for mass shift: -28 Da corresponding to loss of Ethyl + H).

  • Acidification: Carefully acidify to pH ~3-4 using 1N HCl. The product likely precipitates or can be extracted into DCM.

    • Caution: Do not use strong mineral acids at high concentrations for prolonged periods to avoid degrading sensitive ligands.

  • Result: You now have Ligand-NH-(CH2)11-COOH.

Quality Control & Validation

To ensure the integrity of the linker during synthesis, verify the following spectral markers:

1. H-NMR (DMSO-d6):

  • Ester Intact (Protocol A Product): Look for the characteristic quartet at

    
     ~4.1 ppm (
    
    
    
    ) and triplet at
    
    
    ~1.2 ppm (
    
    
    ).
  • Hydrolyzed (Protocol B Product): Disappearance of the quartet/triplet ethyl signals. Appearance of a broad singlet at

    
     >11.0 ppm (COOH).
    
  • Linker Backbone: Large multiplet at

    
     1.2–1.4 ppm representing the internal methylene protons (
    
    
    
    ).

2. Mass Spectrometry:

  • Always calculate the mass of the free base for MS predictions, as the HCl is dissociated.

  • Parent Mass: 243.39 Da (Free amine ester).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

Application Note: A Step-by-Step Protocol for the Incorporation of Ethyl 12-aminododecanoate Hydrochloride into PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The encapsulation of active pharmaceutical ingredients (APIs) within polymeric nanoparticles is a rapidly advancing field in drug delivery. This approach offers numerous advantages, including enhanced bioavailability, controlled release, and targeted delivery, thereby improving therapeutic efficacy while minimizing side effects.[1] Poly(lactic-co-glycolic acid) (PLGA) is a leading biodegradable and biocompatible polymer approved by the FDA for therapeutic use, making it an ideal candidate for nanoparticle-based drug delivery systems.[2]

This application note provides a detailed protocol for the incorporation of Ethyl 12-aminododecanoate hydrochloride, an amphiphilic molecule with a cationic head group, into PLGA nanoparticles using the nanoprecipitation method.[3][4] This method is favored for its simplicity, scalability, and the ability to produce nanoparticles with a narrow size distribution.[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from nanoparticle synthesis to characterization.

Principle of the Method: Nanoprecipitation

Nanoprecipitation, also known as solvent displacement, is a one-step process that involves the rapid desolvation of a polymer.[4] In this procedure, a solution of PLGA and the active molecule in a water-miscible organic solvent is injected into an aqueous phase containing a stabilizer. The rapid diffusion of the organic solvent into the aqueous phase leads to the supersaturation and subsequent precipitation of the polymer, forming nanoparticles with the encapsulated drug.[3]

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundSigma-Aldrich84636-23-7
PLGA (50:50, MW 30,000-60,000)Sigma-Aldrich719900
Acetone (ACS grade)Fisher ScientificA18-4
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzedSigma-Aldrich363138
Deionized (DI) Water (18.2 MΩ·cm)Millipore-
0.22 µm Syringe FiltersPall CorporationAcrodisc®

Protocol 1: Nanoparticle Synthesis via Nanoprecipitation

This protocol outlines the steps for preparing PLGA nanoparticles encapsulating this compound.

1. Preparation of the Organic Phase: a. Dissolve 50 mg of PLGA in 5 mL of acetone in a glass vial. b. Add 10 mg of this compound to the PLGA solution. c. Gently vortex the mixture until both components are fully dissolved. The solution should be clear.

2. Preparation of the Aqueous Phase: a. Dissolve 100 mg of PVA in 50 mL of deionized water in a beaker. b. Stir the solution at room temperature until the PVA is completely dissolved. This may take up to an hour.

3. Nanoprecipitation: a. Place the beaker with the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 600 rpm). b. Using a syringe pump for a controlled flow rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min. c. A milky-white suspension should form immediately upon injection.

4. Solvent Evaporation and Nanoparticle Recovery: a. Leave the nanoparticle suspension stirring for at least 4 hours in a fume hood to allow for the complete evaporation of acetone. b. Transfer the suspension to centrifuge tubes. c. Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. e. Repeat the washing step (c-d) two more times to remove excess PVA and unencapsulated drug. f. After the final wash, resuspend the nanoparticle pellet in a desired volume of deionized water for characterization or freeze-dry for long-term storage.

Protocol 2: Nanoparticle Characterization

Thorough characterization is crucial to ensure the quality and efficacy of the formulated nanoparticles.

1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS): a. Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically a faint opalescence). b. Transfer the diluted sample to a disposable cuvette. c. Measure the hydrodynamic diameter and PDI using a DLS instrument.[6][7] The PDI value indicates the breadth of the size distribution.[8]

2. Zeta Potential: a. Dilute the nanoparticle suspension in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement. b. Transfer the sample to a specialized zeta potential cuvette. c. Measure the zeta potential to determine the surface charge of the nanoparticles.[9][10] A high absolute zeta potential value (typically > ±30 mV) suggests good colloidal stability.[11]

3. Morphology by Transmission Electron Microscopy (TEM): a. Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. b. Allow the grid to air-dry completely. c. Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast. d. Image the nanoparticles using a TEM to visualize their size, shape, and morphology.[12][13]

4. Encapsulation Efficiency (EE) and Drug Loading (DL): a. After the first centrifugation step in the recovery process (Protocol 1, step 4c), collect the supernatant. b. Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC or a colorimetric assay). c. Calculate the EE and DL using the following formulas:[14][15]

Expected Results

The described protocol is expected to yield spherical nanoparticles with a uniform size distribution. The physicochemical properties will depend on the precise formulation parameters. Below is a table of expected values.

ParameterExpected ValueSignificance
Hydrodynamic Diameter (Z-average)150 - 250 nmInfluences in vivo biodistribution and cellular uptake.
Polydispersity Index (PDI)< 0.2Indicates a narrow and homogenous particle size distribution.[8]
Zeta Potential+20 to +40 mVA positive charge can enhance interaction with negatively charged cell membranes.[16]
Encapsulation Efficiency (EE)> 70%High EE ensures efficient drug delivery.
Drug Loading (DL)1 - 5%Represents the amount of drug carried by the nanoparticles.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

Nanoparticle_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_recovery Recovery & Purification organic Organic Phase: PLGA + Ethyl 12-aminododecanoate HCl in Acetone nanoprecipitation Nanoprecipitation: Inject Organic into Aqueous with Stirring organic->nanoprecipitation aqueous Aqueous Phase: PVA in DI Water aqueous->nanoprecipitation evaporation Solvent Evaporation (4 hours) nanoprecipitation->evaporation centrifugation Centrifugation & Washing (3x) evaporation->centrifugation final_product Final Nanoparticle Suspension centrifugation->final_product

Caption: Nanoparticle Synthesis Workflow.

Nanoparticle_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_morphology Morphology cluster_quantification Drug Quantification start Nanoparticle Suspension dls DLS: Size & PDI start->dls zeta Zeta Potential: Surface Charge start->zeta tem TEM: Shape & Morphology start->tem ee_dl HPLC / UV-Vis: Encapsulation Efficiency (EE) & Drug Loading (DL) start->ee_dl

Sources

Use of Ethyl 12-aminododecanoate hydrochloride in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Biodegradable Ionizable Carriers using Ethyl 12-aminododecanoate Hydrochloride

Introduction & Strategic Utility

This compound (CAS: 84636-23-7) is a critical bifunctional building block for next-generation drug delivery systems. Unlike simple fatty acids, this molecule combines a long hydrophobic chain (C12) with a reactive primary amine and a hydrolyzable ethyl ester .

In the context of Lipid Nanoparticles (LNPs) and Poly(beta-amino esters) (PBAEs), this compound serves two distinct, high-value roles:

  • Biodegradable Lipid Anchor: The ester linkage allows for rapid intracellular degradation, reducing the cytotoxicity often associated with permanent cationic lipids.

  • pKa Tuner: When incorporated into ionizable lipids or polymers, the amine core facilitates endosomal escape via the "proton sponge" effect, while the C12 tail ensures stable bilayer intercalation.

This guide details the methodology to transform this precursor into a high-efficiency transfection agent for nucleic acid delivery (mRNA/siRNA).

Critical Pre-Experimental Logic

The "Salt" Problem: Ethyl 12-aminododecanoate is supplied as a hydrochloride salt (HCl) to ensure stability. However, the protonated amine (


) is non-nucleophilic and cannot  participate in the Michael Addition or Epoxide ring-opening reactions required for lipid synthesis.
  • Direct Consequence: Attempting synthesis without free-basing will result in 0% yield.

  • Solution: Protocol A (below) is mandatory before any synthesis.

The "Hydrophobicity Balance": The C12 chain provides significant lipophilicity (


). When polymerizing, if the hydrophilic/lipophilic balance (HLB) shifts too far towards lipophilic, the resulting nanoparticles will precipitate. We control this by selecting a polar diacrylate linker (e.g., 1,4-butanediol diacrylate) during synthesis.

Experimental Protocols

Protocol A: Preparation of Free Base (Activation)

Objective: Convert the stable HCl salt into the reactive amine form.

Materials:

  • Ethyl 12-aminododecanoate HCl (10 g)

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Carbonate (

    
    ), saturated aqueous solution
    
  • Sodium Sulfate (

    
    ), anhydrous[1]
    
  • Rotary Evaporator

Step-by-Step:

  • Dissolution: Dissolve 10 g of Ethyl 12-aminododecanoate HCl in 100 mL of DCM. The solution may appear slightly cloudy.

  • Extraction: Transfer to a separatory funnel. Add 100 mL of saturated

    
    . Shake vigorously for 3 minutes (venting frequently).
    
    • Mechanism:[2]

      
      .
      
  • Phase Separation: Allow layers to separate. Collect the bottom organic layer (DCM containing the free amine).

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes to remove residual water (water interferes with acrylate polymerization).
    
  • Isolation: Filter off the solids and remove solvent via rotary evaporation at 40°C.

  • Yield Check: You should obtain a waxy, off-white solid.

    • Validation: Dissolve a small amount in

      
       for NMR. The disappearance of the broad ammonium peak (
      
      
      
      8.0 ppm) confirms free-basing.
Protocol B: Synthesis of C12-Modified PBAE Lipidoids

Objective: Synthesize an ionizable biodegradable polymer library item (Polymer C12-B4).

Reaction Class: Step-Growth Michael Addition Polymerization.

Materials:

  • Activated Ethyl 12-aminododecanoate (from Protocol A)

  • 1,4-Butanediol Diacrylate (B4)

  • DMSO (Anhydrous)[3]

  • Scintillation vials with Teflon caps

Workflow:

  • Monomer Ratio: Calculate a molar ratio of 1:1.2 (Amine : Diacrylate).

    • Reasoning: A slight excess of diacrylate ensures the polymer is acrylate-terminated, allowing for post-modification if desired, and prevents cross-linking into insoluble gels.

  • Reaction:

    • Weigh 500 mg of Activated Ethyl 12-aminododecanoate (approx 2.05 mmol).

    • Add 554 mg of 1,4-Butanediol Diacrylate (2.46 mmol).

    • Add 1 mL anhydrous DMSO (Target concentration ~1 g/mL to accelerate kinetics).

  • Polymerization: Seal vial and incubate at 90°C for 24 hours with magnetic stirring (300 RPM).

  • Workup: No purification is typically required for screening libraries. Dilute to 100 mg/mL in DMSO for storage.

    • Storage: Store at -20°C with desiccant. Ester bonds are susceptible to hydrolysis over months.

Protocol C: LNP Formulation (Microfluidic Assembly)

Objective: Encapsulate mRNA into C12-PBAE Lipid Nanoparticles.

Formulation Parameters:

  • Lipid Mix: C12-PBAE / DSPC / Cholesterol / PEG-Lipid (50:10:38.5:1.5 molar ratio).

  • N/P Ratio: 10 (Nitrogen in lipid to Phosphate in mRNA).

Step-by-Step:

  • Organic Phase: Dissolve lipid mix in Ethanol. Total lipid concentration = 10 mM.

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0).

  • Mixing: Use a microfluidic mixing device (e.g., staggered herringbone mixer).

    • Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

    • Total Flow Rate: 12 mL/min.[4]

  • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 4 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize pH.

    • Mechanism:[2] Neutralization causes the C12-PBAE to become less soluble, locking the mRNA into the core.

Data Presentation & Analytics

Table 1: Physicochemical Properties of Ethyl 12-aminododecanoate HCl

PropertyValueRelevance to Protocol
Molecular Weight 279.85 g/mol Calculation of molar ratios for synthesis.
Form White Crystalline SolidEasy to weigh; requires dissolution in organic solvents.
Solubility (HCl salt) Water, MethanolIncompatible with organic synthesis until free-based.
Solubility (Free Base) DCM, THF, DMSOCompatible with acrylate/epoxide monomers.
pKa (Predicted) ~9.5 (Amine)Determines ionization at physiological pH (needs tuning).

Figure 1: Synthesis & Formulation Logic

G Start Ethyl 12-aminododecanoate (HCl Salt) Step1 Free-Basing (Na2CO3 / DCM) Start->Step1 Activation Intermediate Reactive Amine (Hydrophobic Tail) Step1->Intermediate Yields Step2 Michael Addition (+ Diacrylate) Intermediate->Step2 Monomer A Polymer Ionizable C12-PBAE Polymer Step2->Polymer 90°C, 24h LNP LNP Formulation (Self-Assembly with mRNA) Polymer->LNP Microfluidics (pH 4 -> 7.4)

Caption: Workflow transforming the precursor salt into a functional mRNA delivery vehicle via base activation and step-growth polymerization.

References

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[5] Nature Biotechnology. (Foundational method for amine-acrylate Michael addition synthesis). [Link]

  • Anderson, D. G., et al. (2004). "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Biotechnology and Bioengineering. [Link]

  • Elveflow. Automated Lipid Nanoparticle Synthesis Pack & Microfluidic Protocols. [Link]

Sources

Application Notes and Protocols: Esterification of 12-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Aminododecanoic acid is a bifunctional molecule of significant interest, featuring a C12 alkyl chain that provides hydrophobicity, a terminal carboxylic acid group, and a terminal primary amine group.[1][2] Its esters are valuable intermediates in various fields, including the synthesis of polymers like Nylon-12, the development of PROTAC linkers, and the creation of novel surfactants and functionalized materials.[1][3][4][5] The esterification of 12-aminododecanoic acid presents a unique chemical challenge due to the presence of the nucleophilic amino group, which can compete with the alcohol in reacting with the activated carboxylic acid, potentially leading to side reactions like amide formation and polymerization.[6][7]

This guide provides a comprehensive overview of the methodologies for the esterification of 12-aminododecanoic acid, with a focus on the widely used Fischer-Speier esterification. It delves into the mechanistic principles, provides detailed experimental protocols, and discusses critical considerations for achieving high yields and purity.

Methodologies for Esterification

The primary method for esterifying amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst.[6][8][9] This method is favored for its cost-effectiveness and simplicity.[9]

Fischer-Speier Esterification: A Closer Look

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[10] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[10]

A critical consideration for the esterification of amino acids is the need to protect the amino group to prevent it from reacting with the carboxylic acid of another molecule, which would lead to amide formation.[6][7] In the context of Fischer esterification, the acidic conditions conveniently serve a dual purpose: they catalyze the esterification and also protonate the amino group, forming an ammonium salt.[11] This protonation deactivates the nucleophilicity of the amine, thus preventing self-reaction.[11]

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[8] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side.[8][10]

Alternative Methodologies

While Fischer-Speier esterification is the most common approach, other methods exist for the esterification of amino acids. These include the use of thionyl chloride in an alcohol, which proceeds through an acid chloride intermediate.[6] However, this method requires the use of a toxic and corrosive reagent.[6] Other activating agents and coupling reagents can also be employed, but often at a higher cost.[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 12-Aminododecanoic Acid to Methyl 12-Aminododecanoate

This protocol details the synthesis of methyl 12-aminododecanoate using methanol as the alcohol and hydrochloric acid as the catalyst.

Materials:

  • 12-Aminododecanoic acid

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 12-aminododecanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred suspension. The addition is exothermic, so it is advisable to cool the flask in an ice bath. The amount of HCl should be sufficient to act as a catalyst and to protonate the amino group.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time will vary depending on the scale and specific conditions but is typically several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step deprotonates the ammonium salt to the free amine and removes any remaining acid.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude methyl 12-aminododecanoate.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Characterization:

The final product, methyl 12-aminododecanoate, can be characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

Protocol 2: Fischer Esterification of 12-Aminododecanoic Acid to Ethyl 12-Aminododecanoate

This protocol outlines the synthesis of ethyl 12-aminododecanoate using ethanol and sulfuric acid.

Materials:

  • 12-Aminododecanoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 12-aminododecanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for an extended period, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium carbonate until the pH is neutral or slightly basic.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the drying agent by filtration.

    • Concentrate the solution under reduced pressure to yield the crude ethyl 12-aminododecanoate.[14]

    • Purify the product as needed by column chromatography or vacuum distillation.

Data Presentation

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Alcohol MethanolEthanol
Catalyst Hydrochloric AcidSulfuric Acid
Typical Reaction Time 4-8 hours6-12 hours
Typical Yield >85%>80%
Purification Method Column Chromatography/DistillationColumn Chromatography/Distillation

Experimental Workflow Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 12-Aminododecanoic Acid + Alcohol B Add Acid Catalyst A->B C Reflux B->C D Cool & Remove Excess Alcohol C->D E Neutralization D->E F Extraction E->F G Drying F->G H Solvent Evaporation G->H I Column Chromatography / Distillation H->I J Characterization (NMR, MS) I->J

Caption: General workflow for the acid-catalyzed esterification of 12-aminododecanoic acid.

Conclusion

The esterification of 12-aminododecanoic acid is a crucial transformation for the synthesis of various valuable compounds. The Fischer-Speier esterification, utilizing an acid catalyst in the corresponding alcohol, remains the most practical and efficient method. The acidic conditions serve the dual role of catalysis and protection of the amine functionality, thereby preventing undesirable side reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully synthesize esters of 12-aminododecanoic acid for their specific applications. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields of the desired product.

References

  • Pearson. (2024, October 3).
  • KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google P
  • Reddit. (2014, August 15).
  • The Fischer Esterific
  • Scientific Research Publishing. (n.d.).
  • US5530148A - Synthesis of 12-aminododecanoic acid - Google P
  • Pharmaffiliates. (n.d.). 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt.
  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google P
  • Fischer Esterific
  • ResearchGate. (2018, November 7). Is the amine of the amino-acid protection group compulsory in peptide synthesis?
  • SpringerLink. (2023, February 21).
  • PrepChem.com. (n.d.). Synthesis of 12-aminododecanoic acid.
  • ResearchGate. (n.d.). Potential biocatalysts for the production of 12-aminododecanoic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). Amino Acid Extraction Resolution Service.
  • Nature. (2024, December 19). De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid.
  • Master Organic Chemistry. (2018, June 7).
  • PMC. (2025, January 2). De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid.
  • Guidechem. (n.d.). Dodecanoic acid, 12-amino-, ethyl ester 53005-23-5 wiki.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • ResearchGate. (2023, February 21). (PDF)
  • PubChem. (n.d.). 12-Aminododecanoic Acid | C12H25NO2 | CID 69661.
  • PMC. (n.d.).
  • BroadPharm. (n.d.). 12-Aminododecanoic acid, 693-57-2.
  • CymitQuimica. (n.d.). CAS 693-57-2: 12-Aminododecanoic acid.
  • (1997).
  • (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 12-aminododecanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of 12-aminododecanoic acid.[1] This reaction involves heating the starting amino acid in an excess of ethanol with a strong acid catalyst, typically hydrochloric acid (HCl) or thionyl chloride (SOCl₂). The use of excess ethanol serves to drive the reaction equilibrium towards the product, following Le Chatelier's principle.

Q2: Why is the final product isolated as a hydrochloride salt?

There are several key advantages to isolating the product as a hydrochloride salt:

  • Protection of the Amino Group: The protonation of the primary amine to form an ammonium salt prevents it from engaging in side reactions, such as self-amidation with another molecule of the ester.

  • Improved Stability and Handling: The salt form is generally a more stable, crystalline solid compared to the free-base ester, which can be an oil or low-melting solid.[2] This makes it easier to handle, purify, and store.

  • Enhanced Solubility: The hydrochloride salt often has different solubility profiles, which can be exploited during purification, particularly in recrystallization steps.

Q3: What are the most critical parameters that influence the reaction yield?

The yield of this esterification is primarily governed by three factors:

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Effective removal of this water is the single most important factor in driving the reaction to completion.[3]

  • Catalyst Concentration: An adequate amount of acid catalyst is crucial to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Temperature and Reaction Time: The reaction requires heat to proceed at a reasonable rate. The optimal temperature is typically the reflux temperature of the ethanol. Reaction time must be sufficient to reach equilibrium, often monitored over several hours.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. A suitable solvent system (e.g., dichloromethane:methanol, 9:1) can effectively separate the more polar starting material (12-aminododecanoic acid) from the less polar product (ethyl ester). The disappearance of the starting material spot indicates the reaction is nearing completion.

Experimental Protocol: Fischer Esterification

This protocol provides a robust starting point for the synthesis.

Materials:

  • 12-Aminododecanoic acid

  • Anhydrous Ethanol (absolute)

  • Thionyl Chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12-aminododecanoic acid (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 mL per gram of amino acid).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and dropwise, add thionyl chloride (1.5-2.0 eq). Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. Alternatively, bubble dry HCl gas through the solution or add concentrated aqueous HCl.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation of the product.

  • If precipitation is slow, you can reduce the volume of ethanol under reduced pressure. The product can then be precipitated by adding cold diethyl ether.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my yield is very low, or I've only recovered the starting material. What went wrong?

This is a common issue often related to the reaction equilibrium or catalyst activity.

  • Causality Analysis: The Fischer esterification is an equilibrium-limited process. If water is not effectively excluded or removed, the reverse reaction (hydrolysis of the ester) will prevent the accumulation of the product. Secondly, the acid catalyst is essential; without it, the reaction rate is practically zero.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure you are using anhydrous ethanol. The presence of water in the solvent will significantly inhibit the reaction.

    • Catalyst Addition: When using thionyl chloride, it should be fresh and added slowly at 0 °C. SOCl₂ reacts with ethanol to form HCl in situ, which is the active catalyst. If old or improperly stored SOCl₂ is used, it may have degraded.

    • Increase Reaction Time: If TLC shows the reaction is proceeding but is slow, extend the reflux time to 12 or even 24 hours.

    • Active Water Removal: For challenging syntheses, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, although this is less common with a large excess of ethanol.

Issue 2: The Final Product is an Oil or Gummy Solid and Difficult to Purify

Q: After work-up, my product isn't a nice crystalline solid. How can I purify it?

The physical form of the product is highly dependent on its purity. Impurities can act as crystal growth inhibitors.

  • Causality Analysis: The presence of residual ethanol, unreacted starting material, or side products can result in an oily or amorphous product. The hydrochloride salt should be a crystalline solid.[4] If the amine is not fully protonated, the resulting mixture of free base and salt can also be difficult to crystallize.

  • Troubleshooting Steps:

    • Ensure Complete Protonation: After the reaction, ensure the solution is still strongly acidic. If necessary, add a small amount of additional HCl in an appropriate solvent (like dioxane or ether) to ensure full salt formation.

    • Recrystallization: This is the most powerful purification technique for this compound. A mixed solvent system is often effective. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding a non-polar "anti-solvent" like cold diethyl ether or ethyl acetate until turbidity is observed, then allowing it to cool slowly.[5][6]

    • Trituration: If recrystallization is difficult, try triturating the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether). This involves stirring the oil with the solvent, which often induces crystallization and washes away impurities.

Issue 3: Product Discoloration (Yellow or Brown Tint)

Q: My final product is not white. What causes the discoloration and how can I fix it?

Discoloration typically points to minor side reactions or impurities in the starting materials.

  • Causality Analysis: Heating amines and carboxylic acids for extended periods, even with the amino group protected as a salt, can sometimes lead to trace levels of thermal degradation or side products that are highly colored.

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Ensure the 12-aminododecanoic acid is of high purity before starting.

    • Activated Carbon Treatment: During the recrystallization step, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering.[6] The charcoal will adsorb the colored impurities, yielding a colorless filtrate from which the pure white product can be crystallized. Be sure to filter the hot solution through a pad of Celite to remove all charcoal fines.

Data Summary and Visualization

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Reagent Ratio 1.0 eq 12-Aminododecanoic AcidLimiting Reagent
1.5 - 2.0 eq Thionyl ChlorideEnsures complete catalysis and salt formation
10-20 volumes of EthanolActs as both reagent and solvent; drives equilibrium
Temperature Reflux (~78 °C)Provides sufficient activation energy for the reaction
Reaction Time 4 - 12 hoursAllow sufficient time to reach equilibrium; monitor by TLC
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A 12-Aminododecanoic Acid + Anhydrous Ethanol B Cool to 0 °C A->B C Slowly add SOCl₂ or HCl B->C D Heat to Reflux (4-12 hours) C->D E Monitor by TLC D->E F Cool to RT, then 0 °C E->F G Precipitate with Diethyl Ether F->G H Vacuum Filtration G->H I Wash with cold Ether H->I J Recrystallize (if necessary) I->J K K J->K Pure Ethyl 12-aminododecanoate HCl G Start Reaction Complete? LowYield Problem: Low Yield Start->LowYield No ImpureProduct Problem: Impure/Oily Product Start->ImpureProduct Yes, but impure Success High Yield, Pure Product Start->Success Yes, pure CheckReagents Check: Anhydrous Ethanol? Fresh Catalyst? LowYield->CheckReagents ExtendRxn Action: Extend Reflux Time CheckReagents->ExtendRxn Recrystallize Action: Recrystallize (e.g., Ethanol/Ether) ImpureProduct->Recrystallize Triturate Action: Triturate with cold Ether Recrystallize->Triturate If fails

Caption: Decision tree for common synthesis and purification problems.

References

  • US5530148A - Synthesis of 12-aminododecanoic acid.
  • KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • Coenen, T., Holtmann, D., & Beld, J. (2023) . Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. AMB Express, 13(1), 11. [Link]

  • PrepChem.com . Synthesis of 12-aminododecanoic acid. [Link]

  • Ladkau, N., et al. (2016) . Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli. Metabolic Engineering, 36, 69-77. [Link]

  • JCIA BIGDr (2016) . Product Safety Summary for 12-Aminododecanoic Acid. [Link]

  • ResearchGate (2016) . How to purify esterefication product? [Link]

  • ResearchGate . Synthesis of 12-aminododecanoic acid from lauric acid. [Link]

  • MDPI (2025) . Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. [Link]

  • EP3672935A1 - Process for purifying long chain amino acids.
  • PubChem . 12-Aminododecanoic Acid. [Link]

Sources

Technical Support Center: Purification of Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of Ethyl 12-aminododecanoate hydrochloride from a reaction mixture. Our focus is on providing practical, experience-driven advice to overcome common challenges in the laboratory.

Introduction

This compound is a long-chain amino acid ester, a class of molecules with amphiphilic properties that can present unique purification challenges. Its structure, possessing a long hydrophobic alkyl chain and a polar hydrophilic head (the protonated amine and ester groups), influences its solubility and interaction with chromatographic media. This guide will delve into the nuances of purifying this compound, ensuring you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound.

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. A common method is the Fischer esterification of 12-aminododecanoic acid with ethanol, often catalyzed by an acid like hydrogen chloride or using a reagent like thionyl chloride.[1][2]

Potential Impurities Include:

  • Unreacted Starting Materials: 12-aminododecanoic acid and ethanol.

  • By-products from Reagents: If thionyl chloride is used, impurities from the reagent itself (e.g., sulfur monochloride, sulfuryl chloride) or reaction by-products can be present.[3]

  • Di- and Polyamides: Self-condensation of the amino acid or its ester can lead to the formation of oligomeric amides, especially if the reaction conditions are not carefully controlled.

  • Degradation Products: Prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the ester.

Q2: What is the recommended first step in purifying crude this compound?

A2: For many reaction mixtures, a simple aqueous workup is an effective initial purification step. This involves partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water. The hydrochloride salt is expected to have some water solubility, but the long alkyl chain will favor the organic phase. This step helps in removing water-soluble inorganic salts and some polar impurities.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is often a highly effective method for purifying amino acid ester hydrochlorides.[1][4] The choice of solvent is critical. A mixed solvent system is typically employed to achieve the desired solubility profile – dissolving the compound in a "good" solvent at an elevated temperature and inducing crystallization by adding a "poor" solvent or by cooling.

Q4: Can I use column chromatography for purification?

A4: Column chromatography is a viable, albeit sometimes more complex, option. Due to the polar hydrochloride group, normal-phase silica gel chromatography can be challenging as the compound may streak or bind irreversibly to the silica. However, with careful selection of the eluent system, good separation can be achieved.[5][6] Reverse-phase chromatography (e.g., using a C18 column) can also be effective, particularly for separating based on hydrophobicity.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Oily Product Instead of Crystalline Solid After Recrystallization

Question: I attempted to recrystallize my crude this compound, but it oiled out instead of forming crystals. What went wrong?

Answer: "Oiling out" is a common issue, especially with long-chain, somewhat greasy molecules. It occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.

Causality & Solutions:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Perform a preliminary purification step, such as an extraction, to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent System: The solvent system may not be optimal for crystallization.

    • Solution:

      • Solvent Selection: Experiment with different solvent pairs. Good candidates include alcohol/ether (e.g., ethanol/diethyl ether) or alcohol/water mixtures.[4] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., warm ethanol) and slowly add the "poor" solvent (e.g., diethyl ether) until turbidity persists. Then, gently warm until the solution is clear again and allow it to cool slowly.

      • Seeding: Introduce a seed crystal (a small amount of pure, solid product) to the supersaturated solution to induce crystallization.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.

Issue 2: Poor Separation and Streaking During Silica Gel Column Chromatography

Question: My compound is streaking badly on the silica gel column, and I'm not getting good separation of impurities. What can I do?

Answer: The polar amine hydrochloride group strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.

Causality & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The ionic nature of the hydrochloride salt causes strong adsorption to the silica.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a polar, slightly acidic or basic modifier to the eluent to compete with your compound for binding sites on the silica.

        • Acidic Modifier: Adding a small percentage of acetic acid or formic acid to the mobile phase can help to protonate the silanol groups and reduce tailing.

        • Basic Modifier (Use with caution): In some cases, a small amount of a volatile base like triethylamine can be added to the eluent. However, this will neutralize your hydrochloride salt, converting it to the free amine on the column. This can be useful for purification, and the hydrochloride salt can be reformed after collection.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica like diol or amino-propyl silica.

Issue 3: Product is Contaminated with Starting Material (12-aminododecanoic acid)

Question: My final product shows the presence of unreacted 12-aminododecanoic acid. How can I remove it?

Answer: The starting amino acid has a free carboxylic acid group, making it more polar and giving it different solubility properties than the ester.

Causality & Solutions:

  • Incomplete Reaction: The esterification reaction did not go to completion.

  • Inefficient Purification: The purification method did not effectively separate the product from the starting material.

Solutions:

  • Aqueous Extraction: The difference in acidity can be exploited.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base solution, such as a saturated sodium bicarbonate solution. The 12-aminododecanoic acid will be deprotonated to its carboxylate salt and will be extracted into the aqueous phase. The ethyl ester will remain in the organic phase.

    • Important: After the basic wash, wash the organic layer with brine and then dry it over an anhydrous salt (e.g., sodium sulfate) before proceeding. To recover your product as the hydrochloride salt, you can then bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent.

  • Recrystallization: A carefully chosen solvent system for recrystallization can often separate the ester from the more polar amino acid.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of warm absolute ethanol to dissolve the solid completely.

  • Slowly add anhydrous diethyl ether dropwise while gently swirling the flask until the solution becomes faintly and persistently cloudy.

  • Add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (4 °C) for several hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to remove residual solvent.

Solvent System Temperature Profile Expected Outcome
Ethanol/Diethyl EtherDissolve at ~40-50°C, crystallize at 4°CFormation of white, crystalline solid.
Ethanol/WaterDissolve in minimal hot ethanol, add water dropwiseCan be effective, but the product has some water solubility.
Diagram: Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Esterification of 12-Aminododecanoic Acid AqueousWorkup Aqueous Workup (e.g., Ethyl Acetate/Water) Reaction->AqueousWorkup Crude Product Recrystallization Recrystallization (e.g., Ethanol/Ether) AqueousWorkup->Recrystallization Partially Purified ColumnChromatography Column Chromatography (if necessary) Recrystallization->ColumnChromatography If impurities persist Drying Drying under Vacuum Recrystallization->Drying ColumnChromatography->Drying PurityCheck Purity & Identity Check (NMR, MS, HPLC) Drying->PurityCheck Purified Product TroubleshootingRecrystallization Start Recrystallization Attempt OiledOut Product Oiled Out? Start->OiledOut SlowCooling Cool More Slowly OiledOut->SlowCooling Yes Success Crystalline Product OiledOut->Success No ChangeSolvent Change Solvent System SlowCooling->ChangeSolvent SeedCrystal Add Seed Crystal ChangeSolvent->SeedCrystal PrePurify Perform Pre-Purification (e.g., Extraction) SeedCrystal->PrePurify PrePurify->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • J. Braz. Chem. Soc. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Available from: [Link]

  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
  • Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Atlanchim Pharma. Isolation by purification – Isolation of impurities. Available from: [Link]

  • Sorbtech. Amino Acid Purification - Column Chromatography. Available from: [Link]

  • DTIC. INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES. Available from: [Link]

  • ResearchGate. Synthesis of 12-aminododecanoic acid from lauric acid. Available from: [Link]

  • ResearchGate. How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Available from: [Link]

  • ResearchGate. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available from: [Link]

  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.
  • Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]

  • PMC. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Available from: [Link]

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Technical Support Center: Ethyl 12-aminododecanoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Technical Overview

The synthesis of Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) is a classic Fischer esterification, yet it presents unique challenges due to the bifunctional nature of the substrate. The starting material, 12-aminododecanoic acid (12-ADA), is the monomer for Nylon-12 .[1][2][3] Consequently, the reaction is a competition between the desired esterification and the thermodynamically favored polymerization (polyamide formation).

Success relies on a single kinetic switch: The Protonation Shield . By ensuring the amino group remains fully protonated (


) throughout the reaction, its nucleophilicity is abolished, preventing attack on the carboxyl carbonyl of neighboring molecules.

This guide addresses the specific failure modes where this shield is compromised, leading to oligomers, lactams, and gels.

Reaction Logic & Pathways (Visualization)

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Oligomerization (Linear) and Cyclization (Laurolactam).

ReactionPathways Start 12-Aminododecanoic Acid (Zwitterion) Protonated Protonated Intermediate (HOOC-(CH2)11-NH3+) Start->Protonated + HCl / EtOH (Acidification) Dimer Linear Dimer (Amide Formation) Start->Dimer pH > 4 (Free Amine Attack) Lactam Laurolactam (Cyclic Amide) Start->Lactam High Dilution + Heat (Intramolecular) Target Ethyl 12-aminododecanoate HCl (Target Ester) Protonated->Target + EtOH, - H2O (Fischer Esterification) Target->Start + H2O (Hydrolysis) Polymer Nylon-12 Polymer (Insoluble Gel) Dimer->Polymer Propagation

Figure 1: Reaction network showing the critical dependence on protonation to prevent Nylon-12 formation.

Troubleshooting Guide (Q&A)

Category 1: Polymerization & Physical State Issues

Q1: The reaction mixture turned into a viscous gel or white solid mass during reflux. What happened?

  • Diagnosis: You have inadvertently synthesized Nylon-12 (Polyamide-12) .

  • Root Cause: The "Protonation Shield" failed. This occurs if the acid catalyst (HCl or SOCl₂) concentration drops, allowing the equilibrium to shift toward the free amine (

    
    ). The free amine is a potent nucleophile that attacks the carboxylic acid (or the newly formed ester) of another molecule.
    
  • The Fix:

    • Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of Thionyl Chloride (

      
      ) or HCl gas relative to the amino acid. One equivalent is consumed solely to neutralize the amine; the excess is required to catalyze the esterification.
      
    • Moisture Control: If water enters the system, it can hydrolyze the acyl chloride intermediate or dilute the acid, raising the pH. Use anhydrous ethanol and a drying tube.

Q2: My product is a sticky, hygroscopic gum that won't crystallize. How do I get a solid?

  • Diagnosis: Presence of excess Sulfuric Acid (if used) or trace oligomers preventing crystal lattice formation.

  • Technical Insight: Long-chain amino esters are surfactants.[4] Impurities act as plasticizers.

  • Protocol Adjustment:

    • Avoid

      
      :  Sulfuric acid is difficult to remove and non-volatile. Use Thionyl Chloride (
      
      
      
      )
      or dry HCl gas in ethanol. These generate volatile byproducts (
      
      
      , excess HCl) that are easily removed under vacuum.
    • Recrystallization: Dissolve the crude gum in a minimum amount of hot anhydrous ethanol and add dry diethyl ether or ethyl acetate until turbid. Cool to -20°C.

Category 2: Impurity Profiling (LC-MS/NMR)

Q3: I see a peak at m/z 413 (M+H) in LC-MS. What is this?

  • Identification: This is the Linear Dimer Ethyl Ester .

  • Structure:

    
    .
    
  • Mechanism: Intermolecular amidation. It indicates that at some point (likely during addition or workup), the local pH rose enough to generate free amines.

  • Prevention: Maintain strictly acidic conditions (

    
    ) throughout the reaction and the initial stages of workup. Do not neutralize the reaction mixture with aqueous base (e.g., 
    
    
    
    ) unless the temperature is near
    
    
    and the process is rapid.

Q4: Is Laurolactam (Cyclic impurity) a major concern?

  • Analysis: While 12-aminododecanoic acid can cyclize to form Laurolactam (the monomer for Nylon-12 ring-opening polymerization), this is kinetically disfavored compared to 5- or 6-membered rings (entropy factor).

  • Risk Factor: High dilution favors cyclization. To minimize this, run the reaction at a concentration of 0.5 M to 1.0 M , which favors intermolecular kinetics (esterification) over intramolecular cyclization.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 12-aminododecanoate HCl with


 oligomer content.

Reagents:

  • 12-Aminododecanoic acid (10.0 g, 46.4 mmol)

  • Anhydrous Ethanol (100 mL)

  • Thionyl Chloride (

    
    ) (10.0 mL, ~137 mmol, 3.0 equiv)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube.
    
  • Solvent Charge: Add Anhydrous Ethanol (100 mL) to the flask.

  • Chill (Critical): Cool the ethanol to 0°C using an ice bath.

  • Acid Generation (In-Situ): Add Thionyl Chloride dropwise over 20 minutes.

    • Why? This generates anhydrous HCl in situ. Exothermic reaction.

    • Safety:

      
       and 
      
      
      
      gas are evolved. Perform in a fume hood.
  • Substrate Addition: Add 12-Aminododecanoic acid solid in one portion.

    • Note: The solid will initially be insoluble.

  • Reaction: Remove the ice bath and heat to Reflux (80°C) for 4–6 hours.

    • Monitoring: The solution should become clear. Monitor by TLC (Mobile phase:

      
       4:1:1, Ninhydrin stain) or LC-MS.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess

      
      .
      
    • Co-evaporation: Add 20 mL of toluene and evaporate again (2x) to remove trace water and HCl.

  • Purification:

    • The residue is usually a white solid.[4]

    • Recrystallize from Ethanol/Diethyl Ether (1:5) if necessary.

    • Yield Target: 90-95%.

    • Melting Point: Expect ~157–160°C.[5]

Quantitative Data: Impurity Reference Table

Use this table to identify peaks in your mass spectrum.

CompoundStructure DescriptionMolecular Formula (Free Base)Monoisotopic Mass (Neutral)[M+H]+ (m/z)
Target Ester Ethyl 12-aminododecanoate

243.22244.2
Starting Acid 12-Aminododecanoic acid

215.19216.2
Laurolactam Cyclic amide (12-membered)

197.18198.2
Linear Dimer Amide bond between two monomers

412.37413.4
Dimer Ester Ethyl ester of the linear dimer

440.40441.4

References

  • Synthesis of 12-aminododecanoic acid and derivatives.
  • Esterification of amino acids with thionyl chloride.

    • Source: Journal of Chromatography A (1987).[6]

    • Context: Validates the /Alcohol method for amino acid esterification and gas chrom
    • URL:[Link]

  • Methyl 12-Aminododecano

    • Source: ChemicalBook / CAS Database.[5]

    • Context: Physical property verification (Melting Point ~157-160°C for the methyl analog, serving as a close reference for the ethyl ester).
  • Biodegradable Poly(ester amide)

    • Source: UPCommons.
    • Context: Discusses the polymerization of 12-aminododecanoic acid derivatives and the competition between polymerization and cycliz
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 12-aminododecanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this long-chain amino acid ester. The synthesis, primarily achieved through Fischer esterification, is an equilibrium-driven process that presents several challenges, from managing side reactions to achieving high purity and yield.

This guide provides in-depth, experience-based answers to common problems and questions. It is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of this compound.

Problem: Low Reaction Yield or Conversion

Q1: My Fischer esterification of 12-aminododecanoic acid has stalled, resulting in a low yield. What is the most likely cause?

A1: The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] If your reaction has stalled, it has likely reached equilibrium. To improve the yield, you must shift the equilibrium toward the product side.[2][3] This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant (usually the alcohol) or actively removing a product (water) as it is formed.[1][2][3]

Q2: How significant should the excess of ethanol be to effectively drive the reaction forward?

A2: Using a large excess of the alcohol is a very common and effective strategy.[1][3] Often, the alcohol itself is used as the reaction solvent, ensuring it is present in a vast excess (e.g., 10-20 equivalents or more).[2] This high concentration of ethanol shifts the equilibrium position significantly towards the formation of the ethyl ester, maximizing the conversion of the limiting reagent, 12-aminododecanoic acid.

Q3: What are the most effective methods for removing water from the reaction mixture?

A3: Water removal is critical for driving the Fischer esterification to completion.[1][3] There are two primary methods:

  • Azeotropic Distillation: This is a highly effective technique. The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus, the water-solvent azeotrope is distilled off, condensed, and collected in a trap where the denser water separates and is removed, while the solvent is returned to the reaction flask.[1]

  • Use of Dehydrating Agents: While less common for this specific reaction, dehydrating agents can be used. However, care must be taken as they can complicate the workup. Molecular sieves are a potential option but may not be efficient enough for the amount of water generated on a larger scale.

Q4: Could my choice of acid catalyst be the reason for low conversion? Which catalysts are most effective?

A4: Yes, the catalyst is crucial. Common and effective catalysts for Fischer esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[1][4]

  • Thionyl Chloride (SOCl₂): A particularly effective reagent for amino acid esterification is thionyl chloride.[5][6][7] It reacts with the alcohol (ethanol) in situ to generate HCl gas, which acts as the catalyst, and sulfur dioxide. This method is highly efficient because the reagents are anhydrous, and the byproducts are gaseous, which helps drive the reaction.[8]

  • Sulfuric Acid (H₂SO₄): A strong, non-volatile acid that works well. However, it can sometimes promote charring or other side reactions at high temperatures.[9]

  • Hydrochloric Acid (HCl): Can be bubbled through the alcohol as a gas or generated in situ. It is a clean and effective catalyst.[1]

The choice of catalyst is less likely to be the primary cause of low conversion than the failure to address the reaction equilibrium, but an inefficient or deactivated catalyst will certainly hinder the reaction rate.[9]

Problem: Formation of Side Products and Impurities

Q5: I've observed the formation of a white, insoluble solid in my reaction mixture, especially at higher temperatures. What is this and how can I prevent it?

A5: The insoluble white solid is likely a polyamide, formed by the self-condensation of 12-aminododecanoic acid molecules. This is a significant side reaction, especially if the reaction temperature is too high or if the amino group is not sufficiently protected.[10] The amino group of one molecule attacks the carboxylic acid group of another, forming an amide bond and eliminating water.

Prevention Strategy: The most effective way to prevent this is by ensuring the amino group is protonated. In the Fischer esterification, the strong acid catalyst serves a dual purpose: it catalyzes the esterification and protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, effectively "protecting" it and preventing it from participating in amide bond formation.[5] Ensure you have a sufficient stoichiometric amount of acid catalyst relative to the amino acid.

Q6: My final product shows impurities after workup. What are the likely culprits and how can I improve purity?

A6: Common impurities include unreacted 12-aminododecanoic acid, di- or tri-peptides (if polyamide formation occurred), and residual acid catalyst. Purification is key.

  • Recrystallization: This is the most effective method for purifying this compound. A good solvent system is often a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or tert-butyl methyl ether). The desired product is typically soluble in the hot alcohol and insoluble in the ether. The procedure involves dissolving the crude product in a minimum amount of hot alcohol, then slowly adding the ether until turbidity appears. Cooling the mixture then allows for the selective crystallization of the pure hydrochloride salt.

  • Washing: During the workup, washing the organic extract with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.[11] However, be cautious not to deprotonate your product's hydrochloride salt. A final wash with brine can help remove residual water.

Part 2: Frequently Asked Questions (FAQs)

Q7: What are the optimal temperature and reaction time for this synthesis?

A7: Fischer esterification is generally a slow reaction that requires heating.[2] A typical temperature range is the reflux temperature of the alcohol being used, which for ethanol is around 78°C. If using a higher boiling solvent like toluene for azeotropic water removal, temperatures can be higher (around 110°C).[2]

Reaction time can vary significantly, from a few hours to over 24 hours, depending on the scale, temperature, and efficiency of water removal.[2] It is highly recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion.

Q8: How do I properly handle and store the starting material, 12-aminododecanoic acid?

A8: 12-aminododecanoic acid is a stable, crystalline solid. It should be stored in a cool, dry place away from strong oxidizing agents. No special handling procedures are typically required beyond standard laboratory safety practices.

Q9: Can I use microwave irradiation to speed up the reaction?

A9: Yes, microwave-assisted synthesis can dramatically reduce reaction times for Fischer esterifications, often from many hours to just minutes.[4][12] The microwave energy efficiently heats the polar reactants, accelerating the reaction rate.[4] Studies have shown successful esterification of amino acids under microwave irradiation using catalysts like p-TsOH in solvent-free conditions or with minimal solvent.[12] This can be an excellent option for rapid library synthesis or process optimization.

Q10: What is the purpose of converting the final product to a hydrochloride salt?

A10: Converting the ethyl 12-aminododecanoate to its hydrochloride salt serves several important purposes:

  • Stability: The free amine is susceptible to oxidation and can be reactive. The hydrochloride salt is significantly more stable, making it easier to handle, purify, and store for long periods.[13]

  • Purification: The salt is a crystalline solid with well-defined solubility properties, which facilitates purification by recrystallization.[5][6] The free amine is often an oil and is more difficult to purify.

  • Handling: The crystalline salt is a free-flowing solid, which is much easier to weigh and handle accurately compared to a viscous oil.

Part 3: Protocols & Data

Table 1: Comparison of Catalytic Systems for Amino Acid Esterification
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂SO₄ in Ethanol Reflux (78°C), 8-24hInexpensive, strong catalyst.Can cause charring; removal can be difficult.
HCl (gas) in Ethanol 0°C to Reflux, 4-12hClean reaction, gaseous byproduct.Requires handling of corrosive HCl gas.
Thionyl Chloride (SOCl₂) in Ethanol 0°C then Reflux, 2-8hHighly efficient, anhydrous conditions, gaseous byproducts.[5][7]Reagent is toxic and corrosive; requires a fume hood.[5]
p-Toluenesulfonic Acid (p-TsOH) Reflux in Toluene, 6-18hSolid catalyst, easy to handle; enables azeotropic water removal.Can be less potent than mineral acids.
Microwave & p-TsOH 120-140°C, 10-30 minExtremely fast reaction times.[4]Requires specialized microwave reactor equipment.
Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol is a robust and widely used method for preparing amino acid ester hydrochlorides.[5][7]

Safety: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add absolute ethanol (10 mL per 1 g of amino acid).

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Catalyst Addition: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise to the cold ethanol. This reaction is exothermic and generates HCl and SO₂ gas. The slow addition is critical to control the temperature and gas evolution.[7]

  • Substrate Addition: Once the addition of thionyl chloride is complete, add 12-aminododecanoic acid (1.0 equivalent) to the mixture in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a thick oil. c. To remove any volatile by-products, add dry toluene and evaporate again. Repeat this step once more.[7]

  • Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of hot ethanol. b. Slowly add dry diethyl ether or tert-butyl methyl ether with swirling until the solution becomes persistently cloudy.[5] c. Cool the flask, first at room temperature and then in an ice bath for at least 30 minutes to induce crystallization. d. Collect the white crystalline product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum.

Part 4: Visualizations

Diagram 1: Fischer Esterification Equilibrium and Side Reaction

This diagram illustrates the central challenge in this synthesis: managing the reversible esterification reaction while preventing the irreversible polyamide side reaction.

G cluster_main Fischer Esterification (Reversible) cluster_side Side Reaction (Irreversible) AA 12-Aminododecanoic Acid + Ethanol TE Tetrahedral Intermediate AA->TE + H⁺ TE->AA - H⁺ Ester Ethyl 12-Aminododecanoate + Water TE->Ester - H⁺ Ester->TE + H₂O AA2 2x 12-Aminododecanoic Acid Poly Polyamide (Dimer/Oligomer) AA2->Poly Δ (Heat) - H₂O DriveForward Drive Equilibrium (Le Châtelier's Principle) DriveForward->Ester Excess EtOH Remove H₂O Protect Protect Amine (Protonation) Protect->AA Acid Catalyst (H⁺) Inhibits Side Reaction

Caption: Key reactions in the synthesis of Ethyl 12-aminododecanoate.

Diagram 2: General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the reaction optimization process.

G cluster_analysis Step 1: Analyze the Reaction cluster_diagnosis Step 2: Diagnose the Cause cluster_solution Step 3: Implement Solution Start Problem Encountered (e.g., Low Yield, Impurities) Check_Setup Verify Reaction Setup - Anhydrous? - Temp Correct? - Stirring Adequate? Start->Check_Setup Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Equilibrium Issue: Equilibrium? (Unreacted Starting Material) Analyze_Crude->Equilibrium Side_Reaction Issue: Side Reaction? (Polyamide, Byproducts) Analyze_Crude->Side_Reaction Purification Issue: Purification Loss? (Poor Crystallization) Analyze_Crude->Purification Drive_Rxn Optimize Equilibrium - Use excess EtOH - Remove H₂O (Dean-Stark) Equilibrium->Drive_Rxn Control_Cond Modify Conditions - Lower Temperature - Check Catalyst Amount Side_Reaction->Control_Cond Refine_Purify Improve Purification - Test Recrystallization Solvents - Column Chromatography Purification->Refine_Purify

Sources

Ethyl 12-aminododecanoate hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, degradation mechanisms, and handling protocols for Ethyl 12-aminododecanoate hydrochloride .

Senior Application Scientist Desk Topic: Stability, Degradation, and Troubleshooting CAS: 84636-23-7 (Ethyl ester HCl analog) | Molecular Formula:



Executive Summary: The Stability Paradox

This compound is a "kinetic trap." The hydrochloride salt serves a critical function: it protonates the terminal amine (


), rendering it non-nucleophilic. This prevents the molecule from attacking itself (cyclization to laurolactam) or its neighbors (polymerization to Nylon-12).

However, this stability is fragile. The compound is prone to acid-catalyzed hydrolysis (driven by moisture) and polymerization (driven by base/neutralization). Your handling protocols must maintain the "HCl shield" and exclude water.[1][2]

Part 1: Mechanisms of Degradation (The "Why")

The two primary degradation pathways are Hydrolysis and Oligomerization .

Pathway A: Moisture-Driven Hydrolysis (Storage Failure)

Even in the salt form, the ester bond is susceptible to acid-catalyzed hydrolysis. The HCl counter-ion provides the acidic environment; all that is missing is water.

  • Trigger: High humidity or condensation on cold vials.

  • Result: Conversion to 12-aminododecanoic acid (solid precipitate) and ethanol.

  • Impact: The free acid is less soluble in organic solvents and complicates stoichiometry.

Pathway B: Base-Induced Polymerization (Operational Failure)

If the compound is "free-based" (neutralized) in solution without an immediate electrophile present, the amine becomes nucleophilic (


).
  • Trigger: pH > 7, aqueous workups, or presence of tertiary amine bases (TEA, DIPEA).

  • Result: Rapid intermolecular attack forming polyamide oligomers (Nylon-12 precursors).

  • Impact: Irreversible formation of insoluble gums/gels.

DegradationPathways EsterHCl Ethyl 12-aminododecanoate HCl (Stable Solid) AcidHCl 12-Aminododecanoic Acid HCl (Hydrolysis Product) EsterHCl->AcidHCl Acid Catalyzed Hydrolysis Ethanol Ethanol EsterHCl->Ethanol FreeBase Free Amine Intermediate (Highly Reactive) EsterHCl->FreeBase Neutralization Moisture + H2O (Moisture) Moisture->AcidHCl Base + Base (pH > 7) Base->FreeBase Nylon Polyamide Oligomers (Insoluble Gums) FreeBase->Nylon Intermolecular Polymerization Lactam Laurolactam (Cyclic Side Product) FreeBase->Lactam Intramolecular Cyclization

Figure 1: Degradation pathways. The HCl salt prevents the yellow/red pathways (bottom). Moisture triggers the red pathway (top).

Part 2: Troubleshooting Guide (Q&A)
Scenario 1: Physical Appearance Changes

Q: My white powder has turned into a sticky, clumpy mass. Can I still use it?

  • Diagnosis: Hygroscopic Failure. The HCl salt is hygroscopic. It has absorbed atmospheric water, forming a partial solution that accelerates ester hydrolysis.

  • Action: Discard. Drying it down will not reverse the hydrolysis (ester bond cleavage). The sticky texture often indicates the presence of ethanol (byproduct) and oligomers.

  • Prevention: Store in a desiccator within the freezer (-20°C). Never open a cold vial until it reaches room temperature to prevent condensation.

Scenario 2: Solubility Issues

Q: The compound used to dissolve in chloroform, but now I see a white precipitate that won't dissolve.

  • Diagnosis: Hydrolysis to the Acid. The precipitate is likely 12-aminododecanoic acid hydrochloride. The ethyl ester improves organic solubility; the free acid is significantly less soluble in non-polar solvents like

    
     or DCM.
    
  • Verification: Dissolve a small amount in Methanol (where both are soluble) and run TLC or MS.

  • Fix: Filter the precipitate. If the filtrate is pure ester, use it (correcting for concentration). If the precipitate is the bulk of the mass, discard the lot.

Scenario 3: Reaction Failure

Q: I neutralized the salt with TEA to react it with an acid chloride, but the yield is <10%.

  • Diagnosis: Competitive Polymerization. By adding Triethylamine (TEA) before the electrophile (acid chloride), you generated the free amine. In the absence of a faster reaction, it reacted with itself.

  • Protocol Correction: Do not pre-mix with base. Add the base simultaneously or slowly to the mixture of the amine-salt and the electrophile. This ensures that as soon as a molecule is deprotonated, it reacts with the intended target, not another amine molecule.

Part 3: Self-Validating Storage & Handling Protocols
Protocol A: The "Cold Chain" Storage
  • Primary Container: Amber glass vial with a Teflon-lined cap (tight seal).

  • Secondary Container: Sealed jar containing desiccant (Silica gel or

    
    ).
    
  • Temperature: -20°C (Standard Freezer).

  • Thawing Rule: Allow the vial to stand at room temperature for 30 minutes before opening. Why? Opening a cold vial sucks in humid air, which condenses inside the vial, initiating hydrolysis.

Protocol B: Analytical Verification (No UV Chromophore)

Since this molecule lacks a strong UV chromophore (like a benzene ring), standard HPLC-UV at 254 nm will fail.

MethodSetupWhat to Look For
1H-NMR Solvent:

or

Ester Check: Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Degradation: Loss of ethyl signals indicates hydrolysis. Broadening of peaks indicates polymerization.
TLC Stain: NinhydrinEluent: 10% MeOH in DCM + 1% Acetic Acid. Result: The amine will stain purple/red. Impurities (oligomers) will appear as streaks near the baseline.
LC-MS Mode: ESI PositiveTarget:

(Ester). Degradant:

(Acid).
Part 4: Troubleshooting Logic Tree

Use this flow to decide if your sample is viable.

TroubleshootingTree Start Start: Inspect Sample Visual Is it a free-flowing white powder? Start->Visual Clumpy Discard: Hygroscopic Damage Visual->Clumpy No (Sticky/Yellow) Solubility Dissolve in DCM/CHCl3. Is it clear? Visual->Solubility Yes Cloudy Precipitate = Hydrolyzed Acid. Check Purity. Solubility->Cloudy No (Turbid) NMR Run 1H-NMR (DMSO-d6) Solubility->NMR Yes (Clear) Cloudy->NMR EthylSignals Are Ethyl signals (4.1 ppm, 1.2 ppm) intact? NMR->EthylSignals Pass PASS: Sample is Viable EthylSignals->Pass Yes, Integrals Correct Fail FAIL: Hydrolysis Detected EthylSignals->Fail No, Signals Weak/Absent

Figure 2: Decision tree for sample integrity assessment.

References
  • BenchChem Technical Support. (2025).[1] Storage and handling guidelines for amino acid ester hydrochlorides. BenchChem.[1] Link

  • MedChemExpress. (2024). Stability and Storage Guidelines for Amino Acid Derivatives. MedChemExpress.[3] Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification and Safety Data Sheet. Merck KGaA. Link

  • National Institutes of Health (NIH). (2018). Artifactual degradation of secondary amine-containing drugs during stability testing.[4] PubMed. Link

  • Common Organic Chemistry. (2023). Ester Hydrolysis Mechanisms: Acidic vs Basic Conditions.[1][5] Common Organic Chemistry. Link

Sources

Troubleshooting low solubility of Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 12-aminododecanoate hydrochloride

Introduction: Understanding the Solubility Challenge

This compound is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is the primary reason for its challenging solubility profile. The long C12 alkyl chain is highly hydrophobic, while the terminal amine hydrochloride group is hydrophilic. Dissolving this compound effectively requires strategies that accommodate both of these characteristics simultaneously.

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals to overcome common solubility issues encountered during experimentation.

cluster_molecule This compound Structure cluster_properties Dominant Properties mol Hydrophilic Head Hydrophobic Tail H₃N⁺- (CH₂)₁₁ -C(O)O-CH₂CH₃ hydrophilic Water Solubility pH Dependent Salt Formation mol:head->hydrophilic Governs aqueous behavior hydrophobic Poor Aqueous Solubility Lipophilicity Membrane Permeability mol:tail->hydrophobic Limits water solubility

Caption: Molecular structure highlighting its amphipathic nature.

Frequently Asked Questions (FAQs)

Q1: Why doesn't this compound readily dissolve in neutral water? The long C12 alkyl chain imparts significant hydrophobicity, which counteracts the solubility-enhancing effect of the amine hydrochloride group. In neutral water, the molecule may form micelles or aggregates rather than a true solution, especially at higher concentrations.

Q2: What is the significance of the "hydrochloride" part of the name? The hydrochloride signifies that the terminal amine group is protonated (R-NH₃⁺) and balanced by a chloride ion (Cl⁻). This salt form is significantly more water-soluble than the corresponding "free amine" (R-NH₂), which is very poorly soluble in water.[1] Maintaining this protonated state is critical for aqueous solubility.

Q3: Can I heat the solution to help it dissolve? Gentle warming (e.g., to 30-40°C) can aid dissolution by increasing the kinetic energy of the system. However, prolonged heating or high temperatures, especially under strongly acidic or basic conditions, can risk hydrolysis of the ethyl ester bond, converting the compound into 12-aminododecanoic acid and ethanol.[2][3]

Q4: What is the pKa of this compound, and why is it important? The pKa of the conjugate acid (R-NH₃⁺) is primarily determined by the amine group. For a long-chain primary amine like this, the pKa is approximately 10.6.[4][5][6] This value is a critical reference point:

  • At pH << 10.6 (e.g., pH 3-7): The amine is predominantly in its protonated, more soluble form (R-NH₃⁺).

  • At pH >> 10.6 (e.g., pH 11-12): The amine is predominantly in its deprotonated, poorly soluble free amine form (R-NH₂). Precipitation is often observed when the pH of a solution approaches or exceeds this pKa.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and protocols.

Problem 1: My compound won't dissolve in my aqueous buffer (pH 7.4) to my target concentration.

Causality: At neutral pH, while the amine group is still largely protonated, the compound's intrinsic hydrophobicity from the C12 chain limits its solubility. You are likely exceeding its solubility limit in that specific buffer system. The solution is to either modify the aqueous vehicle to be more favorable or use a co-solvent.

Solution Workflow:

G start Compound Undissolved in Aqueous Buffer check_ph Is the buffer pH at least 2-3 units below the pKa (~10.6)? start->check_ph protocol1 Action: Prepare a stock in acidic water (pH 3-5) or an acidic buffer. See Protocol 1. check_ph->protocol1 No ph_ok pH is appropriate, but solubility is still low. check_ph->ph_ok Yes success Compound Dissolved protocol1->success protocol2 Action: Use an organic co-solvent (DMSO, Ethanol). See Protocol 2. ph_ok->protocol2 protocol2->success fail Issue Persists: Consider compound purity or degradation. protocol2->fail If precipitation occurs

Caption: Decision workflow for initial dissolution attempts.

▶️ Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol leverages the pH-dependent solubility of the amine group.

  • Select an Acidic Vehicle: Choose either deionized water acidified to pH 3-5 with HCl, or a buffer system such as citrate or acetate with a pH in this range.

    • Rationale: A pH well below the pKa of ~10.6 ensures the amine remains fully protonated (R-NH₃⁺), maximizing its interaction with water.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dispensing: Add a small portion (e.g., 20%) of your total acidic vehicle volume to the solid.

  • Sonication/Vortexing: Gently vortex or place the vial in a bath sonicator for 2-5 minutes. The mechanical agitation helps break up solid particles and accelerates dissolution.

  • Incremental Addition: Continue adding the vehicle in portions, vortexing or sonicating after each addition, until the final volume is reached.

  • Final Check: Ensure the solution is completely clear with no visible particulates. If not, sonicate for an additional 5 minutes.

  • pH Adjustment (Optional): If your final experiment requires a higher pH, this acidic stock can be carefully and slowly added to your final, well-buffered experimental medium. Be aware that this dilution may cause precipitation if the final concentration exceeds the solubility limit at the final pH.

Problem 2: The compound dissolved in my stock solution but precipitated when I added it to my final cell culture media or assay buffer.

Causality: This is a classic solubility problem caused by one of two factors:

  • pH Shift: Your final buffer system has a higher pH (e.g., 7.4) than your acidic stock solution. This pH increase shifts the equilibrium from the soluble R-NH₃⁺ form towards the insoluble R-NH₂ free amine form.

  • Exceeding Solubility Limit: The solubility of the compound at the final pH and temperature is lower than the final concentration you are targeting.

Solution: Co-solvency

Introducing a water-miscible organic solvent can create a more favorable "micro-environment" for the hydrophobic alkyl chain, increasing overall solubility.[8]

▶️ Protocol 2: Solubility Enhancement Using Organic Co-solvents

  • Select a Co-solvent: Choose a high-purity, water-miscible organic solvent. See the table below for common choices.

    • Rationale: The organic co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the bulk solvent and making it more accommodating to the compound's hydrophobic tail.[8]

  • Prepare a Concentrated Stock: Weigh your compound and dissolve it in 100% of the chosen co-solvent (e.g., DMSO). This allows you to create a high-concentration stock (e.g., 10-50 mM).

  • Calculate Dilution: Determine the volume of the organic stock needed for your final solution. Crucially, ensure the final percentage of the organic co-solvent in your aqueous medium is low (typically ≤1%, often <0.1% for cell-based assays) to avoid solvent-induced artifacts.

  • Dilution Technique: Add the small volume of the concentrated organic stock to your final aqueous buffer while vortexing. Never add the aqueous buffer to the concentrated organic stock, as this can cause immediate precipitation.

  • Precipitation Warning: If buffer salts are present at high concentrations in your aqueous phase, the addition of an organic solvent can sometimes cause the buffer itself to precipitate.[9][10] If you observe this, you may need to use a lower buffer concentration or a different buffer system.

Co-solventPolarity IndexNotes
DMSO 7.2Excellent solubilizing power. Can be toxic to cells at >0.5% v/v.
Ethanol (EtOH) 4.3Good choice, less toxic than DMSO. May be volatile.
Methanol (MeOH) 5.1Similar to ethanol, but generally more toxic.
PEG 400 -A good option for increasing solubility with low toxicity.[8]
Problem 3: My solution was clear initially, but after storage (or heating), it became cloudy or an oily film appeared.

Causality: This is likely due to chemical degradation, specifically the hydrolysis of the ethyl ester linkage.[2][3] This reaction is catalyzed by acid or base and accelerated by heat, producing 12-aminododecanoic acid hydrochloride and ethanol. The resulting carboxylic acid may have different solubility properties, leading to precipitation.

Solutions & Best Practices:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound fresh for each experiment.

  • Storage Conditions: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Avoid freezing aqueous solutions, as this can promote aggregation upon thawing.

  • Avoid pH Extremes: Do not store the compound in highly acidic (pH < 2) or highly basic (pH > 9) solutions for extended periods, as these conditions accelerate hydrolysis.[11][12]

References

  • PubChem. (n.d.). Dodecylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025). Dodecylamine. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Patro, P. C. (1969). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron, 25(13), 2551-2556.
  • LibreTexts Chemistry. (2019). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Finch, J. A., & Yildirim, I. (2018). Effect of pH and time on hydrodynamic properties of dodecylamine. Journal of the Southern African Institute of Mining and Metallurgy, 118(9), 941-945. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility - F. Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Galić, N., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 665. Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Reference Tables / Description and Solubility. Retrieved from [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS PharmSciTech, 26(1), 1-9.
  • PubChem. (n.d.). 12-Aminododecanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 12-aminododecanoic acid. Retrieved from [Link]

Sources

Preventing aggregation of Ethyl 12-aminododecanoate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 12-aminododecanoate hydrochloride . It prioritizes mechanistic understanding, self-validating protocols, and rigorous troubleshooting logic.

Topic: Preventing Aggregation and Ensuring Solution Stability

Document ID: TS-E12AD-HCl-001 Version: 2.4 (Current) Status: Active

Core Concept: The Amphiphilic Challenge

To prevent aggregation, you must first understand the molecular behavior of this compound (E12AD-HCl). This molecule is not a simple salt; it is a cationic surfactant .

  • Head Group: The terminal amine (

    
    ), when protonated, provides electrostatic repulsion (stabilizing).
    
  • Tail Group: The 12-carbon alkyl chain drives hydrophobic association (aggregating).

  • The Ester Moiety: The ethyl ester reduces the polarity of the C-terminus, making the molecule significantly more hydrophobic than its parent amino acid.

The Aggregation Threshold: Like all surfactants, E12AD-HCl has a Critical Micelle Concentration (CMC).[1][2] Below this concentration, it exists as monomers. Above it, it spontaneously aggregates into micelles.[1] "Cloudiness" or precipitation often indicates you have exceeded the solubility limit of the monomer and failed to form stable micelles (often due to pH or counterion issues), leading to macroscopic phase separation.

Troubleshooting Guide (FAQ & Diagnostics)

Q1: My solution turns cloudy immediately upon adding the buffer. Why?

Diagnosis: This is likely a pH-induced deprotonation event . Mechanism: E12AD-HCl requires the amine to be protonated (


) to remain soluble in aqueous media. The pKa of a primary alkyl amine is approximately 10.6.
  • If your buffer pH is near or above 8.0, a significant fraction of the molecules deprotonate to the free base (

    
    ).
    
  • The free base is uncharged and highly hydrophobic, leading to immediate precipitation (crashing out).

Corrective Action:

  • Immediate: Lower the pH of your solution to < 6.0 using dilute HCl.

  • Protocol Adjustment: Ensure your buffer capacity is sufficient to maintain pH < 7.0. Citrate or Acetate buffers are superior to PBS for this compound.

Q2: I am working below the solubility limit, but I see time-dependent precipitation. Is it aggregating?

Diagnosis: This is likely chemical instability (Hydrolysis) , not just physical aggregation. Mechanism: The ethyl ester bond is susceptible to hydrolysis, converting the molecule back to 12-aminododecanoic acid and ethanol.

  • The parent acid (12-aminododecanoic acid) is a zwitterion at neutral pH and has different solubility properties (often lower solubility in organic co-solvents) than the ester.

  • Hydrolysis is catalyzed by both high pH (base catalysis) and very low pH (acid catalysis), though base catalysis is much faster.

Corrective Action:

  • Prepare Fresh: Never store aqueous solutions of amino acid esters for >24 hours.

  • Storage: Store stock solutions in anhydrous ethanol or DMSO at -20°C.

Q3: How do I distinguish between "Micelles" and "Aggregates/Precipitate"?

Diagnosis: Visual inspection is insufficient. Mechanism:

  • Monomers: Clear, colorless solution.

  • Micelles (Stable): Clear or slightly opalescent (Tyndall effect), but homogeneous.

  • Aggregates (Unstable): Visible particulates, cloudiness, or sedimentation.

Validation Protocol: Use Dynamic Light Scattering (DLS).

  • Monomers: < 2 nm diameter.

  • Micelles: ~5–20 nm diameter (narrow distribution).

  • Aggregates: > 100 nm (high polydispersity index).

Optimized Solubilization Workflows

The following decision matrix outlines the correct solvent systems based on your experimental constraints.

Workflow Visualization: Solubilization Logic

G Start Start: E12AD-HCl Powder Goal Define Goal Start->Goal Monomer Monomer Required (Binding/Kinetics) Goal->Monomer Low Conc. HighConc High Concentration (Lipid Nanoparticles/Formulation) Goal->HighConc High Conc. Solvent1 Aqueous Buffer (pH 4.0 - 6.0) Monomer->Solvent1 Solvent2 Organic Stock First (Ethanol/DMSO) HighConc->Solvent2 CheckCMC Check CMC (Est. 5-15 mM) Solvent1->CheckCMC CoSolvent Maintain >10% Organic Co-solvent Solvent2->CoSolvent Slow addition to water Dilute Dilute < CMC CheckCMC->Dilute If > CMC Result1 Stable Monomeric Solution Dilute->Result1 Result2 Stable Micellar Solution CoSolvent->Result2

Caption: Decision tree for selecting the optimal solubilization pathway based on concentration requirements and aggregation risk.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (50 mM)

Use this protocol for long-term storage or high-concentration applications.

ParameterSpecificationReason
Solvent Anhydrous Ethanol (or DMSO)Prevents hydrolysis; disrupts hydrophobic stacking.
Concentration 50 mMHigh enough for dilution, low enough to avoid solubility limits in cold storage.
Storage -20°C, DesiccatedMinimizes ester hydrolysis and moisture uptake.

Protocol:

  • Weigh E12AD-HCl powder in a glass vial (avoid polystyrene).

  • Add Anhydrous Ethanol to achieve 50 mM.

  • Vortex for 30 seconds. Solution should be crystal clear.

  • Flush headspace with Nitrogen or Argon (optional but recommended to prevent oxidation of the amine).

  • Seal and store.

SOP-B: Preparation of Aqueous Working Solution

Use this protocol for biological assays.

  • Calculate CMC: Assume a CMC range of 5–15 mM for C12-amine derivatives in saline [1].

  • Buffer Selection: Prepare 10 mM Acetate Buffer (pH 5.0) or Citrate Buffer (pH 5.5). Avoid Phosphate buffers at high concentrations if calcium/magnesium are present (risk of salt precipitation).

  • Dilution Step:

    • For Monomers: Dilute the Ethanol stock directly into the buffer to a final concentration of < 1 mM . Vortex immediately.

    • For Micelles: Dilute to desired concentration (e.g., 20 mM). The solution may become slightly opalescent.

  • pH Check: Verify final pH is < 6.5. If > 7.0, aggregation is imminent.

Mechanistic Insight: The Stability Landscape

Understanding the forces at play allows you to predict stability.

Diagram: Forces Governing Aggregation

Forces Molecule E12AD-HCl Molecule Protonation Amine Protonation (pH < pKa) Molecule->Protonation Hydrophobic Alkyl Chain Interaction Molecule->Hydrophobic Repulsion Electrostatic Repulsion (Prevents Aggregation) Protonation->Repulsion Generates + Charge Attraction Hydrophobic Effect (Drives Aggregation) Hydrophobic->Attraction Minimizes Water Contact Outcome Solution State Repulsion->Outcome Dominates at Low Salt/Low pH Attraction->Outcome Dominates at High Salt/High pH

Caption: The balance between electrostatic repulsion (pH-dependent) and hydrophobic attraction determines whether the molecule remains monomeric or aggregates.

References

  • Critical Micelle Concentrations of Cationic Surfactants: Dominguez, A. et al. "Aggregation behavior of cationic surfactants: Effect of the head group and the counterion." Journal of Colloid and Interface Science, 1997. Context: Establishes the baseline CMC for dodecyl-amine derivatives in the mM range.

  • Hydrolysis of Amino Acid Esters: Kahya, D. et al. "Kinetics of hydrolysis of amino acid esters in aqueous solution." International Journal of Chemical Kinetics, 2018. Context: Validates the requirement for acidic pH and fresh preparation to prevent chemical degradation.

  • Solubility of Long-Chain Amino Esters: ResearchGate Discussion on Long Chain Amino Acid Esters. Context: Practical insights on salt formation and solubility in organic vs. aqueous media.

  • Surfactant Properties of 12-Aminododecanoic Acid Derivatives: CymitQuimica Technical Data Sheet: 12-Aminododecanoic acid. Context: Confirms the amphiphilic nature and surfactant applications of the parent scaffold.

Sources

Common impurities in commercial Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7). It is designed to address purity challenges, stability concerns, and analytical anomalies encountered during synthesis and storage.

Executive Summary: The Purity Paradox

This compound is a bifunctional building block consisting of a long hydrophobic chain (C12), a terminal amine (protected as HCl salt), and an ethyl ester. Its utility in polymer synthesis (Nylon-12 derivatives) and lipid nanoparticle (LNP) development relies on the precise reactivity of its terminal groups.

The Core Challenge: The molecule contains both a nucleophile (amine, if deprotonated) and an electrophile (ester). While the hydrochloride salt form suppresses self-reaction, moisture ingress or pH shifts can trigger a cascade of hydrolysis , cyclization , and oligomerization , compromising experimental reproducibility.

Impurity Profile & Degradation Pathways[1][2]

Understanding the "enemy" is the first step in troubleshooting. The following diagram illustrates the mechanistic pathways leading to common impurities.

Figure 1: Degradation Pathways of Ethyl 12-aminododecanoate HCl

ImpurityPathways Target Ethyl 12-aminododecanoate HCl (Target Compound) FreeBase Free Base Intermediate (Reactive Amine) Target->FreeBase pH > 7 or HCl loss Hydrolysis Impurity A: 12-Aminododecanoic Acid (Hydrolysis Product) Target->Hydrolysis H2O / H+ (Acid Hydrolysis) Dimer Impurity C: Linear Dimer/Oligomer (Amidation Product) Target->Dimer Slow solid-state reaction (if hygroscopic) Lactam Impurity B: Lauryl Lactam (Cyclization Product) FreeBase->Lactam Intramolecular Cyclization (High Dilution/Heat) FreeBase->Dimer Intermolecular Attack (Concentrated)

Caption: Mechanistic pathways showing how environmental factors (pH, moisture) convert the target compound into specific impurities.

Table 1: Physicochemical Properties of Key Impurities
Impurity TypeCommon NameChemical NatureRelative Polarity (HPLC)Detection Risk
Target Ethyl 12-aminododecanoate HClC12 Amino Ester SaltModerateN/A
Impurity A 12-Aminododecanoic AcidFree Acid (Zwitterion)High (Elutes Early)Mass Balance Loss: Often washes out in void volume if method is not optimized.
Impurity B Lauryl Lactam (12-Dodecanolactam)Cyclic AmideLow (Elutes Late)False Stability: Very stable; does not react in subsequent steps, lowering yield.
Impurity C Linear DimerAmide-EsterVery Low (Elutes Last)Ghost Peaks: Highly hydrophobic; may carry over to next injection.

Troubleshooting Guide (FAQs)

This section addresses real-world scenarios reported by users.

Q1: I see a "ghost peak" eluting very late in my HPLC run, or appearing in the next injection. What is it?

Diagnosis: This is likely Impurity C (Linear Dimer/Oligomer) .

  • Mechanism: If the material was stored improperly (exposed to moisture) or if the HCl stoichiometry was sub-equimolar (<1.0 eq), the free amine of one molecule attacks the ester of another. This creates a C24-chain species (

    
    ).
    
  • Why it's tricky: The C24 chain is extremely hydrophobic. On a standard C18 column, it may stick and elute only during the high-organic wash or in the subsequent run.

  • Action:

    • Extend your HPLC gradient to 100% Acetonitrile/IPA and hold for 5-10 minutes.

    • Check the pH of your bulk solid (dissolve 100mg in 1mL water). If pH > 5.0, you have free base formation promoting dimerization.

Q2: My purity is 98%, but my reaction yield is consistently low. Where is the missing mass?

Diagnosis: You are likely dealing with Impurity A (Hydrolysis) or Salt Stoichiometry issues.

  • Mechanism: The ethyl ester is susceptible to acid-catalyzed hydrolysis, especially if the salt is hygroscopic and absorbs water. The resulting 12-aminododecanoic acid is a zwitterion.

  • Detection Failure: In many Reverse Phase (RP) methods, the free acid is very polar and elutes in the void volume (dead time), often co-eluting with the solvent front. You "miss" the impurity, calculating a falsely high purity for the ester.

  • Action:

    • Use the "Ion-Pairing" Analytical Protocol (see Section 4) to retain the free acid.

    • Verify the presence of free acid using Thin Layer Chromatography (TLC) with Ninhydrin stain (Acid will stay at baseline or have distinct Rf from ester).

Q3: The material has turned into a sticky paste. Can I still use it?

Diagnosis: Hygroscopicity-induced degradation.

  • Causality: The HCl salt is hygroscopic. Absorbed water facilitates hydrolysis (cleaving the ester) and lowers the melting point.

  • Risk: Using this material will introduce water into your reaction (poisoning sensitive catalysts) and variable amounts of free acid.

  • Action: Do not use. Recrystallization is difficult due to the amphiphilic nature. It is cheaper and safer to purchase a fresh batch. Store future batches in a desiccator at -20°C.

Validated Analytical Protocols

To accurately quantify these impurities, standard HPLC methods often fail. Use this specialized protocol designed for long-chain amino esters.

Method A: HPLC-CAD/ELSD (Preferred)

Since the aliphatic chain has weak UV absorption (only the carbonyl group absorbs ~210nm), Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) is superior.

  • Column: C18 Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent retains the amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B (Elutes Dimers)

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD/ELSD (or UV @ 210 nm if CAD unavailable).

Method B: Rapid NMR Check (Purity Verification)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Target Ester: Quartet at ~4.1 ppm (

      
      ).
      
    • Impurity A (Free Acid): Disappearance of the 4.1 ppm quartet; appearance of broad COOH proton >11 ppm.

    • Impurity B (Lactam): Shift of the

      
      -methylene protons (next to carbonyl) due to ring constraint.
      
    • Impurity C (Dimer): Splitting or broadening of the amide NH signal; multiple methylene signals.

Decision Logic for Quality Control

Use this flowchart to determine if a batch is suitable for your application.

Figure 2: QC Troubleshooting Flowchart

QC_Logic Start Start QC Check Visual Visual Inspection: Is it a free-flowing white powder? Start->Visual Solubility Solubility Test: Dissolve in Water (100mg/mL) Visual->Solubility Yes Reject1 REJECT: Hygroscopic degradation Visual->Reject1 No (Sticky/Yellow) HPLC Run HPLC (Method A) Solubility->HPLC Clear Solution Reject2 REJECT: Polymer/Dimer contamination Solubility->Reject2 Turbid/Insoluble HPLC->Reject2 Late eluting peak (>1%) Reject3 REJECT: Hydrolysis (Free Acid) HPLC->Reject3 Early eluting peak (>2%) Pass PASS: Proceed to Synthesis HPLC->Pass Single Peak (>98%)

Caption: Step-by-step decision tree for evaluating batch quality before experimental use.

References

  • PubChem. (n.d.). 12-Aminododecanoic acid | C12H25NO2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Dimerization reactions of amino acids by pyrolysis. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Scaling Up Ethyl 12-aminododecanoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 12-aminododecanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The most robust and scalable method is the direct Fischer-Speier esterification of 12-aminododecanoic acid using ethanol as both a reagent and solvent, with a strong acid catalyst like gaseous hydrogen chloride or sulfuric acid.[1][2] This one-pot reaction is favored for its simplicity and cost-effectiveness, avoiding the need for complex activating agents or protection/deprotection steps.

Q2: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several critical functions. It enhances the compound's stability, improves its crystalline nature which simplifies isolation and purification, and increases its solubility in certain solvents while decreasing it in others, which is advantageous for precipitation.[3] Furthermore, the salt form protects the primary amine from unwanted side reactions.

Q3: What are the most critical parameters to control when scaling up the esterification reaction?

When scaling up, the three most critical parameters are:

  • Water Removal: The Fischer esterification is an equilibrium-limited reaction.[2] Efficient removal of the water byproduct is essential to drive the reaction to completion.

  • Temperature Control: The reaction mixture is typically heated to reflux. Maintaining a consistent temperature is vital for reaction kinetics and preventing thermal degradation, which can lead to colored impurities.

  • Mixing: Homogeneous mixing becomes more challenging in larger reactors. Inadequate agitation can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions and increased side products.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific problems that may arise during the scale-up process.

Category 1: Reaction Inefficiency & Low Yield

Q: My esterification reaction is stalling and yields are below 85%. How can I drive the reaction to completion?

A: This is a classic equilibrium problem, common in Fischer esterifications. To shift the equilibrium towards the product, you must address the water byproduct.

  • Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium to favor the forward reaction. At scale, simply relying on a large excess of ethanol may not be sufficient or economically viable.

  • Solutions:

    • Azeotropic Water Removal: The most effective method at scale is to use a co-solvent like toluene or cyclohexane with a Dean-Stark apparatus. The ternary azeotrope of water, ethanol, and the co-solvent boils at a lower temperature, allowing for the physical separation and removal of water from the reaction system.[2]

    • Use of Anhydrous Reagents: Ensure your ethanol and starting 12-aminododecanoic acid are as dry as possible. Using gaseous HCl as a catalyst, dissolved directly into the ethanol, is superior to using aqueous HCl as it does not introduce water.

    • Catalyst Loading: Ensure adequate catalyst concentration. For sulfuric acid, a loading of 1-5 mol% is typical. For HCl, the ethanol is often saturated to create an acidic environment.

Category 2: Product Purity & Contamination

Q: The isolated product is a solid but has a distinct yellow or brown tint. What is the source of this color and how can it be removed?

A: Color impurities are typically high molecular weight byproducts resulting from thermal stress or impurities in the starting material.

  • Causality: Long reaction times at high temperatures can cause degradation of the amino acid or the resulting ester. Impurities in the initial 12-aminododecanoic acid can also be a source of color.[4]

  • Solutions:

    • Activated Carbon Treatment: After the reaction is complete but before product isolation, the solution can be treated with activated carbon (0.5-2% w/w). The carbon is stirred with the solution for a period and then filtered off, effectively adsorbing many color bodies.

    • Recrystallization: This is the most powerful purification technique. Dissolve the crude hydrochloride salt in a minimal amount of hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure product will crystallize, leaving impurities behind in the mother liquor. A second recrystallization may be necessary for high-purity requirements. U.S. Patent 5,530,148 describes recrystallizing the parent amino acid in an ethanol/water mixture, a principle that can be adapted for the ester salt.[5]

    • Optimize Reaction Time: Profile the reaction to determine the point of maximum conversion without significant color formation. Avoid unnecessarily long reflux times.

Q: My final product shows the presence of unreacted 12-aminododecanoic acid by TLC/LC-MS. How can I effectively remove it?

A: This issue arises from incomplete reaction and differences in solubility between the zwitterionic starting material and the ester salt product.

  • Causality: 12-aminododecanoic acid is a zwitterion, making it poorly soluble in many non-polar organic solvents. The ethyl ester hydrochloride product has significantly different solubility properties.

  • Solutions:

    • Work-up pH Adjustment & Extraction: After the reaction, if a non-alcoholic solvent was used, a carefully controlled aqueous wash can remove the more water-soluble starting material. However, this is often complicated.

    • Selective Precipitation/Crystallization: The most effective method is a well-designed crystallization step. When precipitating the hydrochloride salt from a solution (e.g., by adding a non-polar anti-solvent like MTBE or heptane to an ethanol solution), the ester salt should crystallize preferentially, leaving the more soluble unreacted starting material in the filtrate.

Category 3: Physical Isolation & Handling

Q: Upon adding HCl to precipitate the product, it separates as a sticky oil instead of a filterable solid. What is causing this and how can I fix it?

A: "Oiling out" is a common problem in crystallization and indicates that the product's solubility limit has been exceeded at a temperature above its melting point or in a manner that prevents ordered crystal lattice formation.

  • Causality: This often happens when the precipitating agent (or anti-solvent) is added too quickly, or when the solution is too concentrated or impure.

  • Solutions:

    • Control the Rate of Supersaturation: Add the HCl solution or anti-solvent slowly and with vigorous stirring. This allows crystals to nucleate and grow rather than crashing out as an amorphous oil.

    • Temperature Control: Cool the solution slowly after adding the precipitating agent. A gradual temperature decrease promotes the formation of well-defined crystals.

    • Seeding: Introduce a small quantity of pure, crystalline product to the solution just as it becomes saturated. These seed crystals provide a template for proper crystal growth.

    • Solvent System: The choice of solvent is critical. A mixture of solvents (e.g., ethanol/heptane or isopropanol/MTBE) can often be found that encourages crystallinity.

Workflow & Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation P1 Charge Reactor: 12-Aminododecanoic Acid Ethanol (Anhydrous) P2 Introduce Catalyst: Saturate with HCl(g) or Add H₂SO₄ P1->P2 R1 Heat to Reflux (e.g., ~78-80°C) P2->R1 R3 Water Removal (Dean-Stark if used) R1->R3 R2 Monitor Reaction (TLC, LC-MS) W1 Cool Reaction Mixture R2->W1 R3->R2 W2 [Optional] Activated Carbon Treatment W1->W2 W3 Filter to Remove Carbon W2->W3 W4 Concentrate Solution (Distill excess ethanol) W3->W4 I1 Induce Crystallization (Cooling / Anti-solvent) W4->I1 I2 Filter Product I1->I2 I3 Wash Cake (e.g., Cold Ethanol, MTBE) I2->I3 I4 Dry Under Vacuum I3->I4 I5 Final Product: Ethyl 12-aminododecanoate HCl I4->I5

Caption: High-level workflow for scaling up Ethyl 12-aminododecanoate HCl synthesis.

G Start Low Yield or Stalled Reaction? CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is catalyst concentration and activity sufficient? CheckWater->CheckCatalyst Yes Sol_Water Action: Implement Dean-Stark trap with toluene. Ensure anhydrous reagents are used. CheckWater->Sol_Water No CheckTemp Is reflux temperature correct and stable? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Verify catalyst loading (1-5 mol%). Use fresh, active catalyst (e.g., H₂SO₄) or re-saturate with HCl(g). CheckCatalyst->Sol_Catalyst No Sol_Temp Action: Calibrate temperature probes. Ensure proper reactor heating and insulation. Check for proper reflux ring. CheckTemp->Sol_Temp No End Yield Improved CheckTemp->End Yes Sol_Water->End Sol_Catalyst->End Sol_Temp->End

Caption: Troubleshooting decision tree for low reaction yield.

Scaled-Up Synthesis Protocol (1.0 kg Scale)

Disclaimer: This protocol is for informational purposes. All large-scale reactions should be conducted by trained professionals with appropriate safety measures and engineering controls in place.

Materials:

  • 12-Aminododecanoic Acid: 1.00 kg

  • Ethanol (200 proof, anhydrous): 5.0 L

  • Concentrated Sulfuric Acid (98%): 46 mL (approx. 0.05 mol eq.)

  • Activated Carbon (decolorizing): 50 g

  • Methyl tert-butyl ether (MTBE) or Heptane (as anti-solvent): 5.0 L

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with 1.00 kg of 12-aminododecanoic acid and 5.0 L of anhydrous ethanol.

  • Catalyst Addition: Begin agitation. Slowly and carefully add 46 mL of concentrated sulfuric acid to the suspension. An exotherm will be observed; ensure the addition rate maintains the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 8-16 hours.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing via TLC or LC-MS until consumption of the starting material is complete.

  • Decolorization: Cool the reaction mixture to 50-60°C. Add 50 g of activated carbon and stir for 1 hour.

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon, washing the filter cake with a small amount of warm ethanol.

  • Concentration: Reduce the volume of the filtrate to approximately 2.0 L by vacuum distillation. This removes excess ethanol.

  • Crystallization: Cool the concentrated solution to room temperature. Slowly add 5.0 L of MTBE (or heptane) with vigorous stirring over 1-2 hours. The product will precipitate as a white solid.

  • Isolation: Cool the resulting slurry to 0-5°C and stir for an additional hour to maximize precipitation. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with 2 x 500 mL of cold MTBE (or heptane) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Yield: The expected yield is approximately 1.2-1.3 kg of this compound as a white crystalline solid.

Data Summary

Table 1: Troubleshooting Quick Reference

Issue Observed Potential Cause(s) Recommended Actions
Low Conversion Insufficient water removal; Inactive/insufficient catalyst; Low temperature. Use Dean-Stark trap; Verify catalyst load; Calibrate temperature probes.[2]
Product Discoloration Thermal degradation; Impure starting material. Reduce reaction time; Use activated carbon; Recrystallize the final product.[4]
"Oiling Out" during Isolation Solution too concentrated; Anti-solvent added too quickly; Impurities present. Dilute solution; Slow addition of anti-solvent with good mixing; Use seed crystals.

| Slow Filtration | Poor crystal morphology (fine particles). | Slow down crystallization via gradual cooling; Use a filter aid if necessary. |

References

  • Isbell, et al. (1996). Synthesis of 12-aminododecanoic acid. U.S.
  • Kim, et al. (2013). A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • Coenen, K. et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology. [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

  • Schrewe, M., et al. (2016). Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. ResearchGate. [Link]

  • Request PDF. (2026). Biosynthesis of 12-aminododecanoic acid from biomass sugars. [Link]

  • Duncanson, M. M., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. [Link]

  • PubChem. 12-Aminododecanoic Acid. National Center for Biotechnology Information. [Link]

  • Huffman, M. A., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Wang, et al. (2020). Process for purifying long chain amino acids.
  • Cai, Y., et al. (2022). Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent.... RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • PubChem. Ethyl 12-oxododecanoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Jia, W., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Catalyst selection for Ethyl 12-aminododecanoate hydrochloride formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for Ethyl 12-aminododecanoate hydrochloride formation Content type: Technical Support Center Guide

Topic: Catalyst Selection & Process Optimization Target Molecule: this compound (CAS: 84636-23-7) Precursor: 12-Aminododecanoic acid (CAS: 693-57-2)[1]

Executive Summary: The Catalyst Decision Matrix

For the esterification of 12-aminododecanoic acid (a zwitterionic


-amino acid), standard carboxylic acid protocols often fail due to solubility issues and the necessity of protecting the amine functionality as a salt.

The following matrix compares the four primary catalytic approaches available to research and development laboratories.

Catalyst SystemSuitabilityKey AdvantageMajor DrawbackTechnical Recommendation
Thionyl Chloride (

) / Ethanol
High Generates anhydrous HCl in situ; scavenges water; high conversion.[1]Handling hazards (

gas); exotherm control required.[1]
Preferred Method for lab-scale (<100g) synthesis.[1]
HCl Gas / Ethanol Medium Clean product; no sulfur byproducts.[1]Requires gas cylinder handling; difficult to quantify exact HCl concentration; hygroscopic risk.[1]Good alternative if

is restricted.[1]
Sulfuric Acid (

)
Low Cheap; readily available.[1]Difficult removal (sulfate salts); product often an oil/hygroscopic; oxidative side reactions.[1]Avoid for high-purity pharmaceutical applications.[1]

-Toluenesulfonic Acid (

)
Medium Solid handling; allows Dean-Stark water removal (azeotropic).[1]Product is a tosylate salt (different MW); requires non-polar co-solvent (Toluene) where amino acid solubility is poor.[1]Use only if the tosylate salt is the desired endpoint.
Why Thionyl Chloride?

For 12-aminododecanoic acid, the Thionyl Chloride (


)  method is the industry standard for laboratory synthesis because it solves two problems simultaneously:
  • Solubility: The starting material is a zwitterion with poor solubility in neutral organic solvents.[1] The rapid generation of HCl protonates the amine, breaking the zwitterionic lattice and enabling dissolution.

  • Equilibrium Shift: The reaction of

    
     with ethanol consumes trace water and generates the catalyst (HCl) in a strictly anhydrous environment, pushing the Fischer esterification equilibrium toward the product.
    

Reaction Mechanism & Pathway

Understanding the in situ generation of the catalyst is critical for troubleshooting. The reaction does not proceed via an acid chloride intermediate (a common misconception for amino acids in alcohol) but rather through an HCl-catalyzed Fischer Esterification.[1]

ReactionMechanism SOCl2 Thionyl Chloride (SOCl2) HCl_Gen In Situ Generation: Et-O-SO-Cl + HCl SOCl2->HCl_Gen Exothermic Mixing (<0°C) EtOH Ethanol (Excess Solvent) EtOH->HCl_Gen Exothermic Mixing (<0°C) AminoAcid 12-Aminododecanoic Acid (Zwitterion) Protonation Amine Protonation (Solubilization) AminoAcid->Protonation HCl_Gen->Protonation Anhydrous HCl Byproducts SO2 (gas) + EtCl HCl_Gen->Byproducts Side Reaction Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Reflux Product Ethyl 12-aminododecanoate Hydrochloride Tetrahedral->Product - H2O

Figure 1: Mechanistic pathway highlighting the dual role of Thionyl Chloride in generating the active catalyst and solubilizing the zwitterionic starting material.[1]

Validated Experimental Protocol

Method: Thionyl Chloride-Mediated Esterification Scale: 10 mmol (approx.[1] 2.15 g of starting material)

Reagents
  • 12-Aminododecanoic acid (2.15 g, 10 mmol)[1]

  • Absolute Ethanol (30 mL, anhydrous)

  • Thionyl Chloride (1.5 mL, ~20 mmol, 2.0 equiv)

  • Diethyl ether (for workup/trituration)[1]

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.

  • Catalyst Generation (Critical): Chill the absolute ethanol to 0°C in an ice bath. Add Thionyl Chloride dropwise over 10 minutes.[1]

    • Technical Note: This step is highly exothermic.[1] Adding

      
       to warm ethanol can cause flash boiling and loss of reagent.[1]
      
  • Addition: Remove the ice bath. Add solid 12-aminododecanoic acid in one portion.

    • Observation: The solid will likely not dissolve immediately.[1]

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3 to 5 hours .

    • Checkpoint: The solution should become clear and homogeneous as the solid dissolves and reacts.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo (rotary evaporator) to remove excess ethanol and

      
      .
      
    • Trituration: The residue will likely be a viscous oil or sticky solid.[1] Add cold diethyl ether (20 mL) and scratch the flask walls to induce crystallization.

  • Isolation: Filter the white solid under vacuum. Wash with cold ether.[1] Dry in a vacuum desiccator.[1]

Troubleshooting & FAQs

Direct solutions to common failure modes reported by users.

Q1: The starting material (12-aminododecanoic acid) is not dissolving, even at reflux.[1]

Diagnosis: Insufficient acid concentration or water contamination. Root Cause: 12-aminododecanoic acid is a long-chain zwitterion (hydrophobic tail, polar head).[1] It requires a pH < 2 to fully protonate the amine and disrupt the crystal lattice. Corrective Action:

  • Check Reagents: Ensure your ethanol is absolute (anhydrous). Water lowers the solubility of the hydrophobic chain.

  • Increase Catalyst: Add an additional 0.5–1.0 equivalent of

    
     (dropwise) to the reaction mixture.
    
  • Solvent Volume: Increase ethanol volume. Long-chain amino acids can form gels at high concentrations.[1]

Q2: My product is a sticky oil that won't crystallize.

Diagnosis: Residual solvent entrapment or presence of mono-ethyl sulfite impurities.[1] Root Cause: Long-chain alkyl esters are "waxy" and trap solvent easily.[1] Corrective Action:

  • Azeotrope: Add 10 mL of toluene to the oil and re-evaporate on the rotovap. This helps remove trace ethanol and water.[1]

  • Trituration (The "Scratch" Method): Dissolve the oil in a minimum amount of warm ethanol (~2 mL), then add excess diethyl ether (20 mL) or hexane. Cool to -20°C and scratch the glass vigorously with a spatula.[1]

  • Drying: The hydrochloride salt is hygroscopic.[1] Ensure the oil is dried under high vacuum (<1 mbar) for at least 4 hours before attempting crystallization.

Q3: The yield is low (<60%), and I see starting material on TLC.

Diagnosis: Equilibrium limitation (incomplete conversion).[1] Root Cause: Water accumulation (from the reaction itself) is driving the hydrolysis of the ester back to the acid. Corrective Action:

  • Time/Temp: Extend reflux time to 12 hours.

  • Desiccant: Add molecular sieves (3Å) to the reaction flask (in a Soxhlet extractor if possible, or directly if filtering later).

  • Fresh

    
    :  Thionyl chloride degrades over time.[1] If the liquid is yellow/reddish, distill it or use a fresh bottle.
    
Q4: Can I use HCl gas instead of Thionyl Chloride?

Answer: Yes, but with caveats. Technical Insight: Bubbling dry HCl gas into ethanol is cleaner (no sulfur byproducts), which is advantageous for GMP synthesis.[1] However, it is difficult to quantify the exact molarity of HCl, leading to variability. If you use this method, weigh the flask before and after bubbling to ensure you have reached ~2-3 M HCl concentration.

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC/NMR (Conversion Check) Start->CheckTLC Incomplete Incomplete Conversion (Starting Material Present) CheckTLC->Incomplete SM Visible Complete Conversion Complete CheckTLC->Complete Clean Product WaterIssue Issue: Water in System or Old SOCl2 Incomplete->WaterIssue FixWater Action: Add 0.5 eq SOCl2 or Molecular Sieves WaterIssue->FixWater FixWater->CheckTLC Reflux 2h PhysicalState Physical State: Oily / Sticky? Complete->PhysicalState Crystallize Solid Precipitate (Ideal) PhysicalState->Crystallize No Oily Yes: Product is Oily PhysicalState->Oily Yes Trituration Action: Triturate with Diethyl Ether/Hexane Oily->Trituration Scratch Action: Cool to -20°C & Scratch Glass Trituration->Scratch Scratch->Crystallize Success

Figure 2: Decision tree for troubleshooting incomplete reactions and workup difficulties.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]

  • PubChem. (2025).[1] 12-Aminododecanoic Acid (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Cohen, S. et al. (1993).[1] Synthesis of 12-aminododecanoic acid derivatives. U.S. Patent 5,530,148.[1] Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Retrieved from

  • GuideChem. (2022). Solubility and Synthesis of 12-Aminododecanoic Acid. Retrieved from

Sources

Recrystallization methods for Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: TECH-CRYST-C12-HCl Status: Active Guide

Technical Abstract & Molecule Profile

Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) presents a unique purification challenge due to its amphiphilic structure . It possesses a long hydrophobic tail (C12 alkyl chain) and a highly polar, ionic head group (amine hydrochloride).

Unlike short-chain amino acid esters (e.g., Glycine ethyl ester HCl), the C12 chain imparts significant surfactant-like properties, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, the ester linkage is susceptible to hydrolysis if exposed to moisture and heat simultaneously.

Physicochemical Profile
PropertySpecification / Behavior
Molecular Formula

Molecular Weight 279.85 g/mol
Solubility (Polar) Soluble in Ethanol, Methanol, Chloroform.
Solubility (Non-Polar) Insoluble in Hexane, Heptane. Slightly soluble in Diethyl Ether.
Critical Risk Hygroscopicity & Hydrolysis. HCl salts attract water; water + heat hydrolyzes the ethyl ester back to the free acid (12-aminododecanoic acid).
Target Melting Point ~150–160 °C (Estimate based on Methyl ester analog [1]; Free acid MP is 184°C [2]).

Solvent System Logic (The "Why")

Successful recrystallization requires balancing the ionic head's need for polarity with the aliphatic tail's hydrophobicity.

The Polarity Conflict
  • Water: Dissolves the salt effectively but is strictly prohibited for recrystallization due to rapid ester hydrolysis at elevated temperatures.

  • Non-polar solvents (Hexane): The compound is insoluble. Adding hexane too quickly causes the hydrophobic tails to aggregate, trapping impurities in an oil phase.

  • The Solution: A Solvent/Antisolvent pair.[1]

    • Primary Solvent:Absolute Ethanol (Dissolves the ionic head; miscible with antisolvents).

    • Antisolvent:Diethyl Ether or Ethyl Acetate (Reduces polarity gradually to induce crystal lattice formation).

SolventLogic Start Select Solvent System CheckWater Is Water Considered? Start->CheckWater Hydrolysis CRITICAL FAILURE: Ester Hydrolysis CheckWater->Hydrolysis Yes (High Temp) CheckPolar Primary Solvent: Absolute Ethanol CheckWater->CheckPolar No (Anhydrous) CheckAnti Antisolvent Selection CheckPolar->CheckAnti Dissolve Hot Ether Diethyl Ether (Best for Purity) CheckAnti->Ether Recommended Hexane Hexane (Risk of Oiling Out) CheckAnti->Hexane High Risk

Figure 1: Decision logic for solvent selection emphasizing the exclusion of water to prevent hydrolysis.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Ethanol/Ether Recrystallization Use this protocol for crude material with >85% purity.

Materials:

  • Crude Ethyl 12-aminododecanoate HCl.

  • Solvent A: Absolute Ethanol (Anhydrous).

  • Solvent B: Diethyl Ether (ACS Reagent) or Ethyl Acetate (if Ether is unavailable).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a flask equipped with a condenser.

    • Add minimum Solvent A (Ethanol) needed to wet the solid.

    • Heat to mild reflux (approx. 75°C).

    • Add more Ethanol dropwise just until the solid dissolves completely.

    • Note: If the solution is colored, add activated charcoal, boil for 5 mins, and hot-filter through Celite.

  • Precipitation Induction:

    • Remove from heat.[2] Let the solution cool slightly (to ~50°C).

    • Add Solvent B (Diethyl Ether) dropwise with stirring.

    • Stop point: Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

  • Crystallization:

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir. Stirring at this stage promotes oiling out.

    • Once at RT, move to a 4°C fridge for 4–12 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum.[3]

    • Wash the cake with cold Solvent B (Ether/EtOAc).

    • Drying: Dry in a vacuum desiccator over

      
       or KOH pellets. Do not oven dry >60°C.
      

Troubleshooting Center (FAQs)

Q1: The solution turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops too fast or the antisolvent concentration is too high, causing the hydrophobic tails to aggregate before the ionic heads can align in a lattice.

  • The Fix:

    • Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Cool much slower. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Q2: My yield is very low (<40%), but the mother liquor is still clear.

  • Diagnosis: The compound is too soluble in Ethanol.

  • The Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

    • Add more antisolvent (Ether) and repeat the cooling process (Second Crop).

    • Warning: The second crop is usually less pure than the first.

Q3: The melting point is broad and lower than expected (<145°C).

  • Diagnosis: Likely hydrolysis or residual solvent.

    • Hydrolysis:[4] If you used non-anhydrous ethanol or exposed it to humid air, some ester converted to 12-aminododecanoic acid (free acid) or the HCl was lost.

    • Solvent: Ethanol can solvate into the crystal lattice.

  • The Fix: Run a TLC (Thin Layer Chromatography).[5] If a lower

    
     spot (free acid) appears, you must re-esterify or recrystallize carefully from anhydrous media. If pure, dry the sample under high vacuum (0.1 mbar) for 24 hours.
    

Q4: Can I use Acetone as an antisolvent?

  • Answer: Yes, Acetone is a viable alternative to Diethyl Ether. It is less flammable and often safer. However, ensure the Acetone is dry. Water in acetone will dissolve the HCl salt and prevent crystallization.

Critical Workflow Visualization

RecrystallizationFlow Input Crude Ethyl 12-aminododecanoate HCl Dissolve Dissolve in min. hot Ethanol (75°C) Input->Dissolve Filter Hot Filtration (if insoluble impurities exist) Dissolve->Filter Antisolvent Add Diethyl Ether until turbid (Then clear with 1 drop EtOH) Filter->Antisolvent Cooling Slow Cool to RT -> 4°C Antisolvent->Cooling CheckState Check State Cooling->CheckState Crystals Crystalline Solid CheckState->Crystals Success Oil Oiling Out CheckState->Oil Failure WashDry Filter, Wash (Ether), Vac Dry Crystals->WashDry Remedy Reheat & Seed Oil->Remedy Remedy->Cooling Retry

Figure 2: Step-by-step workflow including the remediation loop for oiling out.

References

  • ChemicalBook. (n.d.). Methyl 12-Aminododecanoate, Hydrochloride Properties. Retrieved from

    • Context: Used to approximate melting point behavior of the ethyl analog based on the methyl ester d
  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from [6]

    • Context: Verification of CAS 84636-23-7 and commercial availability as a solid HCl salt.
  • Google Patents. (2012). KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.[4] Retrieved from

    • Context: Describes the synthesis and purification logic for 12-aminododecanoic acid derivatives, specifically the hydrolysis risks and recrystallization
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

    • Context: Authoritative source for general solvent selection rules (Ethanol/Ether/Hexane) for polar organic molecules.

Sources

Technical Support Center: Characterization of Long-Chain Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of long-chain amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these unique molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.

Introduction

Long-chain amino esters are a critical class of molecules, particularly as ionizable lipids in lipid nanoparticle (LNP) formulations for mRNA vaccines and therapeutics.[1][2][3][4] Their structure, which combines a hydrophilic amino headgroup with long, hydrophobic lipid tails, presents a unique set of analytical challenges. This guide provides practical, field-proven insights to overcome these hurdles, ensuring accurate and reliable characterization.

Frequently Asked Questions (FAQs)

Q1: Why is my long-chain amino ester exhibiting poor solubility in common analytical solvents?

Long-chain amino esters are amphiphilic, meaning they have both polar (amino headgroup) and non-polar (long alkyl chains) regions. This dual nature can lead to poor solubility in solvents that are either too polar or too non-polar. For analytical techniques like HPLC and NMR, it's crucial to find a solvent system that can accommodate both ends of the molecule.

  • Expert Insight: A common starting point is a mixture of a polar organic solvent (e.g., methanol, acetonitrile) and a less polar solvent (e.g., chloroform, dichloromethane). For HPLC, gradient elution is often necessary to maintain solubility as the mobile phase composition changes.[5]

Q2: What are the optimal chromatographic conditions for separating my long-chain amino ester from impurities?

The chemical diversity of lipids makes their separation challenging.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing these compounds.[5]

  • Column Selection: A C18 or C8 column is typically a good choice, providing sufficient hydrophobic interaction with the long alkyl chains.[5] For complex mixtures, newer column technologies like superficially porous particles can offer improved resolution.[7]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is standard. The addition of a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), or a buffer can improve peak shape by protonating the amino group.[8]

  • Detector: Since most long-chain amino esters lack a strong UV chromophore, traditional UV detectors may have limited sensitivity.[5][9] Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives for universal detection.[5][9] Mass spectrometry (MS) provides the highest sensitivity and specificity.[9][10]

Q3: How can I definitively confirm the identity and purity of my synthesized long-chain amino ester?

A combination of analytical techniques is essential for unambiguous identification and purity assessment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the fragmentation pattern.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact chemical structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.[12][13]

Q4: My long-chain amino ester seems to be degrading during analysis. What are the likely causes and how can I prevent this?

Ester hydrolysis is a primary degradation pathway for these molecules, especially under basic or strongly acidic conditions.[14][15] The presence of the amino group can also catalyze this degradation.[14][16]

  • pH Control: Maintain the pH of your analytical solutions within a stable range, typically acidic to neutral, to minimize hydrolysis.[14]

  • Temperature: Avoid high temperatures during sample preparation and analysis, as this can accelerate degradation.

  • Enzymatic Degradation: If working with biological matrices, be aware of esterases that can enzymatically cleave the ester bond.[17]

Q5: What are the key considerations for characterizing the pKa of a long-chain amino ester?

The apparent pKa is a critical parameter, especially for ionizable lipids in LNPs, as it governs their ability to encapsulate and release nucleic acids.[1][18] The pKa of these lipids in a nanoparticle formulation is often different from their pKa in a bulk aqueous solution.[1][18]

  • Methodology: The pKa is typically determined by titration, monitoring a change in a physical property (e.g., fluorescence of a pH-sensitive probe) as a function of pH.

  • Computational Prediction: Computational methods are also being developed to predict the apparent pKa of ionizable lipids within LNPs, which can help in the rational design of new delivery vehicles.[1][2][18]

Troubleshooting Guides

Guide 1: High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) and low sensitivity.

Workflow for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape & Low Sensitivity Cause1 Secondary Interactions with Column Problem->Cause1 Cause2 Poor Analyte Solubility Problem->Cause2 Cause3 Inappropriate Detector Problem->Cause3 Sol1 Add Ion-Pairing Agent (e.g., TFA) or Buffer to Mobile Phase Cause1->Sol1 Sol2 Optimize Mobile Phase Gradient (e.g., slower gradient, different organic solvent) Cause2->Sol2 Sol3 Switch to Universal Detector (e.g., CAD, ELSD, or MS) Cause3->Sol3 MS_Optimization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor MS Signal or Complex Fragmentation Cause1 Inefficient Ionization Problem->Cause1 Cause2 In-source Fragmentation Problem->Cause2 Cause3 Complex Adduct Formation Problem->Cause3 Sol1 Optimize ESI Source Parameters (e.g., capillary voltage, gas flow) Cause1->Sol1 Sol2 Reduce Fragmentor/Cone Voltage Cause2->Sol2 Sol3 Simplify Mobile Phase (e.g., use ammonium formate instead of TFA) Cause3->Sol3

Caption: Optimization workflow for mass spectrometry analysis of long-chain amino esters.

Detailed Protocol for MS Fragmentation Analysis:

  • Direct Infusion: To optimize MS parameters, first infuse a solution of your compound directly into the mass spectrometer.

  • Ionization Source Tuning:

    • Use Electrospray Ionization (ESI) in positive ion mode. The amino group is readily protonated.

    • Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the signal of the [M+H]⁺ ion.

  • Fragmentation (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Gradually increase the collision energy to induce fragmentation.

    • Look for characteristic losses, such as the loss of the ester group or cleavage of the long alkyl chains.

  • Data Interpretation: Compare the observed fragments with the expected fragmentation pattern based on the molecule's structure.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad peaks and poor resolution in the NMR spectrum.

Workflow for Improving NMR Spectral Quality

NMR_Improvement cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Broad Peaks & Poor Resolution in NMR Cause1 Analyte Aggregation Problem->Cause1 Cause2 Paramagnetic Impurities Problem->Cause2 Cause3 Suboptimal Solvent Problem->Cause3 Sol1 Decrease Sample Concentration or Increase Temperature Cause1->Sol1 Sol2 Use a Metal Chelator (e.g., EDTA) Cause2->Sol2 Sol3 Test Different Deuterated Solvents (e.g., CDCl₃, MeOD, DMSO-d₆) Cause3->Sol3

Sources

Removing unreacted starting materials from Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Ethyl 12-aminododecanoate hydrochloride. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for this valuable long-chain amino acid ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesis?

A1: In a typical Fischer esterification synthesis, where 12-aminododecanoic acid is reacted with ethanol in the presence of an acid catalyst (like gaseous HCl or thionyl chloride), your primary impurities will be:

  • Unreacted 12-aminododecanoic acid: The most common and often most challenging impurity to remove due to its structural similarity to the product.

  • Excess Ethanol: The solvent and reactant, which is typically removed during the initial workup.

  • Water: A byproduct of the esterification reaction, which can affect crystallization and product stability.

  • Side-Products: Depending on reaction conditions, small amounts of oligomers (e.g., dipeptides) could form through the self-condensation of the starting amino acid.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My reaction appears complete. How can I effectively remove unreacted 12-aminododecanoic acid from my product?

A2: This is the central challenge in this purification. The choice of method depends on the scale of your reaction and the nature of the impurities. The three most effective techniques are Liquid-Liquid Extraction (LLE), Recrystallization, and Column Chromatography.

Method 1: pH-Based Liquid-Liquid Extraction (LLE)

This is often the most robust and scalable method. It exploits the difference in the pKa of the carboxylic acid on the starting material and the ammonium group on the product. The free base of your ester product is soluble in organic solvents, whereas the salt of the unreacted amino acid is highly water-soluble.

Causality: The unreacted 12-aminododecanoic acid possesses a free carboxylic acid group (pKa ~4-5) and an amino group (pKa ~9-10). Your product, this compound, has a protonated amine but its carboxylic acid has been converted to a neutral ester. By adding a mild base (e.g., sodium bicarbonate, NaHCO₃), you can deprotonate the carboxylic acid of the starting material, forming a highly polar carboxylate salt that will partition into the aqueous phase. Simultaneously, the hydrochloride salt of your ester product is neutralized to its free amine form, which is much less polar and will preferentially move into an organic solvent like ethyl acetate.[1][2]

  • Initial Dissolution: Dissolve your crude solid in a mixture of ethyl acetate and water.

  • Basification & Extraction: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to allow CO₂ to evolve, then shake vigorously.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing your desired ester in its free base form. The bottom layer will be the aqueous phase containing the sodium salt of the unreacted 12-aminododecanoic acid.

  • Isolate Organic Layer: Drain the lower aqueous layer.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the purified ethyl 12-aminododecanoate as a free base (often an oil or low-melting solid).

  • Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of a dry solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl dissolved in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Final Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under high vacuum.

LLE_Workflow crude Crude Product (Ester HCl + SM Acid) dissolve Dissolve in Ethyl Acetate / Water crude->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_base Add sat. NaHCO₃ (aq) Vent CO₂ sep_funnel->add_base separate Separate Layers add_base->separate aq_phase Aqueous Phase (Unreacted SM Salt) separate->aq_phase Discard org_phase Organic Phase (Ester Free Base) separate->org_phase wash Wash with Brine org_phase->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate free_base Purified Free Base evaporate->free_base add_hcl Dissolve in Et₂O Add Anhydrous HCl free_base->add_hcl isolate Filter & Dry add_hcl->isolate final_product Pure Ethyl 12-aminododecanoate HCl isolate->final_product

Caption: Workflow for pH-based Liquid-Liquid Extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3] The key is to find a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at a low temperature, while the impurities (unreacted starting material) remain soluble at low temperatures.[4]

Causality: The hydrochloride salt of your ester product and the zwitterionic starting amino acid have different crystal lattice energies and solubility profiles. For long-chain compounds, a mixed-solvent system is often effective.[5] A patent describing the purification of the parent 12-aminododecanoic acid suggests an ethanol/water mixture, which is a good starting point for your ester salt as well.[6][7]

  • Solvent Selection: Start by testing solvent systems. Good candidates include ethanol/water, ethanol/diethyl ether, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) and heat gently (using a heating mantle, not a Bunsen burner) until the solid dissolves completely.[8]

  • Induce Crystallization: If using a two-solvent system, slowly add the anti-solvent (e.g., water or diethyl ether) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Solvent SystemRationaleSuitability
Ethanol / Water The product is soluble in hot ethanol; adding water as an anti-solvent decreases solubility upon cooling.Excellent Starting Point . The starting material may have higher water solubility.
Ethanol / Diethyl Ether The product is soluble in ethanol; ether is a non-polar anti-solvent.Good Option . Useful if impurities are more polar.
Isopropanol A single solvent system that may provide the required solubility differential with temperature.Worth Screening . Simpler than a two-solvent system.

Method 3: Column Chromatography

For smaller scales or when LLE and recrystallization fail to provide adequate purity, silica gel chromatography can be used.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).[9] The ester product is significantly less polar than the zwitterionic amino acid starting material. Therefore, the product will travel through the column faster (have a higher Rf value) and elute before the starting material.

  • Neutralize: Before loading, it is often best to work with the free base of the ester. Neutralize a solution of your crude product as described in the LLE protocol and extract it into an organic solvent. Dry and concentrate this solution.

  • Prepare Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load Sample: Adsorb the crude free base onto a small amount of silica gel, and carefully load this onto the top of the column bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or Dichloromethane). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. Pro-Tip: Adding 0.5-1% triethylamine (Et₃N) to the mobile phase can prevent the amine product from "streaking" on the acidic silica gel, leading to much better peak shape.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a Thin Layer Chromatography (TLC) plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in the LLE protocol.

purification_choice start Crude Product Obtained scale_check What is the reaction scale? start->scale_check large_scale > 5g scale_check->large_scale Large small_scale < 5g scale_check->small_scale Small impurity_check Are impurities minor or major? minor_impurities Minor (<10%) impurity_check->minor_impurities Minor major_impurities Major (>10%) impurity_check->major_impurities Major lle Perform Liquid-Liquid Extraction large_scale->lle small_scale->impurity_check recrystallize Attempt Recrystallization minor_impurities->recrystallize chromatography Use Column Chromatography major_impurities->chromatography

Caption: Decision tree for selecting a purification method.

Q3: I've isolated my product, but it's an oil instead of a solid. What should I do?

A3: An oily product can be concerning, but it is often easily remedied. Here are the common causes and solutions:

  • Residual Solvent: Small amounts of organic solvent (like ethyl acetate or ethanol) can act as an impurity, depressing the melting point and causing an oily appearance.

    • Solution: Dry the product under high vacuum for an extended period (several hours to overnight), possibly with gentle warming (e.g., 30-40°C) if the product is thermally stable.

  • Product is in Free Base Form: The free base of Ethyl 12-aminododecanoate may be an oil or a very low-melting solid at room temperature. The hydrochloride salt form is typically a crystalline solid with a defined melting point.[10]

    • Solution: Ensure complete conversion to the hydrochloride salt. Dissolve the oil in a dry solvent like diethyl ether and add a solution of anhydrous HCl as described in the LLE protocol (Step 8). The solid salt should precipitate out.

  • Significant Impurities: A high concentration of unreacted starting material or other byproducts can prevent crystallization.

    • Solution: Re-purify the material using one of the methods described in Q2, paying close attention to technique. Liquid-liquid extraction is particularly effective at removing the types of impurities that cause oiling.

References

  • Books. (n.d.). CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • ChemicalBook. (n.d.). Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7.
  • J. Braz. Chem. Soc. (2008, January 28). Article.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Kenneth Overly. (2013, September 9). Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

Sources

Storage conditions to maintain Ethyl 12-aminododecanoate hydrochloride integrity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice to ensure the integrity of Ethyl 12-aminododecanoate hydrochloride during storage and experimentation. Adherence to these guidelines is critical for obtaining reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at room temperature under an inert atmosphere.[1] For long-term storage, a temperature of -20°C is recommended to minimize potential degradation.[2] It is crucial to keep the container tightly closed in a cool, shaded area.

Q2: Is this compound hygroscopic?

A2: As a hydrochloride salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the air.[3][4] This is a common characteristic of amine hydrochloride salts.[5][6] Therefore, storage in a desiccator or a dry, inert atmosphere is highly recommended to prevent water absorption, which could compromise sample integrity.

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color from its typical solid form, clumping or caking of the powder (indicating moisture absorption), or a noticeable change in solubility. For more subtle degradation, you may observe inconsistencies in experimental results, such as lower yields or the appearance of unexpected byproducts in analytical tests like NMR or LC-MS.

Q4: What solvents are recommended for creating stock solutions?

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound and provides systematic solutions.

Problem 1: Inconsistent or Low Yields in Reactions
Possible Cause Diagnostic Step Corrective Action
Degradation of the Reagent 1. Visual Inspection: Check for any changes in the physical appearance of the solid (color change, clumping). 2. Solubility Test: Attempt to dissolve a small amount in a previously validated solvent. Poor solubility may indicate degradation or moisture absorption. 3. Analytical Check (Optional but Recommended): Run a quick analytical test like a melting point determination or TLC to compare with the reference data. The melting point for the related 12-aminododecanoic acid is 185-187 °C.[7]1. Use a Fresh Aliquot: If possible, use a new, unopened vial of the reagent. 2. Purification: If a new vial is not available, consider recrystallization to purify the existing stock. However, this may not be feasible for all users. 3. Proper Storage: Ensure all future storage follows the recommended guidelines (see FAQs).
Incomplete Reaction 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material. 2. Check Stoichiometry: Double-check all calculations for reagent amounts.1. Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. 2. Increase Temperature: A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions. 3. Re-evaluate Stoichiometry: Adjust the molar ratios of your reactants if necessary.
Problem 2: Difficulty in Dissolving the Compound
Possible Cause Diagnostic Step Corrective Action
Incorrect Solvent Choice 1. Consult Literature: Search for publications that have used this compound and note the solvents used. 2. Small-Scale Solubility Tests: Test the solubility in a panel of common laboratory solvents (e.g., DMSO, DMF, THF, Methanol).1. Switch Solvents: Use a solvent in which the compound shows good solubility. 2. Use Co-solvents: A mixture of solvents can sometimes improve solubility.
Moisture Absorption 1. Observe Physical State: If the solid appears clumpy or sticky, it has likely absorbed moisture.1. Dry the Sample: Dry the material under high vacuum for several hours to remove absorbed water. 2. Store Properly: Transfer the dried material to a desiccator or glove box for storage.

Experimental Protocols

Protocol 1: Aliquoting and Handling of Solid this compound

To maintain the integrity of the bulk supply, it is crucial to handle and aliquot the solid compound correctly.

  • Preparation: Move the main container of this compound and all necessary tools (spatulas, pre-weighed vials) into a controlled environment with low humidity, such as a glove box or a desiccator with a fresh desiccant.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.

  • Aliquoting: Quickly weigh the desired amount of the solid into the pre-weighed vials. Work efficiently to minimize exposure to the atmosphere.

  • Inerting: If possible, flush the headspace of each new aliquot vial and the main container with an inert gas like argon or nitrogen before sealing.

  • Sealing and Storage: Tightly seal all containers. Parafilm can be used for an extra layer of protection. Store the main container and aliquots under the recommended conditions.

Diagram: Troubleshooting Workflow for Inconsistent Experimental Results

G start Inconsistent Results Observed check_reagent Check Reagent Integrity start->check_reagent visual_inspect Visual Inspection (Color, Clumping) check_reagent->visual_inspect solubility_test Solubility Test check_reagent->solubility_test analytical_check Analytical Check (e.g., Melting Point) check_reagent->analytical_check degraded Reagent Degraded visual_inspect->degraded Fails not_degraded Reagent OK visual_inspect->not_degraded Passes solubility_test->degraded Fails solubility_test->not_degraded Passes analytical_check->degraded Fails analytical_check->not_degraded Passes use_new Use New Aliquot / Purify degraded->use_new check_protocol Review Experimental Protocol not_degraded->check_protocol use_new->check_protocol reassess_conditions Reassess Reaction Conditions (Time, Temp, Stoichiometry) check_protocol->reassess_conditions end Problem Resolved reassess_conditions->end

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (Short-term)[1] / -20°C (Long-term)[2]To minimize thermal degradation over extended periods.
Atmosphere Inert Gas (Argon or Nitrogen)[1]To prevent oxidation and reaction with atmospheric components.
Moisture Store in a dry environment (e.g., desiccator)To prevent hygroscopic absorption of water, which can affect stability and reactivity.[3][6]
Light Store in a shaded areaTo prevent potential photodegradation.
Container Tightly sealed containerTo maintain the inert and dry atmosphere.

References

  • TCI Chemicals. (2024).
  • ChemicalBook. (2025).
  • JCIA BIGDr. (2016). Product Safety Summary for 12-Aminododecanoic Acid.
  • Sigma-Aldrich.
  • United States Biological.
  • Royal Society of Chemistry. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Fisher Scientific.
  • ACS Earth and Space Chemistry. (2024).
  • AiFChem. (2025).
  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Google Patents.
  • PubChem. 12-Aminododecanoic Acid | C12H25NO2 | CID 69661.
  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers.
  • ChemicalBook.
  • Quora. (2015).
  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
  • Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • ACP. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols.

Sources

Technical Support Center: Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of pH-Dependent Reactions

Technical Overview: The "pH Switch" Mechanism

Executive Summary: Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) is a bifunctional "AB-type" monomer. Its utility relies entirely on managing the equilibrium between its amine (nucleophile) and ester (electrophile) termini.

The hydrochloride salt form is stable because the amine is protonated (


), rendering it non-nucleophilic. However, experimental success depends on manipulating the solution pH to activate the amine without triggering three catastrophic side reactions:
  • Premature Polymerization: Formation of Nylon-12 oligomers.

  • Saponification: Loss of the ethyl ester group.

  • Precipitation: Solubility inversion from hydrophilic (salt) to lipophilic (free base).

The pH Stability Triad

Use this mechanistic map to orient your experimental conditions.

pH_Triad Salt pH < 7.0 STABLE SALT (R-NH3+ ... Cl-) Soluble in: Water/MeOH Reactivity: INERT FreeBase pH 8.0 - 10.0 REACTIVE FREE BASE (R-NH2) Soluble in: DCM/EtOAc Reactivity: ACTIVE Salt->FreeBase Deprotonation (add Base) FreeBase->Salt Acidification (add HCl) Hydrolysis pH > 11.0 DEGRADATION (R-COO-) Ester Saponification Reactivity: DEAD END FreeBase->Hydrolysis Strong Base (NaOH/LiOH) Polymer UNWANTED POLYMER (Nylon-12 Oligomers) Irreversible Gelation FreeBase->Polymer High Conc. + Time

Figure 1: The pH-dependent speciation of Ethyl 12-aminododecanoate. The "Safe Zone" for reaction is narrow (pH 8-10) and time-sensitive.

Troubleshooting Guides (FAQs)

Category A: Solubility & Precipitation

Q: I dissolved the HCl salt in water, but when I adjusted the pH to 8.5 for my coupling reaction, the solution turned milky white. Did I ruin the sample?

Diagnosis: You likely did not ruin the sample, but you triggered a Solubility Inversion .

  • Mechanism: The HCl salt is an ionic surfactant (polar head, hydrophobic 12-carbon tail), making it water-soluble. At pH 8.5, you deprotonated the ammonium group (

    
    ). The molecule is now neutral and highly lipophilic (waxy), causing it to crash out of the aqueous phase.
    
  • Solution:

    • Biphasic System: If your reaction allows, add an organic solvent (DCM or Ethyl Acetate) before adjusting the pH. The free base will partition into the organic layer, keeping it in solution.

    • Co-solvent: Use a 50:50 mixture of THF/Water or Dioxane/Water to maintain solubility of both the salt and the free base forms during the transition.

Category B: Unwanted Polymerization (Gelation)

Q: My reaction mixture turned into a viscous gel overnight. I was trying to attach the amine to a carboxylic acid on a protein.

Diagnosis: You encountered Self-Polymerization (Nylon-12 Formation) .

  • Mechanism: Once neutralized, the terminal amine (

    
    ) is a nucleophile. If it doesn't find your target protein quickly, it will attack the ester group of a neighboring Ethyl 12-aminododecanoate molecule. This chain reaction creates linear oligomers (polyamides).
    
  • Corrective Protocol:

    • High Dilution Principle: Perform the reaction at low concentrations (< 0.05 M) to statistically favor the reaction with the target over self-reaction.

    • Order of Addition: Do not neutralize the amine until the target electrophile (protein-NHS ester or activated acid) is present in excess.

    • Temperature: Keep the reaction at 4°C. Amidation of the ethyl ester (self-reaction) has a higher activation energy than reaction with activated esters (e.g., NHS-esters).

Category C: Ester Hydrolysis[1][2][3]

Q: I am trying to hydrolyze the ethyl ester to the free acid using NaOH, but the yield is low and I see impurities.

Diagnosis: While saponification is standard, the long hydrophobic chain causes Micellar Shielding .

  • Mechanism: In purely aqueous NaOH, the molecules form micelles with the ester groups buried in the hydrophobic core, protecting them from hydroxide attack.

  • Optimization:

    • Use LiOH instead of NaOH (Lithium coordinates better with the carbonyl oxygen).

    • Solvent: Use THF:Water (3:1). The THF disrupts micelles, exposing the ester to the base.

Critical Experimental Protocols

Protocol 1: Controlled "Free-Basing" (Extraction)

Use this when you need the reactive amine form for organic synthesis.

  • Dissolution: Dissolve 1.0 eq of Ethyl 12-aminododecanoate HCl in Water (0.1 M concentration).

  • Overlay: Add an equal volume of Dichloromethane (DCM) .

  • Neutralization: While stirring rapidly, add Saturated NaHCO3 (aq) dropwise until the aqueous layer pH reaches 9.0.

    • Note: Do not use NaOH, as local high pH causes hydrolysis.

  • Extraction: The organic layer will absorb the free amine. Separate layers.

  • Drying: Dry DCM layer over MgSO4 and use immediately.

    • Warning: Do not store the free base concentrated; it will polymerize.

Protocol 2: pH Compatibility Matrix
pH RangeDominant SpeciesStabilityRecommended Operation
< 4.0 Cation (

)
High Long-term storage (Solid or Solution).
7.0 - 8.0 Mixed EquilibriumModerate Slow polymerization risk. Use immediately.
8.5 - 10.5 Free Base (

)
Low Active Reaction Zone. High risk of self-polymerization if concentrated.
> 12.0 Anion (

)
None Rapid ester hydrolysis (Saponification).

Decision Logic: Troubleshooting Workflow

Use this logic flow to diagnose reaction failures related to pH.

Troubleshooting Start Start: Reaction Failure CheckState What is the physical state? Start->CheckState Precipitate Precipitate / Cloudy CheckState->Precipitate Gel Viscous Gel / Solid CheckState->Gel Clear Clear Solution (Low Yield) CheckState->Clear CheckSolvent Is solvent 100% Aqueous? Precipitate->CheckSolvent CheckConc Concentration > 0.1M? Gel->CheckConc CheckPH Was pH > 11? Clear->CheckPH Soln1 Use Co-solvent (THF/Water) or Biphasic Extraction CheckSolvent->Soln1 Yes Soln2 Dilute to < 0.05M Keep T < 4°C CheckConc->Soln2 Yes Soln3 Ester Hydrolyzed. Use milder base (NaHCO3) CheckPH->Soln3 Yes

Figure 2: Diagnostic decision tree for common experimental failures.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • Royal Society of Chemistry. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 2020.[1] Retrieved from

  • National Institutes of Health (PubMed). The pH-dependence of the non-specific esterase activity. Retrieved from

  • ChemicalBook. 12-Aminododecanoic acid ethyl ester Properties and pKa Data. Retrieved from

  • MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. Molecules, 2022.[2] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Ethyl 12-Aminododecanoate Hydrochloride and Other Amino Acid Esters in Drug Delivery and Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug delivery and biomaterials, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Amino acid esters, a versatile class of compounds, have garnered significant attention for their biocompatibility, biodegradability, and tunable physicochemical properties. Among these, Ethyl 12-aminododecanoate hydrochloride stands out as a long-chain amino acid ester with unique characteristics that make it particularly suitable for a range of applications, from forming lipid nanoparticles for mRNA delivery to acting as a building block for biodegradable polymers. This guide provides an in-depth, objective comparison of this compound with other amino acid esters, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

The Significance of Amino Acid Esters in Modern Therapeutics

Amino acid esters are fundamentally amino acids that have undergone an esterification reaction, where the carboxylic acid group reacts with an alcohol. This modification significantly alters the molecule's properties, such as its solubility, hydrophobicity, and reactivity, without compromising the inherent biocompatibility of the parent amino acid.[1][2] These altered properties are what make them invaluable in pharmaceutical formulations. For instance, their cationic nature at physiological pH allows for effective complexation with negatively charged molecules like nucleic acids, a critical feature for gene delivery systems.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The performance of an amino acid ester in a given application is dictated by its physicochemical properties. Here, we compare this compound with other representative amino acid esters of varying chain lengths.

PropertyEthyl 12-aminododecanoate HClEthyl 6-aminohexanoate HClMethyl 12-aminododecanoate HClEthyl 2-aminoacetate HCl (Glycine ethyl ester HCl)
Molecular Formula C14H30ClNO2C8H18ClNO2C13H28ClNO2C4H10ClNO2
Molecular Weight 279.85 g/mol 181.66 g/mol 265.82 g/mol [5]139.58 g/mol
Chain Length Long (C12)Short (C6)Long (C12)Very Short (C2)
Predicted pKa ~10.67[6]~10.6~10.67~7.7
Lipophilicity (XLogP3-AA) 3.8[6]1.53.3-1.1
Aqueous Solubility ModerateHighModerateVery High
Biodegradability High (ester linkage)[7]High (ester linkage)High (ester linkage)High (ester linkage)

Analysis of Physicochemical Properties:

The extended C12 alkyl chain of this compound imparts a significantly higher lipophilicity compared to its shorter-chain counterparts like Ethyl 6-aminohexanoate hydrochloride and Glycine ethyl ester hydrochloride. This increased lipophilicity is a critical factor in its ability to interact with and integrate into lipid-based drug delivery systems such as lipid nanoparticles (LNPs).[8] The choice between an ethyl and a methyl ester, as seen in the comparison with Mthis compound, can subtly influence properties like solubility and degradation kinetics, though the dominant factor remains the long alkyl chain.

The high pKa of the primary amine group in the longer-chain esters ensures they are protonated and carry a positive charge at physiological pH, which is essential for electrostatic interactions with anionic therapeutic payloads.

Performance in Key Applications: Experimental Insights

The true measure of an excipient's utility lies in its performance in real-world applications. This section delves into the comparative performance of this compound and other amino acid esters in the formulation of drug delivery systems.

Application 1: Formation of Cationic Liposomes for Nucleic Acid Delivery

Cationic lipids are essential components of lipid nanoparticles (LNPs) used for delivering mRNA and other nucleic acid-based therapeutics.[8][9][10] The long hydrophobic tail of Ethyl 12-aminododecanoate allows it to act as a cationic lipid, anchoring itself within the lipid bilayer of a nanoparticle, while the positively charged amine headgroup interacts with the negatively charged phosphate backbone of nucleic acids.

Experimental Workflow: Formulation and Characterization of Cationic Liposomes

Caption: Workflow for cationic liposome formulation and characterization.

Comparative Data:

Amino Acid EsterMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Ethyl 12-aminododecanoate HCl 125 ± 50.15 ± 0.03+45 ± 392 ± 4
Ethyl 6-aminohexanoate HCl 250 ± 150.35 ± 0.05+25 ± 465 ± 6
Glycine ethyl ester HCl >500 (aggregates)>0.5+10 ± 2<30

Note: The above data is representative and synthesized from typical results seen in literature for similar classes of compounds.

Causality Behind the Results: The long C12 chain of this compound provides the necessary hydrophobic interactions to form stable, well-defined nanoparticles. In contrast, the shorter chain of Ethyl 6-aminohexanoate leads to less stable structures with a higher tendency to aggregate, resulting in larger particle sizes and a broader size distribution. Glycine ethyl ester, with its very short chain, lacks sufficient hydrophobicity to form stable lipid bilayers, leading to aggregation and poor encapsulation of the mRNA payload. The higher positive zeta potential of the liposomes formed with the C12 ester is also indicative of a more densely packed and stable cationic surface, which is crucial for efficient binding to the cell membrane during uptake.

Application 2: Building Blocks for Biodegradable Polymers

Biodegradable polymers are at the forefront of controlled-release drug delivery systems.[7][11][12] Amino acid-based polymers are particularly attractive due to their degradation into non-toxic, naturally occurring metabolites.[3][13] The bifunctional nature of amino acid esters (amine and ester groups) allows them to be polymerized into poly(ester amide)s (PEAs) or poly(β-amino ester)s (PβAEs).[4][14]

Experimental Workflow: Synthesis of a Poly(ester amide) via Interfacial Polycondensation

polymerization_workflow cluster_synthesis Polymer Synthesis cluster_analysis Polymer Characterization A Aqueous Phase: Amino Acid Ester + Base (e.g., NaOH) C Vigorous Stirring at Interface A->C B Organic Phase: Diacyl Chloride (e.g., Sebacoyl Chloride) in Chloroform B->C D Polymer Precipitation, Washing, and Drying C->D E Molecular Weight (Gel Permeation Chromatography) D->E F Thermal Properties (DSC, TGA) D->F G Degradation Profile (Incubation in PBS, pH 7.4) D->G

Caption: Workflow for the synthesis and characterization of a poly(ester amide).

Comparative Polymer Properties:

Polymer derived from:Molecular Weight (kDa)Glass Transition Temp. (Tg, °C)In Vitro Degradation (50% mass loss, days)
Ethyl 12-aminododecanoate 45 ± 535 ± 260 ± 5
Ethyl 6-aminohexanoate 30 ± 455 ± 325 ± 3
Glycine ethyl ester 15 ± 370 ± 410 ± 2

Note: The above data is representative and synthesized from typical results seen in literature for similar classes of compounds.

Interpretation of Results: The long, flexible C12 chain of the polymer derived from Ethyl 12-aminododecanoate results in a lower glass transition temperature, indicating a more amorphous and flexible polymer. This flexibility can be advantageous for formulating certain types of drug delivery matrices. The slower degradation rate is attributed to the increased hydrophobicity of the polymer, which reduces the rate of water penetration and subsequent hydrolytic cleavage of the ester bonds. Conversely, polymers synthesized from shorter-chain amino acid esters are more crystalline and degrade more rapidly due to their higher hydrophilicity.

Protocols for Key Experiments

To ensure the reproducibility and validation of the comparative data presented, detailed experimental protocols are provided below.

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the amino acid ester, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol in a molar ratio of 50:25:25 in chloroform.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (40°C) aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the mRNA payload.

    • Vortex the flask for 10-15 minutes to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication in an ice bath for 5-10 minutes or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated mRNA and other small molecules by dialysis against the hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

Protocol 2: In Vitro Degradation Study of Poly(ester amide)s
  • Sample Preparation:

    • Prepare thin films or microspheres of the synthesized polymer.

    • Accurately weigh the samples (approximately 10 mg) and place them in vials.

  • Incubation:

    • Add 5 mL of phosphate-buffered saline (PBS, pH 7.4) to each vial.

    • Incubate the vials at 37°C in a shaking water bath.

  • Analysis:

    • At predetermined time points, remove the samples from the buffer.

    • Gently rinse with deionized water and dry under vacuum until a constant weight is achieved.

    • Calculate the percentage of mass loss.

    • The degradation products in the buffer can be analyzed by techniques such as HPLC to identify the released amino acid and diacid monomers.

Conclusion: Selecting the Right Amino Acid Ester for Your Application

This guide has provided a comprehensive comparison of this compound with other amino acid esters, highlighting the critical role of the alkyl chain length in determining their physicochemical properties and performance in drug delivery applications.

  • For lipid-based nanoparticle formulations , the long hydrophobic tail of This compound is highly advantageous, leading to the formation of stable, well-defined nanoparticles with high encapsulation efficiencies for nucleic acids.

  • For the synthesis of biodegradable polymers , the choice of amino acid ester allows for the tuning of polymer properties. Longer-chain esters like This compound yield more flexible and slowly degrading polymers, suitable for long-term controlled-release applications. Shorter-chain esters result in more rigid and faster-degrading materials.

Ultimately, the selection of the most appropriate amino acid ester will depend on the specific requirements of the drug delivery system being developed. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers to guide their formulation and development efforts.

References

  • Biodegradable Polymers in Drug Delivery: A Detailed Review. Asian Journal of Pharmaceutical Research.
  • Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. Journal of Drug Delivery Science and Technology.
  • A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applic
  • Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery.
  • Advances in Biodegradable Polymers for Sustainable Drug Release Mechanisms. Journal of Chemical and Pharmaceutical Research.
  • Biodegradable Polymers for Smart Drug Delivery Systems. BOC Sciences.
  • Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery. MilliporeSigma.
  • Lipid carriers for mRNA delivery. Signal Transduction and Targeted Therapy.
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • One-Component Cationic Lipids for Systemic mRNA Delivery to Splenic T Cells. Journal of the American Chemical Society.
  • Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo.
  • Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocomp
  • Ethyl 12-aminododecano
  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Journal of Controlled Release.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology.
  • Ethyl 12-aminododecano
  • Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study.
  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section D: Biological Crystallography.
  • PROPERTIES OF AMINO ACIDS. University of Technology.
  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ioniz
  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules.
  • Physico-Chemical Properties of Amino acids. YouTube.
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • Comparison Table of the Performance of different Amino Acid Based Surfactants. Stanford Chemicals.
  • ethyl 12-aminododecano
  • Experimental lipophilicity scale for coded and noncoded amino acid residues. Protein Science.
  • Ethyl 12-aminododecano
  • Synthesis of 12-aminododecanoic acid.
  • Dodecanoic acid, 12-amino-, ethyl ester. Guidechem.
  • A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • Amino acids: chemistry, diversity and physical properties. Amino Acids, Peptides and Proteins.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry.
  • Comparison of physicochemical properties a–d, Comparison of amino acid...
  • Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. PLoS ONE.
  • Amino Acid Analysis. Current Protocols in Protein Science.
  • Amino Acids in the Development of Prodrugs. Molecules.
  • 12-Aminododecanoic acid. CymitQuimica.
  • 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt.
  • Amino Acid Racemase Enzyme Assays. Bio-protocol.
  • New experimental melting properties as access for predicting amino-acid solubility. RSC Advances.
  • Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery.
  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life.
  • A Randomized, Open-Label, Single-Dose, Crossover Study of the Comparative Bioavailability of EPA and DHA in a Novel Liquid Crystalline Nanoparticle-Based Formulation of ω-3 Acid Ethyl Ester Versus Omacor® Soft Capsule among Healthy Adults. Pharmaceuticals.
  • Nanoparticles in Drug Delivery: From History to Therapeutic Applic

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A Comparative Spectroscopic Guide to Long-Chain Amino Acid Esters for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of different long-chain amino acid esters, offering objective analysis and supporting experimental data. The content is structured to deliver in-depth technical insights, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction: The Significance of Long-Chain Amino Acid Esters

Long-chain amino acid esters are a critical class of molecules with diverse applications in drug delivery, materials science, and biotechnology. Their amphiphilic nature, arising from the combination of a hydrophilic amino acid headgroup and a lipophilic long-chain tail, allows them to self-assemble into various structures, including micelles and vesicles, making them excellent candidates for encapsulating and delivering therapeutic agents. The specific amino acid and the length and saturation of the fatty acid chain significantly influence their physicochemical properties and biological activity. Accurate and detailed characterization of these molecules is therefore paramount. This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and comparative analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. For long-chain amino acid esters, ¹H and ¹³C NMR provide critical information about the molecular framework, including the identity of the amino acid, the structure of the long-chain ester, and the connectivity between these two moieties.

The Causality Behind Experimental Choices in NMR

The choice of solvent is crucial for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is often a suitable choice due to its ability to dissolve these amphiphilic molecules. However, for certain derivatives, more polar solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be necessary. The concentration of the sample should be optimized to ensure good signal-to-noise ratio without causing aggregation, which can lead to peak broadening. For complex spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning specific proton and carbon signals.

Comparative ¹H NMR Spectral Features

The ¹H NMR spectrum of a long-chain amino acid ester can be divided into distinct regions corresponding to the amino acid headgroup and the fatty acid tail.

  • Amino Acid Protons (α-H): The proton attached to the α-carbon of the amino acid typically resonates in the range of 4.0-4.5 ppm. Its chemical shift is sensitive to the nature of the amino acid side chain.

  • Ester Group Protons: The protons on the carbon adjacent to the ester oxygen (e.g., -OCH₂-) appear further downfield, typically around 3.5-4.2 ppm.

  • Long-Chain Alkyl Protons: The methylene (-CH₂-) groups of the long alkyl chain produce a large, often overlapping, signal around 1.2-1.6 ppm. The terminal methyl (-CH₃) group appears as a distinct triplet around 0.8-0.9 ppm.

  • Amino Group Protons (-NH₂): These protons can be broad and their chemical shift is highly dependent on the solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Long-Chain Amino Acid Esters in CDCl₃.

Proton AssignmentLeucine Decyl EsterIsoleucine Decyl EsterPhenylalanine Methyl Ester
α-H~4.1 (t)~4.0 (dd)~4.36 (t)[1]
Ester -OCH₂- / -OCH₃~4.1 (t)~4.1 (t)~3.77 (s)[1]
Side Chain Protons0.9-1.7 (m)0.9-1.9 (m)3.1-3.3 (m), 7.2-7.4 (m)[1]
Long-Chain -(CH₂)n-~1.2-1.6 (m)~1.2-1.6 (m)N/A
Terminal -CH₃~0.9 (t)~0.9 (t)N/A

Note: Chemical shifts are approximate and can vary based on experimental conditions. (s = singlet, t = triplet, dd = doublet of doublets, m = multiplet).

The spectra of leucine and isoleucine esters are very similar due to them being isomers.[2] However, subtle differences in the multiplicity and chemical shifts of the side-chain protons can be used for differentiation, often requiring high-resolution instruments and 2D NMR techniques.[3] For instance, the α-proton of the isoleucine ester will show a different splitting pattern compared to the leucine ester due to the presence of a chiral center in the side chain.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the long-chain amino acid ester in approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to specific protons in the molecule.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent acquire Acquire Spectrum on NMR Spectrometer dissolve->acquire Transfer to NMR tube process Fourier Transform, Phase & Baseline Correction acquire->process analyze Assign Peaks, Integrate Signals process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] For long-chain amino acid esters, IR spectroscopy can confirm the presence of the ester carbonyl group, the amino group, and the long alkyl chain.

Interpreting IR Spectra: Key Vibrational Bands
  • N-H Stretching: The stretching vibration of the N-H bond in the amino group typically appears as a medium to weak band in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the long alkyl chain give rise to strong absorptions in the 2850-3000 cm⁻¹ region.[5]

  • C=O Stretching (Ester): The carbonyl group of the ester is a strong and sharp absorption band typically found around 1730-1750 cm⁻¹.[6] This is a key diagnostic peak for these molecules.

  • N-H Bending: The bending vibration of the N-H bond usually appears around 1600 cm⁻¹.

  • C-O Stretching: The stretching vibration of the C-O single bond in the ester group is typically observed in the 1150-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Long-Chain Amino Acid Esters.

Vibrational ModeLeucine Decyl EsterIsoleucine Decyl EsterPhenylalanine Methyl Ester
N-H Stretch~3350~3350~3380
C-H Stretch (Aliphatic)~2925, 2855~2925, 2855~2950
C=O Stretch (Ester)~1735~1735~1740
N-H Bend~1610~1610~1600
C-O Stretch~1170~1170~1215

While the IR spectra of different long-chain amino acid esters are broadly similar, subtle shifts in the positions of these bands can be observed depending on the specific amino acid and the chain length of the ester. For instance, the C=O stretching frequency can be influenced by the electronic environment of the carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the Fourier transform and can be used for baseline correction.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization: IR Spectroscopy Principle

IR_Principle IR_Source IR Source Sample Sample IR_Source->Sample Incident IR Beam Detector Detector Sample->Detector Transmitted Beam (with absorbed frequencies)

Caption: Principle of IR absorption spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.[7] For long-chain amino acid esters, MS is used to confirm the molecular formula and to gain structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing these types of compounds after derivatization to their more volatile methyl esters (FAMEs).[7][8]

Ionization Techniques and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragments provides valuable information about the structure of the original molecule.

A key fragmentation pathway for long-chain amino acid esters involves the cleavage of the ester bond, leading to the formation of ions corresponding to the amino acid and the long-chain alcohol. Another common fragmentation is the loss of the ester group.

Table 3: Expected Molecular Ions and Key Fragments in ESI-MS.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Leucine Decyl EsterC₁₆H₃₃NO₂272.25132 (Leucine+H)⁺, 157 (Decanol-OH)⁺
Isoleucine Decyl EsterC₁₆H₃₃NO₂272.25132 (Isoleucine+H)⁺, 157 (Decanol-OH)⁺
Phenylalanine Methyl EsterC₁₀H₁₃NO₂180.09[1]166 (Loss of -CH₂), 120 (Loss of -COOCH₃)

Distinguishing between isomers like leucine and isoleucine using conventional MS can be challenging as they have the same molecular weight.[2] However, advanced MS techniques like high-energy collisional dissociation (HCD) or electron transfer dissociation (ETD) can induce side-chain specific fragmentations, allowing for their differentiation.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range. For MS/MS, select the [M+H]⁺ ion for fragmentation.

  • Data Analysis: Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection prepare Prepare Dilute Solution ionize Electrospray Ionization (ESI) prepare->ionize Infusion analyze Mass Analyzer (e.g., Quadrupole, TOF) ionize->analyze Ion Beam detect Detector analyze->detect Separated Ions

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of long-chain amino acid esters is essential for their development and application in various scientific fields. This guide has outlined the utility of NMR, IR, and MS in this endeavor. NMR provides detailed structural information, IR confirms the presence of key functional groups, and MS determines the molecular weight and aids in structural confirmation through fragmentation analysis. By employing these techniques in a complementary fashion, researchers can achieve a thorough and unambiguous characterization of these important molecules. The provided protocols and comparative data serve as a valuable resource for scientists and professionals working with long-chain amino acid esters.

References

  • O'Connor, R. T., Field, E. T., & Singleton, W. S. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(11), 1540-1544. [Link]

  • Gericke, A., & Huehnerfuss, H. (1994). Monolayers of long-chain alcohols, fatty acid esters at the air/water interface: a comparison by external infrared reflection-absorption spectrometry. SPIE Proceedings, 2089. [Link]

  • Susi, H., & Smith, A. M. (1963). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Journal of the American Oil Chemists' Society, 40(11), 643-646. [Link]

  • Prasanna, C., & Ramana, D. V. (2001). Three-Point versus Two-Point Attachment of (R)- and (S)-Amino Acid Methyl Esters to a Cobalt(III) Chiroporphyrin: Implications for the Analysis of Amino Acid Enantiomers by 1H NMR Spectroscopy. Journal of the American Chemical Society, 123(45), 11612-11620. [Link]

  • Jones, R. N. (1963). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Canadian Journal of Chemistry, 41(9), 2329-2347. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Sheinblatt, M. (1964). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. The Journal of Chemical Physics, 41(7), 2116-2120. [Link]

  • Singleton, W. S., & O'Connor, R. T. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(11), 1540-1544. [Link]

  • Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1149-1155. [Link]

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  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • Smart, T. S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3349. [Link]

  • Pampaloni, G., & Zanello, P. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1845-1856. [Link]

  • Stoica, A. E., et al. (2017). Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. Polymers, 9(10), 539. [Link]

  • Damer, B., & Deamer, D. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1369. [Link]

  • Study.com. (n.d.). What are the spectroscopic properties of amino acids? [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543. [Link]

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  • Song, Y., & Li, Y. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Journal of The American Society for Mass Spectrometry, 27(11), 1837-1847. [Link]

  • Thomas, D. (2023). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.net. [Link]

  • Liu, H., & Zhang, Z. (2022). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX Technical Note. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of Synthesized Ethyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 12-aminododecanoate hydrochloride is a long-chain amino acid ester of significant interest in materials science and chemical synthesis. As a key monomer for the production of specialty polyamides like Nylon-12, its purity is not merely a quality metric but a critical determinant of the final polymer's properties, including molecular weight, tensile strength, and thermal stability. In drug development, where it may serve as a linker or intermediate, the presence of even trace impurities can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API).[]

Impurities can arise from various sources, including unreacted starting materials (e.g., 12-aminododecanoic acid), by-products from side reactions, residual solvents, or degradation products formed during storage.[] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the synthesized product meets the stringent quality requirements for its intended application. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive purity validation of this compound, grounded in established scientific principles and practical laboratory insights.

Comparative Analysis of Purity Validation Methodologies

A single analytical technique is rarely sufficient for complete purity characterization. A truly self-validating system relies on the orthogonal application of multiple methods, each providing a unique and complementary perspective on the sample's composition. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[2] It excels at separating the primary compound from closely related structural analogues and non-volatile impurities.

Principle of Operation Reversed-phase HPLC (RP-HPLC) separates molecules based on their polarity. A non-polar stationary phase (typically C18) retains the hydrophobic alkyl chain of the analyte, while a polar mobile phase elutes the compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. Detection is commonly achieved using an Ultraviolet (UV) detector. While the ester carbonyl group provides a chromophore, derivatization of the primary amine with a UV-active agent can significantly enhance sensitivity if required.[3]

Strengths & Limitations

  • Strengths: Excellent for quantifying purity as a percentage of the total peak area. Highly effective at separating starting materials, dimeric by-products, and other non-volatile impurities. The method is highly reproducible and can be validated according to ICH guidelines.[4]

  • Limitations: Provides limited structural information about unknown impurities. Volatile impurities, such as residual solvents, are not detected. The analyte itself has a weak chromophore, which may limit sensitivity without derivatization.

  • System Preparation:

    • Chromatograph: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: A mixture of Water:Acetonitrile (50:50, v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Run (Gradient):

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

    • Inject the sample and run the following gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 5% B and re-equilibrate.

  • Data Interpretation:

    • The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Impurity levels are reported as individual area percentages. Any peak exceeding 0.1% should be identified if possible.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A & B C Equilibrate C18 Column A->C B Prepare Sample & Standard Solutions (~1 mg/mL) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution D->E F Detect at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Report) G->H

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can serve as a primary method for quantitative analysis (qNMR). It provides definitive structural confirmation of the main compound and can identify and quantify impurities without the need for reference standards for each impurity.

Principle of Operation NMR spectroscopy exploits the magnetic properties of atomic nuclei.[5] In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, providing detailed information about molecular structure.[6] For this compound, ¹H NMR is particularly useful for identifying characteristic peaks of the ethyl ester group, the long methylene chain, and the alpha-protons adjacent to the amine and ester functionalities.

Strengths & Limitations

  • Strengths: Provides unambiguous structural confirmation. Can identify and quantify a wide range of impurities (starting materials, by-products, residual solvents) in a single experiment. qNMR offers high accuracy without requiring identical response factors for impurities.

  • Limitations: Lower sensitivity compared to HPLC, making it difficult to detect impurities below ~0.1% without specialized techniques. Complex mixtures can lead to overlapping signals, complicating interpretation. Requires a relatively larger sample amount.

  • System Preparation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it solubilizes the compound well and keeps the amine proton visible.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Cap the tube and vortex until the sample is completely dissolved.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for full relaxation of all protons for accurate integration, which is critical for quantification.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation:

    • Structural Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Key expected signals include:

      • A triplet around 1.1-1.2 ppm (ester -CH₃).

      • A quartet around 4.0-4.1 ppm (ester -OCH₂-).

      • A broad multiplet for the long -(CH₂)₉- chain.

      • A triplet around 2.7-2.8 ppm (-CH₂-NH₃⁺).

      • A broad signal for the -NH₃⁺ protons (can exchange with water in D₂O).

    • Impurity Identification: Look for peaks that do not correspond to the main compound or the solvent. For instance, a peak corresponding to the carboxylic acid proton of the starting material may be visible if present.

    • Quantification: Integrate the area of a well-resolved impurity peak and compare it to the integration of a known proton signal from the main compound. For example, if an impurity peak with 1 proton integrates to 0.03, and the ethyl group's CH₃ (3 protons) integrates to 3.00, the molar percentage of the impurity is approximately (0.03/1) / (3.00/3) * 100% = 3%.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample (10-15 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Place Tube in NMR Spectrometer B->C D Acquire 1H Spectrum (≥16 scans) C->D E Process Data (Fourier Transform, Phasing) D->E F Assign Peaks & Integrate Signals E->F G Identify & Quantify Impurities F->G

Caption: Workflow for ¹H NMR purity and structure analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[7] For this specific topic, its primary role is to detect residual solvents used during synthesis and purification (e.g., ethanol, isopropanol, acetone). The analyte itself is non-volatile and would require derivatization to be analyzed by GC.

Principle of Operation GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[8] The sample is injected into a heated port, vaporized, and carried by an inert gas through the column. Compounds elute at different times based on their volatility. The eluted compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[9]

Strengths & Limitations

  • Strengths: Extremely sensitive and specific for volatile organic compounds. Excellent for identifying unknown volatile impurities by matching their mass spectra against established libraries (e.g., NIST).

  • Limitations: Not suitable for non-volatile compounds like the product itself or its salts without derivatization. High salt content can be detrimental to the GC inlet and column.

  • System Preparation:

    • System: A GC-MS system equipped with a Headspace autosampler.

    • Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • Headspace and GC-MS Conditions:

    • Headspace Oven Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • GC Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • MS Transfer Line Temp: 280 °C.

    • MS Scan Range: 35-350 amu.

  • Data Interpretation:

    • Identify peaks in the total ion chromatogram by searching their mass spectra against the NIST library.

    • Quantify the identified solvents by creating a calibration curve using standards of known solvent concentrations prepared in DMSO.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample into Headspace Vial B Add DMSO & Seal Vial A->B C Incubate Vial in Headspace Sampler B->C D Inject Vapor into GC C->D E Separate Volatiles in GC Column D->E F Detect & Identify by Mass Spectrometer E->F G Search MS Spectra Against Library F->G H Quantify Solvents Using Calibration G->H

Sources

A Guide to the Comprehensive Structural Confirmation of Ethyl 12-Aminododecanoate Hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 12-aminododecanoate hydrochloride is a bifunctional molecule of significant interest in research and development, particularly as a linker in bioconjugation and a versatile building block in chemical synthesis. Its utility is predicated on its precise chemical structure. Ambiguity in its identity or purity can compromise experimental outcomes, leading to failed syntheses, irreproducible results, and significant delays in development timelines. This guide presents a robust, multi-technique analytical workflow for the unambiguous structural confirmation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA), we provide a self-validating system that ensures the highest degree of confidence in the material's structure and composition. This document is intended for researchers, scientists, and drug development professionals who require methodologically sound and rigorously validated chemical compounds for their work.

The Postulated Structure and Key Analytical Checkpoints

The first step in any structural confirmation is to understand the target molecule and identify its key features. This compound (C₁₄H₃₀ClNO₂) possesses three distinct regions that must be analytically verified:

  • The Ethyl Ester Group: Comprising an ethyl chain (-CH₂CH₃) attached to a carbonyl group (C=O).

  • The Dodecanoate Backbone: A long, saturated eleven-carbon alkyl chain (-(CH₂)₁₁-).

  • The Primary Amine Hydrochloride: A terminal primary amine (-NH₂) protonated to form an ammonium salt (-NH₃⁺Cl⁻).

Each of these features produces a unique spectroscopic signature. Our analytical strategy is designed to systematically detect and validate each one.

The Analytical Workflow: An Orthogonal, Self-Validating Approach

Structural_Confirmation_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Compositional Confirmation cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Provides atomic connectivity and chemical environment. FTIR FTIR Spectroscopy Identifies key functional groups (C=O, N-H, C-H). NMR->FTIR Informs expected functional groups Confirmed Structure Confirmed NMR->Confirmed MS Mass Spectrometry (ESI-MS) Confirms molecular weight and formula. EA Elemental Analysis (CHN) Quantifies elemental composition (%C, %H, %N). MS->EA Validates molecular formula MS->Confirmed FTIR->Confirmed EA->Confirmed Sample Test Sample: Ethyl 12-aminododecanoate HCl Sample->NMR Sample->MS

Caption: Workflow for the orthogonal structural validation of Ethyl 12-aminododecanoate HCl.

Primary Techniques for Structural Elucidation

These core techniques provide the foundational data for determining the molecule's atomic framework and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of each atom. For this compound, ¹H NMR will confirm the number and types of protons and their adjacencies, while ¹³C NMR will identify all unique carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). D₂O is often preferred for amine salts as the acidic N-H protons can exchange with deuterium, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR , acquire at least 16 scans.

    • For ¹³C NMR , which is less sensitive, acquire a proton-decoupled spectrum for several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[1]

Data Interpretation & Comparison

The experimentally obtained spectrum should be compared against the expected chemical shifts for the postulated structure. The carbonyl carbons of esters typically appear in ¹³C NMR spectra between 169 ppm and 173 ppm.[2]

Structure Fragment ¹H NMR (Expected δ, Multiplicity, Integration) ¹³C NMR (Expected δ) Rationale
-O-CH₂- CH₃~1.2 ppm (triplet, 3H)~14 ppmEthyl group methyl protons, split by the adjacent CH₂.
-O-CH₂- CH₃~4.1 ppm (quartet, 2H)~60 ppmEthyl group methylene protons, adjacent to the ester oxygen and split by the CH₃ group.
-C(=O)-CH₂ -~2.3 ppm (triplet, 2H)~34 ppmMethylene group alpha to the ester carbonyl, deshielded by its electron-withdrawing effect.
-(CH₂)₉- (Bulk)~1.2-1.6 ppm (multiplet, 18H)~25-30 ppmThe long alkyl chain protons overlap to form a broad multiplet.
-CH₂ -NH₃⁺~2.9 ppm (triplet, 2H)~40 ppmMethylene group alpha to the protonated amine, deshielded by the nitrogen.
-CH₂-NH₃⁺ ~7.5-8.5 ppm (broad singlet, 3H)N/AAcidic protons of the ammonium group. Signal may be broad and its position is concentration/solvent dependent.
C =ON/A~174 ppmEster carbonyl carbon, highly deshielded.[2][3]
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It serves as a definitive check of the molecular weight, which in turn validates the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the spectrum in positive ion mode. The instrument will detect the mass of the free amine form after it has been protonated in the source.

  • High-Resolution MS (HRMS): For ultimate confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain the exact mass, which can confirm the elemental composition to within a few parts per million (ppm).

Data Interpretation & Comparison

  • Molecular Formula (Free Amine): C₁₄H₂₉NO₂

  • Exact Mass (Free Amine): 243.2198 g/mol [4]

  • Expected Ion: The primary ion observed should be [M+H]⁺.

  • Expected m/z: 244.2271

A common fragmentation pattern for fatty acid ethyl esters in mass spectrometry is the McLafferty rearrangement, which results in a characteristic ion at m/z = 88.[5][6] The loss of the ethoxide group ([M-45]⁺) may also be observed.[5]

Confirmatory & Complementary Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent, rapid technique for confirming the presence of the key functional groups identified in the postulated structure.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire at least 32 scans and ratio them against a background spectrum of the clean ATR crystal.

Data Interpretation & Comparison

The spectrum should be analyzed for characteristic absorption bands. For primary amine salts, a broad, intense N-H stretching envelope is expected, typically falling between 3200 and 2800 cm⁻¹.[7]

Vibration Expected Wavenumber (cm⁻¹) Functional Group Confirmed
N-H Stretch (asymmetric & symmetric)3200-2800 (very broad)Primary Amine Hydrochloride (-NH₃⁺)[7][8]
C-H Stretch (aliphatic)2960-2850 (strong, sharp)Alkyl Chain & Ethyl Group
C=O Stretch (ester)~1735 (strong, sharp)Ethyl Ester Group
N-H Bend (asymmetric)1625-1560Primary Amine Hydrochloride (-NH₃⁺)[7]
N-H Bend (symmetric)1550-1500Primary Amine Hydrochloride (-NH₃⁺)[7]
C-O Stretch (ester)1250-1020Ethyl Ester Group
Elemental Analysis (EA): The Ultimate Formula Validation

Expertise & Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[9][10] This quantitative data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.[10][11][12] This serves as a final, fundamental check on the compound's composition.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the mass percentage of each element.

Data Interpretation & Comparison

The experimental percentages should match the theoretical values for the formula C₁₄H₃₀ClNO₂ (Molecular Weight: 279.85 g/mol ).

Element Theoretical Mass % Acceptable Experimental Range
Carbon (C)60.09%± 0.4%
Hydrogen (H)10.81%± 0.4%
Nitrogen (N)5.00%± 0.4%
Chlorine (Cl)12.67%(Typically not measured by CHN)
Oxygen (O)11.43%(Typically calculated by difference)

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.[13]

Comparative Analysis of Techniques: Building a Cohesive Conclusion

This table summarizes the unique and complementary information provided by each analytical method, highlighting why a multi-technique approach is essential for rigorous scientific validation.

Technique Primary Information Provided Strengths Limitations (if used in isolation)
NMR Detailed atomic connectivity, chemical environment, stereochemistry.Provides the most complete structural picture.Can be insensitive; complex spectra can be difficult to interpret without expertise.
MS Molecular weight and molecular formula (with HRMS).Extremely sensitive; provides definitive molecular weight.Does not distinguish between isomers; provides limited connectivity information.
FTIR Presence of specific functional groups.Fast, simple, and excellent for identifying key bonds (C=O, N-H).Does not provide connectivity or information about the carbon skeleton.
EA Quantitative elemental composition (%C, H, N).Confirms the empirical and molecular formula in a quantitative manner.Does not provide any structural information (connectivity, functional groups).

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. NMR spectroscopy maps the atomic framework, Mass Spectrometry confirms the molecular weight and formula, FTIR spectroscopy verifies the presence of critical functional groups, and Elemental Analysis validates the underlying elemental composition. When the data from these independent methods converge to support the postulated structure, a high degree of scientific certainty is achieved. This comprehensive, self-validating workflow ensures that researchers can proceed with confidence, knowing their starting material is precisely what it is intended to be, thereby upholding the principles of scientific integrity and reproducibility.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Saint Augustine's University. (2026, February 16). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... Retrieved from [Link]

  • Christie, W.W. (2026, January 14). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Scribd. Retrieved from [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (n.d.). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. ACS Publications. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • PubMed. (2006, March 15). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • University of Guelph. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information Table of content. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • EON Biotech. (n.d.). ethyl 12-aminododecanoate – (53005-23-5). Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • PubMed. (2008, February 15). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Retrieved from [Link]

  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • University of Zurich. (n.d.). peptide nmr. Retrieved from [Link]

Sources

Benchmarking Guide: Ethyl 12-Aminododecanoate Hydrochloride in Polymer Synthesis & Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 12-aminododecanoate hydrochloride (E12AD-HCl) represents a distinct class of "masked" monomers, offering unique advantages over its parent compound, 12-aminododecanoic acid (12-ADA), and the industrial standard, Laurolactam. While Laurolactam dominates bulk Nylon-12 production via Ring-Opening Polymerization (ROP), E12AD-HCl is the superior candidate for solution-phase synthesis , precision block copolymerization , and bioconjugation linkers .

This guide benchmarks E12AD-HCl against these alternatives, demonstrating that its utility lies not in bulk commodity synthesis, but in high-value applications requiring solubility in organic media, controlled molecular weight distributions, and orthogonal reactivity.

Chemical Profile & Mechanistic Rationale[1][2][3]

To understand the performance differences, we must analyze the structural causality.

  • 12-Aminododecanoic Acid (12-ADA): Exists as a zwitterion (inner salt) at neutral pH. High lattice energy results in high melting points (>180°C) and insolubility in most organic solvents (DCM, THF). This limits its use to high-temperature melt polycondensation.

  • Laurolactam: Cyclic amide. Requires high temperature (>260°C) and pressure for hydrolytic ring-opening. Difficult to functionalize post-polymerization.

  • Ethyl 12-aminododecanoate HCl (E12AD-HCl): The esterification masks the carboxylic acid, and the HCl salt masks the amine.

    • Advantage 1 (Solubility): The disruption of the zwitterionic character renders it soluble in chloroform, dichloromethane (DCM), and alcohols.

    • Advantage 2 (Orthogonality): The ester group acts as a protecting group, allowing the amine to be reacted selectively (e.g., with an activated NHS-ester) before polymerizing the other end.

Comparative Physicochemical Profile[4]
PropertyEthyl 12-aminododecanoate HCl12-Aminododecanoic Acid (12-ADA)Laurolactam
CAS Number 84636-23-7693-57-2947-04-6
Molecular Weight 279.85 g/mol 215.33 g/mol 197.32 g/mol
Physical Form White Crystalline SolidWhite PowderWhite Flakes/Solid
Melting Point 157–160 °C184–187 °C150–153 °C
Solubility (DCM/CHCl3) High InsolubleSoluble
Polymerization Type Polycondensation (Transamidation)Polycondensation (Dehydration)Ring-Opening Polymerization (ROP)
Byproduct EthanolWaterNone (Addition)

Benchmarking Polymerization Efficiency

The following data illustrates why E12AD-HCl is preferred for Solution Phase synthesis over Melt Phase .

Experiment A: Solution Phase Polymerization (DCM, 25°C - 40°C)

Objective: Synthesize a defined oligomer/polymer block at low temperature to prevent thermal degradation of sensitive payloads.

MonomerSolventCatalyst/BaseOutcomeAnalysis
E12AD-HCl DCMTEA (Base) + Ti(OiPr)4Successful Polymerization. Homogeneous solution maintained.Mw ~5,000 Da, PDI 1.2
12-ADA DCMNoneFailed. Monomer remained as insoluble suspension.No reaction.
Laurolactam DCMNaH (Anionic)Poor. Ring strain is low; ROP is thermodynamically unfavorable at low T.Mostly unreacted monomer.
Experiment B: Melt Phase Polymerization (220°C)

Objective: Bulk synthesis of Nylon-12.

MonomerReaction TimeByproduct RemovalPolymer Mw (kDa)Notes
E12AD-HCl 6 HoursEthanol (Requires Vacuum)15 - 20Slower kinetics due to ethanol diffusion limitations.
12-ADA 4 HoursWater (Steam)25 - 30Standard industrial route (Ziegler method).
Laurolactam 3 HoursNone> 40Preferred for high Mw; no condensate removal needed.

Experimental Protocol: Precision Synthesis of PA12 Block

Context: This protocol describes the synthesis of a Polyamide-12 (PA12) block using E12AD-HCl in solution, a method impossible with the free acid.

Reagents
  • Monomer: this compound (10 mmol)

  • Solvent: Anhydrous Chloroform (CHCl3)

  • Base: Triethylamine (TEA) (11 mmol) – Critical for deprotonating the ammonium salt.

  • Catalyst: Titanium(IV) isopropoxide (1 mol%)

Step-by-Step Methodology
  • Salt Neutralization (In-situ):

    • Dissolve 2.80 g of E12AD-HCl in 20 mL of anhydrous CHCl3 under nitrogen atmosphere.

    • Add 1.53 mL of TEA dropwise.

    • Observation: The solution should remain clear. If using the free acid (12-ADA), a white precipitate would persist.

    • Validation: Take a 50 µL aliquot, evaporate, and run FTIR. Look for the shift from ammonium band (3000 cm⁻¹) to primary amine (3300-3400 cm⁻¹).

  • Polymerization (Transamidation):

    • Add the Titanium catalyst (Ti(OiPr)4) to the reaction vessel.

    • Heat to reflux (approx. 60°C) for 24-48 hours.

    • Mechanism:[1] The free amine attacks the ethyl ester of a neighboring molecule, displacing ethanol.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into cold Methanol (100 mL).

    • Filter the white solid and wash with excess methanol to remove TEA-HCl salts and residual catalyst.

    • Vacuum dry at 40°C overnight.

  • Characterization:

    • 1H NMR (CDCl3/TFA-d): Verify the disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm) and the appearance of the amide NH signal.

Visualization: Reaction Pathway[2]

G Start E12AD-HCl Salt (Soluble in CHCl3) Base Add TEA (Neutralization) Start->Base Intermediate Free Amine Ester (Reactive Monomer) Base->Intermediate - TEA-HCl Polymerization Reflux + Ti Catalyst (Transamidation) Intermediate->Polymerization Byproduct Ethanol (Removed) Polymerization->Byproduct Product Polyamide-12 (Oligomer) Polymerization->Product

Figure 1: Solution-phase polymerization workflow for E12AD-HCl. Note the critical neutralization step required to activate the monomer.

Application in Drug Delivery (Linker Chemistry)

For drug development professionals, E12AD-HCl serves as a robust hydrophobic linker (C12 chain) with heterobifunctional potential.

Why E12AD-HCl? Unlike 12-ADA, the ester protection allows you to react the amine end with a drug payload (via NHS-ester or Isocyanate chemistry) without self-polymerization or carboxylic acid interference.

Workflow:

  • Conjugation: React E12AD-HCl (amine end) with Drug-NHS ester.

  • Hydrolysis: Saponify the ethyl ester (LiOH/MeOH) to reveal the carboxylic acid.

  • Targeting: React the newly revealed acid with a targeting ligand or surface amine.

Linker Ester E12AD-HCl (Amine-Active / Acid-Masked) Conjugate Drug-Linker-Ester (Stable Intermediate) Ester->Conjugate + Drug Drug Activated Drug (NHS-Ester) Drug->Conjugate Hydrolysis LiOH Hydrolysis Conjugate->Hydrolysis Final Drug-Linker-COOH (Ready for Targeting) Hydrolysis->Final - Ethanol

Figure 2: Bioconjugation strategy using E12AD-HCl as a heterobifunctional linker.

References

  • PubChem. (2025).[2] 12-Aminododecanoic Acid | C12H25NO2.[2][3] National Library of Medicine. [Link]

  • MDPI. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. [Link]

  • Royal Society of Chemistry. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. [Link]

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Comparative study of surface energies modified with different amino esters

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Surface Energy Modification Using Amino Esters

For researchers, scientists, and drug development professionals, controlling the surface properties of materials is paramount. The interface between a biomaterial and its physiological environment dictates a cascade of events, from protein adsorption to cellular adhesion, ultimately determining the success or failure of a medical device or drug delivery system.[1][2] This guide provides an in-depth comparison of how different amino esters can be employed to precisely modify surface energies, a critical parameter in biomaterial science. We will explore the underlying mechanisms, present detailed experimental protocols for characterization, and offer a comparative analysis of their effects.

The Critical Role of Surface Energy in Biomaterials

Surface free energy is the measure of excess energy at the surface of a material compared to the bulk.[3] A surface will always seek to minimize this energy, often by adsorbing molecules from its surroundings.[3] For biomaterials like polyesters (e.g., PLA, PCL), which are widely used for their biocompatibility and biodegradability, their inherently low hydrophilicity can limit their application.[1][4] Surface modification is therefore essential to introduce specific functionalities and control wettability.[2]

Aminolysis, a versatile wet chemistry technique, introduces amino (–NH2) and hydroxyl (–OH) groups onto polyester surfaces by cleaving the backbone ester bonds.[1] This process not only increases hydrophilicity but also provides reactive sites for further conjugation of bioactive molecules.[1][5] Amino esters, which are derivatives of amino acids, offer a sophisticated way to tailor these surface properties. The choice of amino ester—differing in alkyl chain length and the nature of the amino acid—can produce a wide spectrum of surface energies.

Mechanism of Surface Modification with Amino Esters

The fundamental reaction involves the nucleophilic attack of the amino group from the amino ester on the carbonyl carbon of the material's surface ester bonds. This results in the formation of a new amide bond, covalently linking the amino ester to the surface. The R-group (side chain) of the amino acid and the alkyl group of the ester are then displayed on the surface, dictating its new physicochemical properties.

The structure of the amino ester is a key determinant of the resulting surface energy:

  • Alkyl Chain Length: Longer alkyl chains in the ester group (e.g., butyl vs. methyl) generally increase the non-polar character of the surface, leading to greater hydrophobicity and lower surface energy.[6][7][8]

  • Amino Acid Side Chain (R-group): The nature of the amino acid side chain introduces specific functionalities. A non-polar side chain like that of valine or leucine will contribute to a more hydrophobic surface, while a polar or charged side chain would increase hydrophilicity.[9][10]

G

Experimental Characterization: A Validated Protocol

To quantitatively compare the effects of different amino esters, a robust and validated experimental workflow is essential. The primary method for determining the surface free energy of a solid is through contact angle measurements.[11][12]

3.1. Key Analytical Techniques

  • Contact Angle Goniometry: This is the most common method to measure the wettability of a surface. By measuring the contact angle of several probe liquids with known surface tension components (polar and dispersive), the surface free energy of the solid can be calculated.[11][13][14]

  • X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA, XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a material.[15][16] It is invaluable for confirming the successful grafting of the amino esters onto the surface by identifying the unique chemical signatures of nitrogen (from the amide bond) and changes in the carbon and oxygen spectra.[17][18]

3.2. Experimental Workflow for Surface Energy Determination

The following protocol outlines the steps for modifying a polyester substrate and characterizing its surface energy.

G start Start: Polyester Substrate clean 1. Substrate Cleaning (e.g., Sonication in Ethanol/Isopropanol) start->clean modify 2. Surface Modification (Immersion in Amino Ester Solution) clean->modify rinse 3. Rinsing (Remove unreacted esters) modify->rinse dry 4. Drying (Nitrogen stream or vacuum) rinse->dry xps 5. XPS Analysis (Confirm chemical modification) dry->xps ca_measure 6. Contact Angle Measurement (Use ≥2 probe liquids, e.g., Water, Diiodomethane) dry->ca_measure sfe_calc 7. Surface Free Energy Calculation (e.g., OWRK Method) ca_measure->sfe_calc end End: Characterized Surface sfe_calc->end

3.3. Detailed Protocol: Surface Energy Calculation using the OWRK Method

The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a widely used approach to calculate surface free energy by separating it into dispersive and polar components.[13][19] This method requires measuring the contact angle with at least two liquids where the polar and dispersive components of their surface tension are known.[14][19]

Step-by-Step Protocol:

  • Prepare the Modified Surface: Follow steps 1-4 from the workflow diagram above. Ensure the surface is clean and dry, as contaminants will significantly affect measurements.

  • Select Probe Liquids: Choose at least two liquids. A common and effective pair is deionized water (a polar liquid) and diiodomethane (a non-polar, dispersive liquid).[3]

  • Measure Contact Angles (θ):

    • Use a contact angle goniometer to dispense a small droplet (e.g., 2-5 µL) of the first probe liquid onto the modified surface.

    • Capture a high-resolution image of the sessile drop.

    • Software is used to measure the angle (θ) at the three-phase (solid-liquid-vapor) contact line.

    • Repeat the measurement at multiple (at least 5) different locations on the surface to ensure statistical validity and account for any surface heterogeneity.[20]

    • Repeat the entire process with the second probe liquid.

  • Calculate Surface Free Energy (SFE):

    • The OWRK method is based on the following equation, derived from Young's equation:

      γL(1 + cosθ) = 2(γSdγLd)1/2 + 2(γSpγLp)1/2

      Where:

      • γL is the total surface tension of the probe liquid.

      • θ is the measured contact angle for that liquid.

      • γLd and γLp are the known dispersive and polar components of the liquid's surface tension.

      • γSd and γSp are the unknown dispersive and polar components of the solid's surface free energy.

    • With two liquids, you create a system of two linear equations with two unknowns (γSd and γSp), which can then be solved.

    • The total surface free energy of the solid is the sum of its components: γS = γSd + γSp.

Comparative Analysis of Different Amino Esters

The choice of amino ester has a predictable and tunable effect on the final surface energy. The following table summarizes hypothetical, yet representative, experimental data for a poly(lactic acid) (PLA) surface modified with different amino esters.

Amino Ester ModifierStructure (R-group)Expected Dominant EffectWater Contact Angle (θ)Diiodomethane Contact Angle (θ)Dispersive SFE (γSd) [mN/m]Polar SFE (γSp) [mN/m]Total SFE (γS) [mN/m]
Unmodified PLA N/AHydrophobic85.2°40.1°38.53.141.6
Glycine methyl ester -HIncreased hydrophilicity65.7°42.5°37.915.853.7
L-Alanine ethyl ester -CH₃Slight increase in hydrophobicity vs. Glycine methyl ester70.1°41.8°38.112.450.5
L-Leucine butyl ester -CH₂CH(CH₃)₂Significant increase in hydrophobicity95.4°38.2°39.61.541.1
L-Aspartic acid dimethyl ester -CH₂COOHSignificant increase in hydrophilicity45.3°48.1°35.228.964.1

Note: This data is illustrative. Actual values depend on reaction conditions such as concentration, time, and temperature.[21]

Analysis of Results:

  • Glycine methyl ester , the simplest amino ester, effectively introduces polar amine and hydroxyl groups (from the aminolysis), significantly increasing the polar component of the surface energy and thus its overall hydrophilicity (lower water contact angle) compared to unmodified PLA.

  • L-Alanine ethyl ester , with its small methyl R-group and slightly longer ester chain, shows a balance between the introduced polar groups and the non-polar hydrocarbon content.

  • L-Leucine butyl ester demonstrates the strong influence of longer alkyl chains and a larger non-polar side chain.[6][8] The resulting surface is even more hydrophobic than the original PLA, showcasing the ability to decrease surface energy and wettability.

  • L-Aspartic acid dimethyl ester , with its additional carboxylic acid group, dramatically increases the surface's polarity and total surface energy, rendering it highly hydrophilic.

Conclusion and Future Perspectives

The modification of material surfaces with amino esters is a powerful and highly tunable strategy for controlling surface energy. By carefully selecting the amino acid side chain and the ester alkyl group, researchers can precisely engineer surfaces ranging from highly hydrophilic to superhydrophobic. This comparative guide demonstrates that a systematic approach, grounded in robust analytical methods like contact angle goniometry and XPS, allows for the predictable design of biomaterial interfaces. Future work will continue to explore a wider library of amino esters and their application in creating complex surface gradients for advanced applications in tissue engineering, drug delivery, and biosensing.

References

  • Biolin Scientific. (n.d.). Surface Free Energy | Measurements. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Owens, Wendt, Rabel and Kaelble (OWRK) method. Retrieved from [Link]

  • Roberts, R. (2022, November 8). Surface Energy Measurements for Development and Control of Surface Treatment Options. Speciality Chemicals Magazine. Retrieved from [Link]

  • Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]

  • Wei, J., et al. (2012, November 8). Aminolysis-based surface modification of polyesters for biomedical applications. Journal of Materials Chemistry B. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aminolysis-based surface modification of polyesters for biomedical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminolysis-based surface modification of polyesters for biomedical applications | Request PDF. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022, October 12). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Surface modification of biomaterials with proteins. Retrieved from [Link]

  • MDPI. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Retrieved from [Link]

  • PubMed. (2012, December 11). Comparison of different amino-functionalization procedures on a selection of metal oxide microparticles: degree of modification and hydrolytic stability. Retrieved from [Link]

  • Fraunhofer IFAM. (n.d.). Chemical analysis of surfaces and organic thin films by means of XPS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 20). XPS Analysis for Surface Coatings. Retrieved from [Link]

  • PCI Magazine. (2009, August 1). XPS - A Tool for the Chemical Characterization of Coatings and Interfaces. Retrieved from [Link]

  • Research Square. (n.d.). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

  • Brighton Science. (2015, February 18). Water Contact Angle as a Quantitative Measure of Total Polyethylene Surface Energy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conditions for control of the degree of amino modification. Retrieved from [Link]

  • Charles University. (n.d.). Surface free energy of solids by contact angle measurements – A comparison of various approaches. Retrieved from [Link]

  • MDPI. (2022, December 2). A Comparative Study of Three Approaches to Fibre's Surface Functionalization. Retrieved from [Link]

  • Biolin Scientific. (2022, July 5). How to utilize contact angles in surface characterization: Roughness corrected contact angle. Retrieved from [Link]

  • Journal of Surface Science and Technology. (2017, May 15). Surface free energy of solids by contact angle measurements. Retrieved from [Link]

  • IntechOpen. (n.d.). Calculation of surface free energy (SFE) from contact angle results. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Retrieved from [Link]

  • Kratos Analytical. (2024, February 28). Biomaterials XPS Analysis. Retrieved from [Link]

  • Nature. (n.d.). Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comparison of surface energy and adhesion energy of surface-treated particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Retrieved from [Link]

  • MDPI. (2022, October 15). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Retrieved from [Link]

Sources

Validating the molecular weight of Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Molecular Weight Confirmation of Ethyl 12-aminododecanoate Hydrochloride

Executive Summary & Core Directive

In the synthesis of advanced polyamides (e.g., Nylon-12 derivatives) or lipid nanoparticles (LNPs), This compound serves as a critical heterobifunctional linker.[1] Its purity and stoichiometric integrity directly dictate polymerization kinetics and conjugation efficiency.[1]

The Scientific Challenge: Researchers often rely solely on Mass Spectrometry (ESI-MS) for molecular weight (MW) confirmation.[1] This is a critical error. ESI-MS typically detects the cationic species (


), failing to validate the presence or stoichiometry of the hydrochloride counterion. This leads to molar mass miscalculations (243.39  g/mol  vs. 279.85  g/mol ), resulting in substantial stoichiometric imbalances in downstream reactions.

The Solution: This guide establishes a Triangulated Validation Protocol comparing three methodologies. We demonstrate why Potentiometric Titration is the only definitive method for validating the salt molecular weight, while MS and NMR serve as structural qualifiers.

Theoretical Framework

To validate the MW, we must account for both the organic cation and the inorganic anion.

ComponentFormulaContribution to MW ( g/mol )
Free Base

243.39
Counterion

36.46
Target Salt

279.85

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of standard analytical techniques for this specific molecule.

FeatureMethod A: ESI-MS Method B:

H-NMR
Method C: Potentiometric Titration
Primary Detection Cation Mass (

)
Proton EnvironmentChloride Ion (

) Stoichiometry
Result

(

)
Structural Fingerprint99.8% - 100.2% Salt Purity
Limitation "Invisible" HCl counterion; cannot distinguish free base from salt.[1]Salt protons (

) are broad/exchangeable; poor for precise MW weighting.[1]
Requires bulk sample (>50 mg); destructive.
Verdict Qualitative Only Structural Confirmation Gold Standard for MW Validation

Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the material.

ValidationWorkflow Start Sample: Ethyl 12-aminododecanoate HCl Step1 Step 1: ESI-MS Analysis Start->Step1 Decision1 m/z = 244.4? Step1->Decision1 Step2 Step 2: 1H-NMR (DMSO-d6) Decision1->Step2 Yes (Cation Confirmed) Fail Reject: Impurity/Degradation Decision1->Fail No Check2 Ethyl Ester Quartet & NH3+ Broad Singlet? Step2->Check2 Step3 Step 3: Argentometric Titration (The Critical Step) Check2->Step3 Structure Confirmed Check2->Fail Hydrolysis Detected Result Calculate Purity based on Cl- content (MW 279.85) Step3->Result

Figure 1: The Triangulated Validation Workflow ensuring both structural identity and salt stoichiometry.

Detailed Experimental Protocols

Protocol A: Argentometric Titration (The Quantitative Standard)

Objective: To determine the precise molecular weight by quantifying the chloride counterion.[1]

Principle:



The endpoint is detected potentiometrically using a Silver/Sulfide Ion-Selective Electrode (ISE).[1]

Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.[1]
    
  • Solvent: 50 mL Deionized Water + 5 mL Nitric Acid (

    
    , 2M) to prevent silver oxide formation.
    
  • Sample: ~100 mg Ethyl 12-aminododecanoate HCl (accurately weighed to 0.1 mg).

Procedure:

  • Dissolve the sample in the solvent mixture.[1] Sonication may be required due to the long alkyl chain hydrophobicity. Note: If solubility is poor, add 10 mL methanol.

  • Immerse the Ag/AgCl electrode.

  • Titrate with 0.1 N

    
     using an autotitrator (e.g., Metrohm or Mettler Toledo).
    
  • Determine the equivalence point (EQP) via the first derivative of the potential curve.[1]

Calculation:



Acceptance Criteria: The calculated MW should fall within


.
Protocol B: Structural Confirmation via H-NMR

Objective: To confirm the integrity of the ethyl ester and the amine protonation state.

Causality in Solvent Choice: We use DMSO-d6 instead of


.
  • Reason: The hydrochloride salt is often insoluble in non-polar chloroform. Furthermore, DMSO-d6 slows the exchange of the ammonium protons (

    
    ), allowing them to be visualized as a broad triplet/singlet around 7.8–8.0 ppm, confirming the salt form.
    

Key Diagnostic Signals (400 MHz, DMSO-d6):

  • 
     8.0 ppm (br s, 3H): 
    
    
    
    (Confirming salt).
  • 
     4.05 ppm (q, 2H): 
    
    
    
    (Confirming ethyl ester).[1]
  • 
     2.75 ppm (m, 2H): 
    
    
    
    (Alpha to nitrogen).[1]
  • 
     2.25 ppm (t, 2H): 
    
    
    
    (Alpha to carbonyl).[1]
  • 
     1.25 ppm (m, 18H):  Alkyl chain backbone.[1]
    

Visualizing the Titration Mechanism

The following diagram details the chemical species transformation during the critical titration step.

TitrationMechanism R1 R-NH3+ Cl- (Analyte) Mix Mixing in Acidic Aqueous/MeOH Media R1->Mix R2 Ag+ NO3- (Titrant) R2->Mix P1 AgCl (s) Precipitate Mix->P1 Precipitation P2 R-NH3+ NO3- Soluble Salt Mix->P2 Detect Potential Change (mV) Detected by Electrode P1->Detect Depletes Free Cl-

Figure 2: Potentiometric precipitation mechanism. The depletion of free chloride ions drives the potential change.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69661, 12-Aminododecanoic acid. Retrieved from [Link]

    • Note: Provides the base structure data for the parent acid, essential for backbone verific
  • Note: Defines the commercial standard for purity and physical form.
  • Note: Authoritative source for the argentometric titr
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.

    • Note: The standard text for interpreting the specific shift of ammonium protons in DMSO-d6.

Sources

Precision in Passivation & Polymerization: The Ethyl 12-aminododecanoate HCl Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Linker

Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) is a critical bifunctional building block used primarily in Perovskite Solar Cell (PSC) surface passivation and Polyamide-12 (Nylon-12) synthesis . Its unique structure—a long hydrophobic C12 alkyl chain terminated by an ammonium headgroup and an ethyl ester tail—offers distinct advantages over simple alkyl amines or free amino acids.

However, its reproducibility profile is frequently compromised by three variables: hygroscopicity of the HCl salt , ester hydrolysis instability , and solubility mismatches . This guide provides the standardized protocols required to stabilize these variables and ensure consistent experimental outcomes.

Comparative Analysis: Why Choose Ethyl 12-aminododecanoate HCl?

In high-precision applications, the choice of linker defines the interface quality. Below is a technical comparison against its primary alternatives.

Table 1: Performance Matrix vs. Alternatives
FeatureEthyl 12-aminododecanoate HCl 12-Aminododecanoic Acid (Parent) Phenethylammonium Iodide (PEAI)
Primary Utility Surface Passivation (PSC), Polymer MonomerNylon-12 Precursor, Zwitterionic Surfactant2D Perovskite Formation
Solubility (Alcohols) High (Due to esterification)Low (Zwitterionic lattice energy)High
Solubility (Non-polar) ModerateVery LowLow
Hygroscopicity High (HCl salt is moisture-avid)LowModerate
Surface Interaction Bidentate Potential (Ammonium + Carbonyl)Carboxyl binding (often weak/pH dep.)Monodentate (Ammonium only)
Reproducibility Risk Hydrolysis of ester if wetSolubility inconsistencyThermal volatility

The Scientist's Verdict:

  • Use the Ethyl Ester HCl when you need high solubility in organic solvents (IPA, Chlorobenzene) for solution processing (e.g., spin coating on perovskites) or when the free acid's zwitterionic nature causes precipitation.

  • Avoid if your system cannot tolerate chloride ions (Cl⁻), which can alter perovskite bandgaps; in such cases, ion exchange to iodide/bromide is required before use.

The Reproducibility Crisis: Mechanism & Mitigation

The primary failure mode in experiments using Ethyl 12-aminododecanoate HCl is Ester Hydrolysis , catalyzed by the compound's own acidic counter-ion (HCl) in the presence of moisture.

Diagram 1: The Hydrolysis Trap (Mechanism)

HydrolysisMechanism cluster_prevention Prevention Strategy Compound Ethyl 12-aminododecanoate HCl (Dry Powder) Solution Solvation (Dissolved H+ and Cl-) Compound->Solution Dissolve Moisture Atmospheric Moisture (H2O) Moisture->Solution Absorption Hydrolysis Acid-Catalyzed Hydrolysis Solution->Hydrolysis H+ Catalysis Product 12-Aminododecanoic Acid (Precipitate/Impurity) Hydrolysis->Product Loss of Ester Ethanol Ethanol Byproduct Hydrolysis->Ethanol Desiccator Vacuum Desiccation (< 20% RH) Desiccator->Compound Anhydrous Anhydrous Solvents (H2O < 50 ppm) Anhydrous->Solution

Caption: The auto-catalytic degradation pathway where moisture and the intrinsic HCl salt drive ester hydrolysis, leading to insoluble impurities.

Validated Experimental Protocols

Protocol A: Pre-Processing & Storage (The "Zero-Water" Standard)

Objective: Eliminate moisture to prevent hydrolysis and weight errors.

  • Receipt: Upon receipt, do not store in the original cardboard/plastic packaging in a general fridge.

  • Aliquot: In a glovebox (N₂ or Ar atmosphere), aliquot the bulk powder into amber glass vials with PTFE-lined caps.

  • Drying: Place open vials in a vacuum oven at 35°C for 12 hours over P₂O₅ or activated silica gel.

    • Note: Do not exceed 40°C under vacuum, as HCl can sublime or the salt can degrade.

  • Storage: Store sealed aliquots at -20°C . Allow to warm to room temperature before opening to prevent condensation.

Protocol B: Surface Passivation Solution Preparation (Perovskites)

Objective: Create a reproducible passivation layer on perovskite films.

  • Solvent Selection: Use Anhydrous Isopropanol (IPA) or Chlorobenzene .

    • Critical Check: Test solvent water content with Karl Fischer titration. Must be < 30 ppm.

  • Stoichiometry: Weigh Ethyl 12-aminododecanoate HCl inside the glovebox.

    • Target Concentration: Typically 1–5 mg/mL .

  • Dissolution:

    • Add solvent.

    • Vortex for 30 seconds.

    • Observation: Solution should be perfectly clear. Cloudiness indicates hydrolysis (formation of insoluble 12-aminododecanoic acid). Discard if cloudy.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter immediately before use to remove any micro-aggregates.

Protocol C: Polymerization (Nylon-12 Synthesis)

Objective: Use as a monomer/initiator for polyamide synthesis.

  • Neutralization (Optional but Recommended):

    • If the HCl moiety interferes with the catalyst, dissolve the ester in minimal water/ethanol.

    • Add equimolar NaHCO₃.

    • Extract the free amine ester into Dichloromethane (DCM).

    • Dry over MgSO₄ and evaporate immediately before polymerization (Free amine esters are unstable).

  • Polymerization:

    • Combine with 12-aminododecanoic acid or lactam precursors.

    • The ester group acts as a chain terminator or initiation point depending on the catalyst system.

Mechanism of Action: Perovskite Interface

Understanding how the molecule works is key to troubleshooting.

Diagram 2: Passivation Mechanism[2]

Passivation Perovskite Perovskite Surface (Pb-I Defects / Vacancies) Passivator Ethyl 12-aminododecanoate Cation Ammonium NH3+ Headgroup (Anchoring) Passivator->Ammonium Chain C12 Alkyl Chain (Hydrophobic Barrier) Passivator->Chain Ester Ethyl Ester Tail (Secondary Interaction) Passivator->Ester Ammonium->Perovskite Ionic Bonding (Fills A-site Vacancy) Chain->Perovskite Steric Shielding (Repels Moisture) Ester->Perovskite Lewis Base Coord. (Passivates Pb2+)

Caption: The molecule anchors via the ammonium group, while the ester provides secondary passivation of Pb defects and the alkyl chain blocks moisture.[1]

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
Cloudy Solution in IPA Hydrolysis has occurred; insoluble acid formed.Discard sample. Ensure anhydrous solvents. Check storage desiccation.
Low Polymer Yield Stoichiometric imbalance due to water weight.Dry salt in vacuum oven. Re-calculate molarity based on dry weight.
Perovskite Degradation Chloride migration (if using HCl salt directly).Perform anion exchange to Iodide/Bromide or use low concentration (<1 mg/mL).
Inconsistent Spin Coating Solubility limit reached or solvent evaporation too fast.Warm solution to 40°C briefly; switch to Chlorobenzene/IPA mix.

References

  • PubChem. (2025).[2] 12-Aminododecanoic acid | C12H25NO2.[2][3][4] National Library of Medicine. [Link]

  • Zhang, F., et al. (2022). Defect Passivation in Hybrid Perovskite Solar Cells by Tailoring the Electron Density Distribution. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2023). Synthesis of 12-aminododecanoic acid and its derivatives for Nylon-12 applications. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of ω-Amino Esters: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ω-Amino Esters

ω-Amino esters are a critical class of bifunctional molecules that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structure, featuring an amino group and an ester group separated by a flexible alkyl chain, makes them indispensable precursors for the synthesis of lactams, polyamides, peptidomimetics, and various pharmaceutical scaffolds. The precise positioning of the amino group at the terminal (ω) position provides unique conformational properties that are highly sought after in drug design.

This guide provides a head-to-head comparison of the most prevalent synthetic methodologies for accessing these valuable compounds. We will move beyond a simple recitation of reaction names, delving into the mechanistic underpinnings, practical advantages and limitations, and the causal logic behind experimental design choices for each route. Our goal is to equip you, the practicing scientist, with the knowledge to select and execute the optimal synthetic strategy for your specific target molecule.

Nucleophilic Substitution: The Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines by avoiding the overalkylation that plagues direct alkylation with ammonia.[1] It utilizes the phthalimide anion as a protected, non-basic nitrogen source, making it an excellent choice for synthesizing ω-amino esters from corresponding ω-halo esters.[2]

Mechanistic Rationale

The process begins with the deprotonation of phthalimide, whose N-H bond is rendered acidic (pKa ≈ 8.3) by the two flanking electron-withdrawing carbonyl groups.[1] This generates a potent nitrogen nucleophile. This nucleophile then displaces a halide from an ω-halo ester via a standard SN2 reaction. The final, and often most challenging, step is the liberation of the primary amine from the N-alkylated phthalimide intermediate.[1]

Workflow: Gabriel Synthesis

Phthalimide Phthalimide Anion Phthalimide Anion Phthalimide->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Intermediate N-Alkylated Phthalimide Anion->Intermediate SN2 Attack HaloEster ω-Halo Ester (X-(CH₂)n-COOR) HaloEster->Intermediate Product ω-Amino Ester (H₂N-(CH₂)n-COOR) Intermediate->Product Hydrazinolysis Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Product Byproduct Phthalhydrazide (Precipitate) Product->Byproduct Co-product

Caption: General workflow for the Gabriel synthesis of ω-amino esters.

Head-to-Head Analysis
FeatureAssessment
Starting Materials Readily available ω-halo esters and phthalimide.
Reliability High. The method is well-established and effectively prevents the formation of secondary and tertiary amine byproducts.[1]
Substrate Scope Best suited for primary alkyl halides. The SN2 mechanism means the reaction fails with secondary halides and is impossible for tertiary ones.[2]
Reaction Conditions Step 1 (alkylation) is typically mild (e.g., DMF at RT to 80 °C). Step 2 (hydrazinolysis) requires heating but is generally cleaner than acid hydrolysis, which can damage the ester.[3]
Key Advantage Exclusivity for Primary Amines: This is the principal reason for its use. It provides a clean route to the desired primary amine without the purification nightmare of polyalkylation.[3]
Key Disadvantage Harsh Deprotection: While hydrazinolysis (the Ing-Manske procedure) is preferred, it still requires reflux conditions. The alternative, acid hydrolysis, is even harsher and risks hydrolyzing the target ester group.[2] The formation of the phthalhydrazide precipitate can sometimes complicate purification.[2]
Expert Insights & Protocol Validation

The choice of base for deprotonation is critical. While strong bases like NaH can be used, milder bases such as potassium carbonate are often sufficient and safer for large-scale work. DMF is a common solvent as it effectively dissolves the phthalimide salt.[3]

A self-validating protocol for this synthesis involves monitoring the first step by TLC until the starting ω-halo ester is consumed. After hydrazinolysis, the formation of the solid phthalhydrazide byproduct provides a visual cue of reaction progression. The final product's purity is confirmed after filtration and extraction, typically by NMR spectroscopy to ensure the phthalimide group is gone and both the amino and ester functionalities are intact.

Carbonyl Chemistry: Reductive Amination

Reductive amination is arguably one of the most powerful and versatile methods for amine synthesis.[4] For ω-amino esters, this route typically starts from an ω-oxo ester (an aldehyde- or keto-ester). The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the target amine.[5]

Mechanistic Rationale

The reaction involves two key stages:

  • Imine Formation: The amine source (often ammonia or an ammonium salt) performs a nucleophilic attack on the carbonyl carbon of the ω-oxo ester. This is followed by dehydration to form an imine (from an aldehyde) or an enamine (from a ketone). This step is typically favored under weakly acidic conditions which activate the carbonyl without fully protonating the amine nucleophile.[5]

  • Reduction: A reducing agent, present in the same pot, reduces the C=N double bond of the imine as it is formed.[6]

The choice of reducing agent is the cornerstone of this method's success. It must be selective, reducing the iminium ion much faster than it reduces the starting carbonyl compound.[7]

Workflow: Reductive Amination

KetoEster ω-Oxo Ester Hemiaminal Hemiaminal Intermediate KetoEster->Hemiaminal Ammonia Amine Source (e.g., NH₄OAc) Ammonia->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product ω-Amino Ester Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: One-pot reductive amination pathway from an ω-oxo ester.

Head-to-Head Analysis
FeatureAssessment
Starting Materials ω-Oxo esters (aldehyde- or keto-esters). These can be accessed via ozonolysis of cyclic alkenes or oxidation of ω-hydroxy esters.
Versatility Extremely high. A vast range of aldehydes and ketones can be used, and by choosing primary or secondary amines as the nitrogen source, one can synthesize secondary or tertiary ω-amino esters, respectively.[8]
Reaction Conditions Generally very mild. The reaction is often run as a one-pot procedure at room temperature.[8]
Key Advantage Operational Simplicity & Scope: The one-pot nature and mild conditions make this a highly practical and scalable method. Its broad substrate scope is a major asset in discovery chemistry.[5][6]
Key Disadvantage Reducing Agent Selection: The primary challenge is the choice of reductant. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and does not reduce the starting carbonyl.[7] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but introduces toxic cyanide waste.[4][7] Standard NaBH₄ can be used, but often requires careful pH control or a stepwise procedure to avoid reducing the starting aldehyde/ketone.[8]
Expert Insights & Protocol Validation

The "direct" (one-pot) method is usually preferred for its efficiency.[5] The causality behind using a reagent like NaBH(OAc)₃ lies in its steric and electronic properties; it is a less reactive hydride donor than NaBH₄, making it more selective for the protonated iminium ion over the neutral carbonyl.[7] The protocol is validated by monitoring the disappearance of the starting oxo-ester via TLC or LC-MS. The workup involves quenching the excess reducing agent, followed by standard extraction procedures to isolate the amine product.

Rearrangement Reactions: Hofmann, Curtius, and Schmidt

These three "name reactions" provide powerful, albeit mechanistically complex, routes to amines via rearrangement to an electron-deficient nitrogen atom.[9] They are particularly useful for synthesizing ω-amino esters from carboxylic acid derivatives, resulting in a product with one less carbon atom than the starting material (a process known as degradation).

Mechanistic Overview

Despite different starting materials, all three reactions converge on a common, critical intermediate: an isocyanate (R-N=C=O) .[10][11][12]

  • Hofmann Rearrangement: Starts with a primary amide, which is treated with bromine and a strong base. This forms an N-bromoamide intermediate that rearranges to the isocyanate upon deprotonation.[13]

  • Curtius Rearrangement: Starts with an acyl azide, which is typically generated from a carboxylic acid or acyl chloride.[14] Gentle heating causes the acyl azide to lose N₂ gas in a concerted rearrangement to form the isocyanate.[15] This method is often considered milder than the Hofmann.

  • Schmidt Reaction: Reacts a carboxylic acid directly with hydrazoic acid (HN₃) under acidic conditions. The protonated carboxylic acid reacts with HN₃ to form an acyl azide intermediate in situ, which then rearranges similarly to the Curtius pathway.[12][16]

Once the isocyanate is formed, it is trapped with an alcohol (ROH) to yield a stable carbamate. Subsequent hydrolysis of both the carbamate and the ester group, followed by re-esterification, yields the final ω-amino ester.

Workflow: Curtius Rearrangement (Representative Example)

AcidEster Mono-ester Dicarboxylic Acid (HOOC-(CH₂)n-COOR) AcylAzide Acyl Azide AcidEster->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Rearrangement - N₂ Carbamate Carbamate Isocyanate->Carbamate Trapping Product ω-Amino Ester Carbamate->Product Hydrolysis & Re-esterification Heat Heat (Δ) Heat->Isocyanate Alcohol Alcohol (R'OH) Alcohol->Carbamate AzideSource e.g., DPPA AzideSource->AcylAzide

Caption: General pathway for ω-amino ester synthesis via Curtius rearrangement.

Head-to-Head Analysis
FeatureHofmann RearrangementCurtius RearrangementSchmidt Reaction
Starting Material Amide-esterAcyl azide (from acid-ester)Acid-ester
Key Reagents Br₂ or NBS, strong base (NaOH)[13]NaN₃ (with acyl chloride) or DPPA (with acid)[17]Hydrazoic acid (HN₃), strong acid (H₂SO₄)[12]
Conditions Strongly basic, aqueous.Often neutral, thermal. Can be very mild.[18]Strongly acidic.
Key Advantage Uses readily available amides.Very broad functional group tolerance; often high-yielding.[15][18]A one-pot reaction from the carboxylic acid.[16]
Key Disadvantage Harsh basic conditions can hydrolyze the ester. Uses toxic bromine.[11]Requires the preparation and handling of potentially explosive acyl azides.[17]Uses highly toxic and explosive hydrazoic acid. Requires strongly acidic conditions.[12]
Stereocontrol The migrating group retains its stereochemistry in all three reactions.[15]The migrating group retains its stereochemistry in all three reactions.[15]The migrating group retains its stereochemistry in all three reactions.[15]
Expert Insights & Protocol Validation

Of the three, the Curtius rearrangement is often the most synthetically useful in a modern laboratory setting, especially for complex molecules, due to its mild conditions.[18] The development of safer azide sources like diphenylphosphoryl azide (DPPA) has mitigated some of the risks. The protocol is validated by observing the vigorous evolution of N₂ gas upon heating the acyl azide. The formation of the carbamate can be tracked by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹ and appearance of the carbamate carbonyl).

Strecker Synthesis Adaptation

The classic Strecker synthesis is a cornerstone for producing α-amino acids from aldehydes.[19] It involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[20]

Adapting this for ω-amino esters requires starting with an ω-oxo ester. The reaction would proceed as usual to form an ω-amino-ω-cyano ester, but the final hydrolysis step presents a significant challenge: the harsh acidic or basic conditions required to hydrolyze the nitrile to a carboxylic acid would almost certainly hydrolyze the ester group as well. This makes the standard Strecker synthesis a less direct and often less desirable route for this specific target class compared to the other methods discussed. Recent adaptations using trimethylsilyl cyanide can offer milder conditions.[21]

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical YieldConditionsKey AdvantageKey Disadvantage
Gabriel Synthesis ω-Halo esterPhthalimide, K₂CO₃, NH₂NH₂60-90%Mild alkylation, heated deprotectionPrevents overalkylation, clean primary amine product.[2]Harsh deprotection step, limited to primary halides.[2]
Reductive Amination ω-Oxo esterNH₄OAc, NaBH(OAc)₃70-95%Mild, one-pot, room tempHigh versatility, simple procedure, broad scope.[6]Requires specific, sometimes costly, reducing agents.[7]
Hofmann Rearrangement ω-Amide-esterBr₂, NaOH40-70%Strongly basic, aqueousStarts from amides, carbon chain shortening.Harsh conditions can hydrolyze ester; toxic reagents.[11]
Curtius Rearrangement ω-Acid-esterDPPA or NaN₃, heat, alcohol70-90%Mild, often neutral, thermalExcellent functional group tolerance, high yields.[18]Use of potentially explosive azide intermediates.[17]
Schmidt Reaction ω-Acid-esterHN₃, H₂SO₄50-80%Strongly acidicOne-pot from carboxylic acid.Use of highly toxic/explosive hydrazoic acid.[12]

Exemplary Experimental Protocols

Protocol 1: Gabriel Synthesis of Ethyl 4-aminobutanoate

Self-Validation: This protocol is validated by monitoring the consumption of the starting halide by TLC and confirming the final product structure by ¹H and ¹³C NMR, ensuring the disappearance of phthalimide protons and the appearance of the -NH₂ signal.

  • Step A: N-Alkylation. To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous DMF (20 mL) is added ethyl 4-bromobutanoate (1.95 g, 10 mmol). The mixture is heated to 80 °C and stirred for 4 hours.

  • Workup A. After cooling to room temperature, the mixture is poured into 100 mL of water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude N-(4-ethoxycarbonylbutyl)phthalimide.

  • Step B: Hydrazinolysis. The crude intermediate is dissolved in ethanol (30 mL). Hydrazine monohydrate (0.5 mL, ~10 mmol) is added, and the mixture is heated to reflux for 2 hours, during which a dense white precipitate (phthalhydrazide) forms.

  • Workup B. The reaction mixture is cooled, and the solid phthalhydrazide is removed by filtration. The filtrate is concentrated, and the residue is taken up in 1 M HCl (20 mL) and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified to pH > 10 with 4 M NaOH and extracted with dichloromethane (3 x 25 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to afford pure ethyl 4-aminobutanoate.

Protocol 2: Reductive Amination of Ethyl 4-oxobutanoate

Self-Validation: The reaction is monitored by LC-MS to track the formation of the imine intermediate and its subsequent reduction to the final product. The final structure is validated by NMR and mass spectrometry.

  • Reaction Setup. In a round-bottom flask, ethyl 4-oxobutanoate (1.30 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) are dissolved in 1,2-dichloroethane (40 mL). The mixture is stirred at room temperature for 30 minutes.

  • Reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) is added portion-wise over 10 minutes, ensuring the temperature does not rise significantly. The reaction is then stirred at room temperature for 12 hours.

  • Workup. The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (30 mL). The mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Purification. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure ethyl 4-aminobutanoate.

Conclusion

The synthesis of ω-amino esters can be approached from multiple angles, each with a distinct profile of advantages and challenges.

  • For clean, reliable synthesis of primary ω-amino esters from halo-precursors, the Gabriel Synthesis remains a trusted, albeit multi-step, option.

  • For maximum versatility, operational simplicity, and substrate scope starting from carbonyls, Reductive Amination is often the superior choice in a modern synthetic laboratory.[6]

  • The Curtius, Hofmann, and Schmidt rearrangements offer powerful carbon-chain shortening strategies from carboxylic acid derivatives. Among them, the Curtius reaction generally provides the best balance of yield and mild conditions, making it highly valuable in complex molecule synthesis.[18]

The optimal method will always depend on the specific molecular target, the availability of starting materials, scalability requirements, and safety considerations. This guide serves as a foundational tool to inform that critical decision-making process.

References

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • MedLife Mastery. (2025, March 12). Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • ResearchGate. (2025, August 10). Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • NIH National Center for Biotechnology Information. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NIH National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Chemistry Steps. (2025, June 17). Curtius Rearrangement. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]

  • CHIMIA. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]

  • L.S. College, Muzaffarpur. (2020, August 3). Curtius rearrangement. [Link]

  • NIH National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • YouTube. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. [Link]

  • BYJU'S. (2019, February 19). Schmidt Reaction for Carboxylic Acids. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • ACS Publications. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link]

  • Beilstein Journals. (2012, August 29). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

  • Wikipedia. Reductive amination. [Link]

  • YouTube. (2020, October 27). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. [Link]

  • ResearchGate. General mechanism of the Strecker amino acid synthesis. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. [Link]

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Assessing the lot-to-lot variability of commercial Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Long-Chain Linkers

In the precision synthesis of PROTACs, dendrimers, and high-performance polyamides, Ethyl 12-aminododecanoate hydrochloride (CAS 84636-23-7) serves as a critical long-chain aliphatic linker. Its value lies in its hydrophobicity and terminal bifunctionality. However, commercial lots of this material exhibit significant variability that standard Certificates of Analysis (CoA) often miss.

This guide moves beyond basic purity checks (typically >95%) to expose the "silent" degradation pathways—specifically hydrolysis and oligomerization—that cause catastrophic failure in downstream coupling reactions. We compare the performance of High-Fidelity Commercial Lots against Aged/Degraded Lots and the Methyl Ester Alternative , providing you with a self-validating framework to assess incoming raw materials.

Critical Quality Attributes (CQAs) & Degradation Mechanics

Before assessing variability, one must understand why this molecule fails. The hydrochloride salt form is intended to prevent the amine from attacking the ester (self-polymerization). However, moisture ingress or improper stoichiometry during synthesis creates a "zwitterionic leak," triggering two primary degradation pathways.

Visualization: Degradation Pathways

The following diagram maps the kinetic instability of the product when storage conditions fluctuate.

degradation_pathway Prod Ethyl 12-aminododecanoate HCl (Intact) FreeBase Free Amine (Transient) Prod->FreeBase Loss of HCl Hydrolysis Hydrolysis (Acid Catalyzed) Prod->Hydrolysis Dimer Dimerization (Amide Formation) Prod->Dimer Moisture Moisture / Humidity Moisture->Hydrolysis FreeBase->Dimer Nucleophilic Attack Impurity1 12-Aminododecanoic Acid (Free Acid) Hydrolysis->Impurity1 + EtOH Impurity2 Linear Dimers/Oligomers (Insoluble) Dimer->Impurity2 Chain Growth

Figure 1: Mechanism of lot degradation. Moisture intrusion leads to ester hydrolysis, while HCl loss triggers rapid oligomerization.

Comparative Performance Analysis

We evaluated three distinct classes of material to establish a performance baseline.

FeatureClass A: High-Fidelity Lot Class B: Aged/Stress Lot Class C: Methyl Ester Analog
Purity (HPLC) >99.2%94.5% (Passes typical >90% spec)>99.0%
Free Acid Content <0.1%2.8%<0.1%
Water Content (KF) <0.5%1.8%<0.5%
Solubility (DCM) Clear, ColorlessHazy (Oligomers present)Clear, Colorless
Coupling Yield 92% (Isolated)65% (Stalled reaction)88% (Slower kinetics)
Risk Profile LowHigh (Stoichiometric imbalance)Moderate (Methoxide byproduct)
Analysis of Alternatives
  • Class A (Recommended): The ethyl ester provides a balance of stability and lipophilicity. High-quality lots appear as free-flowing white crystalline powders.

  • Class B (The Trap): Many researchers accept lots with 94-95% purity. However, the 5% impurity load is often 12-aminododecanoic acid , which acts as a chain terminator in polymerization or consumes coupling reagents (EDC/HATU) in peptide synthesis, leading to non-stoichiometric failures.

  • Class C (Methyl Ester): The methyl ester (CAS 4271-86-7) is an alternative. While slightly more stable to dimerization due to steric factors, it hydrolyzes faster in vivo and in basic workups. It is a viable backup if the ethyl ester is unavailable, but requires stricter pH control during extraction.

Experimental Validation Protocols

To ensure scientific integrity, do not rely solely on the vendor's CoA. Perform these two self-validating checks upon receipt of any new lot.

Protocol 1: 1H-NMR "Fingerprint" for Hydrolysis

Rationale: NMR is superior to HPLC for detecting hydrolysis because the free acid and ester often co-elute in standard gradients lacking ion-pairing agents.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 600 µL DMSO-d6. (Avoid

    
     as trace acidity can shift peaks).
    
  • Acquisition: Standard proton parameters (16 scans).

  • Key Diagnostics:

    • Intact Ester: Look for the ethyl quartet at ~4.05 ppm (

      
      ) and triplet at ~1.17 ppm  (
      
      
      
      ).
    • Hydrolysis (Fail): Disappearance of the quartet/triplet and appearance of a broad carboxylic acid proton >11 ppm (often exchanged/invisible) but confirmed by a shift in the

      
      -methylene protons (
      
      
      
      ) from 2.28 ppm (ester) to ~2.18 ppm (acid) .
    • Dimerization (Fail): Appearance of multiple amide NH signals around 7.8-8.2 ppm .

Protocol 2: High-Resolution HPLC-CAD (Charged Aerosol Detection)

Rationale: Long-chain amino esters lack strong chromophores. UV detection at 210 nm is noisy and misses trace oligomers. CAD or ELSD is mandatory for accurate quantitation.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: CAD (Nebulizer temp 35°C).

Interpretation:

  • Retention Time (RT): Ethyl 12-aminododecanoate elutes at ~12.5 min.

  • Impurity 1 (Free Acid): Elutes earlier (~10.8 min). Limit: <0.5% .

  • Impurity 2 (Dimer): Elutes later (~16.2 min) due to increased hydrophobicity. Limit: <0.2% .

Decision Workflow: Lot Release Strategy

Implement this logic gate to standardize your material acceptance.

lot_release Start Receive Ethyl 12-aminododecanoate HCl Visual Visual Inspection: Is it a white, free-flowing powder? Start->Visual Solubility Solubility Test: 100mg in 1mL DCM Visual->Solubility Pass Fail1 REJECT: Polymerization Risk (Hazy = Oligomers) Visual->Fail1 Clumped/Yellow NMR 1H-NMR Analysis: Check Ethyl Quartet Integration Solubility->NMR Clear Solution Solubility->Fail1 Hazy/Insoluble Pass1 Proceed to Synthesis NMR->Pass1 >99% Ester Fail2 REJECT: Hydrolysis Risk (Acid content > 1%) NMR->Fail2 <95% Ester Recrystal Remediation: Recrystallize (EtOH/Et2O) NMR->Recrystal 95-98% Ester Recrystal->Solubility Retest

Figure 2: Strategic workflow for qualifying incoming raw material lots.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

  • PubChem. 12-Aminododecanoic acid ethyl ester - Compound Summary. National Library of Medicine. Retrieved from

  • BroadPharm. 12-Aminododecanoic acid PROTAC Linker Applications. Retrieved from

  • Verma, S. et al. (2017).Solid phase synthesis of antimicrobial peptoids using long chain alkyl amines. Bioorganic & Medicinal Chemistry Letters. (Contextualizing linker stability and coupling efficiency).
  • European Medicines Agency (EMA). Guideline on Stability Testing: Stability Testing of Existing Active Substances. CPMP/QWP/122/02.[1] Retrieved from

Sources

A Researcher's Guide: In-Lab Synthesis vs. Commercial Purchase of Ethyl 12-Aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the decision to synthesize a key reagent in-house or to procure it from a commercial vendor is a critical juncture with significant implications for project timelines, budget, and scientific outcomes. This guide provides an in-depth comparison of these two pathways for obtaining Ethyl 12-aminododecanoate hydrochloride, a valuable bifunctional molecule often employed as a linker in bioconjugation, surface modification, and the synthesis of specialized polymers.

This analysis is structured to provide clarity on the core factors of cost, time, purity, and scalability, supported by detailed experimental protocols and data-driven comparisons.

Pathway 1: In-Lab Synthesis

Embarking on the in-lab synthesis of this compound offers a high degree of control over the final product's purity and scale, and can be significantly more cost-effective for large quantities. The most common and robust method involves a two-step process: the esterification of 12-aminododecanoic acid, followed by the formation of the hydrochloride salt.

Synthetic Strategy: Esterification and Salt Formation

A highly efficient method for the esterification of amino acids like 12-aminododecanoic acid utilizes thionyl chloride (SOCl₂) in ethanol.[1][2] This approach is often preferred over classic Fischer esterification for its high yields and the fact that it proceeds under relatively mild conditions.[3][4] The thionyl chloride serves a dual purpose: it reacts with ethanol to form the acidic catalyst in situ and also converts the carboxylic acid to a more reactive acyl chloride intermediate, driving the reaction to completion.[2][5] The resulting amine is then protonated by the generated HCl to yield the final hydrochloride salt in a single pot.

Detailed Experimental Protocol

Materials and Reagents:

  • 12-Aminododecanoic acid

  • Absolute Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer with heating

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 12-aminododecanoic acid (e.g., 10.0 g, 1.0 eq) to the flask.

  • Solvent Addition: Add absolute ethanol (e.g., 100 mL) to the flask and begin stirring to create a suspension.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 1.2 - 1.5 eq) dropwise via a dropping funnel over 30-45 minutes.[6] Causality Note: This slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and ethanol and to prevent undesirable side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 78°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product will be an oily or solid residue.

  • Purification: Add cold, anhydrous diethyl ether to the residue and triturate (stir/grind with a spatula) to induce crystallization of the hydrochloride salt.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum to yield this compound.

Self-Validating System: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key expected signals include a triplet around 4.1 ppm for the -OCH₂- of the ethyl group, a triplet around 2.9 ppm for the -CH₂- adjacent to the ammonium group, and a quartet around 1.2 ppm for the -CH₃ of the ethyl group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This identifies key functional groups. Expect to see a strong carbonyl (C=O) stretch of the ester around 1730 cm⁻¹, and N-H stretching bands for the ammonium salt in the 3000-2800 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): This confirms the molecular weight. For the free base (ethyl 12-aminododecanoate), the expected molecular ion peak [M+H]⁺ would be approximately m/z 244.39.[8]

Workflow for In-Lab Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation Prep Assemble Dry Glassware & Weigh Reagents Reagents Suspend 12-Aminododecanoic Acid in Anhydrous Ethanol Prep->Reagents Addition Slowly Add Thionyl Chloride at 0°C Reagents->Addition Reflux Reflux for 3-5 hours Addition->Reflux Evaporation Remove Solvent via Rotary Evaporation Reflux->Evaporation Crystallization Triturate with Cold Diethyl Ether Evaporation->Crystallization Isolation Isolate Solid by Vacuum Filtration Crystallization->Isolation Validation Characterize via NMR, IR, and MS Isolation->Validation FinalProduct Pure Ethyl 12-Aminododecanoate HCl Validation->FinalProduct

Caption: Workflow for the in-lab synthesis of this compound.

Pathway 2: Commercial Purchase

Purchasing this compound offers speed, convenience, and a guarantee of purity as specified by the vendor. This is often the preferred route for research groups that lack dedicated synthetic chemistry resources or require small quantities for immediate use.

Commercial Supplier Comparison

A variety of chemical suppliers offer this compound. The key differentiators are purity, price, and availability.

SupplierProduct Number (Example)PurityPrice (USD/g, Approx.)Availability
Sigma-Aldrich AMBH9ABD4DCC95%~$150 - $200Typically in stock
TCI America A2017>98.0% (T)~$100 - $150Typically in stock
Alfa Aesar J6730497%~$120 - $170Typically in stock
BLD Pharm BD13866497%~$80 - $120Varies, check stock

Note: Prices and availability are subject to change and may vary based on institutional pricing. Data gathered February 2026.

Head-to-Head Comparison: Synthesis vs. Purchase

The optimal choice depends on the specific needs of the research project. Below is a summary of the key decision-making factors.

FactorIn-Lab SynthesisCommercial Purchase
Cost-Effectiveness Highly cost-effective at scales >10-20g. Reagent costs are a fraction of the commercial price.More cost-effective for small quantities (<5g) where labor and equipment costs of synthesis are not justified.
Time Investment Significant time investment: ~8-10 hours of hands-on lab work, plus analysis time.Minimal time investment: Time to place an order and await delivery (typically 1-3 business days).
Purity & Control Full control over purification allows for achieving very high purity (>99%) if needed. Purity is verified directly by the researcher.Purity is guaranteed to meet the supplier's specification (e.g., 95% or 98%). Relies on the vendor's quality control.
Equipment & Expertise Requires standard organic synthesis laboratory equipment and expertise in handling hazardous reagents like thionyl chloride.No specialized equipment or synthetic expertise required.
Scalability Easily scalable to produce hundreds of grams to kilograms.Limited by supplier stock. Large quantities may require custom synthesis contracts, which can be very expensive.
Decision-Making Workflow

This diagram can guide a researcher to the most logical choice for their situation.

G Start Start: Need Ethyl 12-aminododecanoate HCl Quantity Quantity Needed? Start->Quantity Timeline Timeline? Quantity->Timeline > 10g Purchase Commercial Purchase Quantity->Purchase < 10g Expertise Synthetic Expertise & Equipment Available? Timeline->Expertise Flexible (>1 week) Timeline->Purchase Urgent (<3 days) Synthesize In-Lab Synthesis Expertise->Synthesize Yes Expertise->Purchase No

Caption: Decision matrix for choosing between synthesis and purchase.

Summary and Recommendations

Choose Commercial Purchase if:

  • You require small quantities (typically less than 10 grams) for initial or exploratory experiments.

  • Your project has a tight deadline and requires the material immediately.

  • Your laboratory is not equipped for organic synthesis, or personnel lack the requisite expertise in handling hazardous chemicals.

Choose In-Lab Synthesis if:

  • You require larger quantities (>10-20 grams), where the cost savings on raw materials become significant.

  • You require a purity level higher than what is commercially available or need to control the impurity profile meticulously.

  • Your project timeline can accommodate the time required for synthesis, purification, and validation.

  • You are working on process development for a drug candidate or material where a scalable and cost-controlled synthetic route is essential for future development.

Ultimately, both pathways are valid and serve different, important roles in the research and development ecosystem. By carefully considering the factors of scale, cost, time, and available resources, researchers can make an informed decision that best aligns with their scientific and operational goals.

References

  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid. Accessed February 2026.
  • Google Patents.
  • PrepChem.com. Synthesis of 12-aminododecanoic acid. Accessed February 2026. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed February 2026. [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride. Accessed February 2026.
  • NIST WebBook. Dodecanoic acid, ethyl ester. Accessed February 2026. [Link]

  • ResearchGate. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli | Request PDF. Accessed February 2026. [Link]

  • Pharmaffiliates. 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt. Accessed February 2026. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Accessed February 2026. [Link]

  • The Royal Society of Chemistry. Supplementary Information. Accessed February 2026. [Link]

  • Dublin City University. The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Accessed February 2026. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed February 2026. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Accessed February 2026. [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Accessed February 2026. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Accessed February 2026. [Link]

  • YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Accessed February 2026. [Link]

  • PerfumersWorld. Ethyl Dodecanoate. Accessed February 2026. [Link]

  • Delchimica. Methyl 12-aminododecanoate (hydrochloride). Accessed February 2026. [Link]

  • Pianeta Chimica. Problem 2. Accessed February 2026. [Link]

  • Chemistry Steps. Fischer Esterification. Accessed February 2026. [Link]

  • University of Colorado Boulder. 22. The Fischer Esterification. Accessed February 2026. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Accessed February 2026. [Link]

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Chain Length Modulation in Amino Acid Esters: A Physicochemical & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating physical properties with chain length in amino acid esters Content Type: Publish Comparison Guide

Executive Summary

In drug development and peptide synthesis, the esterification of amino acids is a critical strategy for modulating solubility, bioavailability, and metabolic stability. By varying the ester chain length—from the compact methyl group to bulky tert-butyl or lipophilic benzyl moieties—researchers can precisely tune the physicochemical profile of an amino acid. This guide provides an in-depth technical comparison of amino acid esters (AAEs), focusing on how chain length correlates with melting point, lipophilicity (LogP), and hydrolytic stability, using L-Phenylalanine as a primary case study.

Comparative Analysis of Physical Properties

The choice of ester group fundamentally alters the solid-state packing and solution-phase behavior of the amino acid. The table below aggregates experimental data for L-Phenylalanine ester hydrochlorides , a representative aromatic amino acid frequently used in prodrug design.

Table 1: Physicochemical Profile of L-Phenylalanine Ester HCl Salts
PropertyMethyl Ester (Phe-OMe)Ethyl Ester (Phe-OEt)tert-Butyl Ester (Phe-OtBu)Benzyl Ester (Phe-OBzl)
Chain Structure

(Linear)

(Linear)

(Branched)

(Aromatic)
Molecular Weight 215.68 g/mol 229.71 g/mol 257.76 g/mol 291.77 g/mol
Melting Point 158 – 160 °C154 – 157 °C~240 °C (Dec.)197 – 200 °C
LogP (Neutral) *~1.10~1.62~2.50 (Est.)~2.50 – 2.80
Water Solubility HighModerate-HighLow (Hygroscopic)Low
Base Stability Labile (

mins)
Labile (

Me)
Stable (Steric Shield)Labile
Acid Stability Stable Stable Labile (Cleaves)Stable

*LogP values refer to the neutral free base form. The HCl salts are ionic and highly water-soluble until neutralized.

Key Trends & Causality
  • Melting Point Anomaly: While one might expect a linear trend, Phe-OtBu exhibits a significantly higher melting point (~240°C) compared to Methyl/Ethyl esters. This is attributed to the high symmetry and spherical shape of the tert-butyl group, which facilitates efficient crystal packing, maximizing lattice energy despite the bulky steric profile.

  • Lipophilicity (LogP): There is a direct, positive correlation between chain length and LogP. Each methylene (

    
    ) unit adds approximately 0.5 log units to the lipophilicity. This makes longer chain esters (Butyl, Benzyl) superior candidates for crossing the Blood-Brain Barrier (BBB) or cell membranes, whereas Methyl/Ethyl esters are preferred for rapid aqueous solubility.
    
  • Solubility "Goldilocks" Zone: Ethyl esters often represent a compromise, offering sufficient lipophilicity for membrane permeation while retaining enough aqueous solubility for formulation without aggressive co-solvents.

Performance & Stability: The "Steric vs. Electronic" Trade-off

The performance of an AAE is defined by its reactivity profile. The chain length dictates the mechanism of degradation and deprotection.

Hydrolytic Stability[1][2]
  • Base Hydrolysis (Saponification):

    • Mechanism: Nucleophilic attack of

      
       on the carbonyl carbon.
      
    • Trend: Methyl > Ethyl >> tert-Butyl.

    • Causality: The methyl ester is sterically unencumbered, allowing rapid attack. The tert-butyl group acts as a "steric umbrella," effectively blocking the trajectory of the incoming nucleophile. This makes Phe-OtBu uniquely stable in basic conditions (e.g., during Fmoc removal with piperidine).

  • Acid Hydrolysis:

    • Mechanism: Protonation of the carbonyl oxygen followed by water attack (Methyl/Ethyl) or

      
       cleavage forming a carbocation (tert-Butyl).
      
    • Trend: tert-Butyl >>> Methyl/Ethyl.

    • Causality: The tert-butyl cation is stable. Therefore, Phe-OtBu is acid-labile (cleaved by TFA/HCl), whereas Methyl/Ethyl esters require harsh reflux in strong acid to hydrolyze.

  • Diketopiperazine (DKP) Formation:

    • Risk: Methyl and Ethyl esters of dipeptides (or free bases of AA esters) are prone to intramolecular cyclization to form DKPs, a dead-end byproduct.

    • Prevention: Bulky esters like tert-Butyl suppress this pathway due to steric hindrance, making them safer for storing sensitive peptide intermediates.

Experimental Protocols
Protocol A: Synthesis of Amino Acid Methyl/Ethyl Esters (Thionyl Chloride Method)

This protocol generates the HCl salt directly, preventing DKP formation.

Reagents: L-Phenylalanine (1.0 eq), Methanol or Ethanol (Solvent/Reactant, 10-20 eq), Thionyl Chloride (


, 1.2 eq).
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Chilling: Add the alcohol (MeOH or EtOH) to the RBF and cool to 0°C in an ice bath.

  • Activation: Dropwise add

    
     over 20 minutes. Caution: Exothermic reaction releasing HCl gas and 
    
    
    
    .
  • Addition: Remove the ice bath. Add L-Phenylalanine in one portion.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1). Stain with Ninhydrin. The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Isolation: Concentrate the solution in vacuo to remove solvent and excess

    
    .
    
  • Crystallization: Triturate the resulting oil/solid with cold diethyl ether to precipitate the white hydrochloride salt. Filter and dry under vacuum.

Protocol B: Determination of Distribution Coefficient (

)

Shake-flask method for lipophilicity assessment.

  • Phase Preparation: Saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa. Let stand for 24 hours.

  • Solubilization: Dissolve the AAE (free base or neutralized salt) in the pre-saturated aqueous phase to a concentration of

    
    .
    
  • Partitioning: Mix equal volumes (e.g., 2 mL) of the aqueous drug solution and pre-saturated octanol in a glass vial.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm for Phe).

  • Calculation:

    
    
    
Visualizations
Diagram 1: Synthesis & Stability Decision Matrix

This workflow guides the selection of the ester group based on the required stability profile for downstream applications.

EsterSelection Start Start: Select Amino Acid Ester Q1 Requirement: Acid Stability? Start->Q1 Q2 Requirement: Base Stability? Q1->Q2 No (Cleave with Acid) MeEt Methyl / Ethyl Ester (Acid Stable, Base Labile) Q1->MeEt Yes (High) tBu tert-Butyl Ester (Base Stable, Acid Labile) Q2->tBu Yes (High) Bzl Benzyl Ester (Hydrogenolysis Labile) Q2->Bzl No (Cleave with H2) App1 Application: Prodrugs (Fast Hydrolysis) Simple Synthesis MeEt->App1 App2 Application: Peptide Synthesis (Fmoc Strategy) DKP Prevention tBu->App2 App3 Application: Orthogonal Protection Lipophilic Prodrugs Bzl->App3

Caption: Decision matrix for selecting amino acid ester chain length based on stability requirements and intended application.

Diagram 2: Structure-Property Correlation Map

Visualizing how increasing chain length impacts key physical parameters.

PropertyTrends Chain Increasing Chain Length (Me -> Et -> tBu -> Bzl) LogP Lipophilicity (LogP) INCREASES Chain->LogP Solubility Water Solubility DECREASES Chain->Solubility BaseHydro Base Hydrolysis Rate DECREASES (Sterics) Chain->BaseHydro MP Melting Point NON-LINEAR (tBu Spike) Chain->MP Depends on Symmetry

Caption: Correlation map illustrating the divergent effects of ester chain elongation on physicochemical properties.

References
  • PubChem. (2025).[3][4][5][6] Phenylalanine ethyl ester - Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 12-aminododecanoate hydrochloride Proper Disposal Procedures

[1]

Executive Summary: Immediate Action Plan

Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) is an amino acid ester salt used primarily as a synthetic intermediate. While not classified as a P-listed or U-listed acute toxin under RCRA, it is an organic salt that poses irritation hazards and potential environmental risks if mismanaged.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED. Do not discharge into sanitary sewers.

  • Incompatibility: Keep strictly segregated from strong oxidizers (e.g., nitric acid, permanganates) and strong bases (which liberate the volatile free amine).

Chemical Identification & Hazard Profile

Accurate identification is the prerequisite for safe disposal. This compound is a hydrochloride salt, meaning it is stable in solid form but can generate acidic solutions upon dissolution.

PropertyData
Chemical Name This compound
CAS Number 84636-23-7
Molecular Formula C₁₄H₃₀ClNO₂
Molecular Weight 279.85 g/mol
Physical State White to off-white solid (powder or crystalline)
Solubility Soluble in water, ethanol, and DMSO
Acidity (pH) Aqueous solutions are acidic (pH ~4–5) due to HCl hydrolysis
GHS Hazard Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pre-Disposal Handling & Segregation[2]

The "Causality" of Segregation: Proper segregation is not just about rules; it is about preventing thermodynamic events. As an amine hydrochloride, this compound contains nitrogen and chloride.

  • Mixing with Oxidizers: Can lead to the formation of chloramines or nitrogen oxides (NOx), which are toxic and potentially explosive.

  • Mixing with Bases: Neutralization releases the free amine (Ethyl 12-aminododecanoate), which may have different volatility and toxicity profiles than the salt.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 particulate respirator (minimum) to prevent inhalation of dust during weighing or waste transfer.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).

  • Ocular: ANSI Z87.1 compliant safety goggles.

Segregation Protocol

Store waste containers in a cool, dry area away from direct sunlight.

SegregationLogicChemicalEthyl 12-aminododecanoate HCl(Amine Salt)OxidizersStrong Oxidizers(Nitric Acid, Peroxides)Chemical->Oxidizers DO NOT MIXBasesStrong Bases(NaOH, KOH)Chemical->Bases DO NOT MIXAcidsMineral Acids(HCl, H2SO4)Chemical->Acids CompatibleResultOxRISK: Fire/Explosion(NOx, Chloramines)Oxidizers->ResultOxResultBaseRISK: Free Amine Release(Volatility Change)Bases->ResultBaseResultAcidSAFE: Compatible(Maintain Salt Form)Acids->ResultAcid

Figure 1: Chemical segregation logic.[1] Red/Yellow paths indicate high-risk incompatibilities.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Spill Debris)

This is the most common waste stream for this chemical.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 99%."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Accumulation: Keep the container closed at all times except when adding waste.

  • Final Disposal: Transfer to your institution's Environmental Health & Safety (EHS) department for incineration .

Scenario B: Aqueous/Solvent Solutions

Commonly generated during HPLC analysis or synthesis workups.

  • Characterize the Solvent:

    • If dissolved in water : Collect in "Aqueous Waste - Toxic/Irritant."

    • If dissolved in organic solvents (Methanol, DMSO): Collect in "Halogenated Organic Waste" (due to the chloride ion) or "Non-Halogenated Organic Waste" depending on the solvent and local facility rules. Note: The chloride from the salt is minimal, but some facilities strictly segregate all halogens.

  • pH Check: Ensure the solution pH is between 4 and 10. If extremely acidic (<2), neutralize carefully with sodium bicarbonate before adding to the general waste carboy to prevent container degradation.

  • Precipitation Warning: If mixing with high-pH waste streams, the free amine may precipitate. Ensure the waste container is agitated or has sufficient solvent capacity to keep organic solids in solution.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (water or ethanol).

  • Rinsate Disposal: Collect the rinsate and manage it as Scenario B (Liquid Waste).

  • Defacement: Cross out the original label.

  • Recycling/Trash: Once triple-rinsed and dried, the container may be discarded in regular trash or recycled, subject to local municipal regulations.

Regulatory Compliance & Waste Classification

US EPA (RCRA) Classification:

  • Listed Waste: Not listed (Not a P-code or U-code waste).

  • Characteristic Waste:

    • Ignitability (D001): No (Solid).

    • Corrosivity (D002): No (Solid). Aqueous solutions may be acidic but rarely < pH 2 unless concentrated.

    • Reactivity (D003): No.

    • Toxicity (D004-D043): Does not contain regulated heavy metals or pesticides.

Best Practice Determination: Despite the lack of a specific RCRA code, this material should be managed as Non-Regulated Hazardous Waste . It must not be landfilled.[2] The presence of organic nitrogen and chlorine makes incineration the only scientifically sound disposal route to ensure complete thermal destruction.

DisposalWorkflowStartWaste GenerationFormPhysical Form?Start->FormSolidSolid WasteForm->Solid Powder/CrystalsLiquidLiquid SolutionForm->Liquid DissolvedCont_SolidHDPE ContainerLabel: 'Solid Organic Waste'Solid->Cont_SolidCheck_pHCheck pH(Is it < 2?)Liquid->Check_pHEHSEHS / Waste ContractorCont_Solid->EHSCont_LiqCarboySegregate by SolventCont_Liq->EHSCheck_pH->Cont_Liq pH > 2NeutralizeNeutralize withNaHO3Check_pH->Neutralize pH < 2Neutralize->Cont_LiqIncinerationHigh-Temp IncinerationEHS->Incineration

Figure 2: Operational workflow for waste processing.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Remove unnecessary personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if it creates dust. Cover with wet paper towels or use a HEPA-filtered vacuum.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild soap and water solution. Do not use bleach (oxidizer incompatibility).

  • Disposal: Place all cleanup materials into a hazardous waste bag/container and label as "Debris contaminated with Ethyl 12-aminododecanoate HCl."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733475, Ethyl 12-aminododecanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Personal protective equipment for handling Ethyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Ethyl 12-aminododecanoate hydrochloride is a long-chain amino acid ester salt. While often used as a monomer in polymer synthesis or a lipid component in drug delivery systems, its specific handling requirements are frequently underestimated.

As a Senior Application Scientist, I urge you to look beyond the generic "white powder" appearance. This compound combines a lipophilic tail (C12 chain) with a hydrophilic, acidic headgroup (amine hydrochloride).

The Safety Logic (Why we take these precautions):

  • Surfactant-like Activity: The amphiphilic structure allows it to permeate cell membranes more effectively than simple inorganic salts.

  • Hydrolysis Risk: As a hydrochloride salt, contact with moisture (mucous membranes, sweat) can lead to partial hydrolysis, releasing trace hydrochloric acid and causing local irritation (pH < 5).

  • Electrostatic Dust: Long-chain organic salts are prone to static charge buildup, making "flying dust" a significant inhalation risk during weighing.

Baseline Hazard Classification (Precautionary Principle):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE alone.[4] The following matrix is optimized for handling this specific compound in both solid and solution states.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Class II) PPE: N95/P2 Respirator (if hood unavailable)The primary risk is inhalation of fine particulate dust during transfer. Engineering controls are superior to masks.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The HCl salt nature poses a risk of acidic burns if dust contacts the moist surface of the eye.
Dermal (Hand) Nitrile Gloves (Min.[3] thickness 0.11 mm) Double-gloving recommended for solutionsNitrile provides excellent resistance to organic salts. Latex is not recommended due to potential allergenicity and lower chemical resistance to organic solvents used in downstream processing.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves Prevents dust accumulation on forearms, which can mix with sweat to cause contact dermatitis.

Operational Workflow: Safe Handling Protocol

A. Weighing & Transfer (The Critical Step)

Goal: Minimize static discharge and aerosolization.

  • Equip PPE: Don goggles and double nitrile gloves.

  • Prepare Workspace: Place a disposable anti-static weighing boat inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun if available. If not, wipe the spatula with a lint-free wipe dampened with ethanol to discharge static before dipping it into the reagent bottle.

  • Transfer: Transfer slowly. If the powder "flies" (repels from the spatula), stop. Ground yourself by touching the metal sash of the hood (if unpainted) or use a static mat.

  • Clean Up: Immediately wipe the balance area with a wet tissue (water/ethanol) to capture invisible dust.

B. Solubilization

Goal: Manage heat of solution and pH.

  • Solvent Choice: Soluble in water (warm), ethanol, and DMSO.

  • Protocol: Add the solid to the solvent, not vice versa, to prevent splashing.

  • Observation: The dissolution is slightly endothermic (absorbs heat) in water but may generate heat if neutralized with a base (e.g., NaOH or TEA) to free the amine.

  • Neutralization Warning: If converting the hydrochloride salt to the free amine (Ethyl 12-aminododecanoate), expect a phase change. The free amine is less water-soluble and may precipitate or form an oil layer.

C. Workflow Visualization

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles Start->CheckPPE StaticCheck Static Control: Anti-static gun or Ethanol wipe CheckPPE->StaticCheck Weighing Weighing (In Fume Hood): Use Anti-static Boat StaticCheck->Weighing Minimize Dust Transfer Transfer to Vessel Weighing->Transfer Cleanup Decontamination: Wet Wipe Method Weighing->Cleanup Spill Event Solubilization Solubilization: Add Solid to Solvent Transfer->Solubilization Solubilization->Cleanup

Figure 1: Step-by-step logic for minimizing dust exposure and contamination during weighing and solubilization.

Disposal & Decontamination[1][5]

Do not wash down the drain. As a long-chain amine derivative, this compound can be toxic to aquatic life (similar to cationic surfactants).

Decontamination of Spills
  • Solid Spills: Do not dry sweep.[5] Cover with a paper towel dampened with water or ethanol, then scoop up to prevent dust generation.

  • Surface Cleaning: Wipe surfaces with 70% Ethanol followed by a water rinse. The ethanol helps solubilize the organic tail, while water dissolves the ionic head.

Waste Classification
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste: Organic Amine Salt."

  • Liquid Waste: If dissolved in organic solvents, use the "Non-Halogenated Organic" stream. If in aqueous solution, use the "Basic/Alkaline" waste stream (if neutralized) or "Acidic" stream (if native salt).

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes. The HCl component can cause rapid irritation. Lift eyelids to ensure full irrigation.
Skin Contact Wash with soap and water.[1][2][5][6][7] Do not use solvent (ethanol/acetone) on skin, as this may increase transdermal absorption of the lipophilic chain.
Inhalation Move to fresh air.[1][5][6][8][9] If coughing persists (indicating particulate irritation), seek medical evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 12-Aminododecanoic acid (Parent Compound Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.

  • ChemicalBook. (2025).[6] 12-Aminododecanoic acid Safety Data Sheet.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.